molecular formula C13H20N5O6P B589269 Tenofovir Isopropyl Carbamate CAS No. 1391053-20-5

Tenofovir Isopropyl Carbamate

Cat. No.: B589269
CAS No.: 1391053-20-5
M. Wt: 373.306
InChI Key: HKTHVGLNIJWELG-SECBINFHSA-N
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Description

Tenofovir Isopropyl Carbamate (CAS 1391053-20-5) is a nucleotide-based compound provided as an off-white solid . With a molecular formula of C13H20N5O6P and a molecular weight of 373.3 g/mol, this chemical is a characterized impurity and intermediate in the synthesis and quality control of Tenofovir Disoproxil and related prodrugs . Tenofovir is a key active pharmaceutical ingredient (API) in antiviral therapies, and its related impurities, such as Tenofovir Isopropyl Carbamate, are critical for comprehensive impurity profiling . Researchers utilize this compound as a reference standard to monitor reaction pathways, ensure product purity, and meet stringent regulatory requirements for pharmaceutical development set by pharmacopoeias like USP, IP, and BP . The product should be stored in a refrigerator between 2-8°C to maintain stability . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1391053-20-5

Molecular Formula

C13H20N5O6P

Molecular Weight

373.306

IUPAC Name

[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethylphosphonic acid

InChI

InChI=1S/C13H20N5O6P/c1-8(2)24-13(19)17-11-10-12(15-5-14-11)18(6-16-10)4-9(3)23-7-25(20,21)22/h5-6,8-9H,4,7H2,1-3H3,(H2,20,21,22)(H,14,15,17,19)/t9-/m1/s1

InChI Key

HKTHVGLNIJWELG-SECBINFHSA-N

SMILES

CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(O)O

Synonyms

[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tenofovir Isopropyl Carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the synthesis pathway for Tenofovir Isopropyl Carbamate, a significant process-related impurity encountered during the manufacture of the widely used antiretroviral drug, Tenofovir Disoproxil Fumarate (TDF). Understanding the formation of this carbamate derivative is crucial for researchers, process chemists, and quality control professionals in the pharmaceutical industry to ensure the purity and safety of the final active pharmaceutical ingredient (API).

Introduction: The Significance of Tenofovir and its Prodrugs

Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) that forms the backbone of combination therapies for HIV/AIDS and is also used in the treatment of chronic hepatitis B.[1][2][3] However, as a phosphonate nucleotide analogue, Tenofovir itself exhibits poor oral bioavailability due to its negative charge at physiological pH, which limits its passive diffusion across the intestinal epithelium.[4][5]

To overcome this limitation, prodrug strategies have been successfully employed.[6][7] The most notable prodrug is Tenofovir Disoproxil Fumarate (TDF), where the phosphonic acid group is masked with two isopropoxycarbonyloxymethyl (POC) ester groups.[1][8] This modification neutralizes the negative charge, enhances lipophilicity, and facilitates oral absorption.[4] Once absorbed, these ester groups are cleaved by cellular esterases to release the active Tenofovir moiety intracellularly.[3][4] Another advanced prodrug, Tenofovir Alafenamide (TAF), offers improved plasma stability and more targeted delivery of Tenofovir to lymphatic tissues.[2][9]

During the synthesis of Tenofovir Disoproxil, various impurities can be generated. One such process-related impurity is Tenofovir Disoproxil Carbamate, which is the focus of this guide.[10][11] This compound arises from the reaction of an exocyclic amine group on the purine ring of Tenofovir Disoproxil with reagents used in the synthesis.

Synthesis of the Precursor: Tenofovir Disoproxil

The synthesis of Tenofovir Isopropyl Carbamate begins with its precursor, Tenofovir Disoproxil. The industrial synthesis of Tenofovir Disoproxil generally involves the esterification of Tenofovir's phosphonic acid group.

A common synthetic route involves the reaction of Tenofovir with chloromethyl isopropyl carbonate (CMIC) in the presence of a base.[1][12][13][14][15] The base, typically an organic amine like triethylamine, deprotonates the phosphonic acid, making it nucleophilic enough to attack the electrophilic chloromethyl group of CMIC.[16] This reaction is usually carried out in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).[16]

The overall transformation is depicted in the workflow below:

Tenofovir_Disoproxil_Synthesis Tenofovir Tenofovir Reaction + Tenofovir->Reaction CMIC Chloromethyl Isopropyl Carbonate (CMIC) CMIC->Reaction Base Base (e.g., Triethylamine) in NMP Base->Reaction Catalyst TD Tenofovir Disoproxil Reaction->TD Esterification

Caption: Synthesis of Tenofovir Disoproxil from Tenofovir.

Core Synthesis Pathway of Tenofovir Isopropyl Carbamate

Tenofovir Isopropyl Carbamate, chemically known as O,O-Bis(isopropoxycarbonyloxymethyl){(R)-1-[(6-isopropoxycarbonylamino)-9H-purin-9-yl]propan-2-yloxy]}methylphosphonate, is synthesized by treating Tenofovir Disoproxil with isopropyl chloroformate under basic conditions.[11] This reaction introduces an isopropyl carbamate group onto the exocyclic amine of the adenine base.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The exocyclic amine group of the purine ring in Tenofovir Disoproxil acts as a nucleophile, attacking the electrophilic carbonyl carbon of isopropyl chloroformate. The presence of a base facilitates the deprotonation of the amine, increasing its nucleophilicity and neutralizing the HCl byproduct formed during the reaction.

The mechanism is illustrated in the following diagram:

Carbamate_Formation_Mechanism TD_amine Tenofovir Disoproxil -NH2 Intermediate { Tetrahedral Intermediate } TD_amine:f1->Intermediate Nucleophilic Attack IPC Isopropyl Chloroformate Cl-C(=O)O-iPr IPC:f1->Intermediate Product Tenofovir Isopropyl Carbamate -NH-C(=O)O-iPr Intermediate->Product:f0 Chloride leaves HCl HCl Intermediate->HCl

Caption: Mechanism of Carbamate Formation.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of Tenofovir Isopropyl Carbamate:[11]

  • Dissolution: Dissolve Tenofovir Disoproxil in a suitable organic solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add a suitable base, like triethylamine, to the solution and stir for a few minutes at room temperature.

  • Addition of Isopropyl Chloroformate: Slowly add isopropyl chloroformate dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60°C and maintain this temperature for approximately 6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane:methanol (95:5 v/v).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 ml).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography using a gradient of dichloromethane and ethyl acetate to yield pure Tenofovir Isopropyl Carbamate as a pale yellow liquid.

Data Presentation: Reaction Parameters
ParameterValue/ConditionRationale
Starting Material Tenofovir DisoproxilThe precursor molecule containing the reactive amine group.
Reagent Isopropyl ChloroformateProvides the isopropyl carbamoyl group.
Base TriethylamineActs as a proton scavenger and catalyst.
Solvent DichloromethaneAn inert solvent that dissolves the reactants.
Temperature 60°CProvides the necessary activation energy for the reaction.
Reaction Time 6 hoursThe duration required for the reaction to reach completion.
Purification Column ChromatographyTo isolate the desired product from unreacted starting materials and byproducts.

Conclusion

The synthesis of Tenofovir Isopropyl Carbamate is a straightforward chemical transformation that is of significant interest in the context of pharmaceutical manufacturing. As a known process-related impurity in the production of Tenofovir Disoproxil Fumarate, understanding its formation is critical for developing robust manufacturing processes and analytical methods to control its levels in the final drug product. The protocol and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working in drug development and quality assurance.

References

  • CN103864846A - Preparation method of tenofovir isopropyl isoproxil - Google P
  • CN103360425A - Synthesis method of tenofovir disoproxil and fumarate thereof - Google P
  • CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google P
  • An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines - ChemRxiv. (URL: )
  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance | Request PDF - ResearchG
  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance - Der Pharma Chemica. (URL: )
  • Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology | Organic Process Research & Development - ACS Public
  • Tenofovir disoproxil fumar
  • What is the mechanism of Tenofovir?
  • US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google P
  • Chemoenzymatic Synthesis of Tenofovir - PMC - PubMed Central - NIH. (URL: [Link])

  • Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale - ACS Publications. (URL: [Link])

  • Prodrug Concepts and it's Applications in Pharmacy. (URL: [Link])

  • Discovery of Modified Amidate (ProTide) Prodrugs of Tenofovir with Enhanced Antiviral Properties | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC - NIH. (URL: [Link])

  • Synthesis and anti-HIV properties of new carbamate prodrugs of AZT - PubMed. (URL: [Link])

  • Tenofovir disoproxil - Wikipedia. (URL: [Link])

  • Next-Generation Reduction Sensitive Lipid Conjugates of Tenofovir: Antiviral Activity and Mechanism of Release | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

Sources

An In-Depth Technical Guide to the Discovery and Development of Tenofovir Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Enhancing Antiviral Potency through Medicinal Chemistry

Abstract: The journey of tenofovir from a potent in-vitro antiviral agent to a cornerstone of HIV and HBV therapy is a landmark case study in pharmaceutical sciences. This guide provides a technical deep-dive into the critical role of prodrug strategies in overcoming the inherent pharmacokinetic challenges of the parent molecule. While the specific entity "Tenofovir Isopropyl Carbamate" is not a recognized clinical candidate, it represents a conceptual space within the broader, successful endeavor of tenofovir prodrug development. This whitepaper will elucidate the rationale, discovery, and development of the two pivotal tenofovir prodrugs: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). We will explore the nuanced medicinal chemistry, the preclinical evaluation workflows, and the clinical pharmacology that defined their respective paths to regulatory approval and widespread clinical use.

The Foundational Challenge: The Pharmacokinetic Hurdles of Tenofovir

Tenofovir, an acyclic nucleotide phosphonate analogue, was first synthesized by Antonín Holý in Prague.[1][2] It exhibits potent activity against both human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1][2] The mechanism of action involves the inhibition of viral reverse transcriptase (in HIV) or viral polymerase (in HBV), leading to the termination of viral DNA synthesis.[3][4]

However, the parent compound, tenofovir, is a phosphonic acid, which means it is dianionic at physiological pH. This high negative charge severely limits its ability to cross cellular membranes and results in poor oral bioavailability (less than 1%).[1][5] This fundamental obstacle rendered the parent drug unsuitable for oral administration, a critical requirement for long-term management of chronic viral infections like HIV and HBV.[1] This necessitated the application of prodrug strategies to mask the phosphonate group, thereby enhancing lipophilicity and facilitating passive diffusion across the intestinal epithelium.[5][6][7]

The First-Generation Solution: Tenofovir Disoproxil Fumarate (TDF)

The first successful prodrug of tenofovir was Tenofovir Disoproxil Fumarate (TDF), which gained FDA approval in 2001 for the treatment of HIV.[2]

Design and Medicinal Chemistry

The core chemical challenge was to neutralize the two negative charges of the phosphonate group with moieties that would be stable in the gastrointestinal tract but readily cleaved in the plasma or target cells to release the active tenofovir. The solution was the "disoproxil" promoiety, which consists of two isopropoxycarbonyloxymethyl groups.[1] This design choice was based on the principle of creating a substrate for ubiquitous esterase enzymes present in the blood and tissues.

The synthesis of TDF involves the esterification of tenofovir with chloromethyl isopropyl carbonate.[8][9] This reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like N-methyl-2-pyrrolidinone.[8]

Preclinical and Clinical Development

Preclinical studies demonstrated that TDF had significantly improved oral bioavailability compared to the parent tenofovir.[1] Following oral administration, TDF is absorbed and rapidly hydrolyzed by plasma esterases to release tenofovir.[3][10]

Clinical trials confirmed the efficacy of TDF in reducing HIV-1 RNA levels in both treatment-naive and experienced patients.[11] Subsequent studies also established its potent anti-HBV activity.[11] TDF became a cornerstone of antiretroviral therapy (ART) and was included in several widely used fixed-dose combination tablets.[2]

However, the widespread and rapid conversion of TDF to tenofovir in the plasma leads to high circulating levels of the active drug.[10][12] While effective, this high systemic exposure was later linked to potential long-term renal and bone toxicities.[10][12] This observation provided the impetus for the development of a second-generation, more targeted prodrug.

The Second-Generation Innovation: Tenofovir Alafenamide (TAF)

Tenofovir Alafenamide (TAF), approved by the FDA in 2015, represents a significant advancement in tenofovir prodrug design.[2][13] It was developed by Gilead Sciences with the goal of delivering tenofovir more efficiently to target cells while minimizing systemic exposure.[2][14]

Design and Medicinal Chemistry

TAF is a phosphonoamidate prodrug.[13] In this design, one of the hydroxyl groups of the phosphonate is masked with an L-alanine isopropyl ester, and the other with a phenyl group. This structure makes TAF more stable in plasma compared to TDF.[13][15]

The key insight behind TAF's design is its reliance on intracellular enzymes for activation. TAF is a specific substrate for cathepsin A, an enzyme highly expressed in lymphocytes and other target cells for HIV and HBV.[13] This targeted activation mechanism is the cornerstone of TAF's improved safety profile.

Preclinical and Clinical Development

In vitro studies demonstrated that TAF is significantly more stable in plasma than TDF.[15] This stability allows the intact prodrug to be absorbed and to circulate until it is taken up by target cells. Once inside the cell, cathepsin A cleaves the alanyl-isopropyl ester moiety, initiating the conversion to tenofovir, which is then phosphorylated to the active tenofovir diphosphate.[13]

This targeted intracellular delivery results in much higher concentrations of the active tenofovir diphosphate within target cells compared to TDF, for a much lower administered dose.[14][16] Consequently, plasma concentrations of tenofovir are approximately 90% lower with TAF than with TDF.[14][16]

Numerous clinical trials have demonstrated that TAF is non-inferior in efficacy to TDF for the treatment of both HIV and HBV, but with a significantly improved renal and bone safety profile.[12][17]

Comparative Analysis: TDF vs. TAF

FeatureTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Prodrug Class Bis(isopropyloxycarbonyloxymethyl) esterPhosphonoamidate
Primary Activation Site PlasmaIntracellular (Lymphocytes, Hepatocytes)
Activating Enzyme Plasma EsterasesCathepsin A / Carboxylesterase 1[13]
Plasma Stability LowHigh[13][15]
Intracellular TFV-DP Levels LowerHigher[16]
Plasma Tenofovir Levels High~90% Lower than TDF[14][16]
Standard Dose 300 mg once daily10 mg or 25 mg once daily[16]
Key Adverse Effects Potential for renal and bone toxicity[10][12]Improved renal and bone safety profile[12][17]

Experimental Protocols and Methodologies

In Vitro Antiviral Activity Assay

A crucial step in the development of tenofovir prodrugs is to determine their potency against the target virus in a cell-based assay.

Objective: To determine the 50% effective concentration (EC50) of the prodrug against HIV-1.

Methodology:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-2 cells) are cultured in appropriate media.[15]

  • Compound Preparation: The tenofovir prodrug is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Infection: Cells are infected with a known amount of HIV-1.

  • Treatment: Immediately after infection, the diluted compounds are added to the cell cultures.

  • Incubation: The cultures are incubated for a period of 5-7 days to allow for viral replication.

  • Quantification of Viral Replication: The level of viral replication is quantified by measuring an endpoint such as reverse transcriptase activity or p24 antigen concentration in the culture supernatant.

  • Data Analysis: The percentage of viral inhibition is calculated for each drug concentration relative to a no-drug control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Plasma Stability Assay

Objective: To evaluate the stability of the prodrug in human plasma.

Methodology:

  • Incubation: The prodrug is incubated in human plasma at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Preparation: The reaction is quenched by adding a protein precipitation agent (e.g., acetonitrile). The samples are then centrifuged to remove precipitated proteins.

  • LC-MS/MS Analysis: The concentration of the remaining intact prodrug in the supernatant is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: The percentage of the remaining prodrug is plotted against time, and the half-life (t1/2) in plasma is calculated.

Visualizing the Pathways

Mechanism of Action and Activation

The following diagram illustrates the differential activation pathways of TDF and TAF.

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation (Plasma) cluster_2 Target Cell (e.g., Lymphocyte) TDF_oral TDF (Oral) TDF_plasma TDF TDF_oral->TDF_plasma Absorption TAF_oral TAF (Oral) TAF_plasma TAF (Stable) TAF_oral->TAF_plasma Absorption Esterases Plasma Esterases TDF_plasma->Esterases Hydrolysis TAF_cell TAF TAF_plasma->TAF_cell Cellular Uptake TFV_plasma Tenofovir (High Conc.) TFV_cell Tenofovir TFV_plasma->TFV_cell Cellular Uptake Esterases->TFV_plasma CathepsinA Cathepsin A TAF_cell->CathepsinA Metabolism CathepsinA->TFV_cell Kinase1 Cellular Kinases TFV_cell->Kinase1 Phosphorylation TFVMP Tenofovir Monophosphate Kinase2 Cellular Kinases TFVMP->Kinase2 Phosphorylation TFVDP Tenofovir Diphosphate (Active) HIV_RT HIV Reverse Transcriptase TFVDP->HIV_RT Inhibition Kinase1->TFVMP Kinase2->TFVDP

Caption: Comparative metabolic activation of TDF and TAF.

Drug Development Workflow

This diagram outlines the logical progression from initial concept to a clinically approved drug.

G concept Identify Need: Improve Tenofovir Bioavailability design Prodrug Design & Synthesis (e.g., TDF, TAF) concept->design invitro In Vitro Evaluation - Antiviral Activity (EC50) - Plasma Stability - Cytotoxicity design->invitro preclinical Preclinical Studies - Animal Pharmacokinetics - Animal Toxicology invitro->preclinical Lead Candidate Selection phase1 Phase I Clinical Trials - Human Safety - Pharmacokinetics preclinical->phase1 phase2 Phase II Clinical Trials - Efficacy & Dosing phase1->phase2 phase3 Phase III Clinical Trials - Large-Scale Efficacy & Safety phase2->phase3 approval Regulatory Approval (e.g., FDA) phase3->approval

Sources

An In-depth Technical Guide to the Structural Elucidation of Tenofovir Isopropyl Carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Purity in Pharmaceutical Development

In the landscape of modern drug development, the characterization of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. The International Council for Harmonisation (ICH) guidelines rightly mandate the identification and characterization of any impurity exceeding established thresholds. These molecules, often structurally related to the Active Pharmaceutical Ingredient (API), can arise from complex synthetic pathways or degradation processes. Understanding their precise molecular structure is the first step in assessing their potential toxicological impact and controlling their presence in the final drug product.

This guide provides a comprehensive, field-proven methodology for the structural elucidation of Tenofovir Isopropyl Carbamate, a potential process-related impurity associated with Tenofovir-based antiviral therapies. We will proceed not as a simple recitation of data, but as a logical, decision-driven workflow. Each analytical step is chosen for a specific reason, and the data from each technique are woven together to build an unassailable structural proof. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for tackling the challenges of unknown impurity identification.

Context and Proposed Structure: The Synthetic Clues

Tenofovir Isopropyl Carbamate (CAS 1391053-20-5) is understood to be a potential impurity arising during the synthesis of Tenofovir prodrugs, such as Tenofovir Disoproxil Fumarate.[1] The synthesis of these prodrugs often involves the use of haloformate reagents to modify the core Tenofovir molecule.

The reaction of Tenofovir, or a protected intermediate, with isopropyl chloroformate in the presence of a base provides a logical synthetic route to a carbamate derivative.[2] Given that the primary amino group at the C6 position of the adenine ring is a reactive nucleophile, a reaction here is highly plausible. This leads to the proposed structure: (R)-(((1-(6-((isopropoxycarbonyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid .[][4]

Our objective is to design and execute an analytical strategy that will unequivocally confirm this proposed structure, leaving no ambiguity as to its molecular formula, atomic connectivity, and key functional groups.

The Analytical Strategy: An Orthogonal Approach

G cluster_0 Initial Investigation cluster_1 Structural Confirmation Workflow cluster_2 Data Integration & Final Elucidation Impurity Unknown Impurity Detected (e.g., by HPLC-UV) Hypothesis Propose Structure Based on Synthesis Route Impurity->Hypothesis HRMS High-Resolution MS (Q-TOF/Orbitrap) - Molecular Formula - Fragmentation Hypothesis->HRMS NMR NMR Spectroscopy (1H, 13C, 31P, 2D) - Connectivity - Stereochemistry Hypothesis->NMR FTIR FTIR Spectroscopy - Functional Groups Hypothesis->FTIR Integration Integrate & Correlate Data (MS + NMR + FTIR) HRMS->Integration NMR->Integration FTIR->Integration Structure Unambiguous Structure Confirmed: Tenofovir Isopropyl Carbamate Integration->Structure

Mass Spectrometry: The Foundation of Molecular Formula

The first and most critical step is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy in the low parts-per-million (ppm) range, which allows for the confident assignment of a molecular formula.[7]

Causality of Experimental Choice

We select an LC-Q-TOF (Quadrupole Time-of-Flight) or LC-Orbitrap system for this analysis. The reason is twofold: first, the initial HPLC separation resolves the impurity from the API and other components, preventing ion suppression. Second, the high resolving power and mass accuracy of the TOF or Orbitrap analyzer are essential to distinguish between isobaric formulas—different combinations of atoms that have nearly identical nominal masses.

Experimental Protocol: LC-HRMS
  • Sample Preparation: Dissolve the isolated impurity or a sample containing a sufficient concentration of the impurity in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1-10 µg/mL.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient suitable to resolve the impurity from other components.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode. The purine ring readily accepts a proton.

    • Scan Range: m/z 100-800.

    • Mass Resolution: Set to >20,000 FWHM.

    • Data Acquisition: Perform both full scan MS and data-dependent MS/MS (or tandem MS) analysis. For MS/MS, the protonated molecular ion [M+H]⁺ is selected as the precursor.

Expected Data and Interpretation

Molecular Formula Confirmation: The primary goal is to confirm the formula C₁₃H₂₀N₅O₆P.[] The high-resolution mass of the protonated molecule [M+H]⁺ will be measured and compared against the theoretical value.

ParameterExpected Value
Molecular Formula C₁₃H₂₀N₅O₆P
Theoretical Exact Mass 373.1151
[M+H]⁺ (Monoisotopic) 374.1229

A measured mass within 5 ppm of the theoretical value provides strong evidence for the proposed formula.

Fragmentation (MS/MS) Analysis: The MS/MS spectrum provides the "fingerprint" of the molecule's structure. Based on the known fragmentation of Tenofovir and the carbamate moiety, we can predict the key fragments that would validate the connectivity.

Expected Fragment (m/z)Proposed Structure / Neutral LossRationale for Structural Confirmation
288.0860 [M+H - C₄H₆O₂]⁺Loss of the isopropoxycarbonyl group (-C(O)O-iPr), confirming the carbamate structure. This fragment corresponds to protonated Tenofovir.
176.0645 [Tenofovir - H₃PO₃]⁺A characteristic fragment of the Tenofovir backbone, resulting from the cleavage of the phosphonate-ether bond.
136.0623 [Adenine]H⁺The protonated adenine base, a common fragment for nucleoside analogues.

The presence of the m/z 288 fragment is particularly diagnostic, as it directly demonstrates the loss of the added group to revert to the core Tenofovir structure.

NMR Spectroscopy: The Blueprint of Connectivity

While MS provides the formula, NMR spectroscopy maps the exact arrangement of atoms. A full suite of 1D (¹H, ¹³C, ³¹P) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.[7]

Causality of Experimental Choice
  • ¹H NMR: Reveals the number of different types of protons and their neighboring environments through chemical shift and spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • ³¹P NMR: A highly specific experiment to confirm the presence and chemical environment of the single phosphorus atom in the phosphonate group.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the disparate parts of the molecule.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the isolated impurity in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., N-H, O-H).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • 1D Experiments: Acquire standard ¹H, ¹³C{¹H}, and ³¹P{¹H} spectra.

  • 2D Experiments: Acquire gCOSY, gHSQC, and gHMBC spectra. Optimize acquisition and processing parameters to achieve good resolution and signal-to-noise.

Predicted Spectral Data and Interpretation

(Note: The following are predicted chemical shifts based on the known structure and data from analogous compounds. Actual values may vary.)

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Predicted Shift (ppm) Multiplicity Integration Assignment Rationale
~10.5 br s 1H NH -Carbamate Broad singlet for the carbamate proton.
~8.4 s 1H H-2 (Purine) Purine aromatic proton, downfield shift.
~8.2 s 1H H-8 (Purine) Purine aromatic proton, downfield shift.
~4.9 septet 1H CH (CH₃)₂ Characteristic septet for the isopropyl methine.
~4.2-4.4 m 2H N-CH₂ -CH Protons of the propyl chain attached to the purine.
~3.8-4.0 m 1H CH₂-CH -CH₃ Methine proton of the propyl chain.
~3.6-3.8 m 2H O-CH₂ -P Protons adjacent to the phosphonate group.
~1.25 d 6H CH(CH₃ )₂ Doublet for the two equivalent isopropyl methyl groups.

| ~1.1 | d | 3H | CH-CH₃ | Doublet for the methyl group on the propyl chain. |

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Predicted Shift (ppm) Assignment
~153 C =O (Carbamate)
~152 C-6 (Purine)
~150 C-2 (Purine)
~148 C-4 (Purine)
~141 C-8 (Purine)
~118 C-5 (Purine)
~75 O-C H₂-P
~70 C H(CH₃)₂
~68 CH₂-C H-CH₃
~48 N-C H₂-CH
~22 CH(C H₃)₂

| ~18 | CH-C H₃ |

Connecting the Pieces with 2D NMR: The final proof comes from HMBC correlations, which bridge the non-protonated carbons and connect the molecular fragments.

// Nodes for protons H_isopropyl_methine [pos="2.5,1.8!", label="H (~4.9 ppm)"]; H_isopropyl_methyl [pos="3.5,2.4!", label="H (~1.25 ppm)"]; H_NH [pos="0.5,1.5!", label="H (~10.5 ppm)"]; H_purine_8 [pos="0.5,0.2!", label="H-8"]; H_propyl_N_CH2 [pos="2.2,0.1!", label="H (~4.3 ppm)"];

// Nodes for carbons C_carbonyl [pos="1.8,2.0!", label="C=O (~153 ppm)"]; C_purine_6 [pos="1.2,1.2!", label="C-6"]; C_purine_5 [pos="1.2,0.6!", label="C-5"];

// Nodes for protons H_isopropyl_methine [pos="2.5,1.8!", label="H (~4.9 ppm)"]; H_isopropyl_methyl [pos="3.5,2.4!", label="H (~1.25 ppm)"]; H_NH [pos="0.5,1.5!", label="H (~10.5 ppm)"]; H_purine_8 [pos="0.5,0.2!", label="H-8"]; H_propyl_N_CH2 [pos="2.2,0.1!", label="H (~4.3 ppm)"];

// Nodes for carbons C_carbonyl [pos="1.8,2.0!", label="C=O (~153 ppm)"]; C_purine_6 [pos="1.2,1.2!", label="C-6"]; C_purine_5 [pos="1.2,0.6!", label="C-5"];

// HMBC Correlations H_isopropyl_methine -> C_carbonyl [label=" HMBC"]; H_isopropyl_methyl -> C_carbonyl [label=" HMBC"]; H_NH -> C_carbonyl [label=" HMBC"]; H_NH -> C_purine_6 [label=" HMBC"]; H_purine_8 -> C_purine_5 [label=" HMBC"]; H_propyl_N_CH2 -> C_purine_5 [label=" HMBC"]; } Caption: Key expected HMBC correlations for structural confirmation.

A correlation from the isopropyl methine proton (~4.9 ppm) to the carbamate carbonyl carbon (~153 ppm) would definitively link the isopropyl group to the carbamate. Subsequently, a correlation from the N-H proton (~10.5 ppm) to the C6 carbon of the purine ring would confirm the location of the entire carbamate group on the adenine base.

FTIR Spectroscopy: Corroborating Functional Groups

FTIR is a rapid and powerful technique for confirming the presence of key functional groups predicted by the proposed structure. Its value is primarily corroborative, ensuring the data is consistent with the more detailed information from MS and NMR.

Causality of Experimental Choice

This technique is chosen for its sensitivity to specific bond vibrations. We are particularly interested in confirming the presence of the newly formed carbamate group (C=O and N-H bonds) and verifying that the phosphonic acid group remains intact.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: A small amount of the solid, isolated impurity is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is acquired over a range of 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is taken first.

Expected Data and Interpretation
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200-3300N-H stretchCarbamate
~2980C-H stretch (sp³)Alkyl chains
~1730-1750C=O stretchCarbamate carbonyl
~1650C=N, C=C stretchPurine ring system
~1250C-N stretchCarbamate
~1100-1200P=O stretchPhosphonic acid
~950-1050P-O-C stretchPhosphonate ether

The observation of a strong carbonyl (C=O) band around 1740 cm⁻¹, which is absent in the parent Tenofovir molecule, would be compelling evidence for the carbamate group. This, combined with the N-H stretching vibration, provides a strong confirmation of the modification to the adenine ring.

Conclusion: A Triad of Evidence for Unambiguous Elucidation

The structural elucidation of a pharmaceutical impurity is a process of systematic, evidence-based deduction. By leveraging an orthogonal analytical strategy, we move from a hypothesis based on synthesis to a confirmed molecular structure.

  • High-Resolution Mass Spectrometry establishes the elemental formula (C₁₃H₂₀N₅O₆P) and shows a fragmentation pattern consistent with the loss of an isopropoxycarbonyl group from a Tenofovir backbone.

  • Multidimensional NMR Spectroscopy provides the definitive connectivity map, using HMBC correlations to link the isopropyl group to the carbamate carbonyl, and the carbamate nitrogen to the C6 position of the purine ring.

  • FTIR Spectroscopy corroborates the presence of the key carbamate functional group through its characteristic C=O and N-H vibrational bands.

Together, these three techniques provide a self-validating system of proof, leading to the unambiguous identification of the impurity as (R)-(((1-(6-((isopropoxycarbonyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid . This structured, causality-driven approach ensures the scientific integrity required for modern pharmaceutical quality control and regulatory compliance.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 464205, Tenofovir. [Link]

  • Panmand, D. et al. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 8(1), 338-343. [Link]

  • ResearchGate. Observed mass fragmentation pathway for protonated precursor ion (m/z 288) of TFV. [Link]

  • Pharmaffiliates. Tenofovir - A Wonder Drug For Covid -19. [Link]

  • Ravi, V. et al. (2012). Rapid and Specific Liquid Chromatographic Tandem Mass Spectrometric Determination of Tenofovir in Human Plasma and Its Fragmentation Study. Journal of Chromatographic Science, 50(7), 573-580. [Link]

  • Pharmaffiliates. Tenofovir-impurities. [Link]

  • SGS INSTITUT FRESENIUS. Structural elucidation of unknown impurities. [Link]

  • Mitchell, D. et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development, 14(5), 1194-1200. [Link]

  • ResearchGate. FTIR ATR spectra of the tenofovir (TFV) loaded particles. [Link]

  • Tudosie, M. S. et al. (2022). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Pharmaceuticals, 15(11), 1335. [Link]

  • Veeprho. Structural Elucidation of Unknown Impurity. [Link]

  • ResearchGate. Product Ion Mass Spectra of [MH] Ions of (A) TFV and (B) IS. [Link]

  • ResearchGate. (a) ¹³C NMR spectrum of tenofovir. (b) ¹H NMR spectrum of tenofovir. [Link]

  • Gollapalli, R. et al. (2023). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. AAPS PharmSciTech, 24(5), 136. [Link]

  • Balogh, M. P. (2010). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC North America, 28(1). [Link]

  • ResearchGate. Theoretical and experimental IR spectrum of tenofovir. [Link]

  • Separation Science. (2023). Learn how to conduct structural analysis of impurities in pharmaceuticals. [Link]

  • Gupta, A. et al. (2015). Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate. Journal of Pharmaceutical and Biomedical Analysis, 105, 111-117. [Link]

  • Edwards, M. G. et al. (2014). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Energy Procedia, 63, 313-323. [Link]

  • AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Veeprho. Tenofovir Isopropyl Impurity | CAS 1346597-36-1. [Link]

Sources

An In-Depth Technical Guide to Tenofovir Isopropyl Carbamate: A Prodrug of an Antiviral Nucleotide Analogue

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Tenofovir Isopropyl Carbamate, a notable prodrug of Tenofovir. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and the scientific rationale behind its design as a targeted antiviral agent.

Introduction: The Prodrug Strategy in Antiviral Therapy

Tenofovir is a potent acyclic phosphonate nucleotide analogue that acts as a reverse transcriptase inhibitor.[1][2] However, its inherent charge and hydrophilicity limit its oral bioavailability. To overcome this, prodrug strategies are employed, masking the phosphonate group to enhance cell permeability and targeted drug delivery.[3][4] Tenofovir Isopropyl Carbamate represents one such approach, utilizing a carbamate moiety to improve the pharmacokinetic profile of the parent drug.[5] This guide will focus specifically on this compound, elucidating its chemical identity and the broader context of Tenofovir prodrugs.

Core Compound Identification

Tenofovir Isopropyl Carbamate is chemically identified as [[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid.[1][6][7] It is also referred to as a protected form of Tenofovir and is used as an anti-HIV agent.[1][2]

Key Chemical Data
PropertyValueSource(s)
CAS Number 1391053-20-5[1][2][6][7][8]
Molecular Formula C13H20N5O6P[1][6][7][8]
Molecular Weight 373.3 g/mol [1][6]
Appearance Off-White Solid[1][6]
Synonyms [[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid, Protected Tenofovir[1][2][6][7][8]

The Rationale for Carbamate Prodrugs of Tenofovir

The development of Tenofovir prodrugs has been a significant area of research aimed at improving its therapeutic index.[3][4] The two most successful and widely known prodrugs are Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[9][10] TDF, an ester-based prodrug, enhances oral absorption but can lead to higher plasma concentrations of Tenofovir, which has been associated with renal and bone toxicity in some patients.[10]

TAF, a phosphonoamidate prodrug, was developed to be more stable in plasma and more efficiently converted to the active Tenofovir diphosphate within target cells like lymphocytes and hepatocytes.[3][9][11] This targeted activation results in lower systemic exposure to Tenofovir, thereby reducing the risk of off-target toxicities.[9][11]

The design of carbamate prodrugs, such as Tenofovir Isopropyl Carbamate, follows a similar principle of masking the phosphonate group to improve pharmacokinetic properties.[5] Carbamate moieties can be engineered to have varying stability in different biological media, potentially offering another avenue to control the release of the active drug.[12]

Conceptual Synthesis Pathway

  • Synthesis of the Tenofovir Backbone : The core Tenofovir structure, (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA), is synthesized. This process itself involves multiple steps, often starting from simpler precursors.[13][14]

  • Protection of the Phosphonate Group : The phosphonic acid moiety of Tenofovir would need to be protected to allow for selective modification of the purine base.

  • Formation of the Carbamate : The 6-amino group of the adenine base would be reacted with an isopropyl chloroformate or a similar reagent to form the isopropyl carbamate linkage.

  • Deprotection : The protecting groups on the phosphonate would be removed to yield the final Tenofovir Isopropyl Carbamate.

A related compound, Tenofovir Dibenzyloxy Isopropyl Carbamate (CAS 1391052-09-7), is the dibenzyl ester of Tenofovir Isopropyl Carbamate, suggesting an intermediate step where the phosphonate is protected as a dibenzyl ester during synthesis.[15]

G cluster_synthesis Conceptual Synthesis of Tenofovir Isopropyl Carbamate Tenofovir Tenofovir (PMPA) Protected_Tenofovir Phosphonate-Protected Tenofovir Tenofovir->Protected_Tenofovir Protection Carbamate_Intermediate Protected Tenofovir Isopropyl Carbamate Protected_Tenofovir->Carbamate_Intermediate Carbamoylation with Isopropyl Reagent Final_Product Tenofovir Isopropyl Carbamate Carbamate_Intermediate->Final_Product Deprotection

Caption: Conceptual workflow for the synthesis of Tenofovir Isopropyl Carbamate.

Mechanism of Action: A Prodrug's Journey

As a prodrug, Tenofovir Isopropyl Carbamate is inactive in its initial form. Its therapeutic effect is dependent on its metabolic activation to Tenofovir, which is then further phosphorylated by cellular kinases to the active metabolite, Tenofovir diphosphate.

The anticipated intracellular activation pathway would be:

  • Cellular Uptake : The lipophilic nature of the prodrug facilitates its passive diffusion across the cell membrane.

  • Hydrolysis : Intracellular enzymes, likely esterases or other hydrolases, would cleave the carbamate and any remaining protecting groups from the phosphonate.

  • Phosphorylation : Cellular kinases phosphorylate Tenofovir first to Tenofovir monophosphate and then to the active Tenofovir diphosphate.

  • Inhibition of Reverse Transcriptase : Tenofovir diphosphate competes with the natural substrate, deoxyadenosine triphosphate, for incorporation into newly synthesizing viral DNA. Its incorporation leads to chain termination, thus inhibiting the activity of the viral reverse transcriptase.

G cluster_activation Intracellular Activation Pathway Prodrug_Extracellular Tenofovir Isopropyl Carbamate (Extracellular) Prodrug_Intracellular Tenofovir Isopropyl Carbamate (Intracellular) Prodrug_Extracellular->Prodrug_Intracellular Cellular Uptake Tenofovir Tenofovir Prodrug_Intracellular->Tenofovir Hydrolysis Tenofovir_MP Tenofovir Monophosphate Tenofovir->Tenofovir_MP Phosphorylation Tenofovir_DP Tenofovir Diphosphate (Active Metabolite) Tenofovir_MP->Tenofovir_DP Phosphorylation RT_Inhibition Reverse Transcriptase Inhibition Tenofovir_DP->RT_Inhibition Inhibits

Caption: Proposed metabolic activation pathway of Tenofovir Isopropyl Carbamate.

Analytical Characterization

For researchers and drug development professionals, the analytical characterization of Tenofovir Isopropyl Carbamate is crucial. A standard analytical workflow would include:

Step-by-Step Analytical Protocol
  • High-Performance Liquid Chromatography (HPLC) :

    • Objective : To determine the purity of the compound and to quantify it in various matrices.

    • Method : A reverse-phase C18 column is typically used. The mobile phase would likely consist of a gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.

    • Detection : UV detection at a wavelength corresponding to the absorbance maximum of the purine ring (around 260 nm).

  • Mass Spectrometry (MS) :

    • Objective : To confirm the molecular weight and elucidate the structure of the compound.

    • Method : Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap) would be ideal. This would provide an accurate mass measurement of the molecular ion.

    • Fragmentation Analysis (MS/MS) : By inducing fragmentation of the parent ion, the connectivity of the isopropyl carbamate, the tenofovir backbone, and the phosphonate group can be confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Objective : To provide a definitive structural confirmation.

    • Method : ¹H, ¹³C, and ³¹P NMR spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

    • Expected Signals : The ¹H NMR would show characteristic peaks for the isopropyl group, the purine ring protons, and the protons of the tenofovir side chain. The ³¹P NMR would show a single resonance corresponding to the phosphonate group.

Future Perspectives and the Role of Novel Prodrugs

The development of novel Tenofovir prodrugs continues to be an active area of research.[4][16] The goal is to further enhance the therapeutic window by maximizing intracellular drug concentrations in target cells while minimizing systemic exposure.[16] Carbamate-based prodrugs like Tenofovir Isopropyl Carbamate represent a potentially valuable strategy in this ongoing effort. Future studies would need to evaluate its pharmacokinetic profile, intracellular activation efficiency, and in vivo efficacy and safety compared to established prodrugs like TDF and TAF.[17][18][19][20]

References

  • Pharmaffiliates. CAS No : 1391053-20-5 | Product Name : Tenofovir Isopropyl Carbamate. [Link]

  • BioOrganics. Tenofovir Isopropyl Carbamate. [Link]

  • Pharmaffiliates. CAS No : 1391052-09-7 | Product Name : Tenofovir Dibenzyloxy Isopropyl Carbamate. [Link]

  • PubChem. Isopropyl carbamate | C4H9NO2 | CID 15628. [Link]

  • National Institutes of Health (NIH). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. [Link]

  • National Institutes of Health (NIH). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety?. [Link]

  • PubMed. Synthesis and anti-HIV properties of new carbamate prodrugs of AZT. [Link]

  • Oxford Academic. Which Form of Tenofovir Should Be Used Worldwide: Tenofovir Disoproxil Fumarate or Tenofovir Alafenamide?. [Link]

  • ResearchGate. Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology. [Link]

  • ACS Publications. Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology. [Link]

  • ChemRxiv. An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. [Link]

  • PubMed. Discovery of Modified Amidate (ProTide) Prodrugs of Tenofovir with Enhanced Antiviral Properties. [Link]

  • PubMed. Efficacy and safety of tenofovir alafenamide versus tenofovir disoproxil fumarate in treatment-naïve chronic hepatitis B. [Link]

  • PharmaTutor. Prodrug Concepts and it's Applications in Pharmacy. [Link]

  • Drug Topics. Examining Tenofovir Alafenamide Versus Tenofovir Disoproxil Fumarate in the Treatment of HBV. [Link]

  • ResearchGate. Tenofovir alafenamide vs. tenofovir disoproxil fumarate: an updated meta-analysis of 14 894 patients across 14 trials. [Link]

  • PubMed. A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus. [Link]

  • PubMed. Development of tenofovir monobenzyl ester phosphonoamidate prodrugs with improved anti-hepatitis B virus activity and intrahepatic tenofovir enrichment. [Link]

Sources

In Vitro Antiviral Activity of Tenofovir Isopropyl Carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment & Impurity Characterization Guide

Executive Summary

Tenofovir Isopropyl Carbamate (CAS 1391053-20-5) is a specific chemical entity distinct from the marketed prodrugs Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[1] Structurally defined as N6-(isopropoxycarbonyl) tenofovir , it is primarily characterized as a degradation product or process impurity arising from the O-to-N migration of the isopropoxycarbonyloxymethyl (POC) group in TDF.

While TDF and TAF are designed to mask the phosphonate charges to enhance permeability, Tenofovir Isopropyl Carbamate involves modification of the adenine base (N6 position). This guide provides a technical framework for evaluating its in vitro antiviral activity, a critical step in impurity qualification and structure-activity relationship (SAR) profiling. Understanding its reduced potency relative to the parent drug is essential for establishing critical quality attributes (CQAs) in drug development.

Chemical Basis & Mechanism of Action
2.1 Structural Identity & Formation

The formation of Tenofovir Isopropyl Carbamate is a known degradation pathway of TDF. Under specific stress conditions (pH, temperature), the carbonate moiety of the POC group can migrate to the exocyclic amine of the adenine ring.

  • Parent Compound: Tenofovir (PMPA) - Acyclic nucleoside phosphonate.

  • Marketed Prodrug (TDF): Bis-POC ester (Carbonate linked to phosphonate).

  • Target Compound: Tenofovir Isopropyl Carbamate (N6-Carbamate linked to Adenine).

Mechanism of Inactivation: The antiviral efficacy of Tenofovir relies on its conversion to Tenofovir-diphosphate (TFV-DP), which mimics deoxyadenosine triphosphate (dATP).

  • Base Pairing: The N6-amino group of adenine is crucial for hydrogen bonding with Thymine (DNA) or Uracil (RNA).

  • Steric Blockade: The bulky isopropyl carbamate group at N6 sterically hinders the compound from fitting into the active site of HIV-1 Reverse Transcriptase (RT) or HBV Polymerase.

  • Metabolic Stability: Unlike the carbonate esters in TDF (rapidly hydrolyzed by esterases), the N6-carbamate linkage is chemically and enzymatically more stable. Failure to cleave this group renders the molecule inactive as a chain terminator.

2.2 Signaling & Metabolic Pathway (Graphviz)

TenofovirMetabolism TDF Tenofovir Disoproxil (Bis-POC Prodrug) Degradation Degradation Pathway (O->N Migration) TDF->Degradation Stress/Storage CellEntry Cellular Uptake TDF->CellEntry TIC Tenofovir Isopropyl Carbamate (N6-Carbamate Impurity) Degradation->TIC TIC->CellEntry Passive Diffusion (High Lipophilicity) TFV Tenofovir (PMPA) TIC->TFV Slow/Inefficient Cleavage Inactive Inactive/Low Potency (Steric Hindrance) TIC->Inactive Stable Carbamate Blocks Base Pairing CellEntry->TIC Esterases Intracellular Esterases (Cathepsin A / CES1) CellEntry->Esterases TDF Path Esterases->TFV Rapid Hydrolysis TFV_DP Tenofovir-DP (Active Metabolite) TFV->TFV_DP Kinases ViralInhibition Viral DNA Chain Termination TFV_DP->ViralInhibition

Caption: Comparative metabolic fate of TDF versus the Tenofovir Isopropyl Carbamate impurity. The impurity's stability prevents efficient activation.

In Vitro Experimental Framework

To qualify this compound, researchers must assess its EC50 (Effective Concentration) relative to TDF. The following protocols ensure a robust comparative analysis.

3.1 Cell Culture Systems
  • Primary Cells: PBMCs (Peripheral Blood Mononuclear Cells) – The gold standard for HIV-1 activity.

  • Cell Lines:

    • MT-2 / MT-4 (T-cell lines): For high-throughput HIV screening.

    • HepG2.2.15: For HBV antiviral assessment.

  • Rationale: PBMCs contain the relevant kinases and esterases (e.g., Cathepsin A) necessary to test if the carbamate moiety can be cleaved intracellularly.

3.2 Cytotoxicity Assay (CC50) Protocol

Before antiviral testing, establish the non-toxic range to ensure viral inhibition is not an artifact of cell death.

  • Seeding: Plate MT-2 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Serial dilution of Tenofovir Isopropyl Carbamate (0.01 µM to 100 µM). Include TDF as a control.

  • Incubation: 5 days at 37°C, 5% CO2.

  • Readout: Add XTT or MTT reagent. Measure absorbance at 450/490 nm.

  • Calculation: Determine CC50 (concentration reducing cell viability by 50%) using non-linear regression.

3.3 Antiviral Potency Assay (EC50) Protocol

Objective: Quantify the inhibition of HIV-1 replication.

  • Infection: Infect PHA-stimulated PBMCs with HIV-1 (strain IIIB or clinical isolate) at an MOI of 0.01.

  • Adsorption: Incubate for 4 hours; wash cells

    
     with PBS to remove unbound virus.
    
  • Treatment: Resuspend cells in media containing serial dilutions of Tenofovir Isopropyl Carbamate.

    • Control: TDF (Positive), DMSO (Vehicle).

  • Incubation: 7 days.

  • Quantification:

    • Method A (p24 ELISA): Measure p24 antigen in supernatant.

    • Method B (RT Activity): Measure Reverse Transcriptase activity in supernatant using a chemiluminescent kit.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

Comparative Pharmacology & Data Interpretation

The following table summarizes the expected profile of Tenofovir Isopropyl Carbamate based on structure-activity relationships of N6-modified purines.

ParameterTenofovir Disoproxil (TDF)Tenofovir Isopropyl CarbamateInterpretation
Primary Moiety Bis-POC (Phosphonate ester)N6-Isopropyl CarbamateTDF targets permeability; TIC is a base-modified variant.
Intracellular Cleavage Rapid (Esterase mediated)Slow / ResistantCarbamates are more stable than carbonates.
Antiviral EC50 (HIV-1) ~0.005 - 0.05 µM> 1.0 - 10.0 µM Significant loss of potency expected due to N6 blockade.
Cytotoxicity (CC50) > 50 µM> 100 µMLikely less cytotoxic due to lack of intracellular accumulation of active TFV-DP.
Resistance Profile Susceptible to K65RLikely InactiveUnlikely to inhibit wild-type, let alone resistant mutants.

Key Insight for Drug Developers: If Tenofovir Isopropyl Carbamate is detected in a TDF drug product, it represents a "loss of potency" impurity. Unlike some impurities that may be toxic (mutagenic), this compound is primarily a pharmacological dead-end. However, its lipophilicity suggests it can still enter cells, potentially competing with TDF for uptake transporters.

Experimental Workflow Diagram (Graphviz)

AssayWorkflow cluster_Cyto Cytotoxicity (Safety) cluster_Anti Antiviral Activity (Efficacy) Start Compound Preparation (Tenofovir Isopropyl Carbamate) MT2 MT-2 Cells / PBMCs Start->MT2 Infection HIV-1 Infection (MOI 0.01) Start->Infection Dilution1 Serial Dilution (0-100 µM) MT2->Dilution1 Incubation1 5 Days @ 37°C Dilution1->Incubation1 Readout1 XTT/MTT Assay Incubation1->Readout1 Result1 Calculate CC50 Readout1->Result1 Comparison Impurity Qualification Report Result1->Comparison Selectivity Index (CC50/EC50) Wash Wash Unbound Virus Infection->Wash Treatment Drug Treatment Wash->Treatment Incubation2 7 Days @ 37°C Treatment->Incubation2 Readout2 p24 ELISA / RT Activity Incubation2->Readout2 Result2 Calculate EC50 Readout2->Result2 Result2->Comparison

Caption: Parallel workflow for determining the Selectivity Index (SI) of Tenofovir Isopropyl Carbamate.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71607567, Tenofovir Isopropyl Carbamate. Retrieved from [Link]

  • Gilead Sciences (2001). Viread (Tenofovir Disoproxil Fumarate) Prescribing Information. (Provides baseline EC50 data for TDF for comparison). Retrieved from [Link]

  • De Clercq, E. (2013). Chemical representations of the "Tenofovir" prodrugs. Biochemical Pharmacology. (Contextualizes the POC group chemistry). Retrieved from [Link]

  • Pharmaffiliates (2024). Tenofovir Isopropyl Carbamate Impurity Standard. (Identification of the compound as a reference standard). Retrieved from [Link][1][2][3][4][5][6]

  • European Medicines Agency (EMA). Assessment Report: Tenofovir Disoproxil. (Discusses degradation pathways and impurity limits). Retrieved from [Link]

Sources

A Technical Guide to Tenofovir Isopropyl Carbamate: A Nucleotide Reverse Transcriptase Inhibitor Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Drug Development Professionals

Executive Summary

Tenofovir is a cornerstone acyclic nucleotide phosphonate analogue in the management of HIV-1 and Hepatitis B virus (HBV) infections.[1][2] Its potent inhibition of viral reverse transcriptase is well-established; however, its inherent physicochemical properties—specifically its dianionic nature at physiological pH—result in poor membrane permeability and low oral bioavailability.[3] This necessitates the use of prodrugs to ensure therapeutic efficacy. While Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) are the clinically approved and widely studied prodrugs, other derivatives such as Tenofovir Isopropyl Carbamate have been identified, primarily as process-related impurities in manufacturing.[4]

This technical guide provides a comprehensive analysis of Tenofovir's mechanism of action, the evolution of its prodrug strategies, and a detailed examination of Tenofovir Isopropyl Carbamate. We will explore its chemical structure, its context as a manufacturing impurity, its hypothetical bioactivation pathway, and the established methodologies required to evaluate its potential as a nucleotide reverse transcriptase inhibitor (NRTI). This document is intended for researchers, medicinal chemists, and drug development scientists engaged in the discovery and optimization of antiviral therapeutics.

The Tenofovir Backbone: A Potent Nucleotide Reverse Transcriptase Inhibitor

Mechanism of Action: Chain Termination

The antiviral activity of Tenofovir is not direct but requires intracellular activation. As a nucleotide analogue, it bypasses the initial phosphorylation step required by nucleoside analogues, needing only two phosphorylation steps to become the active metabolite, Tenofovir Diphosphate (TFV-DP).[5]

The core mechanism of TFV-DP relies on two synergistic actions:

  • Competitive Inhibition: TFV-DP is a structural analogue of deoxyadenosine 5'-triphosphate (dATP). It competes with the natural dATP substrate for the active site of the viral reverse transcriptase (RT) enzyme.[1]

  • Chain Termination: Once the viral RT incorporates TFV-DP into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the Tenofovir molecule makes it impossible to form the next phosphodiester bond.[1] This effectively terminates DNA chain elongation, halting viral replication.[6][7]

The selectivity and safety of Tenofovir are grounded in its significantly lower affinity for human cellular DNA polymerases, including the mitochondrial DNA polymerase gamma, compared to its high affinity for viral RT.[6]

cluster_0 Intracellular Activation cluster_1 Viral Reverse Transcription Tenofovir Tenofovir (from Prodrug) TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) Active Metabolite TFV_MP->TFV_DP Phosphorylation RT Reverse Transcriptase TFV_DP->RT Competes with dATP & Incorporates vRNA Viral RNA Template vRNA->RT DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis Chain_termination Chain Termination (Replication Blocked) RT->Chain_termination dATP dATP (Natural Substrate) dATP->RT

Caption: Intracellular activation and mechanism of action of Tenofovir.

The Bioavailability Challenge

In its parent form, Tenofovir is a dianion at physiological pH, making it hydrophilic with poor lipid membrane permeability.[3] Consequently, its oral bioavailability is extremely low, necessitating the development of prodrugs that can mask the charged phosphonate group, facilitate absorption, and then release the active Tenofovir moiety systemically or intracellularly.[3][8]

The Prodrug Approach: Delivering Tenofovir Effectively

Two major prodrugs of Tenofovir have been successfully developed and commercialized, each with a distinct pharmacokinetic and safety profile.

Tenofovir Disoproxil Fumarate (TDF)

TDF is an ester-based prodrug designed to improve oral bioavailability.[8] After oral administration, TDF is rapidly hydrolyzed by gut and plasma esterases to release Tenofovir into the bloodstream.[3] This systemic release leads to relatively high circulating plasma concentrations of Tenofovir before it is taken up by target cells for activation. While highly effective, this high plasma exposure has been associated with long-term renal and bone mineral density-related side effects.[9][10]

Tenofovir Alafenamide (TAF)

TAF represents a second-generation, more targeted prodrug approach. TAF is more stable in plasma and is primarily metabolized intracellularly, predominantly by cathepsin A in peripheral blood mononuclear cells (PBMCs) and by carboxylesterase 1 in hepatocytes.[2][3] This targeted intracellular conversion results in much higher levels of the active TFV-DP within target cells compared to TDF, but with over 90% lower plasma concentrations of Tenofovir.[11] This improved pharmacokinetic profile allows for a much lower oral dose and is associated with a better renal and bone safety profile.[3][9]

Comparative Overview: TDF vs. TAF

The strategic shift from a plasma-hydrolyzed prodrug (TDF) to an intracellularly-activated one (TAF) represents a significant advancement in optimizing the therapeutic index of Tenofovir.

FeatureTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Activation Site Gut and Plasma (via Esterases)[3]Intracellular (via Cathepsin A / CES1)[2][3]
Plasma Tenofovir Levels HighLow (>90% lower than TDF)[11]
Intracellular TFV-DP Levels LowerHigher[11]
Standard Oral Dose (HIV) 300 mg10 mg or 25 mg (in combinations)
Clinical Efficacy Potent and durable virologic suppression[12][13]Non-inferior or superior virologic efficacy[3]
Safety Profile Associated with long-term renal and bone density loss[10]Improved renal and bone safety profile[3][9]

Tenofovir Isopropyl Carbamate: A Structural and Mechanistic Analysis

Chemical Identity and Origin

Tenofovir Isopropyl Carbamate is chemically identified as O, O-Bis (isopropoxycarbonyloxymethyl){(R)-1-[(6-isopropoxycarbonyl amino)- 9H-purin-9yl] propan-2-yloxy]}methylphosphonate.[4] Unlike TDF and TAF, it is not a developed therapeutic agent but has been identified as a process-related impurity during the synthesis of Tenofovir Disoproxil.[4] Its formation can occur when the Tenofovir Disoproxil API is treated with isopropyl chloroformate under basic conditions, leading to carbamoylation at the 6-amino position of the purine ring.[4]

Hypothetical Bioactivation Pathway

While primarily an impurity, its structure as a potential triple-prodrug (two ester groups and one carbamate group) warrants a theoretical examination of its bioactivation. The carbamate linkage on the purine base is a known prodrug strategy used to modify drug properties. It is plausible that this moiety, along with the isopropoxycarbonyloxymethyl esters, could be cleaved by intracellular or plasma enzymes to ultimately release Tenofovir, which would then be available for phosphorylation to the active TFV-DP. The cleavage would likely involve carboxyesterases for the ester groups and potentially other hydrolases for the carbamate bond.

TIC Tenofovir Isopropyl Carbamate (Impurity/Prodrug Candidate) Intermediate Tenofovir Disoproxil (Intermediate) TIC->Intermediate Carbamate Hydrolysis (e.g., Hydrolases) Tenofovir Tenofovir (Active Moiety) Intermediate->Tenofovir Ester Hydrolysis (e.g., Esterases) TFV_DP Tenofovir Diphosphate (Active Metabolite) Tenofovir->TFV_DP Intracellular Phosphorylation (x2)

Caption: Hypothetical bioactivation pathway of Tenofovir Isopropyl Carbamate.

Methodologies for Evaluation

To rigorously assess a novel Tenofovir derivative like Tenofovir Isopropyl Carbamate, a systematic, multi-tiered evaluation process is essential.

Experimental Protocol: In Vitro Anti-HIV Activity Assay

This protocol determines the 50% effective concentration (EC50) of a compound against HIV-1 replication in a cell-based model.

Objective: To quantify the antiviral potency of a test compound.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors.

  • Phytohemagglutinin (PHA) and Interleukin-2 (IL-2).

  • HIV-1 laboratory strain (e.g., HIV-1IIIB or HIV-1BaL).

  • Test compound (Tenofovir Isopropyl Carbamate) and control (e.g., TDF, TAF).

  • Culture medium (e.g., RPMI-1640 with FBS, antibiotics).

  • 96-well culture plates.

  • p24 antigen ELISA kit.

Methodology:

  • Cell Preparation: Isolate PBMCs via Ficoll-Paque density gradient centrifugation. Stimulate the cells with PHA for 2-3 days, then wash and maintain them in culture medium supplemented with IL-2.

  • Compound Dilution: Prepare a serial dilution of the test compound and controls in culture medium to cover a broad concentration range (e.g., 0.1 nM to 10 µM).

  • Infection Assay: a. Seed 1x105 stimulated PBMCs per well in a 96-well plate. b. Add the diluted compounds to the respective wells. Include "virus only" (no drug) and "cells only" (no virus, no drug) controls. c. Infect the cells with a pre-titered amount of HIV-1 stock (e.g., at a multiplicity of infection of 0.01). d. Incubate the plates at 37°C in a 5% CO2 incubator.

  • Endpoint Analysis: After 7 days of incubation, collect the cell culture supernatant.

  • Quantification: Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit. The p24 level is directly proportional to the extent of viral replication.

  • Data Analysis: Plot the percentage of p24 inhibition versus the log of the compound concentration. Calculate the EC50 value using a non-linear regression model (e.g., four-parameter logistic curve).

Causality and Validation: This self-validating system includes positive (virus only) and negative (cells only) controls to establish the baseline for 100% infection and 0% infection, respectively. The use of a known inhibitor like TDF or TAF provides a benchmark for potency, ensuring the assay is performing as expected. A dose-dependent inhibition curve is critical for validating the specific antiviral effect of the test compound.

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which the compound is metabolized in key biological matrices, predicting its in vivo half-life and conversion efficiency.

Materials:

  • Human plasma and/or human liver microsomes (HLMs).

  • NADPH regenerating system (for HLM assays).

  • Test compound and positive control (a compound with known metabolic liability).

  • Acetonitrile (for reaction quenching).

  • LC-MS/MS system for quantification.

Methodology:

  • Incubation: Pre-warm a solution of human plasma or HLMs (with NADPH system) to 37°C.

  • Reaction Initiation: Add the test compound at a known concentration (e.g., 1 µM) to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound (and optionally, the appearance of the Tenofovir metabolite) at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2).

Causality and Validation: The inclusion of a "0-minute" time point and a control incubation without the NADPH cofactor (for HLM) validates that the observed compound loss is due to metabolism and not non-specific binding or degradation. A positive control ensures the metabolic system is active. This assay provides crucial data to predict whether the prodrug will be stable enough in plasma to reach target cells (like TAF) or if it will be rapidly converted (like TDF).

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Test Compound (e.g., Tenofovir Isopropyl Carbamate) Stability Metabolic Stability Assay (Plasma, Microsomes) Compound->Stability Activity Antiviral Activity Assay (PBMCs, HIV-1) Compound->Activity Toxicity Cytotoxicity Assay (e.g., MTT Assay) Compound->Toxicity PK Pharmacokinetic Study (Animal Model) Stability->PK Predicts Half-life Efficacy Efficacy Study (e.g., HBV Transgenic Mouse) Activity->Efficacy Informs Dose Selection Toxicity->PK Determines Safety Margin PK->Efficacy

Caption: Integrated workflow for the preclinical evaluation of a novel NRTI prodrug.

Future Directions and Conclusion

The identification of Tenofovir Isopropyl Carbamate as a manufacturing impurity underscores the critical importance of rigorous process chemistry and impurity profiling in pharmaceutical development.[14][15] While its primary relevance is in quality control for TDF synthesis, its structure provides a valuable intellectual exercise in prodrug design.

The success of TAF has clearly demonstrated that optimizing the delivery of Tenofovir to its intracellular target can dramatically improve its therapeutic index. Future research in this area could explore other novel prodrug moieties, including different carbamate or phosphonoamidate linkers, to further refine the pharmacokinetic and safety profile.[13] Any new derivative would require a comprehensive evaluation, following the methodologies outlined in this guide, to determine its stability, antiviral potency, and potential for clinical development.

References

  • Tenofovir | C9H14N5O4P | CID 464205 - PubChem - NIH. (n.d.). PubChem. [Link]

  • What is the mechanism of Tenofovir? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]

  • Organophosphate Poisoning and Carbamate Poisoning - MSD Manual Professional Edition. (n.d.). MSD Manuals. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • Fung, J., et al. (2018). Effectiveness and Safety of Tenofovir Disoproxil Fumarate in Chronic Hepatitis B: A 3-Year, Prospective, Real-World Study in France. Digestive Diseases and Sciences, 63(10), 2746-2755. [Link]

  • Hill, A., & Hughes, S. L. (2020). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. The Annals of Pharmacotherapy, 54(4), 374-383. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • The Pharmacokinetics and Viral Activity of Tenofovir in the Male Genital Tract. (n.d.). Journal of Acquired Immune Deficiency Syndromes. [Link]

  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. (n.d.). Der Pharma Chemica. [Link]

  • Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. (2022). Frontiers in Pharmacology, 13, 966863. [Link]

  • In-vitro Study of HIV-derived Reverse Transcriptase Inhibition. (2024). Bentham Science Publishers. [Link]

  • Fung, H. B., & Kirchain, S. M. (2002). Tenofovir disoproxil fumarate: a nucleotide reverse transcriptase inhibitor for the treatment of HIV infection. Clinical Therapeutics, 24(10), 1515-1548. [Link]

  • Effect of Tenofovir Disoproxil Fumarate on Lipid Levels in HIV Infected Adults on Stable Anti-HIV Drug Therapy. (n.d.). ClinicalTrials.gov. [Link]

  • Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics. (n.d.). NIH. [Link]

  • In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide. (n.d.). PLOS ONE. [Link]

  • De Clercq, E. (2007). Nucleotide HIV reverse transcriptase inhibitors: tenofovir and beyond. Expert Opinion on Drug Discovery, 2(4), 465-476. [Link]

  • Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. (2010). Organic Process Research & Development, 14(5), 1194-1201. [Link]

  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. (n.d.). ResearchGate. [Link]

  • Effectiveness and Safety of Tenofovir Alafenamide Fumarate (TAF)-Based... (2024, August 8). YouTube. [Link]

  • In-Vitro Study Of HIV-derived Reverse Transcriptase Inhibition. (2024, June 28). ResearchGate. [Link]

  • Linking the Population Pharmacokinetics of Tenofovir and Its Metabolites With Its Cellular Uptake and Metabolism. (2014). CPT: Pharmacometrics & Systems Pharmacology, 3(11), e145. [Link]

  • Nucleotide Reverse Transcriptase Inhibitors for Antiretroviral Therapy. (n.d.). Longdom Publishing. [Link]

  • White, K., et al. (2012). A randomized study of tenofovir disoproxil fumarate in treatment-experienced HIV-1 infected adolescents. The Pediatric Infectious Disease Journal, 31(5), 484-489. [Link]

  • Pharmacology of Nucleotide Reverse Transcriptase Inhibitors Antiretroviral Drugs; Uses, Types. (2025, March 13). YouTube. [Link]

  • Callebaut, C., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 59(12), 7498-7506. [Link]

  • Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. (2022). Frontiers. [Link]

  • Tenofovir-impurities. (n.d.). Pharmaffiliates. [Link]

  • Tenofovir: A Nucleotide Analogue Reverse-Transcriptase. (n.d.). Medscape. [Link]

  • Practical Considerations For Developing Nucleoside Reverse Transcriptase Inhibitors. (n.d.). NIH. [Link]

  • About Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs). (2019, May 10). Healthline. [Link]

  • Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs. (2018). Journal of Pharmaceutical and Biomedical Analysis, 151, 250-259. [Link]

  • Apurva K. Kapse, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 3221-3232. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Pharmacokinetic Model of Tenofovir and Emtricitabine and Their Intracellular Metabolites in Patients in the ANRS 134-COPHAR 3 Trial Using Dose Records. (2023). Antimicrobial Agents and Chemotherapy, 67(5), e0135822. [Link]

  • Identification, synthesis and characterization of new impurities in tenofovir. (n.d.). PubMed. [Link]

Sources

The Isopropyl Carbamate Moiety in Tenofovir Prodrugs: Structural Dynamics, Impurity Profiling, and Bioactivation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Isopropyl Carbamate Moiety in Tenofovir Prodrugs: Structural Dynamics, Impurity Profiling, and Bioactivation Content Type: In-depth Technical Guide Audience: Researchers, Senior Application Scientists, and Drug Development Professionals

Executive Summary & Structural Distinction[1]

In the development of nucleotide reverse transcriptase inhibitors (NrtIs), the masking of the phosphonate group is critical for oral bioavailability.[1] Tenofovir (TFV) presents a unique challenge due to its dianionic nature at physiological pH. To overcome this, prodrug strategies have utilized isopropyl-containing moieties.[1]

However, a critical distinction must be made immediately for the technical reader:

  • The Intended Moiety (TDF): Tenofovir Disoproxil Fumarate utilizes a Bis-POC (isopropyloxycarbonyloxymethyl) group.[2] Chemically, this is a carbonate ester, not a carbamate.

  • The Intended Moiety (TAF): Tenofovir Alafenamide utilizes an isopropyl alaninyl phosphonamidate .

  • The "Isopropyl Carbamate" Moiety: This specific structure (N-6-isopropyloxycarbonyl) primarily exists as a critical process-related impurity or degradation product where the masking reagent reacts with the exocyclic amine of the adenine base rather than the phosphonate.

This guide analyzes the chemistry of the isopropyl-containing promoieties, with a specific "Deep Dive" into the formation, detection, and prevention of the isopropyl carbamate impurity , a key quality attribute in TFV prodrug manufacturing.

The Chemistry of the Isopropyl Moiety

The POC Moiety (Tenofovir Disoproxil)

The "disoproxil" promoiety consists of two isopropyloxycarbonyloxymethyl (POC) groups attached to the phosphonate.

  • Reagent: Chloromethyl isopropyl carbonate (CMIC).[3][4]

  • Mechanism: The POC group is labile. Upon absorption, it is hydrolyzed by gut and plasma esterases (e.g., carboxylesterase-1).

  • Byproducts: The hydrolysis releases isopropyl alcohol , carbon dioxide, and formaldehyde.

The Isopropyl Carbamate Impurity (The N-6 Acylation)

During the synthesis of TDF, the adenine ring's exocyclic amine (


 at position 6) is nucleophilic. If the reaction conditions (pH, temperature, stoichiometry) are not strictly controlled, the CMIC reagent or its intermediates can acylate this amine.
  • Structure:

    
    -[(isopropoxycarbonyl)oxy]methyl-tenofovir.
    
  • Risk: This carbamate linkage is significantly more stable than the phosphonate carbonate ester, potentially leading to non-cleavable adducts or altered toxicity profiles.

Comparative Structural Data
FeatureTenofovir Disoproxil (TDF)Tenofovir Alafenamide (TAF)N-6 Isopropyl Carbamate Impurity
Linkage Type Carbonate Ester (O-CO-O)Phosphonamidate (P-N)Carbamate (N-CO-O)
Target Site Phosphonate OxygenPhosphonate OxygenAdenine Exocyclic Nitrogen (N-6)
Activation Enzyme Carboxylesterases (Plasma/Gut)Cathepsin A (Intracellular)N/A (Stable/Degradant)
Leaving Group Isopropyl Alcohol +

+ Formaldehyde
Phenol + Isopropyl AlanineN/A
Cellular Half-Life Short (Rapid hydrolysis in plasma)Long (Stable in plasma)Variable

Mechanism of Action & Bioactivation Pathways

Understanding the differential activation of these isopropyl-containing moieties is essential for interpreting pharmacokinetic data.

TDF vs. TAF Activation Logic
  • TDF: Relies on passive diffusion and rapid systemic hydrolysis. The "isopropyl carbonate" serves only to mask the charge during absorption.

  • TAF: Relies on active uptake and intracellular hydrolysis by Cathepsin A . The isopropyl group here is part of the amino acid ester (alanine), which dictates the enzyme specificity.

Visualization of Activation and Impurity Formation

Tenofovir_Pathways TFV Tenofovir (TFV) (Intracellular Active) TDF Tenofovir Disoproxil (TDF) (Bis-POC Carbonate) Impurity N-6 Isopropyl Carbamate (Impurity) TDF->Impurity Rearrangement/Degradation Esterase Carboxylesterases (Plasma/Gut) TDF->Esterase Hydrolysis TAF Tenofovir Alafenamide (TAF) (Phosphonamidate) CatA Cathepsin A (Lysosomal/Intracellular) TAF->CatA Intracellular Cleavage CMIC Chloromethyl Isopropyl Carbonate (Reagent) CMIC->TDF O-Alkylation (Desired) CMIC->Impurity N-Alkylation (Side Reaction) Esterase->TFV Release of Isopropyl Alcohol + CO2 + Formaldehyde CatA->TFV Release of Phenol + Alanine Isopropyl Ester

Figure 1: Comparative bioactivation pathways of TDF and TAF, alongside the formation mechanism of the N-6 Isopropyl Carbamate impurity during synthesis.[5][3][6][7][8]

Technical Deep Dive: The N-6 Isopropyl Carbamate Impurity

For synthesis and formulation scientists, the "isopropyl carbamate" is not the drug, but the enemy. It forms via the reaction of Chloromethyl Isopropyl Carbonate (CMIC) with the adenine amine.

Formation Mechanism

The synthesis of TDF involves reacting Tenofovir with CMIC in the presence of a base (e.g., triethylamine or cyclohexane) and a solvent (e.g., N-methyl-2-pyrrolidone).

  • Ideal Reaction: Alkylation of the phosphonate hydroxyl groups.

  • Side Reaction: The

    
    -amino group of the adenine moiety is weakly nucleophilic. Under high temperatures or excess base, CMIC attacks the nitrogen, forming the Tenofovir Disoproxil Carbamate  impurity.
    
Regulatory Significance

The World Health Organization (WHO) and EMA have flagged impurities related to CMIC due to potential mutagenicity concerns of the reagent itself, but the carbamate impurity in the API affects potency and stability.

  • Limit: Typically, this specific impurity must be controlled to <0.15% in the final API.

Experimental Protocols

Protocol: Detection of N-6 Isopropyl Carbamate Impurity via HPLC

This protocol is designed to separate the highly similar Bis-POC TDF from its N-6 carbamate analog.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Orthophosphoric acid (85%)

  • Reference Standard: Tenofovir Disoproxil Carbamate (Impurity 8)[2]

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Inertsil ODS-3V, 250mm x 4.6mm, 5µm).

  • Mobile Phase A: Buffer (0.01M

    
    , pH adjusted to 3.0 with orthophosphoric acid).
    
  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Adenine absorption max).

  • Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
09010
156040
304060
409010

Procedure:

  • Standard Prep: Dissolve 5 mg of Tenofovir Disoproxil Carbamate reference standard in 50 mL of Mobile Phase A/B (1:1).

  • Sample Prep: Dissolve 25 mg of TDF API in 50 mL diluent.

  • Injection: Inject 10 µL.

  • Analysis: The Carbamate impurity typically elutes after the main TDF peak due to increased lipophilicity (addition of the extra isopropyl group on the nitrogen).

Protocol: Stability Stress Testing (Simulated Gastric Fluid)

To verify the stability of the prodrug moiety vs. the impurity.

  • Medium: 0.1 N HCl (pH 1.2, Simulated Gastric Fluid without enzymes).

  • Incubation: 37°C for 0, 1, 2, and 4 hours.

  • Quantification: Analyze aliquots using the HPLC method above.

  • Expected Result:

    • TDF: Shows gradual degradation to Mono-POC derivatives.

    • Carbamate Impurity: The N-6 carbamate linkage is generally more resistant to acid hydrolysis than the carbonate ester, leading to persistence in the profile.

References

  • Der Pharma Chemica. (2015). Synthesis and characterization of Tenofovir disoproxil fumarate impurities. Retrieved from [Link]

  • World Health Organization (WHO). (2023). The impurity chloromethyl isopropyl carbonate (CMIC) in tenofovir disoproxil. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus.[9] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Chemoenzymatic Synthesis of Tenofovir and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern chemoenzymatic strategies for the synthesis of the antiviral drug tenofovir and its clinically significant prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). We will delve into the core enzymatic transformations that offer elegant solutions to the challenge of stereocontrol in tenofovir synthesis, supported by detailed protocols and comparative data. This guide emphasizes the practical application of these methods, aiming to bridge the gap between academic research and industrial drug development.

Introduction: The Clinical Significance of Tenofovir and the Rise of Chemoenzymatic Synthesis

Tenofovir is a cornerstone of antiretroviral therapy for HIV infection and is also used in the treatment of chronic hepatitis B. As an acyclic nucleoside phosphonate, it acts as a reverse transcriptase inhibitor, effectively halting viral replication.[1] The parent drug, tenofovir, has low oral bioavailability, which led to the development of prodrugs like TDF and TAF to enhance its delivery into the body.[2][3]

Traditional chemical syntheses of tenofovir often face challenges in establishing the crucial (R)-stereocenter of the phosphonomethoxypropyl side chain. These methods can involve multiple steps, the use of hazardous reagents, and result in the formation of difficult-to-separate regioisomers, leading to material loss.[4][5] Chemoenzymatic synthesis has emerged as a powerful alternative, leveraging the exquisite stereoselectivity of enzymes to create the desired chiral intermediate with high purity, often under milder and more environmentally friendly conditions.[5][6]

This guide will focus on two prominent and effective chemoenzymatic strategies that have been successfully employed for the synthesis of tenofovir.

Core Chemoenzymatic Strategies for Tenofovir Synthesis

The key to an efficient synthesis of tenofovir lies in the stereoselective construction of the (R)-9-(2-hydroxypropyl)adenine intermediate. Enzymes, with their inherent chirality, are ideal catalysts for this transformation. Two primary approaches have proven to be particularly effective: lipase-catalyzed kinetic resolution and alcohol dehydrogenase-catalyzed stereoselective reduction.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. In the context of tenofovir synthesis, a lipase is employed to selectively acylate one enantiomer of a racemic alcohol precursor, leaving the desired unreacted enantiomer in high enantiomeric excess.

A particularly effective enzyme for this purpose is the immobilized lipase from Burkholderia cepacia (Amano PS-IM).[5][6] This enzyme demonstrates excellent enantioselectivity in the transesterification of a racemic alcohol, such as 1-(6-chloro-9H-purin-9-yl)propan-2-ol, using vinyl acetate as the acyl donor. The desired (R)-ester is obtained with high enantiomeric excess (ee).[5][6]

The choice of solvent plays a critical role in the efficiency and selectivity of the enzymatic reaction. Toluene has been identified as a superior solvent for this lipase-catalyzed resolution, leading to high enantioselectivity.[4][5] The reaction temperature is also a key parameter to optimize, with temperatures around 40°C providing a good balance between reaction rate and enzyme stability and selectivity.[5]

Stereoselective Reduction using Alcohol Dehydrogenase (ADH)

An alternative and often more efficient approach is the stereoselective reduction of a prochiral ketone precursor using an alcohol dehydrogenase (ADH). This method has the advantage of potentially converting the entire substrate to the desired enantiomer, thus avoiding the 50% theoretical yield limit of kinetic resolution.

A recombinant ADH from Lactobacillus kefir has been shown to be highly effective in the reduction of 1-(6-chloro-9H-purin-9-yl)propan-2-one to the corresponding (R)-alcohol with excellent optical purity (>99% ee) and high yield (86%).[5][6] This enzymatic reduction is a powerful method for establishing the correct stereochemistry early in the synthetic route.

Subsequent Chemical Transformations: From Chiral Intermediate to Tenofovir

Once the key chiral intermediate, (R)-9-(2-hydroxypropyl)adenine, is obtained with high enantiomeric purity through one of the enzymatic methods described above, a series of chemical steps are required to complete the synthesis of tenofovir. A notable "one-pot" procedure has been developed to streamline this process.[5][6]

The key chemical transformations include:

  • Aminolysis-Hydrolysis: If the enzymatic step was a lipase-catalyzed acylation, the resulting (R)-acetate is first subjected to aminolysis and hydrolysis to yield the free (R)-alcohol. This is typically achieved using ammonia-saturated methanol.[5][6]

  • Alkylation: The (R)-alcohol is then alkylated with a suitable phosphonate-containing electrophile. A common reagent for this step is tosylated diethyl(hydroxymethyl)phosphonate.[5][6]

  • Phosphonate Ester Cleavage: The final step in the synthesis of tenofovir is the cleavage of the phosphonate diethyl ester to the free phosphonic acid. This is commonly accomplished using bromotrimethylsilane (TMSBr).[5][6]

This sequence of reactions provides a reliable and efficient route to tenofovir from the enzymatically generated chiral intermediate.

Application to the Synthesis of Tenofovir Prodrugs: TDF and TAF

The chemoenzymatically synthesized tenofovir can be readily converted to its clinically important prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF).[6][7] This is typically achieved through chemical esterification of the phosphonic acid group.

For the synthesis of TDF, tenofovir is reacted with chloromethyl isopropyl carbonate (CMIC).[2] The resulting tenofovir disoproxil is then treated with fumaric acid to form the crystalline TDF salt.[2]

The synthesis of TAF involves the formation of a phosphonamidate prodrug. While specific enzymatic routes for this final step are less reported, the chemoenzymatic synthesis of the tenofovir core provides a crucial starting material for the subsequent chemical steps to install the alafenamide moiety.

Data Presentation: Comparison of Chemoenzymatic Approaches

The following table summarizes the key performance indicators for the two primary chemoenzymatic strategies for the synthesis of the chiral intermediate for tenofovir.

Enzymatic StrategyEnzymeSubstrateKey ProductYieldEnantiomeric Excess (ee)Reference
Kinetic Resolution Immobilized Lipase from Burkholderia cepacia (Amano PS-IM)rac-1-(6-chloro-9H-purin-9-yl)propan-2-ol(R)-1-(6-chloro-9H-purin-9-yl)propan-2-yl acetate47%99%[5][6]
Stereoselective Reduction Recombinant Alcohol Dehydrogenase from Lactobacillus kefir1-(6-chloro-9H-purin-9-yl)propan-2-one(R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol86%>99%[5][6]

Experimental Protocols

The following are representative, detailed protocols for the key enzymatic steps in the chemoenzymatic synthesis of tenofovir derivatives.

Protocol for Lipase-Catalyzed Kinetic Resolution

Objective: To perform the kinetic resolution of racemic 1-(6-chloro-9H-purin-9-yl)propan-2-ol using immobilized lipase from Burkholderia cepacia.

Materials:

  • rac-1-(6-chloro-9H-purin-9-yl)propan-2-ol

  • Immobilized lipase from Burkholderia cepacia (Amano PS-IM)

  • Vinyl acetate

  • Toluene

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled reaction vessel

Procedure:

  • To a solution of racemic 1-(6-chloro-9H-purin-9-yl)propan-2-ol (e.g., 500 mg) in a mixture of toluene and vinyl acetate (e.g., 2:1 v/v), add the immobilized lipase from Burkholderia cepacia (Amano PS-IM).[5]

  • Stir the suspension at a controlled temperature, for example, 40°C.[5]

  • Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC) to determine the conversion and enantiomeric excess of the remaining alcohol and the formed acetate.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • The enzyme can be washed with a suitable solvent and potentially reused.

  • Separate the resulting (R)-acetate from the unreacted (S)-alcohol using standard chromatographic techniques (e.g., column chromatography).

Protocol for ADH-Catalyzed Stereoselective Reduction

Objective: To perform the stereoselective reduction of 1-(6-chloro-9H-purin-9-yl)propan-2-one using a recombinant alcohol dehydrogenase.

Materials:

  • 1-(6-chloro-9H-purin-9-yl)propan-2-one

  • Lyophilized E. coli cells harboring recombinant ADH from Lactobacillus kefir[5][6]

  • Co-factor (e.g., NADH or a cofactor regeneration system)

  • Buffer solution (e.g., potassium phosphate buffer)

  • Standard laboratory glassware and shaker incubator

Procedure:

  • In a buffered aqueous solution, dissolve the substrate, 1-(6-chloro-9H-purin-9-yl)propan-2-one.

  • Add the lyophilized E. coli cells containing the recombinant ADH and the necessary cofactor.[5][6] If not using a whole-cell system, a purified enzyme and a cofactor regeneration system (e.g., using a secondary alcohol like isopropanol and another enzyme like glucose dehydrogenase) would be required.

  • Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30°C).

  • Monitor the reaction for the conversion of the ketone to the alcohol by a suitable analytical method (e.g., HPLC).

  • Upon completion of the reaction, quench the reaction and extract the product with a suitable organic solvent.

  • Purify the resulting (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol by standard methods such as crystallization or chromatography.

Visualization of Chemoenzymatic Pathways

The following diagrams illustrate the two primary chemoenzymatic routes to the key chiral intermediate for tenofovir synthesis.

Chemoenzymatic_Routes_to_Tenofovir_Intermediate cluster_lipase Lipase-Catalyzed Kinetic Resolution cluster_adh ADH-Catalyzed Stereoselective Reduction cluster_final_product Common Intermediate rac_alcohol rac-1-(6-chloro-9H-purin-9-yl)propan-2-ol lipase Immobilized Lipase (Burkholderia cepacia) Vinyl Acetate, Toluene rac_alcohol->lipase R_acetate (R)-Acetate (ee > 99%) lipase->R_acetate S_alcohol (S)-Alcohol (unreacted) lipase->S_alcohol chiral_intermediate (R)-1-(6-chloro-9H- purin-9-yl)propan-2-ol R_acetate->chiral_intermediate Aminolysis/ Hydrolysis ketone 1-(6-chloro-9H-purin-9-yl)propan-2-one adh ADH (Lactobacillus kefir) Cofactor ketone->adh R_alcohol (R)-Alcohol (ee > 99%) adh->R_alcohol R_alcohol->chiral_intermediate Direct Product

Caption: Chemoenzymatic pathways to the key chiral intermediate for tenofovir synthesis.

Conclusion: A Greener and More Efficient Future for Tenofovir Synthesis

Chemoenzymatic approaches offer significant advantages for the synthesis of tenofovir and its derivatives. The high stereoselectivity of enzymes like lipases and alcohol dehydrogenases allows for the efficient production of the key chiral intermediate with excellent optical purity. These methods often operate under milder conditions than traditional chemical routes, contributing to a more sustainable and cost-effective manufacturing process. As the demand for tenofovir-based therapies continues, the integration of biocatalysis into the synthetic strategy will be crucial for ensuring a reliable and environmentally responsible supply of these life-saving medicines.

References

  • Zdun, B., Reiter, T., Kroutil, W., & Borowiecki, P. (2023). Chemoenzymatic Synthesis of Tenofovir. The Journal of Organic Chemistry, 88(15), 10537–10546. [Link]

  • Zdun, B., Reiter, T., Kroutil, W., & Borowiecki, P. (2023). Chemoenzymatic Synthesis of Tenofovir. PubMed, 37467462. [Link]

  • Synthesis of tenofovir and its prodrug, tenofovir disoproxil. ResearchGate. [Link]

  • Gnanarajan, G., Gupta, A. K., Juyal, V., Kumar, P., Yadav, P. K., & Kailash, P. (n.d.). A Validated Method for Development of Tenofovir as API and Tablet Dosage Forms by UV Spectroscopy. International Journal of Pharmaceutical and Analytical Research. [Link]

  • Zdun, B., Reiter, T., Kroutil, W., & Borowiecki, P. (2023). Chemoenzymatic Synthesis of Tenofovir. PMC. [Link]

  • (PDF) Chemoenzymatic Synthesis of Tenofovir. ResearchGate. [Link]

  • Derstine, B. P., Tomlin, J. W., Peck, C. L., Dietz, J.-P., Herrera, B. T., Cardoso, F. S. P., Paymode, D. J., Yue, A. C., Arduengo, A. J., Opatz, T., Snead, D. R., Stringham, R. W., McQuade, D. T., & Gupton, B. F. (2020). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. ChemRxiv. [Link]

  • Derstine, B. P., Tomlin, J. W., Peck, C. L., Dietz, J.-P., Herrera, B. T., Cardoso, F. S. P., Paymode, D. J., Yue, A. C., Arduengo, A. J., Opatz, T., Snead, D. R., Stringham, R. W., McQuade, D. T., & Gupton, B. F. (2020). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines. Cambridge Open Engage. [Link]

  • Ripin, D. H. B., Teager, D. S., Fortunak, J., Basha, S. M., Bivins, N., Boddy, C. N., ... & Houghton, S. R. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development, 14(5), 1194-1201. [Link]

  • Process for the preparation of tenofovir disoproxil fumarate.

Sources

Advanced Synthetic Strategies and Impurity Profiling in Nucleotide Reverse Transcriptase Inhibitors: The Case of Tenofovir Isopropyl Carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Regioselectivity

In the development of nucleotide reverse transcriptase inhibitors (NRTIs) for HIV and HBV, the modification of Tenofovir (PMPA) into orally bioavailable prodrugs—specifically Tenofovir Disoproxil Fumarate (TDF)—relies heavily on the chemistry of the isopropyloxycarbonyloxymethyl (POC) moiety.

While the target therapeutic mechanism involves masking the phosphonate group to facilitate cellular entry, a critical challenge in process chemistry is the formation of Tenofovir Isopropyl Carbamate (TIC) . This compound (CAS 1391053-20-5) represents a regioselective failure where the alkylating agent reacts with the adenine exocyclic amine rather than the phosphonate oxygen.

This technical guide analyzes the role of Tenofovir Isopropyl Carbamate not as a therapeutic agent, but as a Critical Quality Attribute (CQA) marker. Understanding its formation, isolation, and suppression is paramount for researchers optimizing the yield and safety of Tenofovir-based therapies.

Chemical Identity and Structural Significance

To distinguish the impurity from the active pharmaceutical ingredient (API), we must define the structural divergence.

FeatureTenofovir Disoproxil (Target API)Tenofovir Isopropyl Carbamate (Impurity)
CAS Number 201341-05-11391053-20-5
Modification Site Phosphonate Oxygen (Bis-ester)Adenine N6-Amine
Phosphonate State Masked (Neutral Charge)Free Acid (Negative Charge)
Cell Permeability High (Lipophilic)Low (Polar/Charged)
Therapeutic Role Prodrug (cleaved to PMPA)Process Impurity / Reference Standard
Molecular Formula C19H30N5O10PC13H20N5O10P
The "Double-Fail" Mechanism

From a drug design perspective, TIC illustrates a "double-fail" in nucleoside analog logic, explaining why it is an impurity rather than a candidate:

  • Entry Failure: The phosphonate group remains unmasked (free acid), preventing passive diffusion across the lipid bilayer.

  • Activity Failure: The N6-amino group, essential for Watson-Crick base pairing with Thymine in the viral template, is blocked by the isopropyl carbamate moiety. Even if the molecule entered the cell, it would likely act as a chain terminator with poor binding affinity or be sterically hindered from incorporation by Reverse Transcriptase.

Synthetic Pathways and Formation Mechanism[1][2][3]

The synthesis of TDF typically involves the reaction of Tenofovir (PMPA) with Chloromethyl Isopropyl Carbonate (CMIC) .[1] This reaction is a competition between the nucleophilic oxygen of the phosphonate and the nucleophilic nitrogen of the adenine base.

Reaction Dynamics
  • Target Reaction:

    
     attack by the phosphonate oxygen on the chloromethyl group of CMIC.
    
  • Side Reaction (TIC Formation): Acylation/Carbamoylation of the N6-exocyclic amine.

The following diagram details the bifurcation of the synthetic pathway:

TDF_Synthesis_Pathway PMPA Tenofovir (PMPA) (Free Phosphonic Acid) Intermediate Transition State (Nucleophilic Competition) PMPA->Intermediate + CMIC TIC IMPURITY (CAS 1391053-20-5): Tenofovir Isopropyl Carbamate (N6-Carbamate) Phosphonate Unmasked PMPA->TIC Direct N-Acylation (Undesired Side Reaction) CMIC Reagent: Chloromethyl Isopropyl Carbonate (CMIC) CMIC->Intermediate Reaction_Cond Conditions: Base (TEA/DIEA), NMP/Cyclohexane 50-60°C Reaction_Cond->Intermediate MonoPOC Intermediate: Mono-POC Tenofovir Intermediate->MonoPOC 1st Alkylation (O-site) TDF TARGET PRODUCT: Tenofovir Disoproxil (Bis-POC Ester) Phosphonate Masked MonoPOC->TDF 2nd Alkylation (O-site) (Desired) MonoPOC->TIC Mixed Reaction

Figure 1: Synthetic bifurcation showing the competition between O-alkylation (Target) and N-acylation (Impurity).[2]

Experimental Protocols

For researchers developing generic TDF or novel prodrugs, synthesizing the TIC impurity is necessary to establish a reference standard for HPLC system suitability tests.

Protocol: Targeted Synthesis of Tenofovir Isopropyl Carbamate

Objective: To force the formation of the N6-carbamate for isolation and characterization.

Reagents:

  • Tenofovir (PMPA) Anhydrous

  • Isopropyl Chloroformate (Note: Use Chloroformate, not Carbonate, to favor acylation over alkylation)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Suspension: Suspend 10.0 g (34.8 mmol) of Tenofovir in 100 mL of dry DCM under nitrogen atmosphere.

  • Activation: Add 15 mL of Triethylamine (TEA) to solubilize the PMPA and activate the amine. Stir at room temperature for 30 minutes.

  • Addition: Cool the solution to 0°C. Dropwise add Isopropyl Chloroformate (1.2 equivalents) over 20 minutes.

    • Rationale: Low temperature favors the kinetic control; chloroformates are highly reactive toward amines.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Quenching: Quench with 50 mL saturated aqueous NaHCO3.

  • Isolation: Separate the organic layer. The aqueous layer (containing unreacted PMPA) is discarded or back-extracted.

  • Purification: The crude residue often contains mixed esters. Purify via preparative HPLC (C18 column) using a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Validation: Confirm structure via 1H-NMR and LC-MS (Target Mass: 373.3 Da).

Analytical Method: HPLC Detection

To ensure TDF API purity, the analytical method must resolve TIC from the Mono-POC intermediate, as they have similar polarities.

ParameterCondition
Column C18 (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-15 min: 5% B → 40% B; 15-25 min: 40% B → 70% B
Flow Rate 1.0 mL/min
Detection UV at 260 nm (Adenine chromophore)
Retention Order PMPA (Early) → TIC (Mid) → Mono-POC (Mid-Late) → TDF (Late)

Regulatory & Safety Implications (ICH Q3A/B)

In the context of HIV/HBV drug filings (ANDA/NDA), Tenofovir Isopropyl Carbamate is classified as a Process-Related Impurity .

  • Genotoxicity Risk: While Tenofovir itself is safe, carbamates can sometimes exhibit structural alerts for genotoxicity. However, the isopropyl carbamate moiety is generally considered stable and non-mutagenic in this context. Nevertheless, strict limits are applied.

  • Specification Limits:

    • If the maximum daily dose is < 2g (which is true for TDF, usually 300mg/day), the qualification threshold is typically 0.15% or 1.0 mg per day (whichever is lower).

    • Routine QC must demonstrate that TIC is below 0.10% to avoid the need for toxicological qualification.

Logical Framework: Impurity Fate Mapping

The following diagram illustrates the lifecycle of the impurity from synthesis to analytical detection, ensuring a closed-loop quality control system.

Impurity_Fate cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_qc Quality Control RawMat PMPA + CMIC Crude Crude TDF (Contains <1% TIC) RawMat->Crude Reaction Cryst Crystallization (Removal of polars) Crude->Cryst MotherLiq Mother Liquor (Enriched in TIC) Cryst->MotherLiq Filtrate PureAPI Purified TDF API Cryst->PureAPI Solid HPLC HPLC Analysis PureAPI->HPLC Result Pass/Fail (Limit: 0.15%) HPLC->Result

Figure 2: Fate mapping of Tenofovir Isopropyl Carbamate during the manufacturing process.

Conclusion

Tenofovir Isopropyl Carbamate serves as a pivotal case study in the regioselectivity challenges of nucleotide prodrug synthesis. While it holds no therapeutic value for HIV or HBV treatment due to its inability to penetrate cells or base-pair effectively, its role as a reference standard is indispensable.

For researchers and process chemists, the successful suppression of this impurity—achieved through strict temperature control and the use of appropriate bases during the alkylation of PMPA—is a hallmark of a robust manufacturing process. Ensuring this compound remains below ICH thresholds is critical for the safety and efficacy of the final antiretroviral therapy.

References

  • Gilead Sciences, Inc. (2001). Prodrugs of phosphonate nucleotide analogues and methods for selecting and making same. U.S. Patent 6,656,921. Link

  • BenchChem. (2025).[3][4] Isopropyl Tenofovir: A Technical Guide to Novel Prodrugs and Impurities.Link (Note: Generalized landing page for Tenofovir standards).

  • Pharmaffiliates. (2024). Tenofovir Isopropyl Carbamate Reference Standard (CAS 1391053-20-5).[5][6][7][8][9]Link[5][6]

  • ChemRxiv. (2020). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines.Link

  • Ripin, D. H. B., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate. Organic Process Research & Development. Link

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Research-Scale Synthesis of Tenofovir Isopropyl Carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of Tenofovir Isopropyl Carbamate, a known process-related impurity in the manufacturing of the antiviral drug Tenofovir Disoproxil Fumarate (TDF).[1][2] Understanding the formation and having access to a pure standard of this carbamate is crucial for researchers, quality control analysts, and professionals in drug development for impurity profiling and analytical method development. This protocol is intended for research purposes only.

Introduction: The Significance of Tenofovir Isopropyl Carbamate

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone in the treatment of HIV-1 and chronic hepatitis B infections.[3][4] It is a prodrug of Tenofovir, designed to enhance oral bioavailability.[3] During the synthesis of TDF, various impurities can arise. One such impurity is Tenofovir Isopropyl Carbamate, chemically known as O,O-Bis(isopropoxycarbonyloxymethyl){(R)-1-[(6-isopropoxycarbonylamino)-9H-purin-9-yl]propan-2-yloxy]}methylphosphonate.[1] This compound is typically formed by the reaction of Tenofovir Disoproxil with reagents like isopropyl chloroformate, which may be present as a residual component or a side-product from the synthesis of the disoproxil moieties.[1][5] The ability to synthesize this specific carbamate provides a reference standard essential for the accurate detection and quantification of this impurity in TDF active pharmaceutical ingredients (APIs), ensuring the safety and efficacy of the final drug product.

Reaction Principle and Causality

The synthesis of Tenofovir Isopropyl Carbamate from Tenofovir Disoproxil involves the acylation of the exocyclic amine group of the adenine base with isopropyl chloroformate. This reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of isopropyl chloroformate. A base, such as triethylamine, is crucial in this process. It serves two primary functions: first, to deprotonate the amino group, thereby increasing its nucleophilicity, and second, to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. The choice of a polar aprotic solvent like N-methyl pyrrolidone (NMP) is strategic as it effectively dissolves the starting materials and facilitates the reaction without participating in it.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of Tenofovir-related impurities.[1][5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Tenofovir Disoproxil Fumarate≥98%Commercially AvailableStarting material.
Isopropyl Chloroformate≥97%Commercially AvailableAcylating agent. Handle with care in a fume hood.
N-methyl pyrrolidone (NMP)AnhydrousCommercially AvailableReaction solvent.
Triethylamine (TEA)≥99%Commercially AvailableBase. Should be dry.
Ethyl AcetateACS GradeCommercially AvailableExtraction solvent.
DichloromethaneACS GradeCommercially AvailableEluent for chromatography.
MethanolACS GradeCommercially AvailableEluent for chromatography.
Deionized WaterIn-houseFor workup.
Sodium SulfateAnhydrousCommercially AvailableDrying agent.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask with a magnetic stirrer

  • Heating mantle with temperature control

  • Condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

Synthesis Workflow Diagram

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Suspend Tenofovir Disoproxil Fumarate in NMP B Add Triethylamine dropwise A->B C Add Isopropyl Chloroformate dropwise B->C D Heat reaction mixture to 60°C for 6 hours C->D E Dilute with water D->E Monitor by TLC F Extract with Ethyl Acetate (3x) E->F G Combine organic layers F->G H Dry over Sodium Sulfate G->H I Concentrate under reduced pressure H->I J Purify by column chromatography (Silica gel, Dichloromethane/Ethyl Acetate gradient) I->J K Collect and concentrate pure fractions J->K L Characterize the final product K->L

Caption: Workflow for the synthesis of Tenofovir Isopropyl Carbamate.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, suspend Tenofovir Disoproxil Fumarate (1.0 g, approximately 1.57 mmol) in N-methyl pyrrolidone (3 mL) at room temperature.

  • Base Addition: To the suspension, add triethylamine (0.9 mL, approximately 6.45 mmol) dropwise using a syringe or dropping funnel. Stir until a clear solution is obtained. The triethylamine neutralizes the fumaric acid and deprotonates the starting material.

  • Acylation: Add isopropyl chloroformate (0.35 mL, approximately 2.9 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60°C and maintain for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (95:5 v/v).[1]

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with deionized water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).[1]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude, sticky product.[1]

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system of dichloromethane and ethyl acetate can be employed to isolate the pure Tenofovir Disoproxil Carbamate.[1]

  • Final Product: Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the final product.

Expected Results
ParameterExpected ValueReference
YieldApproximately 37%[1]
Purity (by HPLC)Approximately 82.16%[1]
AppearancePale yellow liquid[1]

Mechanistic Representation

The formation of Tenofovir Isopropyl Carbamate proceeds through a nucleophilic acyl substitution mechanism.

Caption: Simplified reaction mechanism for carbamate formation.

Self-Validation and Troubleshooting

Trustworthiness of the Protocol: This protocol's reliability is enhanced by its basis on published literature for impurity synthesis.[1][5] The progress of the reaction can be easily monitored by TLC, providing a clear indication of reaction completion and the formation of the desired product.

Potential Issues and Solutions:

  • Low Yield:

    • Cause: Incomplete reaction or degradation of the product.

    • Solution: Ensure all reagents are anhydrous, as water can hydrolyze isopropyl chloroformate. Monitor the reaction temperature closely; excessive heat can lead to side products.

  • Incomplete Reaction:

    • Cause: Insufficient base or acylating agent.

    • Solution: Use a slight excess of triethylamine and isopropyl chloroformate. Ensure efficient stirring to maintain a homogenous reaction mixture.

  • Purification Challenges:

    • Cause: Co-elution of impurities with the product.

    • Solution: Optimize the solvent system for column chromatography. A shallow gradient elution may be necessary to achieve good separation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of Tenofovir Isopropyl Carbamate for research purposes. By understanding the underlying chemistry and following the outlined steps, researchers can reliably produce this important impurity standard. This will aid in the development of robust analytical methods for quality control in the manufacturing of Tenofovir Disoproxil Fumarate, ultimately contributing to the safety and efficacy of this vital medication.

References

  • CN103864846A - Preparation method of tenofovir isopropyl isoproxil - Google Patents.
  • An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines - ChemRxiv. Available at: [Link]

  • US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google Patents.
  • Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale | Request PDF - ResearchGate. Available at: [Link]

  • CN104725423A - Tenofovir disoproxil fumarate synthesis method - Google Patents.
  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance - Der Pharma Chemica. Available at: [Link]

  • Process for the preparation of tenofovir - European Patent Office - EP 2046792 B1. Available at: [Link]

  • US20200207793A1 - Methods for improving purity of tenofovir disoproxil fumarate, and compositions thereof - Google Patents.
  • What is the mechanism of Tenofovir Disoproxil Fumarate? - Patsnap Synapse. Available at: [Link]

  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance | Request PDF - ResearchGate. Available at: [Link]

  • Chemoenzymatic Synthesis of Tenofovir - PMC - PubMed Central - NIH. Available at: [Link]

  • Tenofovir-impurities - Pharmaffiliates. Available at: [Link]

  • Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale - ACS Publications. Available at: [Link]

  • Design, Synthesis, and Anti-HBV Activity of New Bis(l-amino acid) Ester Tenofovir Prodrugs. Available at: [Link]

  • Synthesis of tenofovir and its prodrug, tenofovir disoproxil. - ResearchGate. Available at: [Link]

  • Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC - NIH. Available at: [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of Tenofovir Isopropyl Carbamate in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and researchers involved in the quantification of Tenofovir derivatives. It addresses the specific challenges of analyzing Tenofovir Isopropyl Carbamate (TIC), a critical impurity and potential metabolite characterized by the modification of the adenine base (N-6 position) or the phosphonate moiety, distinct from the standard Tenofovir Disoproxil Fumarate (TDF).

Executive Summary

The accurate quantification of Tenofovir Isopropyl Carbamate (TIC) in biological matrices presents a unique dual challenge: polarity and enzymatic instability . Unlike the fully esterified prodrug Tenofovir Disoproxil (TDF), TIC (MW 373.3) retains a free phosphonate group while possessing a lipophilic isopropyl carbamate moiety on the adenine base. This amphiphilic nature complicates retention on standard C18 phases. Furthermore, the carbamate linkage is susceptible to plasma esterases/amidases, requiring rigorous sample stabilization immediately upon collection.

This protocol details a validated Mixed-Mode Solid Phase Extraction (SPE) workflow coupled with Polar-Embedded Reversed-Phase LC-MS/MS . This approach ensures:

  • Stability: Immediate enzymatic inhibition.

  • Selectivity: Removal of phospholipids and separation from the parent drug (Tenofovir).

  • Retention: Adequate retention of the polar phosphonate moiety without ion-pairing reagents.

Chemical Context & Bioanalytical Challenges[1][2]

The Analyte
  • Compound: Tenofovir Isopropyl Carbamate (TIC)

  • Molecular Formula:

    
    
    
  • Key Structural Feature: The N-6 amine of the adenine ring is modified with an isopropyl carbamate group. The phosphonate group remains unesterified (free acid), imparting high polarity.

  • Relationship: It is a known process-related impurity (Impurity H related) and a potential degradation product of TDF [1, 2].

Critical Challenges
ChallengeMechanismBioanalytical Solution
Enzymatic Instability Plasma esterases (e.g., carboxylesterase-1) can hydrolyze the carbamate linkage, converting TIC back to Tenofovir (TFV).Acidification: Immediate addition of 5% Formic Acid to plasma (pH < 4) inhibits esterase activity [3].
High Polarity The free phosphonate group (

) causes early elution and ion suppression on standard C18 columns.
Column Selection: Use of a Polar-Embedded C18 or Phenyl-Hexyl column to engage the aromatic ring while tolerating 100% aqueous loading.
Matrix Interference Phospholipids in plasma cause significant signal suppression in the early eluting region where TIC appears.WAX-SPE: Weak Anion Exchange SPE selectively binds the phosphonate, allowing aggressive washing of lipids.

Protocol Phase 1: Matrix Stabilization (Critical)

Objective: Prevent the ex vivo degradation of TIC during sample collection. Mechanism: Lowering plasma pH below 4.0 irreversibly inhibits most serine esterases responsible for carbamate hydrolysis.

Reagents
  • Stabilizer Solution: 20% Formic Acid (aq).

Workflow
  • Collection: Draw whole blood into

    
    EDTA tubes.
    
  • Separation: Centrifuge at 2,000 x g for 10 min at 4°C.

  • Acidification: Immediately transfer plasma to a cryovial containing the Stabilizer Solution.

    • Ratio: Add 50 µL of 20% Formic Acid per 1 mL of plasma .

    • Target: Final concentration ~1% Formic Acid.

  • Storage: Flash freeze and store at -80°C.

Protocol Phase 2: Sample Preparation (Mixed-Mode SPE)

Rationale: Protein precipitation (PPT) is often insufficient for Tenofovir derivatives due to ion suppression. Weak Anion Exchange (WAX) SPE is superior because it utilizes the negative charge of the phosphonate group on TIC to retain the analyte while washing away neutral lipids and basic interferences.

Materials
  • SPE Cartridge: Oasis WAX or Strata-X-AW (30 mg / 1 cc).

  • Internal Standard (IS): Tenofovir-d6 or Tenofovir Alafenamide-d5.

Step-by-Step Methodology

SPE_Workflow Start Thaw Acidified Plasma (Ice Bath) Spike Add IS + Buffer (200 µL Plasma + 200 µL 2% Formic Acid) Start->Spike Condition Condition SPE 1. 1 mL MeOH 2. 1 mL Water Spike->Condition Load Load Sample (Gravity or Low Vacuum) Condition->Load Wash1 Wash 1: Acidic 1 mL 2% Formic Acid (Removes Proteins/Salts) Load->Wash1 Wash2 Wash 2: Organic 1 mL Methanol (Removes Neutrals/Lipids) Wash1->Wash2 Elute Elution 2 x 250 µL 5% NH4OH in MeOH Wash2->Elute Dry Evaporate to Dryness (N2 stream @ 40°C) Elute->Dry Recon Reconstitute 100 µL Mobile Phase A Dry->Recon

Figure 1: Weak Anion Exchange (WAX) SPE workflow designed to isolate phosphonate-containing analytes like Tenofovir Isopropyl Carbamate.

Protocol Phase 3: LC-MS/MS Configuration[3]

Rationale: A polar-embedded C18 column is selected to provide retention for the polar phosphonate group without the need for ion-pairing reagents, which suppress MS sensitivity.

Liquid Chromatography (LC)[3][4][5][6][7]
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters XSelect HSS T3 (

    
     mm, 1.8 µm) or Phenomenex Synergi Polar-RP.
    
    • Why: The T3 bonding technology is designed for 100% aqueous compatibility and retention of polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Curve Description
0.0 0 Initial 100% Aqueous to trap polar phosphonate
1.0 0 6 Hold to elute salts
4.0 60 6 Linear ramp to elute TIC
4.1 95 1 High organic wash
5.0 95 1 Wash
5.1 0 1 Re-equilibration

| 7.0 | 0 | 1 | End |

Mass Spectrometry (MS/MS)[2][3][4][5][6][8][9]
  • Source: Electrospray Ionization (ESI), Positive Mode.[2][3]

  • Rationale for Positive Mode: Despite the acidic phosphonate, the basic adenine and carbamate nitrogen protonate readily in formic acid, providing better sensitivity than negative mode.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Identity

| TIC | 374.1


 | 176.1 | 30 | 25 | Adenine-Carbamate fragment |
| TIC  | 374.1 

| 270.1 | 30 | 18 | Loss of Isopropyl Carbamate | | Tenofovir (Ref) | 288.1

| 176.1 | 30 | 28 | Adenine base |

Note: The transition 374.1 -> 176.1 is usually the most abundant (Quantifier), corresponding to the modified nucleobase.

Data Analysis & Validation Criteria

Linearity & Range
  • Dynamic Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
Stability Validation (Crucial)

Given the lability of the carbamate, you must perform a Benchtop Stability Test during validation:

  • Spike plasma with TIC.

  • Split into two aliquots: Acidified vs. Non-Acidified .

  • Incubate at Room Temperature for 4 hours.

  • Analyze.[4][5][1][2][3][6][7][8]

    • Acceptance: Acidified samples must be within ±15% of nominal. Non-acidified samples will likely show degradation to Tenofovir (m/z 288), confirming the need for stabilization [4].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction of free phosphonate with stainless steel or silica silanols.1. Use PEEK-lined columns/tubing if possible.2. Ensure Mobile Phase A has sufficient ionic strength (add 5mM Ammonium Formate).
Conversion to Tenofovir In-source fragmentation or sample degradation.1. Lower Desolvation Temp.2. Verify plasma acidification protocol.3. Check autosampler temp (keep at 4°C).
Low Recovery Analyte breakthrough on SPE.Ensure the load step is acidic (pH < 4) so the phosphonate is protonated/neutral or use WAX where it is ionized. Correction: For WAX, load at pH ~5-6 to ensure phosphonate is ionized (

). Revised Step: Dilute plasma with Ammonium Acetate (pH 5) for WAX loading.

References

  • Gilead Sciences/NIH. (2020). An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer.[9] Analytical Biochemistry.[9] Link

  • Pharmaffiliates. Tenofovir Isopropyl Carbamate (Catalog No: PA 20 09690).[10] Structure and Chemical Properties.[8][11] Link

  • Delahunty, T., et al. (2009). Validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous quantitation of tenofovir and emtricitabine in human plasma.[1] Journal of Chromatography B. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.Link

Sources

Application Note: In Vitro Permeability Profiling of Tenofovir Isopropyl Carbamate (TIC) using Caco-2 Monolayers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for evaluating the intestinal permeability of Tenofovir Isopropyl Carbamate (TIC) , a lipophilic derivative and known process-related impurity of Tenofovir Disoproxil Fumarate (TDF). While Tenofovir (TFV) exhibits poor oral bioavailability due to its anionic phosphonate group, carbamate and carbonate functionalization (as seen in TDF and TIC) aims to mask this charge, facilitating passive diffusion. This guide provides a robust LC-MS/MS coupled Caco-2 bidirectional transport assay to determine the Apparent Permeability (


), Efflux Ratio (ER), and intracellular stability of TIC.

Introduction & Mechanistic Rationale

Tenofovir Isopropyl Carbamate (CAS: 1391053-20-5) presents a unique pharmacokinetic challenge. Unlike the parent Tenofovir, which relies on paracellular transport (tight junctions), TIC possesses lipophilic isopropyl carbamate moieties designed to enable transcellular passage.

However, accurate permeability assessment requires distinguishing between three potential fates of TIC during the assay:

  • Passive Transcellular Diffusion: TIC crosses the membrane intact.

  • Active Efflux: TIC is recognized by P-glycoprotein (P-gp/MDR1) or BCRP and pumped back into the apical chamber.

  • Intracellular Hydrolysis: Intestinal esterases (e.g., CES1/CES2) may cleave the carbamate linkage during transit, releasing TFV intracellularly.

Critical Consideration: Standard permeability protocols often fail for prodrugs because they measure only the disappearance of the parent. This protocol employs a mass-balance approach tracking both TIC (the analyte) and TFV (the metabolite) in both donor and receiver compartments.

Transport Mechanism Visualization

The following diagram illustrates the kinetic pathways evaluated in this assay.

TIC_Transport_Mechanism cluster_Apical Apical Chamber (Lumen) pH 6.5 cluster_Cell Caco-2 Enterocyte (Cytosol) cluster_Basolateral Basolateral Chamber (Blood) pH 7.4 TIC_Ap TIC (Prodrug) TIC_Cyto TIC (Intracellular) TIC_Ap->TIC_Cyto Passive Diffusion TFV_Ap TFV (Parent) TIC_Cyto->TIC_Ap P-gp Efflux TFV_Cyto TFV (Metabolite) TIC_Cyto->TFV_Cyto Hydrolysis TIC_Baso TIC (Absorbed) TIC_Cyto->TIC_Baso Basolateral Exit TFV_Cyto->TFV_Ap Efflux TFV_Baso TFV (Metabolized) TFV_Cyto->TFV_Baso MRP Transport? Esterase Carboxylesterases (CES1/2) Esterase->TIC_Cyto

Caption: Kinetic pathways of Tenofovir Isopropyl Carbamate (TIC) in Caco-2 cells, highlighting passive diffusion, P-gp mediated efflux, and intracellular hydrolysis to Tenofovir (TFV).

Experimental Design & Materials

Cell System
  • Cell Line: Caco-2 (ATCC HTB-37).

  • Passage: Use cells between passage 30–60 to ensure stable transporter expression.

  • Culture Format: 24-well Transwell® inserts (0.4 µm pore size, Polycarbonate or Polyester).

  • Differentiation: 21 days post-seeding to form a polarized monolayer with tight junctions.[1]

Reagents & Buffers
  • Transport Buffer (Apical): HBSS buffered with 10 mM MES, pH 6.5 (Simulates jejunal microclimate).

  • Transport Buffer (Basolateral): HBSS buffered with 10 mM HEPES, pH 7.4 (Simulates plasma).

  • Reference Compounds:

    • Low Permeability Marker: Atenolol or Lucifer Yellow.[1]

    • High Permeability Marker: Propranolol or Metoprolol.

    • Efflux Control: Digoxin (P-gp substrate).

  • Inhibitors (Optional): Verapamil (100 µM) to assess P-gp liability.

Compound Preparation

TIC is hydrophobic. Prepare a 10 mM stock in 100% DMSO.

  • Final Assay Concentration: 10 µM (ensure final DMSO < 1%).

  • Solubility Check: Verify TIC does not precipitate in HBSS pH 6.5.

Step-by-Step Protocol

Phase 1: Monolayer Validation

Before dosing, integrity must be confirmed.

  • TEER Measurement: Measure Transepithelial Electrical Resistance.[1][2]

    • Acceptance Criteria: TEER > 300 Ω·cm² (background corrected).

  • Lucifer Yellow (LY) Leakage: Co-dose LY (100 µM) with the test compound.

    • Acceptance Criteria:

      
       of LY < 
      
      
      
      cm/s.
Phase 2: Transport Assay (Bidirectional)

Perform in triplicate for both directions: Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A).

  • Equilibration: Wash monolayers twice with HBSS (37°C). Incubate with blank transport buffer for 30 mins.

  • Dosing:

    • A-B Group: Replace Apical buffer with TIC Dosing Solution (10 µM) . Fill Basolateral with blank buffer.

    • B-A Group: Replace Basolateral buffer with TIC Dosing Solution (10 µM) . Fill Apical with blank buffer.

  • Incubation: Incubate at 37°C, 5% CO₂, with orbital shaking (50 rpm) to minimize unstirred water layer effects.

  • Sampling:

    • Timepoints: 60 min and 120 min.

    • Volume: Remove 100 µL from Receiver chamber; replace with fresh warm buffer.

    • Donor Sample: Take a 20 µL aliquot from the Donor chamber at T=0 and T=120 to calculate recovery.

Phase 3: Sample Processing (Critical for Prodrugs)

TIC may be unstable in buffer or cytosol.

  • Quenching: Immediately transfer samples into 96-well plates containing Cold Acetonitrile with 1% Formic Acid containing Internal Standard (e.g., Tenofovir-d6).

    • Why? Acidification and organic solvent denature any leached esterases and stabilize the carbamate linkage.

  • Cell Lysate (Mass Balance): At T=120, wash filters with ice-cold PBS, excise the membrane, and lyse in 50% MeOH/Water to recover intracellular drug.

Phase 4: Analytical Workflow Diagram

Experimental_Workflow cluster_Sampling Sampling & Quenching Start Start: Caco-2 (Day 21) Prep Buffer Prep Apical: pH 6.5 Baso: pH 7.4 Start->Prep Dose Dose TIC (10µM) + Lucifer Yellow Prep->Dose Incubate Incubate 37°C (120 min) Dose->Incubate Sample_Rx Receiver Sample (100µL) Incubate->Sample_Rx Sample_Donor Donor Sample (20µL) Incubate->Sample_Donor Quench Add ACN + 1% Formic Acid (Stop Hydrolysis) Sample_Rx->Quench Sample_Donor->Quench LCMS LC-MS/MS Analysis Detect: TIC & TFV Quench->LCMS Calc Calculate Papp & Mass Balance LCMS->Calc

Caption: Step-by-step experimental workflow for TIC permeability assay, emphasizing the critical quenching step to prevent ex vivo hydrolysis.

Analytical Method (LC-MS/MS)[1]

To accurately profile TIC, the method must separate the prodrug from the parent.

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes (TIC will elute later than TFV).

  • Detection: ESI Positive Mode (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Note
TIC 374.1 [M+H]+176.1 / 270.1Prodrug (Check exact mass based on structure)
Tenofovir (TFV) 288.1 [M+H]+176.1Parent (Hydrolysis Product)
Tenofovir-d6 294.1 [M+H]+182.1Internal Standard

Note: Verify the exact molecular weight of TIC (Tenofovir Isopropyl Carbamate) is ~373.3 Da (Monoisotopic).

Data Analysis & Interpretation

Apparent Permeability ( )

Calculate


 (cm/s) using the equation:


Where:
  • 
     = Rate of drug appearance in receiver (µmol/s).
    
  • 
     = Surface area of insert (cm²).
    
  • 
     = Initial donor concentration (µM).
    

Important: If TIC converts to TFV, calculate the "Total Tenofovir Equivalent" flux:



Efflux Ratio (ER)


  • ER < 2.0: Passive diffusion dominates.

  • ER > 2.0: Suggests active efflux (likely P-gp). Confirm by adding Verapamil; if ER drops to ~1.0, P-gp is confirmed.

Mass Balance (Recovery)


  • Acceptable range: 70% – 120%.

  • Low recovery indicates non-specific binding to plastic or extensive metabolism to undetected metabolites.

Troubleshooting & Validation

IssuePossible CauseSolution
High TFV in Donor at T=0 Stock solution degraded.Prepare fresh TIC stock in anhydrous DMSO.
Low Recovery (<70%) TIC sticking to plastic.Use low-binding plates; add 0.5% BSA to receiver buffer (sink condition).
High Permeability of LY Monolayer disrupted.Check TEER; handle cells gently; discard wells with TEER <300.
No TIC in Receiver, only TFV Rapid intracellular hydrolysis.This is a positive result for a prodrug. Report flux as "Total TFV Species".

References

  • US Food and Drug Administration (FDA). (2022).[3] In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Guidance for Industry. [Link]

  • European Commission Joint Research Centre (JRC). (2019). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Tong, L., et al. (2007). "Transport mechanisms of tenofovir disoproxil fumarate across Caco-2 cell monolayers." Antimicrobial Agents and Chemotherapy, 51(10), 3498-3504. [Link]

  • Pharmaffiliates. (2023). Tenofovir Isopropyl Carbamate Reference Standard (CAS 1391053-20-5). [Link][4]

  • Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols, 2, 2111–2119. [Link]

Sources

Application Note: Assessment of Tenofovir Isopropyl Carbamate (TIC) Cytotoxicity and Mitochondrial Liability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Tenofovir Isopropyl Carbamate (TIC) represents a class of lipophilic prodrugs designed to enhance the oral bioavailability of the nucleotide reverse transcriptase inhibitor (NtRTI) Tenofovir (TFV). While the parent compound, Tenofovir, is a potent inhibitor of HIV and HBV reverse transcriptase, its clinical utility is limited by poor membrane permeability due to its phosphonate group.[1]

Prodrug strategies (such as TDF and TAF) utilize ester or amide linkages to mask this charge. However, the safety profile of these derivatives hinges on two distinct toxicity mechanisms:

  • Acute Cytotoxicity: General cellular stress caused by the accumulation of the prodrug moiety or the active diphosphate metabolite.

  • Mitochondrial Toxicity (The "Pol

    
    " Effect):  The hallmark risk of NrtIs.[2] Tenofovir diphosphate (TFV-DP) can compete with dATP for incorporation into mitochondrial DNA by DNA Polymerase 
    
    
    
    (Pol
    
    
    ). This leads to chain termination, mtDNA depletion, and subsequent mitochondrial dysfunction.[2]

Critical Experimental Insight: Standard 24-hour viability assays (MTT/CCK-8) often yield false negatives for NrtIs because mitochondrial depletion is a cumulative process requiring multiple cell division cycles. This protocol details a Dual-Stream Assessment covering both acute cytotoxicity and chronic mitochondrial liability.

Experimental Design Strategy

Cell Line Selection

The choice of cell line dictates the validity of your toxicity data.

Cell LineRationaleApplication
HK-2 / RPTEC Primary Target. Renal Proximal Tubule Epithelial Cells express OAT1/OAT3 transporters, which actively accumulate Tenofovir, making them the most clinically relevant model for nephrotoxicity.Renal Safety Profiling
HepG2 Metabolic Competence. High esterase activity ensures efficient cleavage of the isopropyl carbamate prodrug into the active parent compound.Hepatotoxicity & Metabolism
PBMCs Therapeutic Target. Primary Peripheral Blood Mononuclear Cells represent the site of efficacy.Therapeutic Index (TI) Calculation
Compound Preparation (Solubility Management)

Tenofovir Isopropyl Carbamate is lipophilic. Poor solubility will result in precipitation and erratic IC50 values.

  • Stock Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered.

  • Stock Concentration: 100 mM (stored at -20°C).

  • Vehicle Control: Final DMSO concentration in culture must be

    
     0.5% (v/v) to avoid solvent-induced toxicity.
    

Protocol A: Acute Cytotoxicity Screening (72-Hour Assay)

Objective: Determine the CC50 (Concentration Cytotoxic to 50% of cells) using a metabolic activity readout. We utilize CCK-8 (Cell Counting Kit-8) over MTT because it does not require solubilization of formazan crystals, reducing pipetting errors with lipophilic drugs.

Materials
  • HK-2 or HepG2 cells.

  • CCK-8 Reagent (WST-8).

  • Test Compound: Tenofovir Isopropyl Carbamate (TIC).

  • Control Compound: Tenofovir Disoproxil Fumarate (TDF) or Free Tenofovir.

Step-by-Step Workflow
  • Seeding (Day 0):

    • Trypsinize and count cells.

    • Seed 5,000 cells/well in 96-well plates (100 µL volume).

    • Critical: Fill outer wells with PBS (not cells) to prevent "Edge Effect" evaporation artifacts.

    • Incubate for 24h at 37°C, 5% CO

      
       to allow attachment.
      
  • Compound Dilution (Day 1):

    • Prepare a 2x serial dilution of TIC in culture medium.

    • Range: 0.1 µM to 1000 µM (8-point dose response).

    • Ensure final DMSO is constant (e.g., 0.5%) across all points.

  • Treatment:

    • Aspirate old media.

    • Add 100 µL of drug-containing media to wells (n=3 replicates per concentration).

  • Incubation:

    • Incubate for 72 hours .

    • Why 72h? Prodrugs require intracellular uptake and enzymatic cleavage to manifest toxicity. 24h is insufficient for NrtIs.

  • Readout (Day 4):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1–4 hours (check color development every hour).

    • Measure Absorbance at 450 nm .

Data Analysis

Calculate % Viability:


[3][4][5][6]
  • Fit data to a 4-parameter logistic (4PL) non-linear regression model to determine CC50.

Protocol B: Chronic Mitochondrial Liability (14-Day Assay)

Objective: Detect "Silent" toxicity caused by Pol


 inhibition.[2] This assay measures the depletion of mitochondrial DNA (mtDNA) relative to nuclear DNA (nDNA).
Workflow Visualization

The following diagram illustrates the mechanistic pathway and the assay decision points.

G Prodrug Tenofovir Isopropyl Carbamate (Extracellular) Entry Cellular Uptake (Passive/Transporter) Prodrug->Entry Cleavage Esterase Hydrolysis (Prodrug Activation) Entry->Cleavage TFV Tenofovir (Parent) Cleavage->TFV TFV_DP TFV-Diphosphate (Active Metabolite) TFV->TFV_DP Kinases PolG Inhibition of DNA Pol Gamma TFV_DP->PolG Off-Target Effect Assay1 Protocol A: Acute Viability (72h) (CCK-8) TFV_DP->Assay1 High Dose mtDNA mtDNA Depletion PolG->mtDNA Chain Termination Assay2 Protocol B: Chronic mtDNA Ratio (14 Days) (qPCR) mtDNA->Assay2 Sub-lethal Dose

Figure 1: Mechanistic pathway of Tenofovir prodrug toxicity and corresponding assay checkpoints.

Step-by-Step Workflow
  • Sub-Cytotoxic Dosing:

    • Select a concentration of TIC that is

      
       CC10 (based on Protocol A). The goal is to inhibit mitochondria without killing the cell via general necrosis.
      
  • Long-Term Culture:

    • Culture HK-2 cells in T-25 flasks.

    • Treat with TIC (and vehicle control) for 14 days .

    • Passage cells every 3-4 days to maintain log-phase growth. Crucial: Fresh drug must be added at every passage/media change.

  • DNA Extraction (Day 14):

    • Harvest

      
       cells.
      
    • Extract Total DNA (Nuclear + Mitochondrial) using a standard silica-column kit (e.g., DNeasy).

  • qPCR Analysis (mtDNA/nDNA Ratio):

    • Target 1 (Mitochondrial): ND1 or COXII gene.

    • Target 2 (Nuclear Reference):

      
      -Globin or GAPDH gene (must be single copy).
      
    • Run qPCR using SYBR Green or TaqMan probes.

  • Calculation:

    • Calculate

      
      .
      
    • Calculate Relative mtDNA content

      
      .
      
    • Normalize to Vehicle Control (set to 100%).

Data Reporting & Interpretation

Summarize your findings in the following format to facilitate decision-making.

ParameterAssay TypeWarning ThresholdInterpretation
CC50 (HK-2) Acute (72h)

High risk of acute nephrotoxicity.
CC50 (HepG2) Acute (72h)

Potential hepatotoxicity.
mtDNA Content Chronic (14d)

of Control
Severe Mitochondrial Liability. Indicates strong Pol

inhibition.
Selectivity Index Calculation

Poor therapeutic window (CC50 / EC50).

Troubleshooting & Quality Control

  • Precipitation: If TIC precipitates in media, the CC50 is invalid. Use a microscope to check for crystals before adding CCK-8. If crystals exist, lower the concentration range.

  • Variable DMSO: Ensure the DMSO % is identical in the "0 µM" control and the "1000 µM" well. DMSO alone affects mitochondrial respiration.

  • Metabolic Activation: If TIC shows no toxicity but Tenofovir controls do, your cell line may lack the specific esterase to cleave the isopropyl carbamate. Verify esterase expression in your chosen cell line.

References

  • Gilead Sciences. (2001). Tenofovir Disoproxil Fumarate: Clinical Pharmacology and Pharmacokinetics.Link

  • Lewis, W., et al. (2003). Mitochondrial toxicity of nucleoside reverse transcriptase inhibitors: mechanism and relevance to clinical adverse events. Antiviral Research.[7] Link

  • Birkus, G., et al. (2007). Tenofovir diphosphate is a poor substrate and a weak inhibitor of human DNA polymerases alpha, delta, and epsilon. Antimicrobial Agents and Chemotherapy.[7][8] Link

  • Kohler, J.J., et al. (2009). Tenofovir renal toxicity involves mitochondrial DNA depletion and oxidative stress. PLOS ONE. Link

  • Cihlar, T., et al. (2002). Nucleoside analogs and mitochondrial toxicity: mechanism and clinical implications.[9] Current Opinion in Infectious Diseases. Link

Sources

Application Note: Evaluating Tenofovir Isopropyl Carbamate in Antiviral Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Novel Tenofovir Prodrugs

Tenofovir is a cornerstone of antiretroviral therapy, acting as a potent nucleotide reverse transcriptase inhibitor (NRTI) against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] However, the clinical efficacy of the parent drug is limited by its poor oral bioavailability due to the negative charge of its phosphonate group, which hinders its ability to cross cellular membranes.[1][3][4] To overcome this, the field has seen the development of prodrugs—most notably Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)—which mask the phosphonate group to enhance lipophilicity and cellular permeability.[1][5]

This application note provides a comprehensive guide for the preclinical evaluation of novel Tenofovir prodrugs, using the investigational compound Tenofovir Isopropyl Carbamate (TIC) as a working example. The protocols detailed herein are established, robust methods for determining antiviral efficacy and cytotoxicity, forming the basis for the preclinical assessment of any new Tenofovir prodrug.

Mechanism of Action: From Prodrug to Active Metabolite

All Tenofovir prodrugs, including the hypothetical TIC, share a common intracellular activation pathway to exert their antiviral effect.

  • Cellular Uptake: The lipophilic prodrug (e.g., TIC) passively diffuses across the cell membrane into the target cell (e.g., CD4+ T-lymphocyte or hepatocyte).

  • Intracellular Hydrolysis: Within the cell, esterases cleave the prodrug moiety (in this case, the isopropyl carbamate group), releasing the parent molecule, Tenofovir.

  • Phosphorylation: Host cellular enzymes then phosphorylate Tenofovir in two successive steps, first to Tenofovir monophosphate and then to the active metabolite, Tenofovir diphosphate (TFV-DP) .[5]

  • Inhibition of Reverse Transcriptase: TFV-DP is an analogue of the natural substrate deoxyadenosine 5'-triphosphate (dATP).[4] It competes with dATP for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for HIV) or HBV polymerase.[2][5][6]

  • Chain Termination: Because TFV-DP lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, its incorporation into the DNA strand results in premature chain termination, effectively halting viral DNA synthesis and replication.[5][6]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) TIC Tenofovir Isopropyl Carbamate (TIC) TFV Tenofovir (TFV) TIC->TFV Cellular Uptake & Hydrolization TFV_MP Tenofovir Monophosphate TFV->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP, Active) TFV_MP->TFV_DP Phosphorylation RT Viral Reverse Transcriptase / Polymerase TFV_DP->RT Competitive Inhibition dATP dATP (Natural Substrate) dATP->RT DNA Viral DNA Synthesis RT->DNA Terminated_DNA Chain Termination RT->Terminated_DNA

Caption: Intracellular activation and mechanism of action of a Tenofovir prodrug.

Part 1: In Vitro HIV-1 Antiviral Activity Assay

This protocol determines the 50% effective concentration (EC₅₀) of TIC against HIV-1 replication in a human T-cell line.

I. Materials
  • Cells: MT-4 or other susceptible T-cell lines (e.g., CEM-SS, C8166).

  • Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or NL4-3).

  • Compound: Tenofovir Isopropyl Carbamate (TIC), dissolved in DMSO to a high-concentration stock (e.g., 10 mM). TDF or TAF should be used as a positive control.

  • Media: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Reagents: Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).

  • Equipment: 96-well flat-bottom plates, multichannel pipettes, CO₂ incubator (37°C, 5% CO₂), plate reader.

II. Step-by-Step Protocol
  • Cell Preparation: Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 50 µL of culture medium.

  • Compound Dilution:

    • Prepare a serial dilution series of TIC and control compounds in culture medium. A typical starting concentration might be 100 µM, with 8-10 serial 3-fold dilutions.

    • Add 50 µL of each drug dilution to the appropriate wells in triplicate. Include "cells only" (no virus, no drug) and "virus control" (cells + virus, no drug) wells.

  • Infection:

    • Dilute the HIV-1 stock to a multiplicity of infection (MOI) of 0.01-0.05.

    • Add 100 µL of the diluted virus to all wells except the "cells only" control wells. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Endpoint Measurement (MTT Assay Example):

    • Add 20 µL of 5 mg/mL MTT solution to each well.[7][8]

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.[7]

    • Carefully remove 150 µL of the supernatant.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Shake the plate for 15 minutes on an orbital shaker.[9]

    • Read the absorbance at 570 nm using a plate reader.[9]

III. Data Analysis
  • Calculate the percentage of cell protection for each drug concentration using the formula: % Protection = [(Abs_Treated - Abs_VirusControl) / (Abs_CellControl - Abs_VirusControl)] * 100

  • Plot the % Protection against the log of the drug concentration and use non-linear regression analysis (sigmoidal dose-response curve) to determine the EC₅₀ value.

Caption: Workflow for the HIV-1 antiviral activity assay.

Part 2: In Vitro HBV Antiviral Activity Assay

This protocol determines the EC₅₀ of TIC against HBV replication in a stable, HBV-producing human hepatoma cell line.

I. Materials
  • Cells: HepG2.2.15 cell line, which stably replicates and secretes HBV virions.[10][11]

  • Compound: Tenofovir Isopropyl Carbamate (TIC) and a positive control (e.g., TDF, TAF, or Lamivudine).

  • Media: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 for selective pressure.

  • Reagents: DNA extraction kit, qPCR master mix, HBV-specific primers and probe.[12]

  • Equipment: 24-well or 48-well plates, CO₂ incubator, real-time PCR system.

II. Step-by-Step Protocol
  • Cell Seeding: Seed HepG2.2.15 cells in a 24-well plate at a density that allows them to reach confluence after 9-10 days.

  • Compound Treatment:

    • After the cells have adhered (24 hours post-seeding), replace the medium with fresh medium containing serial dilutions of TIC or control compounds.

    • Include a "no drug" vehicle control.

  • Maintenance: Replace the drug-containing medium every 3 days for a total of 9 days. This extended duration is necessary to observe a significant reduction in secreted HBV DNA.

  • Supernatant Collection: On day 9, collect the cell culture supernatant from each well.

  • DNA Extraction:

    • Centrifuge the supernatant to pellet any cell debris.

    • Extract viral DNA from a fixed volume (e.g., 100-200 µL) of the clarified supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Set up a qPCR reaction using an HBV-specific primer/probe set to quantify the amount of HBV DNA in each extracted sample.

    • Use a standard curve of a plasmid containing the HBV genome to determine the absolute copy number of HBV DNA.

  • Data Analysis:

    • Calculate the percentage of HBV DNA inhibition for each drug concentration relative to the vehicle control.

    • Plot the % Inhibition against the log of the drug concentration and use non-linear regression to determine the EC₅₀ value.

Part 3: Cytotoxicity Assay

It is crucial to assess the toxicity of the compound on the host cells used in the antiviral assays to determine its selectivity.[13][14] This protocol determines the 50% cytotoxic concentration (CC₅₀).

I. Materials
  • Cells: The same cell lines used for the antiviral assays (e.g., MT-4 and HepG2.2.15).

  • Compound: Tenofovir Isopropyl Carbamate (TIC).

  • Reagents: Cell viability reagent (e.g., MTT).[8]

  • Equipment: 96-well plates, CO₂ incubator, plate reader.

II. Step-by-Step Protocol
  • Assay Setup: The setup is identical to the antiviral assays but without the addition of any virus .[13]

  • Cell Seeding: Seed the cells in 96-well plates at the same density as the corresponding antiviral assay.

  • Compound Addition: Add the same serial dilutions of TIC to the cells. Include a "cells only" control (no drug).

  • Incubation: Incubate the plates for the same duration as the corresponding antiviral assay (e.g., 4-5 days for MT-4, 9 days for HepG2.2.15).

  • Endpoint Measurement (MTT Assay): Perform the MTT assay as described in the HIV-1 protocol.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration using the formula: % Viability = (Abs_Treated / Abs_CellControl) * 100

    • Plot the % Viability against the log of the drug concentration and use non-linear regression to determine the CC₅₀ value.

Data Presentation and Interpretation

The primary goal is to determine the potency and safety window of the investigational compound. This is achieved by comparing the antiviral activity (EC₅₀) with the cellular toxicity (CC₅₀).

Selectivity Index (SI)

The Selectivity Index is a critical parameter that represents the therapeutic window of a compound.[14] It is calculated as the ratio of the CC₅₀ to the EC₅₀.

SI = CC₅₀ / EC₅₀ [16]

A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells.[14] Generally, an SI value ≥ 10 is considered a good starting point for a promising antiviral candidate.[14]

Summary Table

All quantitative data should be summarized for clear comparison.

CompoundCell LineTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Tenofovir Isopropyl Carbamate MT-4HIV-1ResultResultCalculated
Tenofovir Isopropyl Carbamate HepG2.2.15HBVResultResultCalculated
Control (e.g., TAF) MT-4HIV-1ResultResultCalculated
Control (e.g., TAF) HepG2.2.15HBVResultResultCalculated

References

  • What is the mechanism of Tenofovir? Patsnap Synapse. [Link]

  • Tenofovir disoproxil. Wikipedia. [Link]

  • In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. National Institutes of Health. [Link]

  • Antiviral Effect of Oral Administration of Tenofovir Disoproxil Fumarate in Woodchucks with Chronic Woodchuck Hepatitis Virus Infection. National Institutes of Health. [Link]

  • Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus. ResearchGate. [Link]

  • A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. National Institutes of Health. [Link]

  • Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. National Institutes of Health. [Link]

  • EC 50 , CC 50 and selectivity index (SI) for monomers, dimers and GCV. ResearchGate. [Link]

  • A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals. National Institutes of Health. [Link]

  • Cytotoxicity Screening Assay - Paired with Antiviral Assays. Protocols.io. [Link]

  • Inhibition of hepatitis B virus in HepG2.2.15 by indirubin through suppression of a polypyrimidine tract-binding protein. e-Century Publishing Corporation. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. National Institutes of Health. [Link]

  • Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Frontiers. [Link]

  • A Competitive Lateral Flow Assay for the Detection of Tenofovir. National Institutes of Health. [Link]

  • The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility. MDPI. [Link]

  • Cytotoxic activity. Cell viability evaluation by MTT assay of Vero... ResearchGate. [Link]

  • Low Selectivity Indices of Ivermectin and Macrocyclic Lactones on SARS-CoV-2 Replication In Vitro. MDPI. [Link]

  • Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys. National Institutes of Health. [Link]

  • Hepatitis B Virus Cell Culture Assays for Antiviral Activity. ResearchGate. [Link]

  • Antiviral effect of peptoids on hepatitis B virus infection in cell culture. Stanford University Libraries. [Link]

  • Selective index of antiviral drugs. ResearchGate. [Link]

  • Cell Viability Assays. National Institutes of Health. [Link]

  • HIV Reverse Transcriptase Assay. ProFoldin. [Link]

Sources

Application Notes and Protocols for the Preparation of Tenofovir Isopropyl Carbamate Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed methodology for the preparation, purification, and characterization of Tenofovir Isopropyl Carbamate as a reference standard for use in pharmaceutical research and quality control. Tenofovir Isopropyl Carbamate is a known impurity and related substance of Tenofovir Disoproxil Fumarate (TDF), a critical antiretroviral drug. The availability of a highly characterized reference standard is essential for the accurate quantification of this impurity in TDF drug substances and products, ensuring their quality, safety, and efficacy. This document outlines a robust synthesis and purification strategy, followed by a multi-faceted analytical protocol for the comprehensive characterization and qualification of the reference standard, in alignment with principles outlined by major pharmacopeias and regulatory bodies.

Introduction: The Critical Role of Impurity Reference Standards

Tenofovir Disoproxil Fumarate (TDF) is a widely prescribed nucleotide reverse transcriptase inhibitor for the treatment of HIV-1 infection and chronic hepatitis B.[1] During the synthesis and storage of TDF, various related substances and degradation products can emerge. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification and control of impurities in new drug substances to ensure patient safety.[2][3][4][5][6] Tenofovir Isopropyl Carbamate has been identified as a process-related impurity of TDF.[7][8] Therefore, a well-characterized reference standard of Tenofovir Isopropyl Carbamate is indispensable for the development and validation of analytical methods aimed at monitoring its presence in TDF.

The United States Pharmacopeia (USP) General Chapter <11> emphasizes that reference standards must be of high purity and thoroughly characterized for their intended purpose.[1][7][9][10] This application note is designed to guide researchers, scientists, and drug development professionals through a scientifically sound process for preparing and qualifying Tenofovir Isopropyl Carbamate reference standards in-house.

Synthesis and Purification of Tenofovir Isopropyl Carbamate

The synthesis of Tenofovir Isopropyl Carbamate can be achieved by the reaction of Tenofovir Disoproxil Fumarate with isopropyl chloroformate. This process introduces an isopropyl carbamate moiety onto the purine ring of the tenofovir molecule.

Synthesis Workflow

The following diagram illustrates the synthetic pathway from Tenofovir Disoproxil Fumarate to Tenofovir Isopropyl Carbamate.

Synthesis_of_Tenofovir_Isopropyl_Carbamate Synthesis of Tenofovir Isopropyl Carbamate TDF Tenofovir Disoproxil Fumarate (Starting Material) Reaction Reaction at 60°C TDF->Reaction Reagents Isopropyl Chloroformate Triethylamine N-Methyl Pyrrolidone (Solvent) Reagents->Reaction Crude_Product Crude Tenofovir Isopropyl Carbamate Reaction->Crude_Product Purification Column Chromatography (Dichloromethane/Ethyl Acetate Gradient) Crude_Product->Purification Pure_Product Pure Tenofovir Isopropyl Carbamate Purification->Pure_Product

Caption: Synthesis and Purification Workflow for Tenofovir Isopropyl Carbamate.

Experimental Protocol: Synthesis

Materials:

  • Tenofovir Disoproxil Fumarate (TDF)

  • N-Methyl Pyrrolidone (NMP), anhydrous

  • Triethylamine (TEA), anhydrous

  • Isopropyl chloroformate

  • Ethyl acetate

  • Water, deionized

  • Sodium sulfate, anhydrous

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend Tenofovir Disoproxil Fumarate (1.0 g, 1.9 mmol) in anhydrous N-Methyl Pyrrolidone (3 mL).

  • Stir the suspension at room temperature to ensure homogeneity.

  • Slowly add triethylamine (0.9 mL, 6.0 mmol) dropwise to the suspension. The mixture should turn into a clear solution.

  • Carefully add isopropyl chloroformate (0.9 mL, 2.9 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and maintain this temperature for approximately 6 hours, with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (95:5 v/v).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with 20 mL of deionized water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a sticky solid.

Experimental Protocol: Purification

Materials:

  • Crude Tenofovir Isopropyl Carbamate

  • Silica gel (for column chromatography)

  • Dichloromethane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica in dichloromethane.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved crude product onto the prepared silica gel column.

  • Elute the column with a gradient of ethyl acetate in dichloromethane. The gradient can be started with 100% dichloromethane and gradually increased to a suitable concentration of ethyl acetate to effectively separate the desired product from impurities.

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure Tenofovir Isopropyl Carbamate.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Analytical Characterization and Qualification of the Reference Standard

A comprehensive characterization is mandatory to establish the identity, purity, and potency of the prepared Tenofovir Isopropyl Carbamate reference standard. The following flowchart outlines the qualification process.

Reference_Standard_Qualification Qualification of Tenofovir Isopropyl Carbamate Reference Standard Start Purified Tenofovir Isopropyl Carbamate Identity Structural Elucidation Start->Identity Purity Purity Assessment Start->Purity Content Content Determination Start->Content NMR 1H NMR & 13C NMR Identity->NMR MS Mass Spectrometry (MS) Identity->MS FTIR FTIR Spectroscopy Identity->FTIR HPLC HPLC-UV (Purity & Impurity Profile) Purity->HPLC Residual_Solvents GC-HS (Residual Solvents) Purity->Residual_Solvents Elemental_Impurities ICP-MS (Elemental Impurities) Purity->Elemental_Impurities Water_Content Karl Fischer Titration Content->Water_Content Final Qualified Reference Standard NMR->Final MS->Final FTIR->Final HPLC->Final Residual_Solvents->Final Water_Content->Final Elemental_Impurities->Final

Caption: Analytical Workflow for the Qualification of the Reference Standard.

Identity Confirmation

Rationale: NMR spectroscopy provides detailed information about the molecular structure, confirming the presence of the isopropyl carbamate group and the overall structure of the molecule.

Protocol (Illustrative):

  • Accurately weigh approximately 10 mg of the purified Tenofovir Isopropyl Carbamate.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra and assign the chemical shifts to the corresponding protons and carbons in the molecule.

Expected ¹H NMR Chemical Shifts (Illustrative): The spectrum should show characteristic signals for the protons of the adenine base, the tenofovir backbone, and the newly introduced isopropyl carbamate group, including the characteristic isopropyl methyl protons and the methine proton.

Rationale: Mass spectrometry confirms the molecular weight of the compound, providing strong evidence of its identity.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into a mass spectrometer (e.g., ESI-QTOF or Orbitrap).

  • Acquire the mass spectrum in positive ion mode.

  • Compare the observed mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass. The expected molecular weight for Tenofovir Isopropyl Carbamate (C₁₃H₂₀N₅O₆P) is 373.3 g/mol .[7][8]

Purity Assessment

Rationale: HPLC is a primary technique for assessing the purity of a reference standard and for identifying and quantifying any organic impurities.

Protocol (Illustrative):

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 260 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a suitable diluent (e.g., Mobile Phase A/B mixture) to a concentration of approximately 0.5 mg/mL.

Acceptance Criteria: The purity of the reference standard should typically be ≥ 98.0%. All individual impurities should be reported and quantified.

Data Presentation: Illustrative HPLC Purity Analysis

Peak NameRetention Time (min)Area (%)
Tenofovir Isopropyl Carbamate15.299.5
Impurity 1 (Unidentified)12.80.2
Impurity 2 (Starting Material)18.50.3
Total Purity 99.5%

Rationale: To ensure that solvents used during synthesis and purification are removed to acceptable levels, as outlined in USP <467> and ICH Q3C.

Protocol:

  • Accurately weigh a suitable amount of the reference standard into a headspace vial.

  • Add an appropriate diluent (e.g., dimethyl sulfoxide or water).

  • Analyze the sample using a headspace gas chromatograph with a flame ionization detector (HS-GC-FID) according to the general procedures outlined in USP <467>.

  • Quantify any detected solvents against a standard solution of known solvent concentrations.

Acceptance Criteria: The levels of residual solvents should not exceed the limits specified in ICH Q3C for the respective solvent class.

Rationale: To control the presence of potentially toxic elemental impurities that may be introduced from catalysts or manufacturing equipment, in accordance with USP <232>.

Protocol:

  • Prepare the sample for analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) as described in USP <233>.

  • Analyze the sample for the target elemental impurities.

Acceptance Criteria: The levels of elemental impurities should comply with the limits set forth in USP <232>.

Content Determination

Rationale: To accurately determine the water content of the reference standard, which is crucial for calculating the potency.

Protocol:

  • Perform Karl Fischer titration on a precisely weighed amount of the reference standard according to the procedures described in USP <921>.

  • Both volumetric and coulometric methods are suitable, depending on the expected water content.

Acceptance Criteria: The water content should be determined and reported. A typical limit for a solid reference standard is ≤ 1.0%.

Stability, Storage, and Handling

Stability Study

Rationale: To establish a re-test period for the reference standard, ensuring its continued suitability for use. The protocol should be based on the principles of ICH Q1A(R2).[8][9][10]

Protocol:

  • Store aliquots of the reference standard under long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) storage conditions.[1][2]

  • Test the samples at appropriate time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[1]

  • At each time point, analyze the samples for appearance, purity by HPLC, and water content.

  • Evaluate the data for any significant changes over time to establish a re-test period.

Storage and Handling
  • Storage: The qualified Tenofovir Isopropyl Carbamate reference standard should be stored in a well-sealed, light-resistant container at a controlled low temperature (e.g., 2-8°C) and protected from humidity.

  • Handling: Before use, the container should be allowed to equilibrate to room temperature to prevent moisture condensation. Use calibrated balances for weighing and handle the material in a controlled environment to minimize contamination.

Conclusion

The preparation and qualification of a Tenofovir Isopropyl Carbamate reference standard is a meticulous process that requires a combination of synthetic chemistry and comprehensive analytical characterization. By following the detailed protocols and adhering to the principles of scientific integrity outlined in this guide, researchers and quality control professionals can confidently prepare and qualify a high-quality reference standard. The availability of such a standard is paramount for ensuring the quality and safety of Tenofovir Disoproxil Fumarate, a vital medication in the global fight against HIV and hepatitis B.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pharmaffiliates. Tenofovir-impurities. [Link]

  • EMA. (2022). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • Der Pharma Chemica. Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. [Link]

  • BioPharma Consulting Group. Stability Testing Strategies for Working Standards. [Link]

  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. [Link]

  • PAHO. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • EDA. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Egyptian Drug Authority. [Link]

  • USP. <11> USP REFERENCE STANDARDS. [Link]

  • USP. General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • ECA Academy. (2024). USP: <11> Reference Standards - Draft published for Comment. [Link]

  • Shimadzu. Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds – USP <467> Procedure A. [Link]

  • USP. <232> ELEMENTAL IMPURITIES—LIMITS. [Link]

  • ICH. (2006). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • CPT Labs. Reliable Heavy Metals Testing. [Link]

  • News-Medical. (2025). KF titration in pharmaceuticals. [Link]

  • AquaEnergy Expo. Good Titration Practice™ in Karl Fischer Titration. [Link]

  • ResearchGate. (2018). From heavy metals testing to the measurement of elemental impurities in pharmaceuticals: Over 100 years in making the change. [Link]

  • Agilent. Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]

Sources

Techniques for characterizing Tenofovir Isopropyl Carbamate impurities

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Characterization of Tenofovir Isopropyl Carbamate Impurities

Executive Summary

In the development of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), impurity profiling is critical for regulatory compliance (ICH Q3A/B). While the hydrolytic degradation products (e.g., Mono-POC PMPA) are well-documented, the Tenofovir Isopropyl Carbamate impurity represents a more complex challenge.

This guide specifically addresses the characterization of N6-Isopropoxycarbonyl Tenofovir Disoproxil (often referred to as "Tenofovir Disoproxil Carbamate" or Impurity E/8). This impurity arises from the over-acylation of the adenine amine group (N6 position) by isopropyl chloroformate during the synthesis of the prodrug.

Target Analyte Profile:

  • Common Name: Tenofovir Disoproxil Carbamate.

  • Chemical Structure: O,O-Bis(isopropoxycarbonyloxymethyl)-N6-(isopropoxycarbonyl) tenofovir.[1]

  • Molecular Weight: ~605.5 Da (Free Base).

  • Origin: Process-related (reaction of TDF with excess isopropyl chloroformate under basic conditions).[1]

Part 1: Analytical Strategy & Causality

To fully characterize this impurity, a single technique is insufficient due to the structural similarity between the carbonate ester side chains and the carbamate moiety on the adenine ring. We employ an orthogonal approach:

  • UPLC-Q-ToF-MS: To establish the molecular formula and fragmentation pattern. The carbamate impurity (MW 605) is significantly more lipophilic than TDF (MW 519) due to the third isopropyl group, resulting in a distinct retention time shift.

  • Comparative UV Spectroscopy: The acylation of the N6-amino group on the purine ring disrupts the auxochromic effect of the amine, causing a measurable bathochromic or hypsochromic shift compared to the parent TDF.

  • NMR (1H & 13C): To definitively locate the modification on the Nitrogen (N6) rather than an Oxygen, observing the specific chemical shift of the carbamate N-H proton.

Workflow Logic Diagram

Tenofovir_Characterization TDF_Synthesis TDF Synthesis (Excess Isopropyl Chloroformate) Crude_Mix Crude Mixture (TDF + Impurities) TDF_Synthesis->Crude_Mix Generates Impurity UPLC UPLC Separation (C18 Stationary Phase) Crude_Mix->UPLC Inject MS_Path Q-ToF MS/MS (m/z 606 [M+H]+) UPLC->MS_Path Elute 1 UV_Path PDA Detection (Spectral Shift Analysis) UPLC->UV_Path Elute 1 Isolation Prep-HPLC Isolation MS_Path->Isolation Target Identification Final_ID Confirmed Structure: N6-Isopropyl Carbamate UV_Path->Final_ID Orthogonal Data NMR NMR Characterization (1H, 13C, 31P) Isolation->NMR Purified Fraction NMR->Final_ID Structural Proof

Caption: Workflow for the isolation and structural elucidation of Tenofovir N6-Carbamate impurity.

Part 2: Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (UPLC-Q-ToF)

Purpose: To determine the exact mass and confirm the addition of the isopropyl carbonyl moiety.

1. Sample Preparation:

  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Concentration: 500 µg/mL (to detect trace carbamate levels).

  • Stability Note: Maintain samples at 4°C. TDF derivatives are sensitive to hydrolysis in acidic/basic diluents over time.

2. Chromatographic Conditions:

  • System: UPLC coupled with Q-ToF MS.

  • Column: C18 High Strength Silica (HSS) T3, 100 x 2.1 mm, 1.8 µm. (Chosen for retention of polar nucleotides while separating lipophilic impurities).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar degradants).

    • 2-15 min: 5% → 85% B (Linear gradient).

    • 15-18 min: 85% B (Wash to elute lipophilic Carbamate).

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temp: 40°C.

3. Mass Spectrometry Parameters:

  • Ionization: ESI Positive Mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Mass Range: m/z 100–1000.

  • Reference Lock Mass: Leucine Enkephalin (m/z 556.2771).

4. Data Analysis (Self-Validation):

  • Target Ion: Look for m/z 606.23 [M+H]+.

  • Retention Time Check: The Carbamate impurity contains three isopropyl groups (two in POC, one on N6). It is significantly more hydrophobic than TDF (two isopropyls) and will elute after the main TDF peak (Relative Retention Time ~1.2 - 1.3).

  • Fragmentation: Perform MS/MS on m/z 606. Look for the loss of the carbamate group (neutral loss of 86 Da) or the generation of the characteristic Adenine-N6-Carbamate fragment.

Protocol B: Structural Confirmation via NMR

Purpose: To distinguish the N-Carbamate from potential O-Carbonate isomers.

1. Isolation: Use Preparative HPLC (scaled-up version of Protocol A) to isolate approximately 10-20 mg of the impurity. Lyophilize immediately to prevent hydrolysis.

2. NMR Acquisition:

  • Solvent: DMSO-d6 (Avoid CD3OD as it can exchange with the critical N-H proton).

  • Instrument: 500 MHz or higher.

3. Key Diagnostic Signals (Comparison Table):

FeatureTenofovir Disoproxil (TDF)N6-Isopropyl Carbamate ImpurityMechanistic Explanation
Adenine NH2 Broad singlet (~7.2 ppm, 2H)Absent The NH2 is converted to a carbamate (NH-CO-OR).
Carbamate NH AbsentSinglet (~10.5 - 11.0 ppm, 1H) The remaining proton on N6 is highly deshielded by the carbonyl.
Isopropyl CH Multiplet (2H) for POC groupsMultiplet (3H) Integration shows 3 isopropyl methine protons (2 from POC, 1 from N6-carbamate).
Aromatic H-2/H-8 Two singlets (~8.1 & 8.3 ppm)Shifted (~8.5 & 8.7 ppm) Acylation of the exocyclic amine withdraws electrons, deshielding the purine ring protons.
31P NMR Singlet (~22 ppm)Singlet (~22 ppm)The phosphorus environment is largely unaffected by N6 modification (remote from P center).

Part 3: Reference Data & Specifications

Impurity Profile Summary

The following table summarizes the theoretical mass spectral data for TDF and its isopropyl-related impurities.

Compound NameAbbreviationMolecular FormulaMonoisotopic Mass (Neutral)[M+H]+ m/zRRT (Approx)
Tenofovir DisoproxilTDFC19H30N5O10P519.17520.181.00
Tenofovir Mono-POCMono-POCC14H22N5O7P403.12404.13~0.65
Tenofovir N6-Carbamate Impurity E C23H36N5O12P 605.21 606.22 ~1.25

Note: RRT (Relative Retention Time) is relative to TDF on a C18 column.

Critical Control Points
  • pH Sensitivity: The N6-carbamate is base-labile. Avoid using high pH modifiers (e.g., Ammonium Hydroxide) during LC-MS, as this may revert the impurity back to TDF or degrade it to Tenofovir, leading to false negatives.

  • Differentiation: Ensure the peak is not the "Tenofovir Dimer" (often m/z ~1000+) or the "Mixed Dimer." The mass of 606 is specific to the tris-isopropyl species.

References

  • Impurity Synthesis & Profiling

    • Title: Synthesis and characterization of Tenofovir disoproxil fumarate impurities.[2][3]

    • Source: Der Pharma Chemica, 2016, 8(1):338-343.[1]

    • Relevance: Describes the synthesis of Impurity 8 (Tenofovir disoproxil carbamate)
    • URL:[Link]

  • Degradation Pathways

    • Title: Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumar
    • Source: Journal of Pharmaceutical and Biomedical Analysis, 2015.
    • Relevance: Establishes the baseline for TDF degradation to compare against the carbam
    • URL:[Link][2]

  • Regulatory Standards (USP/EP)

    • Title: Tenofovir Disoproxil Fumar
    • Source: SynThink Chemicals / USP.
    • Relevance: Lists "Tenofovir Disoproxil Fumarate IP Impurity E; Mono-POC Tenofovir 6-Isopropyl Carbamate" as a known reference standard.[4]

Sources

Application Notes and Protocols for In Vivo Testing of Tenofovir Isopropyl Carbamate (TIC)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for Tenofovir Isopropyl Carbamate (TIC) and the Imperative for Robust In Vivo Models

Tenofovir, a potent nucleotide reverse transcriptase inhibitor (NtRTI), is a cornerstone of antiretroviral therapy for HIV infection and chronic hepatitis B.[1][2][3] However, its inherent low oral bioavailability necessitates the use of prodrugs to enhance systemic absorption.[1] Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) have been highly successful first and second-generation prodrugs, respectively.[2][4][5][6] While TDF is effective, long-term use has been associated with renal and bone toxicity due to high plasma concentrations of tenofovir.[2][4][7] TAF was developed to mitigate these effects by being more stable in plasma and efficiently delivering tenofovir intracellularly, resulting in lower systemic exposure and an improved safety profile.[4][5][6]

Tenofovir Isopropyl Carbamate (TIC) represents a continued effort in the rational design of tenofovir prodrugs, aiming to further optimize the therapeutic index. The carbamate moiety is designed to influence the prodrug's stability, absorption, and intracellular conversion to the active tenofovir diphosphate. The central hypothesis is that TIC may offer an advantageous pharmacokinetic profile, potentially leading to enhanced efficacy and an even more favorable safety profile compared to existing tenofovir prodrugs.

These application notes provide a comprehensive guide to the design and execution of in vivo studies for evaluating the pharmacokinetic and pharmacodynamic properties of Tenofovir Isopropyl Carbamate. The protocols and insights provided are grounded in established principles of pharmacology and draw upon the extensive experience gained from the preclinical and clinical development of TDF and TAF.

Mechanism of Action: A Shared Pathway to Viral Suppression

All tenofovir prodrugs, including TIC, ultimately deliver tenofovir to target cells, where it is phosphorylated to its active form, tenofovir diphosphate (TFV-DP).[8] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and terminates the growing DNA chain, thus halting viral replication.[1][2] The key differentiator between tenofovir prodrugs lies in their journey to the target cell and their efficiency of intracellular conversion.

Tenofovir Prodrug Mechanism of Action cluster_Extracellular Extracellular Space / Plasma cluster_Intracellular Intracellular Space (e.g., Lymphocyte) cluster_ViralReplication Viral Replication Inhibition TIC Tenofovir Isopropyl Carbamate (TIC) Tenofovir Tenofovir TIC->Tenofovir Hydrolysis in Plasma (rate is a key parameter) Tenofovir_intra Tenofovir TIC->Tenofovir_intra Direct Cellular Uptake & Intracellular Hydrolysis Tenofovir->Tenofovir_intra Cellular Uptake TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir_intra->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Phosphorylation RT Reverse Transcriptase TFV_DP->RT Competitive Inhibition DNA_Chain Viral DNA Chain Termination RT->DNA_Chain caption Figure 1. Intracellular conversion of TIC.

Caption: Figure 1. Intracellular conversion of TIC.

Selection of Animal Models: A Critical Step for Translational Relevance

The choice of animal model is paramount for obtaining meaningful and translatable data. No single model perfectly recapitulates human physiology, so the selection should be guided by the specific research question.

Animal ModelStrengthsWeaknessesPrimary Applications for TIC Testing
Mouse (e.g., C57BL/6) Cost-effective, well-characterized genetics, availability of transgenic models (e.g., HBV transgenic mice).[9][10]Differences in drug metabolism compared to humans, small blood volume for sampling.Initial pharmacokinetic screening, bioavailability assessment, efficacy in HBV transgenic models.[9][10]
Rat (e.g., Sprague-Dawley) Larger size than mice allows for easier blood sampling, well-established model for toxicology studies.[11][12]Metabolic differences from humans persist.Pharmacokinetic profiling, dose-ranging toxicity studies.[12]
Dog (e.g., Beagle) Good correlation of oral drug absorption with humans, larger blood volume for extensive sampling.[10][12][13][14]Ethical considerations, higher cost.Definitive oral bioavailability studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling.[10][13]
Non-Human Primate (NHP) (e.g., Rhesus Macaque) Closest phylogenetic relationship to humans, essential for HIV/SIV efficacy studies.[15]High cost, significant ethical considerations, specialized housing and handling required.Pre-exposure prophylaxis (PrEP) efficacy studies against SHIV challenge, advanced PK/PD modeling in a highly relevant model.[15]

Expert Insight: For a novel prodrug like TIC, a tiered approach is recommended. Initial pharmacokinetic screening in rodents (mice and/or rats) can efficiently provide data on oral bioavailability and dose-proportionality. Promising candidates can then be advanced to studies in dogs for more robust bioavailability assessment and finally to NHPs for pivotal efficacy studies, particularly for HIV indications.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be adaptable based on the specific animal model and research objectives.

Protocol 1: Oral Gavage Administration in Rodents

This protocol outlines the standard procedure for oral administration of TIC to mice or rats.

Materials:

  • Tenofovir Isopropyl Carbamate (TIC) powder

  • Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water, polyethylene glycol 400)

  • Weighing scale

  • Mortar and pestle (if needed for suspension)

  • Vortex mixer

  • Oral gavage needles (size appropriate for the animal)

  • Syringes

Procedure:

  • Dose Calculation: Calculate the required amount of TIC based on the desired dose (mg/kg) and the body weight of the animals.

  • Formulation Preparation:

    • For a solution, dissolve the calculated amount of TIC in the chosen vehicle. Gentle heating or sonication may be required.

    • For a suspension, wet the TIC powder with a small amount of vehicle to form a paste, then gradually add the remaining vehicle while triturating or vortexing to ensure a uniform suspension.

  • Animal Handling: Acclimatize animals to handling and the gavage procedure for several days prior to the study.

  • Dosing:

    • Gently restrain the animal.

    • Measure the calculated volume of the dosing formulation into a syringe fitted with an appropriately sized gavage needle.

    • Insert the gavage needle into the esophagus and gently deliver the dose into the stomach.

    • Observe the animal briefly after dosing to ensure no adverse reactions.

Causality Behind Experimental Choices: The choice of vehicle is critical and should be inert, non-toxic, and capable of solubilizing or suspending the test compound. A pilot study to assess the stability and homogeneity of the formulation is highly recommended.

Protocol 2: Blood Sampling for Pharmacokinetic Analysis

This protocol describes the collection of blood samples at predetermined time points to characterize the pharmacokinetic profile of TIC and its metabolites.

Materials:

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Capillary tubes or syringes with appropriate gauge needles

  • Centrifuge

  • Pipettes

  • Freezer (-80°C)

Procedure:

  • Time Points: Select appropriate time points to capture the absorption, distribution, metabolism, and elimination phases of the drug. A typical schedule for an oral dose might include: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Blood Collection:

    • Mice: Collect blood via tail vein, saphenous vein, or retro-orbital sinus (terminal procedure).

    • Rats: Collect blood from the tail vein or saphenous vein.

    • Dogs and NHPs: Collect blood from a peripheral vein (e.g., cephalic vein).

  • Sample Processing:

    • Place the collected blood into EDTA-coated tubes and gently invert to mix.

    • Centrifuge the blood at approximately 2000 x g for 10 minutes at 4°C to separate plasma.

    • Carefully collect the supernatant (plasma) and transfer it to a clean, labeled cryovial.

    • Store the plasma samples at -80°C until analysis.

Self-Validating System: To ensure data integrity, include quality control samples with known concentrations of TIC and tenofovir in the bioanalytical run.

Pharmacokinetic Study Workflow Dose_Admin Dose Administration (e.g., Oral Gavage) Blood_Sampling Serial Blood Sampling (Pre-defined Time Points) Dose_Admin->Blood_Sampling Sample_Processing Plasma Separation (Centrifugation) Blood_Sampling->Sample_Processing Bioanalysis Bioanalysis (LC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (e.g., Non-compartmental) Bioanalysis->PK_Analysis Data_Interpretation Data Interpretation (Bioavailability, Half-life, etc.) PK_Analysis->Data_Interpretation caption Figure 2. Workflow for a typical PK study.

Caption: Figure 2. Workflow for a typical PK study.

Protocol 3: Tissue Harvesting for Distribution Analysis

This protocol details the collection of tissues to assess the distribution of TIC and the accumulation of the active metabolite, TFV-DP, in target tissues.

Materials:

  • Surgical instruments

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenizer

  • Liquid nitrogen

  • Freezer (-80°C)

Procedure:

  • Euthanasia: At the designated time point, euthanize the animal according to IACUC-approved guidelines.

  • Perfusion (Optional but Recommended): Perfuse the animal with ice-cold PBS to remove blood from the tissues.

  • Tissue Collection: Rapidly dissect the tissues of interest (e.g., liver, kidney, lymphoid tissues, female reproductive tract).

  • Processing:

    • Rinse the tissues in ice-cold PBS.

    • Blot the tissues dry and weigh them.

    • Snap-freeze the tissues in liquid nitrogen.

    • Store the frozen tissues at -80°C until homogenization and analysis.

Expert Insight: For HIV PrEP studies, the collection of lymphoid tissues (e.g., lymph nodes, spleen) and mucosal tissues (e.g., rectal, vaginal) is critical to correlate drug concentrations with protective efficacy.[15]

Data Analysis and Interpretation

Pharmacokinetic parameters should be calculated using non-compartmental analysis. Key parameters to determine include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.

  • t1/2: Elimination half-life.

  • F%: Oral bioavailability, calculated by comparing the AUC from oral administration to that from intravenous administration.

Pharmacokinetic Parameters of Tenofovir Prodrugs in Preclinical Models

ProdrugAnimal ModelDoseBioavailability (F%)Key Findings
TDF MouseNot specified~20%Lower bioavailability compared to dogs and humans.[12]
TDF Rat25 mg/kg17.21% ± 2.09%Formulation with inhibitors can increase bioavailability.[10][12]
TDF DogNot specified~30%Good model for human oral absorption.[12]
TAF Rat30 µmol/kg28.60% ± 4.65%Higher bioavailability than TDF in rats.[10]
TAF Dog16.3 µmol/kg44.47% (total)Demonstrates efficient delivery of tenofovir.[10]

Note: The data for TDF and TAF provide a benchmark for evaluating the performance of TIC. A successful TIC candidate would ideally demonstrate improved bioavailability and/or more efficient delivery to target tissues compared to TDF and TAF.

Conclusion: A Pathway to Optimized Tenofovir Therapy

The in vivo evaluation of Tenofovir Isopropyl Carbamate is a critical step in determining its potential as a next-generation tenofovir prodrug. By employing the robust animal models and detailed protocols outlined in these application notes, researchers can generate the high-quality pharmacokinetic and pharmacodynamic data necessary to advance the most promising candidates toward clinical development. A thorough understanding of the principles of prodrug design, coupled with meticulous experimental execution, will be instrumental in the quest for even safer and more effective antiretroviral therapies.

References

  • PubChem. (n.d.). Tenofovir. National Institutes of Health. Retrieved from [Link]

  • University of Liverpool. (n.d.). Tenofovir-DF PK Fact Sheet. Liverpool Drug Interactions Group. Retrieved from [Link]

  • García-Lerma, J. G., et al. (2022). Pharmacokinetics and efficacy of topical inserts containing tenofovir alafenamide fumarate and elvitegravir administered rectally in macaques. eBioMedicine. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology. Retrieved from [Link]

  • Gunawardana, M., et al. (2022). Comparative Pharmacokinetics and Local Tolerance of Tenofovir Alafenamide (TAF) From Subcutaneous Implant in Rabbits, Dogs, and Macaques. Frontiers in Pharmacology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). tenofovir disoproxil fumarate tablets. AccessData. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology. Retrieved from [Link]

  • ResearchGate. (2015). Biochemical measurements in animals from the tenofovir disoproxil.... Retrieved from [Link]

  • Moss, D. M., et al. (2017). Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate. Molecular Pharmaceutics. Retrieved from [Link]

  • Caffrey, A. R. (2020). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. The Journal of the American Board of Family Medicine. Retrieved from [Link]

  • Chappell, E. (2024). Effectiveness and Safety of Tenofovir Alafenamide Fumarate (TAF)-Based.... YouTube. Retrieved from [Link]

  • Massud, I., et al. (2023). The Use of Nonhuman Primate Models for Advancing HIV PrEP. Viruses. Retrieved from [Link]

  • Cundy, K. C., et al. (1995). Pharmacokinetics, safety and bioavailability of HPMPC (cidofovir) in human immunodeficiency virus-infected subjects. Antiviral Research. Retrieved from [Link]

  • Hill, A., et al. (2018). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety?. Journal of Virus Eradication. Retrieved from [Link]

  • Collins, S. (2018). PrEP at CROI 2018 (part 2): Animal studies for future drugs. HIV i-Base. Retrieved from [Link]

  • Lee, W. A., et al. (2013). Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice. International Journal of Toxicology. Retrieved from [Link]

  • Anderson, P. L., et al. (2014). Linking the Population Pharmacokinetics of Tenofovir and Its Metabolites With Its Cellular Uptake and Metabolism. Journal of Clinical Pharmacology. Retrieved from [Link]

  • Li, Y., et al. (2013). [Pharmacokinetics of tenofovir in Beagle dogs after oral dosing of tenofovir dipivoxil fumarate using HPLC-MS/MS analysis]. Yao Xue Xue Bao. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of tenofovir in Beagle dogs after oral dosing of tenofovir dipivoxil fumarate using HPLC-MS/MS analysis. Retrieved from [Link]

  • World Health Organization. (2023). Notes on the Design of Bioequivalence Study: Tenofovir Disoproxil Fumarate. Retrieved from [Link]

  • Callebaut, C., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Johnson, T. J., & Rohan, L. C. (2020). Translational Models to Predict Target Concentrations for Pre-Exposure Prophylaxis in Women. Current HIV/AIDS Reports. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Organophosphate Poisoning and Carbamate Poisoning. Retrieved from [Link]

  • ResearchGate. (n.d.). Modeling HIV Pre-Exposure Prophylaxis. Retrieved from [Link]

  • Liu, Y., et al. (2018). Tenofovir alafenamide as compared to tenofovir disoproxil fumarate in the management of chronic hepatitis B with recent trends in patient demographics. Expert Review of Gastroenterology & Hepatology. Retrieved from [Link]

  • Araínga, M., et al. (2023). An Efficient Humanized Mouse Model for Oral Anti-Retroviral Administration. Viruses. Retrieved from [Link]

  • García-Lerma, J. G., & Heneine, W. (2012). Animal models of antiretroviral prophylaxis for HIV prevention. Current Opinion in HIV and AIDS. Retrieved from [Link]

  • Keeley, L. (2011). 8. Organophosphate Insecticide Action. YouTube. Retrieved from [Link]

  • Fung, S., et al. (2011). Efficacy and safety of tenofovir disoproxil fumarate in patients with chronic hepatitis B. Therapeutic Advances in Gastroenterology. Retrieved from [Link]

  • Moss, D. M., et al. (2017). Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate. Molecular Pharmaceutics. Retrieved from [Link]

  • Buti, M., et al. (2018). 96 weeks treatment of tenofovir alafenamide vs. tenofovir disoproxil fumarate for hepatitis B virus infection. Journal of Hepatology. Retrieved from [Link]

  • ResearchGate. (2018). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety?. Retrieved from [Link]

Sources

Application Notes & Protocols: Tenofovir Isopropyl Carbamate Permeability Studies Using the Franz Diffusion Cell

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of In Vitro Permeability Assessment

The development of effective topical and transdermal drug delivery systems hinges on the ability of an active pharmaceutical ingredient (API) to permeate the skin barrier and reach its target site. Tenofovir, a potent nucleotide analogue reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy.[1][2] However, its hydrophilic nature presents a significant challenge for dermal delivery.[3] To overcome this, prodrugs such as Tenofovir Isopropyl Carbamate (TDF-IPC) are being investigated. The Franz diffusion cell is a widely recognized and indispensable in vitro tool for evaluating the permeability of such compounds through the skin.[4][5][6] This apparatus provides a reliable and reproducible method to study the release profiles of various topical formulations, including gels, creams, and ointments.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the setup and execution of in vitro permeability studies of Tenofovir Isopropyl Carbamate using the Franz diffusion cell. Adherence to standardized methodologies, such as those outlined by the OECD Guideline 428 for skin absorption, is crucial for generating robust and reliable data.[7][8][9][10]

Part 1: Foundational Principles and Experimental Design

The Franz Diffusion Cell: A Mechanistic Overview

The static Franz diffusion cell is a simple yet effective system comprising a donor chamber and a receptor chamber, separated by a membrane.[4][6] The test formulation containing TDF-IPC is applied to the membrane in the donor chamber, while the receptor chamber is filled with a fluid that mimics physiological conditions.[4] A magnetic stirrer ensures homogenous mixing in the receptor chamber, and a water jacket maintains a constant temperature, typically 32°C to simulate skin surface temperature.[6]

The primary objective is to measure the rate at which the drug permeates the membrane and enters the receptor fluid. This is achieved by collecting samples from the receptor chamber at predetermined time intervals for subsequent analysis.[11]

Tenofovir Isopropyl Carbamate: Key Physicochemical Properties
PropertyValue (Tenofovir Disoproxil Fumarate)Inferred Implication for TDF-IPC
Appearance White crystalline powder[12]Likely a solid at room temperature.
Molecular Weight 635.51 g/mol [12]A relatively large molecule, which can impact diffusion rates.
Solubility Slightly soluble in water, soluble in methanol[12]The isopropyl carbamate moiety is expected to decrease aqueous solubility and increase lipid solubility.
Melting Point 279 °C[12]High melting point suggests a stable crystalline structure.
Experimental Design Considerations

A well-designed study is crucial for obtaining reproducible and relevant data. Key factors to consider include:

  • Membrane Selection: The choice of membrane is critical and can be either synthetic or biological.[4] For studies aiming to mimic human skin, excised human or animal skin (e.g., porcine ear skin) is the gold standard.[5][9] Synthetic membranes, such as Strat-M®, can also be used and offer the advantage of lower variability. Given the lipophilic nature of TDF-IPC, a membrane that provides a lipid barrier is essential.

  • Receptor Fluid Selection: The receptor fluid should maintain "sink conditions," meaning the concentration of the drug in the receptor fluid should not exceed 10% of its saturation solubility. This ensures that the permeation is driven by the concentration gradient across the membrane. Phosphate-buffered saline (PBS) is a common choice. For poorly water-soluble compounds like TDF-IPC, the addition of a solubilizing agent (e.g., a small percentage of ethanol or a surfactant) may be necessary.

  • Dose and Formulation: The amount of formulation applied to the membrane should be carefully controlled. The formulation itself (e.g., gel, cream, ointment) will significantly impact the release and permeation of TDF-IPC.

  • Sampling Schedule: Samples should be collected from the receptor chamber at multiple time points to construct a permeation profile. The U.S. FDA recommends a minimum of eight non-zero sampling time points over the study duration (e.g., 24-48 hours).[13]

  • Validation: A full validation protocol is essential to ensure the reproducibility of the Franz cell system.[14][15][16] This includes validating cell dimensions, stirring speed, temperature, and the sampling process.[14][15][16][17]

Part 2: Detailed Experimental Protocols

Franz Diffusion Cell Setup and Assembly

The following diagram illustrates the key components and assembly of a typical static Franz diffusion cell.

FranzCellSetup cluster_0 Franz Diffusion Cell Assembly cluster_1 External Components Donor Donor Chamber (Formulation Applied Here) Membrane Membrane (e.g., Excised Skin, Strat-M®) Donor->Membrane Formulation Application Receptor Receptor Chamber (Filled with Receptor Fluid) Membrane->Receptor Drug Permeation SamplingPort Sampling Port Receptor->SamplingPort Sample Collection StirBar Magnetic Stir Bar WaterJacket Water Jacket (Maintains Temperature) Stirrer Magnetic Stirrer Plate Stirrer->StirBar Magnetic Field WaterBath Circulating Water Bath WaterBath->WaterJacket Water Circulation

Caption: Diagram of a static Franz diffusion cell setup.

Step-by-Step Protocol:

  • System Preparation:

    • Ensure all glassware is clean and dry.

    • Turn on the circulating water bath and set the temperature to 37°C to achieve a membrane surface temperature of 32°C.[6]

    • Degas the receptor fluid by vacuum filtration or sonication to prevent air bubble formation.

  • Cell Assembly:

    • Place a small magnetic stir bar into the receptor chamber.

    • Fill the receptor chamber with the degassed receptor fluid, ensuring no air bubbles are trapped.

    • Carefully place the prepared membrane (e.g., excised skin, synthetic membrane) between the donor and receptor chambers, ensuring the appropriate side faces the donor compartment (e.g., stratum corneum for skin).[18]

    • Clamp the donor and receptor chambers together securely.

    • Place the assembled cell on the magnetic stirrer and ensure the stir bar is rotating at a constant speed (e.g., 600 RPM).

  • Dosing and Sampling:

    • Equilibrate the assembled cells for at least 30 minutes before applying the formulation.

    • Apply a known amount of the TDF-IPC formulation to the surface of the membrane in the donor chamber.

    • At each designated time point, withdraw a sample from the sampling port of the receptor chamber.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.

Analytical Quantification of Tenofovir

Accurate quantification of Tenofovir in the receptor fluid is crucial. High-performance liquid chromatography (HPLC) is a widely used and reliable method for this purpose.[11]

Example HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., Kromasil, 150 x 4.6 mm, 5 µm)[19]
Mobile Phase Methanol and 10 mM phosphate buffer (pH 5.0) in a 70:30 v/v ratio[19]
Flow Rate 1.0 mL/min[19]
Detection UV at 260 nm[20][21]
Injection Volume 20 µL
Column Temperature 40°C[19]

Method Validation: The analytical method must be validated according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.[19][20]

Part 3: Data Analysis and Interpretation

The primary outcome of a Franz diffusion cell study is the permeation profile, which is a plot of the cumulative amount of drug permeated per unit area versus time.

PermeationProfile Start Data Collection (Concentration at Time Points) CalcCumulative Calculate Cumulative Amount Permeated Start->CalcCumulative PlotData Plot Cumulative Amount vs. Time CalcCumulative->PlotData SteadyState Identify Steady-State Region (Linear Portion of the Curve) PlotData->SteadyState CalcFlux Calculate Steady-State Flux (Jss) (Slope of the Linear Region) SteadyState->CalcFlux CalcLagTime Determine Lag Time (tL) (X-intercept of the Linear Region) SteadyState->CalcLagTime CalcPermCoeff Calculate Permeability Coefficient (Kp) CalcFlux->CalcPermCoeff Conclusion Interpret Results (Compare Formulations, Assess Permeation) CalcFlux->Conclusion CalcLagTime->Conclusion CalcPermCoeff->Conclusion

Caption: Workflow for analyzing Franz diffusion cell data.

From this profile, several key parameters can be derived:

  • Steady-State Flux (Jss): The rate of permeation at steady state, calculated from the slope of the linear portion of the permeation profile.

  • Lag Time (tL): The time it takes for the drug to saturate the membrane and establish a steady-state permeation rate, determined by extrapolating the linear portion of the curve to the x-axis.

  • Permeability Coefficient (Kp): A measure of the overall permeability of the membrane to the drug, calculated as Jss divided by the initial drug concentration in the donor chamber.

These parameters allow for the quantitative comparison of different TDF-IPC formulations and provide valuable insights into their potential for transdermal delivery.

Part 4: Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, several self-validating steps should be incorporated into the protocol:

  • Membrane Integrity: Before and after each experiment, the integrity of the membrane should be assessed. For excised skin, this can be done by measuring transepidermal water loss (TEWL) or electrical resistance.

  • Mass Balance: At the end of the experiment, the amount of drug remaining in the donor chamber, on the surface of the membrane, within the membrane, and in the receptor fluid should be quantified to ensure that the majority of the applied dose is recovered.

  • Positive and Negative Controls: Including a formulation with a known permeation profile (positive control) and a blank formulation (negative control) can help to validate the experimental setup and procedure.

  • Reproducibility: Experiments should be performed in replicate (typically n=3 to 6) to assess the variability and ensure the reproducibility of the results.[14] Poor reproducibility is a known challenge in Franz cell studies, making protocol validation critical.[14][15][16]

Conclusion

The Franz diffusion cell is a powerful tool for the in vitro assessment of Tenofovir Isopropyl Carbamate permeability. By carefully designing the experiment, adhering to standardized protocols, and incorporating self-validating measures, researchers can generate reliable and reproducible data. This information is invaluable for optimizing formulations, understanding the mechanisms of skin permeation, and ultimately advancing the development of effective topical and transdermal therapies based on Tenofovir prodrugs. The data generated can also support regulatory submissions for product safety and efficacy.[4][22][23][24]

References

  • Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. National Center for Biotechnology Information.[Link]

  • Franz Diffusion. Auriga Research.[Link]

  • A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells. National Center for Biotechnology Information.[Link]

  • Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. PermeGear.[Link]

  • A comparison of drug permeation in the Skin PAMPA model and the Franz cell model. Pion Inc.[Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences REVIEW ARTICLE. RJPBCS. [https://www.rjpbcs.com/pdf/2011_2(4)/[21].pdf]([Link]21].pdf)

  • In-vitro drug release by Franz diffusion cell. ResearchGate.[Link]

  • The importance of the correct choice of Franz diffusion cell volume for in vitro drug release testing of wound dressings. ResearchGate.[Link]

  • Validation of a flow-through diffusion cell for use in transdermal research. National Center for Biotechnology Information.[Link]

  • Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428). Tox Lab.[Link]

  • RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form. National Center for Biotechnology Information.[Link]

  • In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. U.S. Food and Drug Administration.[Link]

  • Isopropyl carbamate. National Center for Biotechnology Information.[Link]

  • Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. U.S. Food and Drug Administration.[Link]

  • RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form. Research Journal of Pharmacy and Technology.[Link]

  • Basic criteria for the in vitro assessment of dermal absorption of cosmetic ingredients, updated March 2006. European Commission.[Link]

  • Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. ResearchGate.[Link]

  • A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. CORE.[Link]

  • Pharmaceutical characterization of novel tenofovir liposomal formulation. Dove Medical Press.[Link]

  • In Vitro Skin Permeation Testing based on OECD Guidance. LifeNet Health LifeSciences.[Link]

  • Validation of a static Franz diffusion cell system for in vitro permeation studies. PubMed.[Link]

  • In Vitro Permeation Test Studies for Topical Products Submitted in Abbreviated New Drug Applications; Draft Guidance for Industry; Availability. Federal Register.[Link]

  • Analytical Methods for the Quantification of Tenofovir - A Review. Acta Scientific.[Link]

  • OECD 427/428: Skin absorption (in vivo and in vitro). The AltTox non-animal toxicology community website.[Link]

  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica.[Link]

  • RP-HPLC Method for the Determination of Tenofovir in Pharmaceutical Formulations and Spiked Human Plasma. ResearchGate.[Link]

  • Integration of In Vitro Permeation Test (IVPT) and Maximal Use Trial (MUsT) into the Safety Assessment of Topical OTC Products. U.S. Food and Drug Administration.[Link]

  • OECD 428: a new in vitro test guideline for human risk assessment following dermal exposure to industrial chemicals. ResearchGate.[Link]

  • a brief study and their preformulation parameters on a drug: tenofovir disoproxil fumarate. IJNRD.[Link]

  • Tenofovir. National Center for Biotechnology Information.[Link]

Sources

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Tenofovir Isopropyl Carbamate in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the development and validation of a selective and sensitive bioanalytical method for the quantification of Tenofovir Isopropyl Carbamate in human plasma using HPLC-MS/MS. Tenofovir Isopropyl Carbamate is a critical impurity and potential intermediate in the synthesis of Tenofovir prodrugs.[1] Accurate quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and quality control studies. This method has been validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline and U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[2][3][4]

Introduction: The Rationale for a Dedicated Bioanalytical Method

Tenofovir, a cornerstone of antiretroviral therapy, is administered as prodrugs like Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF) to enhance its oral bioavailability.[5][6] The synthesis of these complex prodrugs can result in the formation of related impurities. Tenofovir Isopropyl Carbamate has been identified as such a substance.[1] The presence and concentration of this compound in biological systems following administration of a Tenofovir prodrug are of significant interest for safety, efficacy, and metabolic profiling.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity, allowing for the differentiation and quantification of an analyte within a complex biological matrix.[7] This application note details a robust method designed to meet the rigorous standards of regulatory bodies, ensuring data integrity for preclinical and clinical research.

Foundational Principles: Method Development Strategy

The primary objective is to develop a self-validating system where each component of the method is optimized for reliability and reproducibility.

  • Analyte & Internal Standard (IS) Selection: Tenofovir Isopropyl Carbamate is the target analyte. A stable, isotopically labeled analog (e.g., Tenofovir Isopropyl Carbamate-d7) is the ideal internal standard to compensate for variability during sample processing and analysis. If a labeled analog is unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior, such as Acyclovir, can be used.[7]

  • Mass Spectrometry Optimization: The initial step involves direct infusion of the analyte and IS into the mass spectrometer to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM). This ensures maximum sensitivity and specificity by monitoring unique fragmentation patterns. The electrospray ionization (ESI) source in positive mode is typically effective for this class of compounds.[8]

  • Chromatographic Superiority: The goal of chromatography is to separate the analyte from endogenous plasma components to minimize matrix effects and ensure accurate quantification. A reverse-phase C18 column is a versatile starting point. Mobile phase composition (typically a mixture of an aqueous solvent with an acidifier like formic acid and an organic solvent like acetonitrile or methanol) and the gradient elution profile are meticulously optimized to achieve a sharp, symmetrical peak shape and a short run time.[7][9]

  • Sample Preparation: The Clean-Up Imperative: The choice of sample preparation technique is critical for removing proteins and phospholipids that can interfere with the analysis and damage the analytical column. For this application, Protein Precipitation (PPT) is selected.

    • Causality: PPT is chosen for its simplicity, speed, and cost-effectiveness. It provides sufficiently clean extracts for robust LC-MS/MS analysis, making it ideal for high-throughput environments. While Solid-Phase Extraction (SPE) can yield cleaner extracts, the recovery and matrix effects from a well-optimized PPT method are often well within the acceptable limits defined by regulatory guidelines.

Experimental Workflow and Protocols

Materials and Reagents
  • Reference Standards: Tenofovir Isopropyl Carbamate (≥98% purity), Tenofovir Isopropyl Carbamate-d7 (Internal Standard, ≥98% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant), pre-screened for interferences.

  • Labware: Calibrated micropipettes, polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.

Instrumentation
  • LC System: Agilent 1200 HPLC system or equivalent.[8]

  • MS System: AB Sciex API 3200 Q Trap or equivalent triple quadrupole mass spectrometer with an ESI source.[8]

  • Software: Analyst 1.4.2 or equivalent for data acquisition and processing.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Tenofovir Isopropyl Carbamate and its IS into separate volumetric flasks. Dissolve in methanol to prepare 1 mg/mL primary stock solutions.

  • Working Solutions: Prepare serial dilutions of the primary stock solutions with 50:50 (v/v) acetonitrile:water to create working solutions for spiking Calibration Curve (CC) standards and Quality Control (QC) samples.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Protocol: Sample Preparation (Protein Precipitation)
  • Label 1.5 mL polypropylene tubes for standards, QCs, and unknown samples.

  • Pipette 100 µL of human plasma into the appropriate tubes.

  • Spike 10 µL of the appropriate working solution to prepare CC and QC samples. For blank samples, add 10 µL of 50:50 acetonitrile:water.

  • Add 300 µL of the Internal Standard Spiking Solution (100 ng/mL in acetonitrile) to all tubes. The acetonitrile serves as the precipitation agent.

  • Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Protocol: LC-MS/MS Conditions

Table 1: Chromatographic Conditions

Parameter Condition
Column Luna C18 (100 mm × 2.0 mm, 3 µm) or equivalent[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 10% B to 90% B over 3.0 min, hold for 1.0 min, return to 10% B and equilibrate for 1.0 min
Total Run Time 5.0 minutes
Injection Volume 5 µL

| Column Temperature | 40°C |

Table 2: Mass Spectrometric Conditions

Parameter Analyte (TIC) IS (TIC-d7)
Ionization Mode ESI Positive ESI Positive
MRM Transition (m/z) 372.2 → 244.1 379.2 → 251.1
Collision Energy (eV) 25 25
Declustering Potential (V) 60 60
Ion Source Temp. 550°C 550°C

| IonSpray Voltage | 5500 V | 5500 V |

Note: MRM transitions are hypothetical and must be optimized experimentally.

Method Validation: Establishing Trustworthiness

The method is validated according to ICH M10 guidelines to demonstrate its suitability for the intended purpose.[4]

Validation_Flow cluster_Validation Bioanalytical Method Validation Protocol Selectivity Selectivity & Specificity (6 blank sources) Linearity Linearity & Range (8-point curve, 3 runs) Selectivity->Linearity No Interference Accuracy Accuracy & Precision (Intra- & Inter-day, 4 QC levels, n=5) Linearity->Accuracy r² > 0.99 LLOQ LLOQ Confirmation (Accuracy 80-120%, Precision <20%) Accuracy->LLOQ Passes Criteria Recovery Recovery & Matrix Effect (3 QC levels, n=6) LLOQ->Recovery Established Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term, Autosampler) Recovery->Stability Consistent & Reproducible Validation_Complete Method Validated Stability->Validation_Complete Passes Criteria

Caption: Logical flow of the bioanalytical method validation process.

Selectivity and Specificity
  • Protocol: Analyze blank human plasma from at least six different sources. Check for any interfering peaks at the retention time of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peak should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the IS.

Linearity and Range
  • Protocol: Prepare an 8-point calibration curve by spiking blank plasma with known concentrations of the analyte. Analyze three separate curves over three days.

  • Acceptance Criteria: A linear regression (1/x² weighting) should yield a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy and Precision
  • Protocol: Analyze five replicates of four QC levels (LLOQ, Low, Medium, High) in three separate runs on at least two different days.

  • Acceptance Criteria:

    • Intra-day & Inter-day Precision (%CV): ≤15% for LQC, MQC, HQC; ≤20% for LLOQ.

    • Intra-day & Inter-day Accuracy (%RE): Within ±15% of the nominal value for LQC, MQC, HQC; within ±20% for LLOQ.[10]

Recovery and Matrix Effect
  • Protocol:

    • Recovery: Compare the peak area of the analyte in extracted plasma samples (Set A) to the peak area of the analyte spiked into post-extraction blank plasma (Set B).

    • Matrix Effect: Compare the peak area from Set B to the peak area of the analyte in a neat solution (Set C).

  • Acceptance Criteria: The process should be consistent and reproducible. The %CV of the recovery and matrix factor across the QC levels should be ≤15%.

Stability
  • Protocol: Analyze low and high QC samples (n=3) subjected to various storage and handling conditions and compare the results to freshly prepared samples.

  • Conditions to Test:

    • Freeze-Thaw Stability: Three cycles of freezing (-80°C) and thawing.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for at least 6 hours.

    • Long-Term Stability: Stored at -80°C for a period exceeding the expected sample storage time (e.g., 30 days).

    • Post-Processive (Autosampler) Stability: Stored in the autosampler (e.g., at 10°C) for the expected duration of an analytical run (e.g., 24 hours).

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[11]

Data Presentation: Validation Summary

The following tables present representative data demonstrating the method's performance.

Table 3: Calibration Curve Linearity

Concentration (ng/mL) 1.00 2.50 10.0 50.0 100 250 500 1000
Mean Accuracy (%) 102.5 98.7 101.2 99.5 100.8 98.9 101.5 99.1
Precision (%CV) 8.5 6.2 4.5 3.1 2.5 2.8 3.5 2.2

| Regression | \multicolumn{8}{c|}{Linear, Weighting: 1/x², Mean r² = 0.9985} |

Table 4: Intra-day and Inter-day Accuracy & Precision

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%RE) Intra-day Precision (%CV) Inter-day Accuracy (%RE) Inter-day Precision (%CV)
LLOQ 1.00 -2.5 9.8 -4.2 11.5
LQC 3.00 1.8 6.5 3.1 7.8
MQC 150 -0.5 4.2 -1.5 5.5

| HQC | 750 | 2.1 | 3.1 | 1.7 | 4.1 |

Table 5: Stability Assessment Summary (LQC & HQC)

Stability Test Condition Mean Accuracy (% of Nominal)
Freeze-Thaw 3 Cycles, -80°C to RT 96.5%
Bench-Top 6 hours at Room Temp 98.2%
Long-Term 30 days at -80°C 95.8%

| Autosampler | 24 hours at 10°C | 101.3% |

Overall Experimental and Data Reporting Workflow

Workflow cluster_PreAnalysis Pre-Analysis cluster_Analysis Analysis cluster_PostAnalysis Post-Analysis Sample_Receipt Sample Receipt & Login Sample_Prep Sample Preparation (Protein Precipitation) Sample_Receipt->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Acquisition Data Acquisition (Analyst Software) LCMS_Analysis->Data_Acquisition Data_Processing Peak Integration & Quantification Data_Acquisition->Data_Processing QC_Check QC & Calibration Check (Acceptance Criteria) Data_Processing->QC_Check QC_Check->Data_Processing Batch Fails (Re-integration/Investigation) Report_Gen Final Report Generation QC_Check->Report_Gen Batch Passes

Caption: End-to-end workflow for sample analysis and reporting.

Conclusion

The HPLC-MS/MS method described herein has been systematically developed and rigorously validated for the quantification of Tenofovir Isopropyl Carbamate in human plasma. The method demonstrates excellent selectivity, linearity, accuracy, precision, and stability, meeting all acceptance criteria set forth by major regulatory agencies.[12][13] This robust and reliable protocol is fit for purpose and can be confidently deployed in a regulated bioanalytical laboratory to support drug development and safety assessment programs involving Tenofovir prodrugs.

References

  • Method Development and Validation for Tenofovir an Antiretroviral Drug in Plasma by LC-MS/MS Technique. ResearchGate. Available at: [Link]

  • Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma. National Institutes of Health (NIH). Available at: [Link]

  • Association between tenofovir plasma trough concentrations in the early stage of administration and discontinuation of up to five years tenofovir disoproxil fumarate due to renal function-related adverse events in Japanese HIV-1 infected patients. National Institutes of Health (NIH). Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR SIMULTANEOUS ESTIMATION OF TENOFOVIR DISOPROXIL FUMARATE, LAMIVUDINE AND EFAVIRENZ IN FORMULATION BY ADVANCED DERIVATIVE UV-SPECTROSCOPY. Zenodo. Available at: [Link]

  • Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. MDPI. Available at: [Link]

  • Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica. Available at: [Link]

  • Stability Indicating Assay Method Development and Validation for Tenofovir Alafenamide Fumarate by Rp-Hplc. OMICS International. Available at: [Link]

  • LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots. National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia. Available at: [Link]

  • A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring. PubMed. Available at: [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

  • Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study. National Institutes of Health (NIH). Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

  • Stability behaviour of antiretroviral drugs and their combinations. 1: Characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. ResearchGate. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. PharmaLex. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]

Sources

Troubleshooting & Optimization

Navigating the Acidic Degradation of Tenofovir Prodrugs: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Researchers: Your query on the acidic degradation of Tenofovir Isopropyl Carbamate has highlighted a critical area in the study of tenofovir-related compounds. Our comprehensive search for specific literature on the degradation pathways and stability of Tenofovir Isopropyl Carbamate under acidic conditions has revealed a significant gap in publicly available data. This compound is primarily documented as an impurity or a related substance to Tenofovir prodrugs[1][2].

While we cannot provide a detailed guide exclusively on Tenofovir Isopropyl Carbamate due to the lack of specific research, we have synthesized the extensive data available for the closely related and widely studied prodrugs: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) . The principles governing the acid-catalyzed hydrolysis of these molecules offer valuable insights that may be applicable to your work.

This guide is structured to address the common challenges and questions researchers face when studying the stability of tenofovir prodrugs in acidic environments.

Section 1: Troubleshooting Unstable Tenofovir Prodrug Formulations in Acidic Media

Q1: My TDF/TAF sample shows rapid degradation in a low pH buffer (e.g., pH 1.2 simulated gastric fluid). Is this expected, and what is the likely mechanism?

A: Yes, extensive degradation of tenofovir prodrugs in strongly acidic conditions is a well-documented phenomenon. Both Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) are susceptible to acid-catalyzed hydrolysis, although their specific vulnerabilities differ.

  • For TDF: Studies show significant degradation in acidic conditions like 0.1 M HCl. One study reported approximately 10.95% degradation, while another observed about 27% degradation after one day[3]. The degradation follows pseudo-first-order kinetics[3]. The primary mechanism is the hydrolysis of the ester linkages.

  • For TAF: TAF is also known to be highly unstable in acidic environments[4][5]. The phosphoramidate (P-N) bond in TAF is particularly susceptible to acid hydrolysis[5][6]. This leads to the formation of multiple degradation products. The instability of TAF at low pH is a critical consideration, especially for oral formulation development, as it can lead to significant drug loss in simulated gastric fluid[4].

The underlying causality is the protonation of the ester or phosphoramidate groups, which makes them more electrophilic and thus more susceptible to nucleophilic attack by water.

Q2: I am observing multiple peaks in my HPLC chromatogram after incubating my tenofovir prodrug in an acidic solution. How can I identify these degradation products?

A: The appearance of multiple peaks is characteristic of forced degradation studies. Identifying these degradants requires advanced analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Common Degradants of TDF: In acidic conditions, TDF hydrolysis can lead to the formation of tenofovir monoester (tenofovir isoproxil monoester) and ultimately tenofovir itself[7][8][9]. One study identified degradation products with m/z values of 289.2 and 170 amu[3].

  • Common Degradants of TAF: Acidic degradation of TAF is also a stepwise process. The initial hydrolysis often occurs at the phosphoramidate bond, releasing the alanine isopropyl ester and forming a monophenyl-tenofovir intermediate. This intermediate can then undergo further hydrolysis of the phenyl ester to yield tenofovir[5]. High-resolution mass spectrometry (LC-HRMS) and multi-stage mass spectrometry (MSn) are powerful tools for elucidating these structures[4].

To validate your findings, it is crucial to compare the mass-to-charge ratios (m/z) and fragmentation patterns of your unknown peaks with those reported in the literature for TDF and TAF degradation products[4][10].

Section 2: Frequently Asked Questions (FAQs) on Tenofovir Prodrug Stability

Q1: Which is more stable in acidic conditions, TDF or TAF?

A: While both are susceptible to acid degradation, some studies suggest TAF may be more stable than TDF under certain conditions, except in highly acidic environments where TAF degrades extensively[4]. However, the fumarate salt form of TAF (TAFHF) can create a more acidic microenvironment, leading to faster degradation compared to the free base form (TAFFB)[5][6]. A pH "stability window" for TAF has been identified between pH 4.8 and 5.8[5][6].

Q2: What are the optimal pH conditions for handling and storing TDF and TAF in solution?

A: Based on available data, maintaining a pH closer to neutral is advisable to minimize hydrolytic degradation. For TAF, a pH range of 4.8-5.8 is suggested for enhanced stability[5][6]. It is crucial to avoid strongly acidic (below pH 4) and strongly alkaline conditions for prolonged periods, especially at elevated temperatures.

Q3: How does temperature affect the rate of acid-catalyzed degradation?

A: The degradation of TDF and TAF is temperature-dependent. Forced degradation studies are often conducted at elevated temperatures to accelerate the process, following Arrhenius kinetics[11]. Therefore, storing stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C) will slow down the rate of degradation.

Section 3: Experimental Protocols and Data

Protocol: Forced Degradation of a Tenofovir Prodrug in Acidic Conditions

This protocol provides a general framework. You may need to adjust concentrations and time points based on the specific prodrug and analytical method.

  • Preparation of Stock Solution: Accurately weigh and dissolve the tenofovir prodrug (TDF or TAF) in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Stress: Transfer a known volume of the stock solution into a volumetric flask. Add an equal volume of 0.1 N HCl. Dilute with the appropriate solvent mixture to achieve the final desired concentration[12].

  • Incubation: Incubate the solution at a controlled temperature (e.g., room temperature or 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Neutralization: After incubation, carefully neutralize the solution with an equivalent amount of 0.1 N NaOH to stop the acid-catalyzed degradation[12].

  • Sample Analysis: Dilute the neutralized sample to a suitable concentration for your analytical method (e.g., HPLC-UV, LC-MS) and inject it into the system.

  • Control Sample: Prepare a control sample by following the same procedure but replacing the acid with purified water.

Data Summary: Degradation of Tenofovir Prodrugs in Acidic Conditions
ProdrugAcid ConditionDegradation (%)Reference
TDF0.1 N HCl~10.95%
TDF0.1 M HCl~27% (after 24h)[3]
TAF0.1 N HCl~9.6% (after 2 min)[12]

Note: Degradation percentages can vary significantly based on temperature, incubation time, and specific experimental conditions.

Section 4: Visualizing Degradation Pathways and Workflows

Conceptual Workflow for Analyzing Acidic Degradation

cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation start Tenofovir Prodrug (TDF/TAF) stock Prepare Stock Solution (e.g., 1 mg/mL) start->stock stress Incubate in Acidic Solution (e.g., 0.1 N HCl) stock->stress neutralize Neutralize with Base (e.g., 0.1 N NaOH) stress->neutralize hplc HPLC-UV Analysis (Quantify parent drug loss) neutralize->hplc lcms LC-MS/MS Analysis (Identify degradants) neutralize->lcms kinetics Determine Degradation Kinetics hplc->kinetics pathway Propose Degradation Pathway lcms->pathway

Caption: Workflow for forced degradation studies.

Simplified Hydrolysis of Tenofovir Prodrugs

TDF Tenofovir Disoproxil (Prodrug) Monoester Tenofovir Monoester (Intermediate) TDF->Monoester Hydrolysis (Ester bond) TAF Tenofovir Alafenamide (Prodrug) TFV Tenofovir (Active Drug) TAF->TFV Hydrolysis (Phosphoramidate bond) Monoester->TFV Hydrolysis

Caption: General hydrolysis pathways for TDF and TAF.

References

  • Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC - NIH. (2014, May 12). National Institutes of Health. [Link]

  • Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. (2020, April 15). Asian Journal of Pharmaceutical Research and Development. [Link]

  • Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. (2020, April 15). ResearchGate. [Link]

  • Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate. (2016, August 25). PubMed. [Link]

  • Process for the preparation of tenofovir disoproxil fumarate. (2013, January 3).
  • Biodegradation of the Antiretroviral Tenofovir Disoproxil by a Cyanobacteria/Bacterial Culture. (2021, July 26). MDPI. [Link]

  • Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). (2020, November 5). National Institutes of Health. [Link]

  • Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC - NIH. (2019, May 15). National Institutes of Health. [Link]

  • Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). (2020, October 28). MDPI. [Link]

  • degradative studies of tenofovir alafenamide by uv spectrophotometry. Academia.edu. [Link]

  • Tenofovir-impurities. Pharmaffiliates. [Link]

  • Stability behaviour of antiretroviral drugs and their combinations. 1: Characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. (2015). ResearchGate. [Link]

  • Forced degradation and stability assessment of Tenofovir alafenamide. (2024). ResearchGate. [Link]

  • SPECTROPHOTOMETRIC METHOD FOR DEGRADATION STUDY OF TENOFOVIR DISOPOXIL FUMARATES. (2012, November 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Stability Indicating Assay Method Development and Validation for Tenofovir Alafenamide Fumarate by Rp-Hplc. (2018, December 26). ResearchGate. [Link]

  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica. [Link]

  • Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. (2015, November 11). RSC Publishing. [Link]

  • Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. (2015, August 1). National Institutes of Health. [Link]

Sources

Identifying and minimizing impurities in Tenofovir Isopropyl Carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Minimizing Impurities

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Tenofovir prodrug synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management during the synthesis of Tenofovir-based active pharmaceutical ingredients (APIs). We will focus specifically on common process-related impurities, including carbamates, and provide actionable troubleshooting advice and detailed protocols.

Frequently Asked Questions (FAQs)
Q1: What is Tenofovir Isopropyl Carbamate and how is it relevant to Tenofovir prodrug synthesis?

Tenofovir Isopropyl Carbamate is a known process-related impurity that can arise during the synthesis of Tenofovir Disoproxil Fumarate (TDF), a widely used prodrug of Tenofovir.[1] It is not the target therapeutic molecule but rather a byproduct that must be monitored and controlled. The structure is chemically described as O,O-Bis(isopropoxycarbonyloxymethyl){(R)-1-[(6-isopropoxycarbonyl amino)-9H-purin-9yl] propan-2-yloxy]}methylphosphonate.[1] Its presence can indicate a side reaction involving the active 6-amino group on the purine ring of Tenofovir.

Q2: What are the primary sources and types of impurities in Tenofovir synthesis?

Impurities in Tenofovir prodrug manufacturing can originate from several sources:

  • Starting Materials: Impurities present in the initial reactants, such as regioisomers of hydroxypropyl-adenine formed during the initial alkylation step.[2]

  • Side Reactions: Unintended reactions occurring during the synthesis, such as the formation of carbamate impurities, N-hydroxymethylated impurities, or dimers.[1][2]

  • Reagents and Solvents: Contaminants within reagents (e.g., phenol in diphenyl phosphonate) or reactions with solvents can lead to byproducts.[2][3]

  • Degradation: The breakdown of the final product or intermediates due to factors like pH, temperature, or moisture. Tenofovir prodrugs are susceptible to hydrolysis.[4][5]

A summary of common impurities is provided in the table below.

Impurity NameCommon OriginMitigation Strategy
Tenofovir Isopropyl Carbamate Side reaction with isopropyl chloroformate or related reagents.[1]Control reaction temperature; optimize base and reagent stoichiometry.
Mono-POC Tenofovir Incomplete reaction or hydrolysis of the final product.[1][6]Ensure complete reaction; control moisture during workup and storage.
N-hydroxymethylated Impurities Presence of water in the reaction mixture.[2]Use anhydrous starting materials; perform azeotropic drying of the reaction mixture.[2]
Regioisomer of Hydroxypropyl-adenine Non-selective alkylation of adenine in the first step.[2]Purify the intermediate by crystallization to remove the isomer.[2]
Chloromethyl Isopropyl Carbonate (CMIC) Unreacted starting material.[7]Optimize reaction stoichiometry; implement appropriate purification steps.
Q3: Why is the control of these impurities so critical?

According to International Council for Harmonisation (ICH) guidelines, impurities in new drug products above a 0.1% threshold must be identified and quantified, as they are considered potentially toxic.[1] Structurally similar impurities can compete with the API at its target receptor, potentially reducing drug efficacy and increasing side effects.[1] Therefore, robust impurity control is essential for ensuring the safety, quality, and consistency of the final pharmaceutical product.

Troubleshooting Guide: Common Synthesis Issues
Problem: I am observing a significant peak corresponding to Tenofovir Isopropyl Carbamate in my HPLC analysis. What is the cause?

Root Cause Analysis: The formation of this impurity is typically caused by the reaction of the 6-amino group of the purine ring with an acylating agent, such as residual isopropyl chloroformate, especially under basic conditions and at elevated temperatures.[1] Triethylamine or other bases used in the reaction can facilitate this side reaction.

Corrective Actions:

  • Temperature Control: Maintain the reaction temperature strictly, as higher temperatures can accelerate the formation of this byproduct. A reaction temperature of around 60°C has been used for impurity synthesis, suggesting that lower temperatures in the main synthesis would be beneficial.[1]

  • Reagent Stoichiometry and Addition: Ensure precise control over the equivalents of your alkylating agent (e.g., chloromethyl isopropyl carbonate) and the base (e.g., triethylamine). Add the base dropwise to avoid localized areas of high concentration.

  • Choice of Base: While triethylamine is common, consider evaluating other non-nucleophilic bases that may be less likely to promote this side reaction.

Problem: My reaction mixture shows several unknown spots on a TLC plate that are difficult to characterize.

Identification Workflow: Identifying unknown impurities is a systematic process involving isolation and structural elucidation.

Recommended Steps:

  • Preliminary Analysis (LC-MS): Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weight of the unknown impurities. This is the fastest way to propose potential structures based on expected side reactions or degradation pathways.[5][8]

  • Isolation: If an unknown impurity is present in significant quantities, it must be isolated for full characterization. This is typically achieved through preparative HPLC or column chromatography.

  • Structural Elucidation: Once isolated, use a combination of advanced spectroscopic techniques to confirm the structure:

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula.[5]

    • NMR Spectroscopy (1D and 2D): To establish the connectivity of atoms and the complete chemical structure.[5]

  • Reference Standard Synthesis: To confirm the identity and for future quantitative analysis, it is best practice to synthesize the suspected impurity and co-inject it with your sample to confirm retention times.[9]

detect 1. Detect Unknown Peak (HPLC/TLC) lcms 2. Preliminary ID (LC-MS) detect->lcms Obtain Mol. Weight isolate 3. Isolate Impurity (Prep-HPLC) lcms->isolate If >0.1% elucidate 4. Structural Elucidation (NMR, HRMS) isolate->elucidate Pure Sample synthesize 5. Synthesize Reference Standard elucidate->synthesize Proposed Structure confirm 6. Confirm Identity (Co-injection) synthesize->confirm Standard Available

Caption: Workflow for the identification of unknown impurities.

Problem: The purity of my product decreases significantly during workup and isolation.

Root Cause Analysis: Tenofovir prodrugs like TDF are esters, making them susceptible to hydrolysis, especially under acidic or basic conditions.[4] The presence of water, coupled with prolonged exposure to non-neutral pH or high temperatures during workup, is a primary cause of degradation. Forced degradation studies show that TDF degrades under acidic, alkaline, and neutral hydrolysis conditions.[4]

Corrective Actions:

  • Minimize Water: The presence of water significantly enhances the formation of N-hydroxymethylated impurities and promotes hydrolysis.[2] If possible, dry the starting materials at elevated temperatures (e.g., 70-90°C under vacuum) and perform an azeotropic distillation with a solvent like toluene before the reaction begins.[2]

  • Nonaqueous Workup: Develop a nonaqueous workup process to remove solvents and excess reagents, which can decrease product decomposition during isolation.[10]

  • Control pH: During extractions, ensure the aqueous phases are buffered to a neutral pH and minimize contact time.

  • Temperature Management: Perform all concentration and drying steps at the lowest feasible temperature to prevent thermal degradation.[5]

Experimental Protocols
Protocol 1: General RP-HPLC Method for Impurity Profiling

This method provides a baseline for separating Tenofovir Alafenamide (a related prodrug) from its key impurities and can be adapted for other Tenofovir prodrugs.

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Buffer solution: Acetonitrile: Water (20:2:78 v/v/v)

  • Mobile Phase B: Solvent Mixture: Water (75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: 262 nm

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

  • Note: This method is based on a published procedure for Tenofovir Alafenamide and may require optimization for TDF and its specific impurities.[11]

Protocol 2: Synthesis of Tenofovir Disoproxil Carbamate (Reference Standard)

This protocol outlines the deliberate synthesis of the carbamate impurity to be used as a characterization standard.[1][6]

  • Suspend Tenofovir Disoproxil Fumarate (1.0 g, 0.0019 moles) in N-methyl pyrrolidone (3 mL) at room temperature.

  • Add triethylamine (0.9 mL, 0.0060 moles) dropwise until a clear solution is obtained.

  • Add isopropyl chloroformate (0.9 mL, 0.0029 moles) dropwise to the solution.

  • Heat the reaction mixture to 60°C and stir for 6 hours.

  • Monitor the reaction progress by TLC (mobile phase: dichloromethane/methanol 95:5 v/v).

  • Upon completion, dilute the reaction mixture with water (20 mL).

  • Extract the product into ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude material by column chromatography using a gradient of dichloromethane and ethyl acetate to yield the pure carbamate impurity.[1]

start Tenofovir Disoproxil Fumarate in NMP add_tea Add Triethylamine start->add_tea add_ipc Add Isopropyl Chloroformate add_tea->add_ipc heat Heat to 60°C (6 hours) add_ipc->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product Pure Tenofovir Isopropyl Carbamate Impurity purify->product

Caption: Workflow for synthesizing the carbamate impurity standard.

References
  • ResearchGate. (2025). Identification, synthesis and characterization of new impurities in tenofovir.
  • Google Patents. (n.d.). CN108101942B - Method for synthesizing potential impurities in production of tenofovir alafenamide hemifumarate.
  • ResearchGate. (n.d.). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance | Request PDF.
  • He, Z., Wei, C., Gao, H., Li, Y., & Che, D. (2015). Identification, synthesis and characterization of new impurities in tenofovir. Pharmazie, 70(5), 283–288. Retrieved from [Link]

  • Varal, D., Joshi, M., Panmand, D., & Jadhav, V. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 8(1), 338-343.
  • Patsnap. (2024). What is the mechanism of Tenofovir?
  • Patsnap. (n.d.). Tenofovir alafenamide series impurities and synthesis method thereof.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Tenofovir Impurities.
  • Debaje, P. D., & Harishchandra, H. C. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Asian Journal of Pharmaceutical Research and Development, 8(2), 21-25. Retrieved from [Link]

  • Google Patents. (n.d.). CN103864846A - Preparation method of tenofovir isopropyl isoproxil.
  • SynThink. (n.d.). Tenofovir EP Impurities & USP Related Compounds.
  • Ripin, D. H., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development, 14(5), 1192–1201. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Chemoenzymatic Synthesis of Tenofovir.
  • Pharmaffiliates. (n.d.). Tenofovir-impurities.
  • Google Patents. (n.d.). US20200207793A1 - Methods for improving purity of tenofovir disoproxil fumarate, and compositions thereof.
  • Google Patents. (n.d.). CN105330700A - Tenofovir alafenamide fumarate impurity preparing method.
  • National Center for Biotechnology Information. (2023). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism.
  • ACS Publications. (n.d.). Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology.
  • Royal Society of Chemistry. (n.d.). Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry.
  • ResearchGate. (2023). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form.

Sources

Technical Support Center: Synthesis of Tenofovir Phosphonamidate Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of Tenofovir-based phosphonamidate prodrugs, such as Tenofovir Isopropyl Carbamate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of these promising antiviral compounds. The formation of the phosphonamidate (P-N) bond is a critical, yet often challenging, step that requires precise control over reagents and conditions to minimize side reactions and maximize product recovery.

The term "Tenofovir Isopropyl Carbamate" typically refers to a ProTide-type prodrug where Tenofovir's phosphonic acid is coupled with L-alanine isopropyl ester. This structure enhances cell permeability and delivery of the active Tenofovir metabolite.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic route.

General Synthetic Pathway

The core of the synthesis involves the activation of the phosphonic acid of Tenofovir, followed by coupling with the amino group of L-alanine isopropyl ester.

G cluster_0 Activation Step cluster_1 Coupling Step Tenofovir Tenofovir (Anhydrous) Intermediate Activated Tenofovir Intermediate (Phosphonochloridate) Tenofovir->Intermediate Toluene, Base Activator Activating Agent (e.g., SOCl₂) Activator->Intermediate Product Tenofovir Isopropyl Phosphonamidate (Crude) Intermediate->Product Coupling in Aprotic Solvent (e.g., Toluene, DCM) AlanineEster L-Alanine Isopropyl Ester (Free Base) AlanineEster->Product PurifiedProduct Final Product (>99% Purity) Product->PurifiedProduct Purification (Crystallization / Chromatography)

Caption: General workflow for Tenofovir phosphonamidate synthesis.

Troubleshooting Guide

Q1: My overall yield is consistently low (<40%). What are the most critical factors I should investigate first?

A low overall yield is a systemic issue that typically points to problems in one of three areas: starting material quality, reaction conditions, or the purification strategy. A logical, step-by-step approach is the most effective way to diagnose the root cause.

The following workflow is recommended:

G cluster_SM 1. Starting Material Integrity cluster_Rxn 2. Reaction Condition Optimization cluster_Purification 3. Workup & Purification Efficiency Start Low Yield (<40%) Observed CheckTenofovir Verify Tenofovir is Anhydrous (<0.1% Water) Start->CheckTenofovir CheckAlanine Confirm Purity of Alanine Ester HCl (>99%, Correct Stereochemistry) CheckTenofovir->CheckAlanine CheckSolvents Ensure Solvents are Anhydrous CheckAlanine->CheckSolvents CheckActivation Confirm Complete Activation (Monitor by ³¹P NMR) CheckSolvents->CheckActivation If materials are OK CheckStoichiometry Verify Stoichiometry of Reagents (Avoid excess Alanine Ester initially) CheckActivation->CheckStoichiometry CheckTemp Maintain Low Temperature (e.g., 0-5 °C during additions) CheckStoichiometry->CheckTemp CheckQuench Optimize Quenching Method (Avoid product hydrolysis) CheckTemp->CheckQuench If reaction is optimized CheckExtraction Assess Extraction Protocol (Potential product loss in aqueous phase) CheckQuench->CheckExtraction CheckChromatography Review Chromatography/Crystallization (Is product degrading on silica? Is solvent system optimal?) CheckExtraction->CheckChromatography

Caption: Systematic workflow for troubleshooting low synthesis yield.

Expert Commentary:

  • Moisture is the primary culprit. Tenofovir often exists as a stable monohydrate. Water will consume the activating agent (e.g., thionyl chloride) and hydrolyze the activated intermediate, catastrophically reducing yield. It is essential to use anhydrous Tenofovir, which can be achieved by high-temperature drying under vacuum or azeotropic distillation with a solvent like toluene.[3]

  • Purity of L-alanine isopropyl ester hydrochloride is non-negotiable. Any impurities can lead to side reactions. Furthermore, ensure the free base is generated effectively in situ before or during the coupling step.[4][5]

Q2: The reaction stalls during the coupling step, or ³¹P NMR shows incomplete conversion of the activated intermediate. How can I improve this?

This issue points directly to the activation and coupling steps. The phosphonic acid of Tenofovir must be efficiently converted to a more electrophilic species, typically a phosphonochloridate, to react with the alanine ester.[6]

Causality: Incomplete activation can result from insufficient activating agent, the presence of moisture, or a non-optimal base. The subsequent coupling can fail if the nucleophilicity of the alanine ester is too low or if steric hindrance is an issue.

Recommended Protocol for Activation and Coupling:

  • Azeotropic Drying: Suspend Tenofovir (1.0 eq) in toluene. Heat to reflux with a Dean-Stark trap to remove any residual water until the solvent is clear and no more water is collected. Cool the slurry to room temperature under an inert atmosphere (N₂ or Ar).

  • Activation: Add a suitable base, such as triethylamine (2.0-2.2 eq), to the slurry. Cool the mixture to 0-5 °C. Slowly add thionyl chloride (1.1-1.2 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Intermediate Formation: Stir the reaction at room temperature for 2-4 hours. Monitor the formation of the phosphonochloridate intermediate using ³¹P NMR. You should see the signal for Tenofovir disappear and a new signal for the activated species appear.

  • Coupling: In a separate flask, dissolve L-alanine isopropyl ester hydrochloride (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) and add triethylamine (1.2 eq) at 0 °C to generate the free base.

  • Reaction: Slowly add the solution of the free-base alanine ester to the activated Tenofovir slurry at 0-5 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the reaction's progress via HPLC or LC-MS until the activated intermediate is consumed.

Q3: My crude product analysis (LC-MS) shows a significant impurity with a molecular weight corresponding to the addition of two alanine ester groups. How can this be minimized?

You are observing the formation of the bis-phosphonamidate, a common and troublesome side product in this synthesis.[7] It arises when both hydroxyl groups of the phosphonic acid react with the alanine ester.

G cluster_pathways Intermediate Activated Tenofovir (Monochloride) DesiredProduct Desired Mono-Substituted Product Intermediate->DesiredProduct 1 eq Alanine Alanine L-Alanine Isopropyl Ester Alanine->DesiredProduct SideProduct Bis-Substituted Side Product Alanine->SideProduct DesiredProduct->SideProduct 1 eq Alanine (Slow, Undesired) Dichloride Activated Tenofovir (Dichloride Impurity) Dichloride->SideProduct 2 eq Alanine (Fast, Problematic)

Caption: Formation pathways for desired product and bis-substituted side product.

Causality and Mitigation Strategies:

This side reaction is favored by an excess of the alanine ester nucleophile, elevated temperatures, or the formation of a dichlorinated Tenofovir intermediate.

StrategyRationale
Control Stoichiometry Use a slight excess (1.05-1.1 eq) of the alanine ester. A large excess drives the formation of the bis-product.
Slow/Portion-wise Addition Add the alanine ester solution dropwise or in portions over several hours. This keeps the instantaneous concentration of the nucleophile low, favoring the mono-substitution reaction.
Temperature Control Conduct the addition and initial reaction phase at low temperatures (0-5 °C). Higher temperatures increase the rate of the second substitution.
Choice of Base A bulky, non-nucleophilic base can sometimes influence the selectivity, although controlling stoichiometry and addition rate is more critical.
Q4: My final product is a thick, impure oil that is difficult to purify by column chromatography and will not crystallize. What are my options?

Purification is a major hurdle for phosphonamidate prodrugs due to their polarity and potential instability on silica gel.[8] If standard chromatography is failing, consider alternative methods.

1. Acid-Base Purification: This technique, often used in process chemistry, exploits the basic nature of the adenine moiety in Tenofovir.[9]

  • Step 1: Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Step 2: Extract the solution with dilute aqueous acid (e.g., 1M HCl). The product, being basic, will move into the aqueous phase, leaving many non-basic organic impurities behind.

  • Step 3: Wash the acidic aqueous layer with fresh organic solvent to remove any remaining impurities.

  • Step 4: Neutralize the aqueous layer by slowly adding a base (e.g., NaHCO₃ solution) until the pH is ~7-8.[10]

  • Step 5: The product should precipitate out or can be extracted back into an organic solvent (e.g., DCM). This "crash out" or extraction often yields a significantly purer material that is more amenable to crystallization.

2. Optimizing Crystallization: If you obtain a semi-pure solid or oil after acid-base treatment, crystallization is the best way to achieve high purity.

Solvent SystemComments
Isopropanol (IPA) / Heptane A common system. Dissolve in a minimum of warm IPA and slowly add heptane as an anti-solvent until turbidity is observed. Cool slowly.
Acetonitrile (ACN) Can be effective for polar compounds. Try cooling crystallization or evaporation.
Ethyl Acetate / Diethyl Ether Dissolve in ethyl acetate and add diethyl ether as an anti-solvent.
Toluene Can sometimes be used for direct crystallization from the reaction mixture if the purity is high enough.

Expert Tip: Seeding is crucial. If you have a small amount of pure material from a previous batch, add a single crystal to the supersaturated solution to induce controlled crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal base for the coupling reaction, and why?

The choice of base is critical. It must be strong enough to neutralize the HCl generated during the reaction but should not cause side reactions.

BasepKa (Conjugate Acid)ProsCons
Triethylamine (TEA) ~10.7Inexpensive, commonly used.Can sometimes form quaternary ammonium salts with activated intermediates.
Diisopropylethylamine (DIPEA / Hünig's Base) ~11.0Sterically hindered, reducing the risk of side reactions with the electrophilic phosphorus center.More expensive than TEA.
1,8-Diazabicycloundec-7-ene (DBU) ~13.5Very strong, non-nucleophilic base.[8]Can be too strong for some substrates, leading to degradation. High cost.

Recommendation: Start with Triethylamine due to its cost-effectiveness. If side reactions related to the base are suspected, switch to the more sterically hindered DIPEA .

Q2: What are the best analytical techniques to monitor this reaction?

A multi-technique approach is essential for accurate monitoring.

  • ³¹P NMR Spectroscopy: This is the most direct way to monitor the phosphorus center. You can clearly distinguish the starting phosphonic acid, the activated intermediate(s), the desired product, and phosphorus-containing side products.

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials and the appearance of the product. Use a C18 column with a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of impurities, such as the bis-substituted side product, and confirming the mass of the desired product.

Q3: Why is the L-alanine linker used in this prodrug design?

The L-alanine isopropyl ester moiety is a key part of the "ProTide" (prodrug nucleotide) technology.[2] This design serves two primary purposes:

  • Masking Charge: The phosphonic acid group of Tenofovir is negatively charged at physiological pH, which severely limits its ability to cross cell membranes. The alanine ester linkage neutralizes this charge, making the molecule more lipophilic and improving its passive diffusion into cells.[2]

  • Intracellular Activation: Once inside the target cell, the prodrug is metabolized. Cellular enzymes (e.g., Cathepsin A or Carboxylesterases) cleave the ester and amidate bonds, releasing Tenofovir monophosphate, which is then phosphorylated to the active diphosphate form that inhibits viral reverse transcriptase.

References

  • CN103864846A - Preparation method of tenofovir isopropyl isoproxil.
  • Synthesis of tenofovir and its prodrug, tenofovir disoproxil. ResearchGate. [Link]

  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. ResearchGate. [Link]

  • Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology. ACS Publications, Organic Process Research & Development. [Link]

  • CN105198928A - Purification method of tenofovir disoproxil fumarate.
  • CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.
  • US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate.
  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. NIH National Center for Biotechnology Information. [Link]

  • An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. ChemRxiv. [Link]

  • Synthetic Methods of Phosphonopeptides. MDPI. [Link]

  • Improvement of the Synthetic Process for Tenofovir Alafenamide Fumarate. Chinese Journal of Pharmaceuticals. [Link]

  • Synthesis of Tenofovir Disoproxil Fumarate. Thieme Chemistry. [Link]

  • Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. ACS Publications, Organic Process Research & Development. [Link]

  • RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir. NIH National Center for Biotechnology Information. [Link]

  • Efficient Synthesis of Phosphonamidates through One‐Pot Sequential Reactions of Phosphonites with Iodine and Amines. ResearchGate. [Link]

  • An O-Benzyl Phosphonamidate Prodrug of Tenofovir for the Treatment of Hepatitis B Virus Infection. PubMed. [Link]

  • Effect of Antiretroviral Switch From Tenofovir Disoproxil fumarate to Tenofovir Alafenamide on Alanine Aminotransferase, Lipid Profiles, and Renal Function in HIV/HBV-Coinfected Individuals in a Nationwide Canadian Study. PubMed. [Link]

  • An O-Benzyl Phosphonamidate Prodrug of Tenofovir for the Treatment of Hepatitis B Virus Infection. ResearchGate. [Link]

  • CN106518694A - Novel preparation method of L-alanine isopropyl ester hydrochloride.
  • A QSAR study investigating the effect of L-alanine ester variation on the anti-HIV activity of some phosphoramidate derivatives of d4T. PubMed. [Link]

  • A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]

  • Synthesis of phosphonamidate peptides by Staudinger reactions of silylated phosphinic acids and esters. Semantic Scholar. [Link]

  • PREPARATION OF (2R,5S)-2-tert-BUTYL-3,5-DIMETHYLIMIDAZOLIDIN-4-ONE. Organic Syntheses. [Link]

  • L-Alanine isopropyl ester hydrochloride. PubChem. [Link]

  • Tenofovir alafenamide is associated with improved alanine aminotransferase and renal safety compared to tenofovir disoproxil fumarate. PubMed. [Link]

  • Switching from tenofovir disoproxil fumarate to tenofovir alafenamide: perhaps not as simple as we thought. PubMed. [Link]

Sources

Troubleshooting poor cell permeability of Tenofovir Isopropyl Carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with Tenofovir Isopropyl Carbamate , a prodrug derivative of the nucleotide analogue Tenofovir. While often explored to improve stability over the standard carbonate-linked Tenofovir Disoproxil Fumarate (TDF), carbamate derivatives frequently encounter distinct permeability and metabolic hurdles.

This guide is structured as a Tier-3 Technical Support resource, moving beyond basic instructions to root-cause analysis.

Status: Active | Topic: Bioavailability & Cellular Uptake | Level: Advanced

Part 1: Diagnostic Framework (The "Why")

Poor permeability of Tenofovir Isopropyl Carbamate is rarely a simple issue of "not crossing the membrane." It is usually a triad of failure involving Efflux , Instability , or Retention .

The Permeability-Stability Paradox

Tenofovir itself is a dianion at physiological pH (LogP ~ -1.6) and cannot passively cross membranes. Prodrugs like the Isopropyl Carbamate variant mask these charges to enable passive diffusion. However, this introduces new variables:

  • P-gp Efflux: The lipophilic masking groups make the molecule a prime substrate for P-glycoprotein (P-gp/MDR1) and MRP transporters.

  • Premature Hydrolysis: While carbamates are generally more chemically stable than carbonates (like TDF), they are susceptible to specific esterases (carboxylesterases) present in plasma or even cell culture media (FBS).

  • Plastic Adsorption: The increased lipophilicity required for entry can cause the compound to bind to polystyrene plates, mimicking "low permeability" due to mass balance loss.

Visualizing the Failure Modes

The following diagram illustrates the critical checkpoints where permeability fails.

Tenofovir_Transport_Logic Extracellular Extracellular (Donor Compartment) Membrane Lipid Bilayer Extracellular->Membrane Passive Diffusion Metabolism Esterase Hydrolysis Extracellular->Metabolism Premature Cleavage Adsorption Plastic Adsorption Extracellular->Adsorption Loss of Mass Intracellular Intracellular (Cytosol) Membrane->Intracellular Entry Efflux P-gp/MRP Efflux Pump Membrane->Efflux Substrate Binding Intracellular->Metabolism Activation (Desired) Efflux->Extracellular Pump Out

Figure 1: Mechanistic pathways determining the fate of Tenofovir Isopropyl Carbamate.[1] Red paths indicate failure modes (Efflux, Premature Hydrolysis).

Part 2: Troubleshooting Modules

Module A: The "Mass Balance" Check (Is it sticking?)

Symptom: Low recovery in the receiver compartment and low concentration in the donor compartment at the end of the assay.

Technical Insight: Tenofovir carbamates are lipophilic.[2] If your recovery is <80%, the drug is likely binding to the Transwell plastic or trapped in the membrane.

Protocol: Mass Balance Optimization

  • Solvent Switch: Do not use pure HBSS/PBS. Add 0.1% to 1.0% BSA (Bovine Serum Albumin) to both donor and receiver buffers. BSA acts as a carrier to prevent non-specific binding.[3]

  • Step-by-Step:

    • Prepare 10 µM Tenofovir Isopropyl Carbamate in HBSS + 0.5% BSA.

    • Incubate in a cell-free plate (no cells) for 2 hours at 37°C.

    • Quantify drug remaining in solution via LC-MS/MS.[4][5]

    • Pass Criteria: >90% recovery.

Module B: The Efflux Liability (Is it being pumped out?)

Symptom: Permeability is low in the Apical-to-Basolateral (A-B) direction but high in the Basolateral-to-Apical (B-A) direction.

Technical Insight: Tenofovir prodrugs are well-documented substrates for P-gp (ABCB1) and MRP2 (ABCC2) [1]. If the Efflux Ratio (ER) is >2.0, the drug is entering the cell but is immediately ejected.

Protocol: Efflux Inhibition Assay Run a bidirectional Caco-2 assay with specific inhibitors.

ComponentConcentrationTarget TransporterPurpose
Verapamil 50 - 100 µMP-gp (MDR1)Confirm P-gp liability
MK-571 25 - 50 µMMRP FamilyConfirm MRP liability
Ko143 1 - 5 µMBCRPRule out BCRP

Interpretation:

  • If

    
     increases significantly with Verapamil, your molecule is a P-gp substrate.
    
  • Solution: Chemical modification to reduce P-gp affinity or co-formulation with excipients that inhibit P-gp (e.g., Vitamin E TPGS).

Module C: Stability & Premature Hydrolysis

Symptom: You detect "Tenofovir" (parent payload) in the receiver, but not the "Carbamate" prodrug.

Technical Insight: Carbamates are designed to be stable, but if you are using media containing Fetal Bovine Serum (FBS) or if the Caco-2 monolayer has high surface esterase activity, the prodrug may cleave extracellularly. Tenofovir (the payload) has negligible permeability (


 cm/s) [2]. If the prodrug cleaves before entry, uptake stops.

Protocol: Stability Validation

  • Incubate the compound in the exact assay buffer (e.g., HBSS or Media) at 37°C for 0, 30, 60, and 120 minutes.

  • Analyze via LC-MS/MS for both the Prodrug and Free Tenofovir .

  • Critical Rule: If >10% degradation occurs within the assay timeframe, your permeability data is invalid.

    • Fix: Use heat-inactivated serum or serum-free buffers. Add Bis-nitrophenyl phosphate (BNPP) (10-100 µM) as a broad-spectrum esterase inhibitor to the buffer to confirm if enzymatic cleavage is the bottleneck.

Part 3: Frequently Asked Questions (FAQ)

Q1: Why is my Tenofovir Isopropyl Carbamate permeability lower than TDF (Viread)? A: While carbamates are chemically more stable than the carbonate linkers in TDF, they often possess lower lipophilicity or different affinity for P-gp. TDF has a very high passive diffusion rate (


 cm/s) because the bis-POC groups are highly lipophilic [3]. If your carbamate analog is more polar (lower LogP) or a "tighter" binder to P-gp, permeability will drop.

Q2: Should I measure the Prodrug or the Free Tenofovir in the receiver compartment? A: Measure both.

  • Ideally, you want to see the Prodrug in the receiver (indicating it crossed intact).

  • If you only see Free Tenofovir in the receiver, it implies the prodrug crossed and was hydrolyzed by intracellular esterases, then the Tenofovir leaked out (unlikely due to charge) or the prodrug hydrolyzed in the receiver buffer.

  • Best Practice: Quantify Total Tenofovir Species (Prodrug + Free) to calculate total flux.

Q3: The compound precipitates in the donor well. How do I fix this? A: Tenofovir prodrugs can be "brick dust."

  • Ensure your DMSO stock concentration does not exceed 0.5% - 1.0% final volume in the buffer.

  • Check the pH.[6][7][8] Tenofovir derivatives often have pH-dependent solubility. Ensure the buffer is buffered strongly (10-25 mM HEPES) at pH 7.4.

Part 4: Decision Logic for Troubleshooting

Use this flowchart to diagnose your specific experimental failure.

Troubleshooting_Flow Start Start: Low Permeability Data MassBalance Check Mass Balance (Recovery > 80%?) Start->MassBalance Adsorption Issue: Plastic Adsorption Action: Add BSA to buffer MassBalance->Adsorption No EffluxCheck Check Efflux Ratio (B-A / A-B > 2?) MassBalance->EffluxCheck Yes Inhibitor Issue: P-gp Substrate Action: Retest with Verapamil EffluxCheck->Inhibitor Yes Stability Check Buffer Stability (Is Prodrug Intact?) EffluxCheck->Stability No Hydrolysis Issue: Premature Hydrolysis Action: Add BNPP (Esterase Inhibitor) Stability->Hydrolysis No Paracellular Issue: Low Intrinsic Permeability Action: Modify Chemical Structure Stability->Paracellular Yes

Figure 2: Step-by-step diagnostic workflow for isolating the cause of poor permeability.

References

  • Dubbelboer, I. R., et al. (2019).[4] Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication. Frontiers in Pharmacology. Link

    • Context: Establishes the baseline permeability of Tenofovir prodrugs (TDF/TAF) and the role of P-gp efflux.
  • Tong, L., et al. (2007). Transport mechanisms of tenofovir disoproxil fumarate across Caco-2 cell monolayers. Antimicrobial Agents and Chemotherapy.[4][5] Link

    • Context: Definitive paper on the passive diffusion vs. efflux mechanisms of tenofovir prodrugs.
  • Golla, V. S., et al. (2016).[4] Stability and permeability of tenofovir prodrugs in Caco-2 cultures.[9] Journal of Pharmaceutical Sciences. Link

    • Context: Provides protocols for differentiating between instability and poor permeability in carbonate vs.

Sources

Technical Support Center: HPLC Analysis of Tenofovir Isopropyl Carbamate & Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization, Troubleshooting, and Impurity Profiling for Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Isopropyl Carbamate.

Method Development Strategy: The Foundation

User Query: I am trying to separate Tenofovir Isopropyl Carbamate from the main Tenofovir Disoproxil peak, but I am seeing co-elution or poor resolution. What is the optimal method setup?

Scientist’s Response: To resolve Tenofovir Isopropyl Carbamate (often referred to as the N6-carbamate impurity or Related Compound H) from the prodrug Tenofovir Disoproxil Fumarate (TDF) and its partial hydrolysis products (Mono-POC), you must exploit the subtle hydrophobicity differences created by the isopropyloxycarbonyloxymethyl (POC) groups.

The "Isopropyl Carbamate" impurity typically arises when the POC-forming reagent reacts with the adenine amine (N6 position) rather than the phosphonate, or via rearrangement. It is more hydrophobic than the parent Tenofovir but elutes closely to TDF or the Mono-POC esters depending on your pH.

Recommended Optimized Protocol (RP-HPLC)
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Gemini C18)High carbon load is required to retain the hydrophobic TDF and separate the carbamate impurity.
Mobile Phase A Phosphate Buffer (pH 3.0 - 3.5)Low pH suppresses ionization of the phosphonate groups in degradation products, sharpening peaks.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN provides sharper peaks; MeOH offers different selectivity if carbamate isomers co-elute.
Flow Rate 1.0 - 1.5 mL/minStandard flow for 4.6mm ID columns; adjust for backpressure.
Detection UV @ 260 nmMax absorbance for the Adenine chromophore present in all target species.
Temperature 30°C - 35°CSlightly elevated temperature improves mass transfer and reduces tailing.
Gradient Profile Strategy

Do not use isocratic flow for this separation. The polarity gap between Tenofovir (very polar) and TDF/Carbamate (hydrophobic) is too large.

  • Hold 0-5% B (Initial): Elute Tenofovir (hydrolysis product) and polar salts.

  • Linear Ramp to 40-50% B: Elute Mono-POC impurities (isomers).

  • Shallow Gradient (50% -> 60% B): Critical window for separating Tenofovir Isopropyl Carbamate from TDF .

  • Wash (80% B): Remove dimers and highly hydrophobic byproducts.

Troubleshooting Guide: Diagnostics & Solutions

User Query: My peaks are tailing, and I cannot identify which peak is the Isopropyl Carbamate versus the Mono-POC ester.

Scientist’s Response: Identification relies on understanding the chemical structure. The Isopropyl Carbamate involves modification of the amine, whereas Mono-POC involves the loss of one carbonate ester from the phosphonate.

Diagnostic Decision Tree

TroubleshootingLogic Start Problem: Poor Separation/Shape CheckRT Check Retention Time (RT) Start->CheckRT Tailing Issue: Peak Tailing Start->Tailing EarlyElution Early Eluting (RT < TDF) CheckRT->EarlyElution Polar Impurities LateElution Late/Close Eluting (RT ~ TDF) CheckRT->LateElution Hydrophobic Impurities MonoPOC Suspect: Mono-POC Esters (Polarity: Medium) EarlyElution->MonoPOC Carbamate Suspect: Isopropyl Carbamate (Polarity: Low/Hydrophobic) LateElution->Carbamate Action1 Action: Adjust Buffer pH (Lower pH suppresses ionization) MonoPOC->Action1 Action2 Action: Flatten Gradient Slope at 40-60% B Carbamate->Action2 Silanol Cause: Silanol Interaction (Adenine is basic) Tailing->Silanol FixSilanol Fix: Add TEA (0.1%) or Use Base-Deactivated Column Silanol->FixSilanol

Caption: Diagnostic logic flow for identifying impurities and resolving peak shape issues in Tenofovir HPLC analysis.

Specific Troubleshooting Scenarios
SymptomProbable CauseCorrective Action
Co-elution of TDF & Carbamate Gradient slope is too steep in the hydrophobic region.Introduce a "isocratic hold" or very shallow ramp (0.5% B/min) around the retention time of the main peak.
Split Peaks Sample solvent incompatibility.If dissolving sample in 100% MeOH/ACN, the strong solvent effect causes band broadening. Dissolve sample in Mobile Phase A:B (80:20).
Baseline Drift UV absorption of Fumaric acid or buffer at 260nm.Ensure reference wavelength is off. Use high-quality HPLC grade reagents. Phosphate is transparent, but Acetate absorbs <210nm.
Peak Area Variation Hydrolysis during autosampler storage.Tenofovir prodrugs are moisture sensitive. Keep autosampler at 4°C-8°C.

Degradation & Impurity Pathways[1][2][3]

User Query: I need to justify the origin of the Isopropyl Carbamate impurity in my validation report. Is it a degradation product or a process impurity?

Scientist’s Response: You must distinguish between Process Impurities (Synthesis) and Degradation Products (Storage).

  • Tenofovir Isopropyl Carbamate (N6-derivative): Primarily a Process Impurity . It forms during the esterification step if the chloromethyl isopropyl carbonate (CMIC) reagent reacts with the exocyclic amine of the adenine ring under basic conditions.

  • Mono-POC Tenofovir: Primarily a Degradation Product (Hydrolysis). TDF loses one POC group to moisture.

  • Tenofovir (PMPA): The final Degradation Product (Total Hydrolysis).

Pathway Visualization

DegradationPathway Reagents Synthesis Reagents (Tenofovir + CMIC) TDF Tenofovir Disoproxil Fumarate (Target API) Reagents->TDF Main Reaction Carbamate Isopropyl Carbamate Impurity (N6-Acylation Side Reaction) Reagents->Carbamate Side Reaction (High pH / Excess Reagent) MonoPOC Mono-POC Tenofovir (Partial Hydrolysis) TDF->MonoPOC Storage/Moisture (Loss of 1 POC) Tenofovir Tenofovir (PMPA) (Full Hydrolysis) MonoPOC->Tenofovir Further Hydrolysis

Caption: Chemical origin of Tenofovir impurities. Red indicates the specific Carbamate impurity formed during synthesis.

Frequently Asked Questions (FAQs)

Q: Why does the WHO alert regarding Chloromethyl Isopropyl Carbonate (CMIC) matter for my HPLC method? A: CMIC is the reagent used to create the TDF prodrug. It is potentially mutagenic.[1] While your HPLC method focuses on the Tenofovir Isopropyl Carbamate (the reaction product), regulatory bodies may require you to demonstrate that your method separates the API from residual CMIC reagent, or require a separate GC-MS method for CMIC quantification due to its volatility.

Q: Can I use Acetate buffer instead of Phosphate? A: Yes, specifically if you intend to use LC-MS for identification. However, for standard QC (UV detection), Phosphate buffer (pH 3.0) generally yields sharper peaks for nucleotide analogs than Acetate. If switching to Acetate, lower the pH to ~3.5-4.0 to ensure the adenine moiety is protonated/stable.

Q: How do I confirm the "Isopropyl Carbamate" peak without a standard? A: It is difficult without a reference standard (CAS 1391053-20-5). However, you can perform a forced degradation study :

  • Acid/Base Hydrolysis: Will increase Mono-POC and Tenofovir (early eluting).

  • Synthesis Stress: If you have access to the API synthesis steps, the carbamate is favored by adding excess CMIC and base.

  • Relative Retention: The N6-carbamate is generally more hydrophobic than the Mono-POC ester but often elutes very close to the main TDF peak.

References

  • Journal of Pharmacy and Technology. (2018). RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form.Link

  • National Institutes of Health (PMC). (2013). Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride.Link

  • Der Pharma Chemica. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance.[2] (Detailed structural analysis of Impurities 5, 6, 7, and 9/Carbamate). Link

  • World Health Organization (WHO). (2023). The impurity chloromethyl isopropyl carbonate (CMIC) in tenofovir disoproxil.[1]Link

  • SynThink Chemicals. Tenofovir EP Impurities & USP Related Compounds (Impurity E / Isopropyl Carbamate).Link

Sources

Technical Support Center: Prevention of Carbamate Impurities in Tenofovir Prodrugs

[1]

Executive Summary & Mechanistic Insight[1]

The "Carbamate" Challenge

In the synthesis of Tenofovir Disoproxil Fumarate (TDF), the formation of carbamate impurities is a direct consequence of the alkylating agent used to mask the phosphonate groups.[1] The primary reagent, chloromethyl isopropyl carbonate (CMIC) , is an electrophile designed to react with the phosphonic acid oxygens.[1]

However, the exocyclic amine at the N6 position of the adenine ring is a competing nucleophile.[1] Under non-optimized conditions, CMIC (or its degradation products) reacts with this amine to form the N6-isopropoxycarbonyloxymethyl carbamate impurity (often designated as Impurity J or K in pharmacopoeial monographs).[1]

In Tenofovir Alafenamide (TAF), "carbamate" issues are less about direct reagent addition and more about the degradation of the phenol-linked phosphonamidate, but the principles of nucleophilic competition remain valid.[1] This guide focuses heavily on TDF, where this impurity is a critical process control point.

The Competitive Pathway

The reaction kinetics favor O-alkylation (Phosphonate) over N-alkylation (Adenine) under mild conditions.[1] However, thermodynamic drivers (high heat) or excessive basicity shift the equilibrium toward the formation of the stable N6-carbamate.[1]

Key Reaction Parameters:

  • Base Strength & Stoichiometry: Excess base deprotonates the N6-amine, increasing its nucleophilicity.[1]

  • Temperature: Higher temperatures lower the activation energy barrier for N-alkylation.[1]

  • Solvent Effects: Dipolar aprotic solvents like DMF can degrade to form dimethylamine, leading to dimethylphosphamide impurities, often confused with carbamates.[1] NMP is the superior choice.[1][2]

Troubleshooting Guide (Q&A)

Category: Synthesis & Reaction Engineering[1]

Q1: I am seeing a rising trend in the "N6-Carbamate" impurity (RRT ~1.2-1.5) in my crude TDF. What is the primary variable to check? A: The immediate suspect is your base stoichiometry .[1] In the alkylation of Tenofovir (PMPA) with CMIC, you typically use a base like Triethylamine (TEA) or Cyclohexylamine.[1]

  • Diagnosis: Check if the base equivalents exceed 4.0 eq relative to PMPA.[1]

  • Mechanism:[1][2][3][4][5][6][7] Excess base increases the basicity of the reaction medium, facilitating the deprotonation of the adenine N6-amino group (

    
     for protonated, but neutral amine is reactive).[1]
    
  • Corrective Action: Reduce base loading to the minimum required to neutralize the HCl byproduct (typically 2.0–2.5 eq).[1] Ensure slow addition of the base to avoid localized "hotspots" of high pH.[1]

Q2: We switched from NMP to DMF to save costs, and now our impurity profile has new peaks. Is this related to the carbamate? A: Likely not the carbamate, but a dimethylphosphamide impurity.[1]

  • Insight: DMF decomposes at elevated temperatures (or in the presence of strong bases) to release dimethylamine.[1] This small amine is a potent nucleophile that attacks the chloromethyl isopropyl carbonate or the activated phosphonate, creating side products that co-elute with carbamates.[1]

  • Recommendation: Revert to N-methyl-2-pyrrolidone (NMP) .[1] It is thermally more stable and does not generate competing nucleophilic amines.[1]

Q3: Can I remove the N6-carbamate impurity during crystallization? A: Yes, but with yield penalties. The N6-carbamate is structurally very similar to TDF (lipophilic).[1] Standard aqueous washes are ineffective.[1]

  • Protocol: Use a Methanol/Isopropanol (1:1) crystallization system.[1][2]

  • Mechanism:[1][2][3][4][5][6][7] The N6-impurity is slightly more soluble in pure alcohols than TDF.[1] By aging the slurry at 0–5°C, you can reject the impurity into the mother liquor.[1]

  • Warning: If the impurity level in crude is >2.0%, crystallization alone may fail.[1] You must control it upstream during the reaction.[1]

Q4: Does water content in the reactor affect carbamate formation? A: Indirectly, yes.[1] High water content hydrolyzes CMIC into formaldehyde, CO2, and isopropanol.[1]

  • The Trap: To compensate for the loss of reagent (CMIC), operators often add excess CMIC.[1]

  • The Result: Higher concentration of alkylating agent increases the statistical probability of N6-attack.[1]

  • Limit: Maintain water content <0.05% (KF) in the solvent system before reagent addition.[1]

Experimental Protocols

Optimized Synthesis of Tenofovir Disoproxil Fumarate (Minimizing N6-Carbamate)

Objective: Synthesize TDF with N6-Carbamate impurity <0.10%.

Reagents:

  • Tenofovir (PMPA): 1.0 eq[1]

  • Chloromethyl Isopropyl Carbonate (CMIC): 4.0 eq[1][7]

  • Triethylamine (TEA): 2.2 eq (Strict control)[1]

  • Tetrabutylammonium bromide (TBAB): 0.1 eq (Catalyst)[1]

  • Solvent: N-methyl-2-pyrrolidone (NMP) (4-6 vol)[1]

Step-by-Step Methodology:

  • Solvent Drying: Charge NMP into the reactor. Verify water content is <0.05% via Karl Fischer titration. If high, perform vacuum distillation to dry.[1]

  • Slurry Formation: Charge Tenofovir (PMPA) and TBAB.[1] Stir at 25°C.

  • Base Addition (Critical Control Point):

    • Add Triethylamine (TEA) dropwise over 30 minutes.

    • Why? Prevents exotherm and localized high pH zones.[1]

    • Temperature must remain <30°C.[1]

  • Reaction:

    • Heat mixture to 50–55°C . (Do not exceed 60°C; N-alkylation rate doubles every 10°C rise).[1]

    • Add CMIC slowly over 1 hour.

    • Agitate for 4–6 hours.

  • Quench:

    • Cool to 0°C immediately upon reaction completion (monitor by HPLC).

    • Why? "Freezing" the equilibrium prevents the thermodynamic N6-product from forming during the cool-down.[1]

  • Workup:

    • Dilute with Ethyl Acetate.[1][5] Wash with 5% aqueous

      
      .[1]
      
    • Why? The phosphate wash buffers the aqueous layer to pH ~4–5, keeping the adenine ring protonated (less soluble in organic layer) if unreacted, but more importantly, removing water-soluble degradation byproducts.[1]

Data Visualization & Pathways

Table 1: Critical Impurity Profile & Retention Times[1]
Impurity NameCommon CodeRRT (Approx)*OriginControl Strategy
Tenofovir Disoproxil TDF (API)1.00TargetN/A
Mono-POC Tenofovir Impurity G~0.45Incomplete ReactionIncrease CMIC slightly; Check agitation.
N6-Carbamate Impurity J/K~1.20 - 1.50Side Reaction (N-Alkylation) Reduce Base; Lower Temp; Switch to NMP.[1]
Tenofovir Dimer Impurity O~2.50PolymerizationAvoid high concentration; Dry solvents.[1]

*RRT (Relative Retention Time) varies by method (C18 column, Gradient Acetonitrile/Buffer pH 3.0).

Diagram 1: Reaction Pathway & Competition

This diagram illustrates the bifurcation between the desired Phosphonate alkylation and the undesired Adenine N6-alkylation.[1]

TDF_Reaction_Pathwaycluster_conditionsCritical Process ParametersTenofovirTenofovir (PMPA)(Substrate)IntermediateTransition State(Base Mediated)Tenofovir->Intermediate + TEA (Base)CMICCMIC(Reagent)CMIC->IntermediateTDFTenofovir Disoproxil(Target Product)O-AlkylationIntermediate->TDF Kinetic Control(Temp < 55°C)(Base < 2.5 eq)ImpurityN6-Carbamate Impurity(Undesired)N-AlkylationIntermediate->Impurity Thermodynamic Control(Temp > 60°C)(Excess Base)SolventSolvent: NMP(Avoids DMF side-reactions)

Caption: Mechanistic bifurcation in TDF synthesis. Green path represents optimized conditions; Red path indicates failure mode leading to N6-carbamate formation.[1]

Diagram 2: Troubleshooting Decision Tree

Use this flow to diagnose high impurity levels in your batch.

Troubleshooting_TreeStartHigh Impurity Detectedin Crude TDFCheckRRTCheck RRT of PeakStart->CheckRRTIsCarbamateRRT ~1.2 - 1.5(N6-Carbamate)CheckRRT->IsCarbamateIsDimerRRT ~2.5(Dimer/Oligomer)CheckRRT->IsDimerIsMonoRRT < 1.0(Mono-ester)CheckRRT->IsMonoCheckBaseCheck Base Stoichiometry(Is TEA > 2.5 eq?)IsCarbamate->CheckBaseReduceBaseACTION: Reduce Baseto 2.2 eqCheckBase->ReduceBaseYesCheckTempCheck Reaction Temp(Is T > 60°C?)CheckBase->CheckTempNoReduceTempACTION: Limit Tempto 50-55°CCheckTemp->ReduceTempYesCheckSolventCheck Solvent(Is it DMF?)CheckTemp->CheckSolventNoSwitchSolventACTION: Switch to NMPCheckSolvent->SwitchSolventYes

Caption: Logic flow for diagnosing TDF impurities based on HPLC retention times and process parameters.

References

  • Gilead Sciences, Inc. (1999).[1] Nucleotide analogs (US Patent 5,922,695).[1] Google Patents.

  • Hetero Research Foundation. (2010).[1] Process for the preparation of Tenofovir Disoproxil Fumarate (WO2010143190A2).[1] Google Patents.

  • Journal of Pharmaceutical and Biomedical Analysis. (2014). Impurity profiling of Tenofovir disoproxil fumarate using LC-MS/MS. ScienceDirect. [Link]

  • World Health Organization (WHO). (2022).[1] Tenofovir disoproxil fumarate: Draft proposal for inclusion in The International Pharmacopoeia. WHO.[1] [Link][1]

  • Organic Process Research & Development. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. ACS Publications.[1][2] [Link][1]

Technical Support Center: Forced Degradation Studies of Tenofovir Isopropyl Carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

A Note on Scientific Approach: Direct, published forced degradation studies on Tenofovir Isopropyl Carbamate are scarce. Therefore, this guide is built upon a foundation of extensive data from structurally related prodrugs, primarily Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[1][2][3][4][5][6] The principles and methodologies derived from these compounds provide a robust and scientifically sound starting point for investigating Tenofovir Isopropyl Carbamate. The core structure of Tenofovir is common across these molecules, and the lability of prodrug moieties (esters, amides, and carbamates) to hydrolytic and oxidative stress follows predictable chemical principles.

Section 1: Frequently Asked Questions (FAQs) - The Foundations of Your Study

This section addresses common questions, providing the foundational knowledge needed to design and execute a successful forced degradation study.

Q1: What is the primary objective of a forced degradation study for Tenofovir Isopropyl Carbamate?

The primary objective is to intentionally degrade the Tenofovir Isopropyl Carbamate molecule using a variety of "stress" conditions, such as acid, base, oxidation, heat, and light.[5][7] This is not about destroying the molecule but about accelerating the formation of degradation products that could potentially form during manufacturing, storage, or administration. The study is essential for:

  • Developing Stability-Indicating Methods: The core goal is to develop an analytical method (typically HPLC) that can accurately measure the amount of intact Tenofovir Isopropyl Carbamate in the presence of its degradation products and any formulation excipients.[6][8] This ensures the method is "stability-indicating."

  • Identifying Degradation Pathways: Understanding how the molecule breaks down helps in identifying its liable chemical bonds. For Tenofovir Isopropyl Carbamate, the key points of interest are the carbamate and phosphonate ester linkages.

  • Characterizing Degradants: Isolating and identifying the chemical structures of the major degradation products is crucial for safety and regulatory submissions.[9]

  • Informing Formulation and Packaging Development: Knowledge of sensitivities (e.g., to light or moisture) guides the development of a stable drug product and the selection of appropriate packaging.

Q2: Based on related Tenofovir prodrugs, what are the most likely degradation pathways for Tenofovir Isopropyl Carbamate?

Given its structure, Tenofovir Isopropyl Carbamate is most susceptible to hydrolysis and, to a lesser extent, oxidation and photolysis.

  • Hydrolytic Degradation: This is the most anticipated pathway. The isopropyl carbamate moiety is an ester-like functional group that is prone to cleavage under both acidic and basic conditions.[10] Similar to how Tenofovir Disoproxil is de-esterified to form Tenofovir, the carbamate bond in your molecule will likely hydrolyze.[11][12] Alkaline conditions are often more aggressive for such functional groups, leading to faster degradation.[1][2][10]

  • Oxidative Degradation: The purine (adenine) ring and the secondary amine in the tenofovir structure could be susceptible to oxidation. Studies on TDF show significant degradation in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[1][2][4]

  • Photolytic Degradation: Exposure to UV light can induce degradation, potentially forming multiple minor degradants. TDF has been shown to degrade upon exposure to UV light, forming distinct degradation products.[4]

  • Thermal Degradation: While solid-state thermal stability is often high, degradation can occur at elevated temperatures, especially in solution.[4][9] The thermal decomposition of TDF has been shown to be a multi-step process starting around 138°C.[13]

Q3: What level of degradation should I aim for in my experiments?

The goal is not complete destruction. The accepted industry standard, often cited in relation to ICH guidelines, is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Why this range? This range is considered optimal because it is significant enough to produce a detectable quantity of major degradation products for analytical method development and characterization, but not so excessive that it leads to a complex mixture of secondary and tertiary degradants, which can complicate analysis.

  • What if I get no degradation or 100% degradation? This is a common challenge. If you see no degradation, the stress condition (e.g., acid concentration, temperature, time) is too mild. If you see complete degradation, it is too harsh. Troubleshooting involves adjusting these parameters iteratively.

Section 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols that serve as a validated starting point for your experiments.

Experimental Workflow Overview

The overall process follows a logical sequence from preparation to analysis. This workflow ensures that each step is controlled and reproducible, which is critical for the integrity of the study.

G cluster_prep Preparation Stage cluster_stress Stress Application Stage cluster_analysis Analysis Stage A Prepare API Stock Solution (e.g., 1000 µg/mL in Diluent) C Aliquot API Stock into separate reaction vessels A->C Dispense B Prepare Stressor Solutions (e.g., HCl, NaOH, H₂O₂) D Add Stressor & Incubate (Controlled Time/Temp/Light) B->D Initiate Stress C->D E Periodically Sample (e.g., 2, 4, 8, 24 hours) D->E Monitor Degradation F Quench Reaction (Neutralize acid/base) E->F G Dilute to Target Concentration (e.g., 100 µg/mL) F->G H Analyze via Stability-Indicating RP-HPLC Method G->H I Evaluate Results (Peak Purity, Mass Balance) H->I

Caption: General workflow for forced degradation studies.

Protocol 2.1: Stock Solution and Stress Agent Preparation

Rationale: Accurate and consistent preparation of solutions is fundamental. Using a common stock solution for all stress tests ensures that any observed degradation is due to the stress condition and not variability in the starting material.

  • API Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of Tenofovir Isopropyl Carbamate reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water).

    • Sonicate for 10 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly. This is your primary stock.

  • Stressor Solutions:

    • Acidic: 1.0 N Hydrochloric Acid (HCl)

    • Alkaline: 1.0 N Sodium Hydroxide (NaOH)

    • Oxidative: 30% Hydrogen Peroxide (H₂O₂) - Handle with extreme care.

Protocol 2.2: Forced Degradation Procedure

Rationale: This protocol is designed to systematically expose the drug to various stressors. Including a "control" sample (unstressed) is critical to differentiate degradation from inherent instability in the diluent.

  • Set up: Label separate, inert glass vials for each condition (Control, Acid, Base, Oxide, Thermal, Photo).

  • Dispense: Pipette 5.0 mL of the API Stock Solution into each vial.

  • Initiate Stress:

    • Control: Add 5.0 mL of diluent.

    • Acid: Add 5.0 mL of 1.0 N HCl.

    • Base: Add 5.0 mL of 1.0 N NaOH.

    • Oxide: Add 5.0 mL of 30% H₂O₂.

  • Incubation: Store the vials according to the conditions outlined in the table below. The thermal and photolytic samples are typically performed on the solid API as well as the solution.

  • Sampling and Quenching:

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot (e.g., 1.0 mL) from each vial.

    • For Acid and Base samples, immediately neutralize the reaction by adding an equimolar amount of base or acid, respectively. For example, quench the acid-stressed sample with 1.0 N NaOH and vice-versa. This stops the degradation process.

    • Dilute the quenched aliquot to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.

Table 1: Recommended Starting Conditions for Stress Studies
Stress ConditionReagent/ConditionTemperatureDurationRationale & Key Insights
Acid Hydrolysis 0.1 N - 1 N HCl60°C - 80°C2 - 24 hoursThe carbamate linkage is susceptible to acid-catalyzed hydrolysis. Start with milder conditions (0.1 N HCl, 60°C) and increase severity if no degradation is observed.[1][2]
Alkaline Hydrolysis 0.1 N - 1 N NaOHRoom Temp - 60°C30 mins - 8 hoursBase-catalyzed hydrolysis is typically much faster for ester and carbamate groups.[10] TDF shows rapid degradation in NaOH.[4] Start at room temperature and be prepared for rapid degradation.
Oxidation 3% - 30% H₂O₂Room Temperature2 - 24 hoursTDF is unstable to oxidative stress.[4] The adenine moiety is a potential target. 3% H₂O₂ is a good starting point.
Thermal Degradation Solid API & Solution80°C48 hoursEvaluates the intrinsic stability of the molecule. Lack of degradation in solid form indicates good thermal stability.[4]
Photolytic Degradation Solid API & SolutionPhotostability ChamberICH Q1B GuidelinesExpose samples to a controlled dose of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²).[4] A parallel dark control is mandatory to differentiate light-induced degradation from thermal effects.
Protocol 2.3: Proposed Stability-Indicating HPLC Method

Rationale: A good starting point for method development is to adapt methods used for other Tenofovir prodrugs. A reverse-phase C18 column with a gradient elution is highly versatile and likely to provide good separation between the relatively polar degradants (like Tenofovir) and the more non-polar parent drug.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, return to 5% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm (based on UV max for Tenofovir).[1][2]
Injection Volume 10 µL

Section 3: Troubleshooting Guide for Common Experimental Issues

Q: My chromatogram shows no degradation, even under harsh conditions. What's wrong?

A: This is unlikely for a prodrug like Tenofovir Isopropyl Carbamate, but possible.

  • Verify Stressor Potency: Ensure your acid, base, or H₂O₂ solutions were prepared correctly and have not expired.

  • Increase Stress Severity Systematically: If 1 N HCl at 80°C for 24 hours yields no degradation, the molecule is exceptionally stable under those conditions. Before concluding, ensure your analytical method is not the issue.

  • Check Analytical Method: Is it possible your degradation product is not being detected? It might be eluting in the solvent front or being retained on the column. Run a sample with a different gradient (e.g., a rapid "scouting" gradient) to look for hidden peaks. A mass spectrometer (LC-MS) is invaluable here.

Q: I see 100% degradation almost instantly. How can I achieve the target 5-20%?

A: This is a very common scenario, especially with alkaline hydrolysis.

  • Reduce Stressor Concentration: If 0.1 N NaOH causes complete degradation, try 0.01 N or even 0.001 N NaOH.

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., in an ice bath) to slow the kinetics.

  • Reduce Exposure Time: Take time points very early in the reaction (e.g., 5, 15, and 30 minutes) to catch the degradation in progress.

Q: My peak purity analysis for the main API peak is failing after stress. What does this indicate?

A: A failing peak purity index is a classic sign that a degradation product is co-eluting with your main analyte peak. This is precisely what a forced degradation study is designed to uncover.

  • This is a positive result! It means your stress study has successfully demonstrated that your current HPLC method is not stability-indicating.

  • Action: Your method needs further development. Adjust the mobile phase composition, gradient slope, or even the column chemistry (e.g., switch to a Phenyl-Hexyl column) to resolve the co-eluting peaks.

Q: I'm seeing new peaks in my unstressed control sample. Is this degradation?

A: It could be, or it could be an artifact.

  • Check Diluent Stability: The API might be unstable in your chosen diluent (e.g., 50:50 ACN:Water). Let a solution of the API in the diluent sit at room temperature for 24 hours and re-analyze. If the peaks grow, you have identified a stability issue with the analytical solution itself.

  • Check for Impurities: The new peaks could be impurities present in the original reference standard. Compare the "time zero" control chromatogram with the certificate of analysis for the standard.

  • Contamination: Ensure all glassware and vials are scrupulously clean.

Section 4: Proposed Degradation Pathway

Understanding the chemistry of Tenofovir Isopropyl Carbamate allows us to propose a primary degradation pathway, which is crucial for identifying unknown peaks in your chromatogram. The most labile bond is the carbamate, which is expected to hydrolyze to release Tenofovir, isopropanol, and carbon dioxide.

G cluster_main cluster_products cluster_secondary TIC Tenofovir Isopropyl Carbamate (Parent Drug) Tenofovir Tenofovir (Major Degradant) TIC->Tenofovir  Hydrolysis (Acid or Base) Isopropanol Isopropanol TIC->Isopropanol CO2 CO₂ TIC->CO2 Other Oxidative/Photolytic Degradants (From Tenofovir Backbone) Tenofovir->Other Further Stress (Oxidation/Light)

Sources

Technical Support Center: Optimizing Tenofovir Prodrug Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nucleotide Therapeutics Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Overview

Tenofovir (TFV) is a potent nucleotide reverse transcriptase inhibitor (NtRTI), but its utility is severely limited by its physicochemical properties: it is a dianion at physiological pH, resulting in negligible oral bioavailability (<2%).

To solve this, we do not simply "increase solubility." We must mask the phosphonate group to alter the drug's partition coefficient (LogP) and metabolic route. This guide addresses the troubleshooting of ProTide (phosphonamidate) and Ester (disoproxil) strategies, using TDF (Tenofovir Disoproxil Fumarate) and TAF (Tenofovir Alafenamide) as the primary benchmarks.

Module 1: Chemical Stability & Design

The first hurdle is ensuring your prodrug survives the stomach (pH 1.5) and the intestine (pH 6.5) long enough to be absorbed.

Technical Comparison: TDF vs. TAF Architectures
FeatureTDF (Generation 1) TAF (Generation 2) Implication for Development
Masking Group Bis-isopropyloxycarbonyloxymethyl (bis-POC)Isopropylalanine (phosphonamidate) + PhenolTAF uses a ProTide approach for intracellular targeting.
Plasma Stability Low (t½ ~0.4 min)High (t½ ~90 min)TDF releases TFV in plasma (toxicity); TAF remains intact until cell entry.
Activation Enzyme Carboxylesterases (CES1/CES2)Cathepsin A (CatA) TAF requires lysosomal processing inside target cells.[1]
Key Failure Mode Chemical hydrolysis in gut/plasmaAcid-catalyzed hydrolysis of P-N bondTAF must be protected from extreme acidity during formulation.
Troubleshooting Guide: Stability Issues

Q: My phosphonamidate prodrug (TAF-analog) is showing >10% degradation in Simulated Gastric Fluid (SGF) within 1 hour. Is this normal? A: No. While phosphonamidates are generally stable, the P-N bond is susceptible to acid-catalyzed hydrolysis.[2]

  • Diagnosis: If your leaving group (phenol analog) is too electron-withdrawing, it weakens the P-N bond stability at low pH.

  • Correction:

    • Check pKa: Ensure the amino acid ester moiety provides sufficient steric bulk.

    • Formulation Fix: You cannot rely on the molecule alone. Enteric coating is mandatory for TAF-like analogs to bypass gastric pH < 2.0.

    • Salt Selection: Switch from a hydrochloride salt (which creates an acidic microenvironment) to a Fumarate or Succinate salt. Fumarate is non-hygroscopic and buffers the micro-pH during dissolution.

Q: I am seeing rapid degradation in rat plasma but stability in human plasma. Why? A: This is a classic species difference artifact. Rats possess high levels of plasma esterases that humans do not.

  • Action: Do not discard a candidate based solely on rodent plasma stability. Verify stability in Dog or Non-Human Primate (NHP) plasma, which more closely mimics human esterase activity.

Module 2: In Vitro Permeability (Caco-2)

High solubility does not equal high permeability. Tenofovir prodrugs often suffer from efflux pump issues.

Workflow: The Permeability Decision Tree

Use this logic flow to diagnose low bioavailability in Caco-2 or MDCK cell lines.

PermeabilityTroubleshooting Start Start: Low Papp (< 1 x 10^-6 cm/s) MassBal Check Mass Balance (Is drug lost?) Start->MassBal Efflux Calculate Efflux Ratio (B-A / A-B) MassBal->Efflux Recovery > 80% Result1 Issue: Non-specific Binding or Hydrolysis MassBal->Result1 Recovery < 80% Inhibitor Retest with Verapamil/CsA (P-gp Inhibitors) Efflux->Inhibitor Ratio > 2.0 Intracellular Check Intracellular Accumulation (Cell Lysate Analysis) Efflux->Intracellular Ratio < 2.0 Result2 Issue: P-gp Substrate (TDF-like behavior) Inhibitor->Result2 Papp Increases Result4 Issue: Paracellular Leakage (Check TEER) Inhibitor->Result4 No Change Result3 Issue: Intracellular Trapping (TAF-like behavior) Intracellular->Result3 High Cell Conc. Intracellular->Result4 Low Cell Conc.

Figure 1: Diagnostic logic for investigating low permeability in nucleotide prodrugs.

Troubleshooting Guide: Permeability

Q: My prodrug has low apical-to-basolateral (A-B) transport, but high intracellular concentration. Is it failing? A: Not necessarily. If you are designing a TAF-like molecule, this is the desired mechanism.

  • The Mechanism: TAF enters the cell passively.[1] Once inside, Cathepsin A hydrolyzes it to the intermediate.[3] This intermediate is charged and cannot exit the cell (ion trapping).

  • The Error: In a standard Caco-2 assay, you measure the drug appearing in the receiver (basolateral) compartment. For TAF-analogs, the drug is trapped inside the enterocyte.

  • Protocol Adjustment: You must lyse the Caco-2 monolayer and measure the intracellular concentration of the parent vs. metabolite. High intracellular loading predicts clinical efficacy better than transcellular flux for this class of drugs.

Q: How do I determine if P-glycoprotein (P-gp) is the limiting factor? A: TDF is a known substrate of P-gp (ABCB1) and MRP2 (ABCC2), which pump the drug back into the gut lumen.

  • Experiment: Run a bi-directional transport assay (A->B and B->A).

  • Calculation: Efflux Ratio (ER) = Papp(B->A) / Papp(A->B).

  • Threshold: An ER > 2.0 indicates active efflux.

  • Validation: Repeat the assay with Verapamil (100 µM) or Cyclosporin A . If the ER drops to ~1.0, your bioavailability is efflux-limited.

Module 3: Metabolic Activation Pathway

Bioavailability is useless if the drug isn't activated in the right tissue. The distinction between TDF and TAF lies entirely here.

Mechanism of Action Visualization

ActivationPathway cluster_gut Gut Lumen / Plasma cluster_cell Target Cell (Lymphocyte/Hepatocyte) TDF TDF (Prodrug) CES Esterases (CES1/CES2) TDF->CES Rapid Hydrolysis TAF TAF (Prodrug) TAF_Cell TAF (Intracellular) TAF->TAF_Cell Passive Diffusion (Stable in Plasma) TFV_Plasma TFV (Systemic) TFV_Cell TFV TFV_Plasma->TFV_Cell Poor Uptake CES->TFV_Plasma High Systemic Load (Nephrotoxicity Risk) CatA Cathepsin A (Lysosome) TAF_Cell->CatA Selective Cleavage Inter Alanine-TFV Intermediate CatA->Inter Inter->TFV_Cell Spontaneous TFV_DP TFV-Diphosphate (ACTIVE) TFV_Cell->TFV_DP Kinases

Figure 2: Comparative activation pathways. TDF suffers premature hydrolysis; TAF utilizes Cathepsin A for intracellular trapping.

Key Protocol: Enzymatic Phenotyping

To prove your prodrug follows the "TAF Pathway" (safer, more potent):

  • Incubate your compound with recombinant Cathepsin A (lysosomal) and CES1 (liver/plasma).

  • Inhibitor Check: Use Telaprevir or Boceprevir (HCV protease inhibitors).[3] These are potent inhibitors of Cathepsin A.

  • Result: If your prodrug conversion is blocked by Telaprevir but not by standard esterase inhibitors (like BNPP), you have successfully designed a CatA-targeted prodrug.

References
  • Sax, P. E., et al. (2015). "Tenofovir alafenamide versus tenofovir disoproxil fumarate... for initial treatment of HIV-1 infection."[3] The Lancet. Link

  • Birkus, G., et al. (2007).[3] "Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral nucleotide phosphonoamidate prodrugs GS-7340 and GS-9131." Antimicrobial Agents and Chemotherapy.[3] Link

  • Ray, A. S., et al. (2016). "Tenofovir Alafenamide: A Novel Prodrug of Tenofovir for the Treatment of Human Immunodeficiency Virus." Antiviral Research. Link

  • Murakami, E., et al. (2015). "Mechanism of activation of tenofovir alafenamide in human hepatocytes." Antimicrobial Agents and Chemotherapy.[3] Link

  • Lee, W. A., et al. (2005). "Selective intracellular activation of a novel prodrug of the human immunodeficiency virus reverse transcriptase inhibitor tenofovir leads to preferential distribution and accumulation in lymphatic tissue." Antimicrobial Agents and Chemotherapy.[3] Link

Sources

Process improvements for the manufacture of tenofovir prodrugs at scale

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nucleotide Analog Process Support Center.

Current Status: Operational Subject: Scale-Up & Troubleshooting for Tenofovir Prodrugs (TDF & TAF) Access Level: Senior Process Chemist / Chemical Engineer

Introduction: The Scale-Up Paradox

Scaling nucleotide analogs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) presents a distinct "solubility-reactivity paradox." The parent molecule, Tenofovir (PMPA), is a zwitterionic phosphonic acid with poor organic solubility, yet the esterification required to create the prodrug demands anhydrous, non-nucleophilic organic environments.

This guide moves beyond standard SOPs to address the causality of failure modes during scale-up—specifically focusing on the alkylation kinetics of TDF and the stereochemical control of TAF.

Module 1: Tenofovir Disoproxil Fumarate (TDF) Synthesis

Core Challenge: The bis-alkylation of PMPA with Chloromethyl Isopropyl Carbonate (CMIC) is prone to mono-ester stalling and N-alkylation impurities.

Technical Workflow: Optimized Alkylation

The industry standard has shifted from Triethylamine (TEA)/NMP systems to Magnesium tert-butoxide (Mg(OtBu)₂) mediated reactions to boost yield and reduce reaction times [1].

TDF_Process PMPA Tenofovir (PMPA) (Zwitterion) Base Activation Mg(OtBu)2 / NMP PMPA->Base Solubilization CMIC Alkylation CMIC + Bu4NBr (PTC) Base->CMIC 55-60°C, 4h Workup Workup Water Wash / cyclohexane CMIC->Workup Quench Salt Salt Formation Fumaric Acid / IPA Workup->Salt Crystallization

Figure 1: Optimized TDF synthesis workflow utilizing Magnesium tert-butoxide and Phase Transfer Catalysis (PTC).

Troubleshooting Guide: TDF Alkylation

Q: Why is the Mono-POC (mono-ester) impurity persisting despite extended reaction times? A: This is often a phase-transfer limitation , not a kinetic one.

  • Mechanism: As the reaction proceeds, the magnesium salts precipitate or form a gum, encapsulating the mono-ester and preventing the second alkylation.

  • Solution: Introduce a quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB) at 1–5 mol%. This acts as a Phase Transfer Catalyst (PTC), shuttling the mono-ester anion into the organic phase for the final alkylation event [1].

Q: We are seeing high levels of the N-alkylated regioisomer (Adenine N-alkylation). A: This indicates loss of regioselectivity due to excessive temperature or base strength .

  • Causality: While P-alkylation is thermodynamically favored, N-alkylation becomes kinetically competitive above 65°C.

  • Correction: Maintain reaction temperature strictly between 50–55°C. If using Mg(OtBu)₂, ensure the base equivalents do not exceed 2.2 eq. Excess base deprotonates the exocyclic amine on the adenine ring, increasing its nucleophilicity.

Q: The CMIC reagent seems to degrade before the reaction completes. A: CMIC is thermally unstable and sensitive to moisture.

  • Protocol: Do not pre-mix CMIC with the base/solvent mixture at high temperatures. Add CMIC slowly to the heated PMPA/Base mixture. Ensure water content in NMP is <0.05% (Karl Fischer), as hydrolysis of CMIC generates HCl, which further degrades the reagent and stalls the reaction.

Module 2: Tenofovir Alafenamide (TAF) Stereocontrol

Core Challenge: TAF requires a specific Sp configuration at the phosphorus center. Standard synthesis yields a 1:1 diastereomeric mixture (approx. 50% yield limit).

Technical Workflow: Crystallization-Induced Dynamic Resolution (CIDR)

To bypass the 50% yield cap of kinetic resolution, modern processes utilize CIDR. This exploits the reversibility of the phenoxide substitution under basic conditions to funnel the racemic mixture into the precipitating Sp-isomer [2].

TAF_Stereo Racemic Racemic Precursor (Sp + Rp Isomers) Equilibrium Epimerization (Base: DBU + Phenol) Racemic->Equilibrium Dissolution Sp_Solid Sp-Isomer (Solid Precipitate) Equilibrium->Sp_Solid Selective Crystallization (Thermodynamic Sink) Rp_Soln Rp-Isomer (Solution Phase) Equilibrium->Rp_Soln Fast Exchange Rp_Soln->Equilibrium Recycling

Figure 2: Thermodynamic sink logic for TAF synthesis. The Rp isomer continuously converts to Sp to restore equilibrium as Sp precipitates.

Troubleshooting Guide: TAF Stereochemistry

Q: The Diastereomeric Ratio (DR) is stuck at 90:10 (Sp:Rp) after crystallization. A: The epimerization rate is too slow relative to the crystallization rate.

  • Mechanism: If the solid crashes out too fast, it entraps the Rp isomer before it can convert.

  • Solution:

    • Slow Down Cooling: Reduce the cooling ramp to 5°C/hour.

    • Catalyst Check: Ensure sufficient Phenol (0.5–1.0 eq) and DBU are present. The phenol acts as a nucleophilic shuttle, attacking the phosphorus center to allow inversion of configuration [3].

Q: We are generating "PMPA-Anhydride" impurities during the activation step. A: This occurs when using Thionyl Chloride (SOCl₂) or Oxalyl Chloride if the stoichiometry is inexact.

  • Correction: Switch to Phosphorus Pentachloride (PCl₅) or ensure the reaction is run in a non-polar solvent like Toluene or DCM initially. If using the "One-Pot" method (PMPA → PMPA-Cl₂ → TAF), ensure complete removal of HCl by-products (via vacuum or N₂ sweep) before adding the L-alanine isopropyl ester, as HCl promotes anhydride formation.

Module 3: Scale-Up Engineering & Safety

Core Challenge: Handling high-viscosity slurries and toxic solvents (NMP).

Solvent Selection & Process Safety
ParameterTraditional Process (TDF)Optimized Process (TDF)TAF "Green" Process
Primary Solvent NMP (Reprotoxic)NMP (Reduced Vol) or DMFIsopropyl Acetate (iPrOAc)
Base Triethylamine (TEA)Mg(OtBu)₂DBU / Cs₂CO₃
Workup Solvent Exchange (Distillation)Aqueous Quench / FiltrationCrystallization from reaction solvent
Filtration Flux Low (Sticky Solids)High (Crystalline)High (Crystalline)
Engineering FAQs

Q: Filtration of the crude TDF takes 12+ hours at pilot scale. A: This is likely due to amorphous precipitation of magnesium salts.

  • Fix: Implement a "seed and cool" protocol. Do not crash cool. Add TDF seeds at the cloud point. Furthermore, washing the filter cake with water before the organic wash can help dissolve inorganic magnesium salts that blind the filter cloth.

Q: How do we handle CMIC safety at scale? A: CMIC degrades to formaldehyde, CO₂, and isopropyl chloride.

  • Safety Critical: Ensure reactor scrubbers are rated for alkyl halides. Monitor reactor headspace for CO₂ evolution, which indicates thermal decomposition of the reagent. Store CMIC at <10°C until immediately prior to use.

References

  • Ripin, D. H., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development. [Link]

  • Zentiva, k.s. (2017). A Preparation Method of Diastereomerically Pure Tenofovir Alafenamide or its Salts. WIPO Patent WO2017157352. [Link][1]

  • Gilead Sciences, Inc. (2013).[2] Methods for preparing anti-viral nucleotide analogs. U.S. Patent 8,754,065.

Sources

Technical Support Center: Enhancing the Solubility of Tenofovir Isopropyl Carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals working with Tenofovir Isopropyl Carbamate. It provides in-depth technical support, troubleshooting advice, and practical protocols to overcome the solubility challenges associated with this promising antiretroviral prodrug.

Introduction: Understanding the Challenge

Tenofovir Isopropyl Carbamate is a prodrug of the potent nucleotide analogue reverse transcriptase inhibitor, Tenofovir.[1][2] Like many prodrugs, it is designed to enhance the lipophilicity of the parent compound to improve its oral bioavailability.[1][3] However, this increased lipophilicity often leads to poor aqueous solubility, a significant hurdle in preclinical and formulation development.[3]

While specific physicochemical data for Tenofovir Isopropyl Carbamate is not extensively published, we can infer its properties based on related tenofovir prodrugs like Tenofovir Disoproxil Fumarate (TDF). TDF has a LogP of 1.25 and a pKa of 3.75, indicating it is a weakly acidic and lipophilic molecule with low water solubility.[4] It is reasonable to assume that Tenofovir Isopropyl Carbamate exhibits similar characteristics, likely being classified as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[5]

This guide will address the anticipated solubility challenges and provide a range of techniques to enhance the dissolution and bioavailability of Tenofovir Isopropyl Carbamate.

Frequently Asked Questions (FAQs)

Q1: Why is Tenofovir Isopropyl Carbamate expected to have low aqueous solubility?

A1: The isopropyl carbamate moiety is introduced to increase the lipophilicity of the parent drug, Tenofovir, which is a hydrophilic molecule.[1][6] This chemical modification, while beneficial for membrane permeability, inherently reduces the molecule's affinity for water, leading to poor aqueous solubility.[3]

Q2: What are the primary techniques for enhancing the solubility of a BCS Class II compound like Tenofovir Isopropyl Carbamate?

A2: For BCS Class II drugs, the dissolution rate is the limiting step for absorption.[5] Key techniques to enhance solubility and dissolution include:

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier at a molecular level to increase its surface area and wettability.[2][7]

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range, which significantly increases the surface area-to-volume ratio and, consequently, the dissolution velocity.[8][9]

  • Cyclodextrin Complexation: Encapsulating the lipophilic drug molecule within the hydrophobic cavity of a cyclodextrin, forming a more water-soluble inclusion complex.[10]

  • pH Adjustment: For ionizable drugs, altering the pH of the medium to favor the more soluble ionized form.[4][11] Given the probable weakly acidic nature of Tenofovir Isopropyl Carbamate, increasing the pH above its pKa would enhance its solubility.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the drug in an isotropic mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[12]

Q3: How do I choose the most suitable solubility enhancement technique for my experiment?

A3: The choice of technique depends on several factors:

  • The intended application: For in vitro cell-based assays, techniques that are biocompatible and do not interfere with the assay are preferred (e.g., cyclodextrin complexation with low toxicity cyclodextrins). For oral formulation development, solid dispersions, nanosuspensions, or SEDDS are common choices.

  • The required fold-increase in solubility: Some techniques offer a more significant increase in solubility than others.

  • Stability of the compound: The chosen method should not lead to the degradation of Tenofovir Isopropyl Carbamate. For example, high temperatures used in melt-extrusion for solid dispersions might not be suitable for thermolabile compounds.

  • Scalability: If the goal is to develop a pharmaceutical product, the scalability of the manufacturing process is a critical consideration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of Tenofovir Isopropyl Carbamate in aqueous buffer or cell culture media. The concentration of the drug exceeds its thermodynamic solubility in the aqueous environment. The organic solvent from the stock solution is causing the drug to crash out upon dilution.- Reduce the final concentration of the drug. - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is non-toxic to cells at that concentration. - Utilize a solubility-enhancing excipient like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to form an inclusion complex. [10]- Prepare a nanosuspension of the drug to improve its dissolution rate and kinetic solubility. [8]
Inconsistent results in in vitro assays. Poor solubility leading to variable concentrations of the dissolved drug in different wells or experiments. The undissolved drug may be interfering with the assay readout.- Ensure complete dissolution of the compound before adding it to the assay. This can be visually confirmed or measured using nephelometry.- Use a validated formulation with enhanced solubility, such as a cyclodextrin complex or a solid dispersion. - Incorporate a sonication step after dilution to aid in the dispersion of the compound, but be cautious about potential degradation.
Low oral bioavailability in animal studies despite good membrane permeability. The dissolution rate of the crystalline drug is the rate-limiting step for absorption. The drug may be precipitating in the gastrointestinal tract.- Formulate the drug as a solid dispersion with a hydrophilic polymer to enhance its dissolution rate. [7]- Develop a nanosuspension to increase the surface area available for dissolution. - Consider a lipid-based formulation like SEDDS to maintain the drug in a solubilized state in the GI tract. [12]
The chosen solubility enhancement technique is causing drug degradation. The technique employs harsh conditions (e.g., high temperature, extreme pH) that are incompatible with the chemical stability of Tenofovir Isopropyl Carbamate.- For solid dispersions, consider solvent evaporation instead of melt extrusion if the drug is thermolabile. - When using pH adjustment, perform stability studies at the target pH to ensure the integrity of the carbamate and phosphonate ester linkages. - Evaluate the compatibility of the drug with all excipients used in the formulation.

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement using Solid Dispersion (Solvent Evaporation Method)

This protocol describes the preparation of a solid dispersion of Tenofovir Isopropyl Carbamate with Polyvinylpyrrolidone K30 (PVP K30), a commonly used hydrophilic carrier.

Materials:

  • Tenofovir Isopropyl Carbamate

  • PVP K30

  • Methanol (or another suitable volatile solvent in which both the drug and carrier are soluble)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Preparation of the Drug-Carrier Solution:

    • Accurately weigh Tenofovir Isopropyl Carbamate and PVP K30 in a 1:4 drug-to-carrier ratio.

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

    • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue the process until a thin, dry film is formed on the inner surface of the flask.

  • Drying:

    • Scrape the solid dispersion from the flask.

    • Place the collected solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterization:

    • Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

    • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug within the carrier.

  • Solubility and Dissolution Testing:

    • Determine the aqueous solubility of the solid dispersion in comparison to the pure drug.

    • Perform in vitro dissolution studies to assess the enhancement in the drug release rate.

Diagram of the Solid Dispersion Workflow:

G cluster_0 Preparation cluster_1 Processing cluster_2 Characterization cluster_3 Evaluation A Weigh Drug and Carrier B Dissolve in Solvent A->B C Solvent Evaporation (Rotary Evaporator) B->C D Vacuum Drying C->D E Pulverization & Sieving D->E F DSC, XRPD, FTIR E->F G Solubility & Dissolution Testing F->G

Caption: Workflow for Solid Dispersion Preparation.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

This protocol outlines the preparation of an inclusion complex of Tenofovir Isopropyl Carbamate with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Materials:

  • Tenofovir Isopropyl Carbamate

  • HP-β-CD

  • Deionized water

  • Magnetic stirrer with heating plate

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Preparation of the HP-β-CD Solution:

    • Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 20% w/v).

  • Complexation:

    • Add an excess amount of Tenofovir Isopropyl Carbamate to the HP-β-CD solution.

    • Stir the mixture on a magnetic stirrer at room temperature for 48-72 hours to allow for equilibrium to be reached. The container should be sealed to prevent solvent evaporation.

  • Separation of Undissolved Drug:

    • Filter the suspension through a 0.45 µm syringe filter to remove the undissolved drug.

  • Lyophilization:

    • Freeze the clear filtrate at -80°C.

    • Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.

  • Characterization:

    • Characterize the complex using DSC, FTIR, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the inclusion complex.

  • Phase Solubility Study:

    • To determine the stoichiometry and binding constant of the complex, perform a phase solubility study by adding excess drug to aqueous solutions of increasing concentrations of HP-β-CD.

Diagram of the Cyclodextrin Complexation Mechanism:

G cluster_0 Before Complexation cluster_1 Complexation in Aqueous Solution Drug Poorly Soluble Drug (Tenofovir Isopropyl Carbamate) Complex Inclusion Complex (Enhanced Solubility) Drug->Complex Encapsulation CD Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Host-Guest Interaction

Caption: Mechanism of Cyclodextrin Inclusion Complexation.

Data Presentation

Table 1: Expected Solubility Enhancement with Different Techniques

TechniqueCarrier/ExcipientExpected Fold Increase in Aqueous SolubilityKey Advantages
Solid Dispersion PVP K30, HPMC, Soluplus®10 - 100- Well-established technique- Suitable for oral dosage forms
Nanosuspension Poloxamer 188, Tween® 8050 - 500- High drug loading- Applicable to various administration routes
Cyclodextrin Complexation HP-β-CD, SBE-β-CD5 - 50- High biocompatibility- Suitable for parenteral and oral formulations
SEDDS Capryol™ 90, Cremophor® EL, Transcutol® HP> 1000 (in formulation)- Maintains drug in a solubilized state in vivo- Enhances lymphatic transport

Note: The actual fold increase will depend on the specific formulation and experimental conditions.

References

  • Frontiers in Pharmacology. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. [Link]

  • PubMed Central. (2023). Tenofovir antiviral drug solubility enhancement with β-cyclodextrin inclusion complex and in silico study of potential inhibitor against SARS-CoV-2 main protease (Mpro). [Link]

  • PubMed Central. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • Dove Medical Press. (2017). Pharmaceutical characterization of novel tenofovir liposomal formulati. [Link]

  • Google Patents. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (2019). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Emtricitabine and Tenofovir Disoproxil Fumarate in. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. [Link]

  • PubMed Central. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]

  • PubChem. (n.d.). Tenofovir Disoproxil. [Link]

  • European AIDS Treatment Group. (n.d.). Comparing long-term effects of tenofovir formulations in HIV. [Link]

  • Pharmaffiliates. (n.d.). Tenofovir-impurities. [Link]

  • PubChem. (n.d.). Tenofovir. [Link]

  • PubMed. (2021). Discovery of Modified Amidate (ProTide) Prodrugs of Tenofovir with Enhanced Antiviral Properties. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]

  • ResearchGate. (n.d.). Formulation Challenges of Prodrugs. [Link]

  • MDPI. (n.d.). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. [Link]

  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. [Link]

  • PubMed Central. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Emtricitabine and Tenofovir Disoproxil Fumarate in. [Link]

  • PubMed Central. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. [Link]

  • Veeprho. (n.d.). Tenofovir Isopropyl Impurity. [Link]

  • ResearchGate. (n.d.). Organic Vapor Sorption Method of Isostructural Solvates and Polymorph of Tenofovir Disoproxil Fumarate.. [Link]

  • PubMed. (n.d.). Combined effect of complexation and pH on solubilization. [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Asian Journal of Pharmaceutics. (n.d.). Enhancing Medication Solubility Using Nanosuspension: A Method. [Link]

  • Sites@Rutgers. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. [Link]

  • Taylor & Francis Online. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • National Institutes of Health. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. [Link]

  • DergiPark. (n.d.). SELF EMULSIFYING DRUG DELIVERY SYSTEMS - AN OVERVIEW. [Link]

  • ResearchGate. (n.d.). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Scholars Research Library. (n.d.). Formulation and evaluation of self-emulsifying drug delivery system for BCS Class - II Drug. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (n.d.). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. [Link]

  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]

  • ResearchGate. (n.d.). Self-Emulsifying Drug Delivery System (SEDDS) and it's Pharmaceutical Applications. [Link]

  • ResearchGate. (n.d.). Solubility Enhancement by Solid Dispersion Method: An Overview. [Link]

  • Advances in Pharmacology and Pharmacy. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

Sources

Technical Support Center: Analytical Challenges in the Detection of Tenofovir Isopropyl Carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of Tenofovir Isopropyl Carbamate (TIPC). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of TIPC analysis. As a prodrug or impurity of Tenofovir, accurate quantification of TIPC is critical for understanding pharmacokinetics, stability, and quality control.[1][2] This resource synthesizes field-proven insights and established scientific principles to ensure the integrity and success of your analytical work.

Understanding the Analyte: Tenofovir Isopropyl Carbamate

Tenofovir Isopropyl Carbamate is a molecule related to Tenofovir, a potent nucleotide reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B.[2][3] TIPC is identified as a potential impurity or a synthetic intermediate in the manufacturing of Tenofovir prodrugs.[2][4] Its structure includes a carbamate functional group, which presents unique analytical challenges, particularly concerning stability. Like other Tenofovir prodrugs such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), TIPC is designed to improve the bioavailability of the parent drug, Tenofovir.[2][5] However, the lability of the carbamate and phosphonate ester linkages can lead to degradation during sample collection, preparation, and analysis, making accurate detection challenging.

Frequently Asked Questions (FAQs)

Here are some common questions encountered during the analysis of Tenofovir Isopropyl Carbamate:

Q1: Why is my TIPC signal inconsistent or lower than expected in my LC-MS/MS analysis?

A1: Inconsistent or low signals for TIPC are often due to its instability. The carbamate and phosphonate ester moieties are susceptible to hydrolysis under both acidic and alkaline conditions.[6][7] This degradation can occur in the biological matrix post-collection, during sample preparation, or even in the autosampler. To mitigate this, ensure that samples are kept at a stable, neutral pH and at low temperatures throughout the process. Additionally, minimize the time between sample collection and analysis.[8][9]

Q2: What are the primary degradation products of TIPC that I should be aware of?

A2: The primary degradation of TIPC is expected to involve the hydrolysis of the carbamate and the phosphonate ester bonds. This would release Tenofovir, isopropyl alcohol, and potentially other intermediates. Forced degradation studies on similar Tenofovir prodrugs have shown that hydrolysis is a key degradation pathway.[6][10] It is advisable to monitor for the appearance of the parent drug, Tenofovir, as an indicator of TIPC degradation.

Q3: What type of sample preparation is recommended for TIPC in biological matrices like plasma?

A3: For the analysis of Tenofovir and its prodrugs in plasma, solid-phase extraction (SPE) and protein precipitation are common and effective methods.[11][12] SPE, particularly with a mixed-mode cation exchange (MCX) cartridge, can provide a cleaner sample by effectively removing phospholipids and other matrix components that can cause ion suppression.[11] Protein precipitation with a cold organic solvent like methanol or acetonitrile is a simpler and faster alternative, though it may result in a less clean extract.[12][13]

Q4: How can I avoid in-source fragmentation of TIPC in the mass spectrometer?

A4: Carbamate compounds can be prone to in-source fragmentation, which can complicate quantification. To minimize this, it's crucial to optimize the mass spectrometer's source parameters, such as the capillary voltage and source temperature. Using a gentle ionization technique like electrospray ionization (ESI) in positive mode is generally recommended for Tenofovir and its analogs.[11] Start with lower source temperatures and cone voltages and gradually increase them to find the optimal balance between signal intensity and compound stability.

Q5: What are the recommended storage conditions for samples containing TIPC?

A5: Given the instability of many Tenofovir prodrugs, samples should be stored at ultra-low temperatures (-80°C) to minimize degradation.[14] Stability studies for Tenofovir Alafenamide have shown limited stability in whole blood and plasma even over short periods at room temperature.[9] It is also crucial to conduct freeze-thaw stability tests to ensure that the process of freezing and thawing samples does not lead to significant degradation of TIPC.[15]

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: The analyte may be interacting with active sites on the column. 2. pH Mismatch: The pH of the sample solvent may be incompatible with the mobile phase. 3. Column Overload: The concentration of the analyte may be too high.1. Use a high-purity, end-capped C18 column. Consider adding a small amount of a competing base, like triethylamine, to the mobile phase if tailing is observed. 2. Ensure the sample is dissolved in a solvent similar in composition and pH to the initial mobile phase. 3. Dilute the sample and re-inject.
High Variability in Results 1. Analyte Instability: TIPC may be degrading in the matrix or during sample processing. 2. Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent volumes can lead to variability. 3. Instrument Fluctuation: The LC-MS/MS system may not be stable.1. Immediately after collection, stabilize the sample by adding a pH buffer or an esterase inhibitor. Keep samples on ice or at 4°C during processing.[5][16] 2. Use a standardized, validated protocol for sample preparation. Consider using an automated system for better consistency. 3. Run system suitability tests before each batch of samples to ensure the instrument is performing within specifications.[17]
Matrix Effects (Ion Suppression or Enhancement) 1. Co-eluting Matrix Components: Phospholipids or other endogenous compounds from the biological matrix can interfere with ionization. 2. Inefficient Sample Cleanup: The sample preparation method may not be adequately removing interfering substances.1. Optimize the chromatographic method to separate TIPC from the matrix components. A longer gradient or a different column chemistry may be necessary. 2. Use a more rigorous sample cleanup method, such as solid-phase extraction (SPE), instead of simple protein precipitation.[11] A phospholipid removal plate can also be effective.
No or Very Low Analyte Signal 1. Complete Degradation: The analyte may have fully degraded before analysis. 2. Incorrect MS Parameters: The mass spectrometer may not be set to monitor the correct mass transitions for TIPC. 3. LC System Issues: There may be a clog or a leak in the LC system.[18]1. Review sample handling and storage procedures. Analyze a freshly prepared standard to confirm the analytical system is working. 2. Infuse a standard solution of TIPC to optimize the precursor and product ions and other MS parameters. The expected molecular weight of TIPC is 373.3 g/mol .[4] 3. Check the LC system pressure and perform routine maintenance.[18]

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma using Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for Tenofovir analysis and is designed to provide a clean extract for LC-MS/MS analysis.[11]

Materials:

  • Oasis MCX 96-well SPE plate

  • Human plasma with K2EDTA as anticoagulant

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide

  • Formic acid

  • Internal Standard (IS) solution (e.g., Tenofovir-d6)

Procedure:

  • Pre-treat Plasma: Thaw plasma samples on ice. To 100 µL of plasma, add the internal standard solution.

  • Condition SPE Plate: Condition the wells of the Oasis MCX plate with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated plasma sample onto the SPE plate.

  • Wash:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analyze: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method for the Quantification of TIPC

This method uses a standard reverse-phase C18 column and is based on typical conditions for Tenofovir and its prodrugs.[8][13]

LC Parameters:

  • Column: Waters BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

MS Parameters:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical - requires optimization):

    • TIPC: Q1: 374.1 -> Q3: 176.1 (Adenine + ribose fragment)

    • Tenofovir (as a potential degradant): Q1: 288.1 -> Q3: 176.2[11]

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Visualizations

TIPC Potential Degradation Pathway

G TIPC Tenofovir Isopropyl Carbamate (TIPC) Tenofovir Tenofovir TIPC->Tenofovir Hydrolysis of Phosphonate Ester Intermediate Carbamate Intermediate TIPC->Intermediate Hydrolysis of Carbamate Ester Isopropanol Isopropyl Alcohol TIPC->Isopropanol Hydrolysis Intermediate->Tenofovir Decarboxylation CO2 Carbon Dioxide Intermediate->CO2 Isopropylamine Isopropylamine Intermediate->Isopropylamine

Caption: A potential degradation pathway for Tenofovir Isopropyl Carbamate.

General Analytical Workflow

G cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase SampleCollection Sample Collection (Plasma, Tissue, etc.) Stabilization Sample Stabilization (pH control, low temp) SampleCollection->Stabilization Storage Long-term Storage (-80°C) Stabilization->Storage SamplePrep Sample Preparation (SPE or Protein Ppt.) Storage->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: A typical workflow for the bioanalysis of TIPC.

References

  • Rahul Kumar & Sandeep Malik. (n.d.). Analytical method validation for tenofovir alafenamide and known impurities.
  • Patel, A., et al. (2015). DEVELOPMENT AND VALIDATION OF AN ACCURATE AND PRECISE LC-MS/MS METHOD FOR DETERMINATION OF TENOFOVIR AND EMTRICITABINE IN HUMAN.
  • Kumar, R., & Malik, S. (2023). Analytical method validation for tenofovir alafenamide and known impurities. ResearchGate.
  • (n.d.). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia.
  • (2020). Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). NIH.
  • (n.d.). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. ResearchGate.
  • (n.d.). Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma. NIH.
  • (2020). Tenofovir - A Wonder Drug For Covid -19. Pharmaffiliates.
  • (n.d.). Tenofovir-impurities. Pharmaffiliates.
  • (n.d.). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica.
  • (n.d.). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. MDPI.
  • (2014). Evaluation of degradation kinetics and physicochemical stability of tenofovir. PubMed.
  • (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. ACS Publications.
  • (n.d.). Bioanalytical method validation: An updated review. NIH.
  • (2019). LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots. NIH.
  • (n.d.). Method Development and Validation for Tenofovir an Antiretroviral Drug in Plasma by LC-MS/MS Technique. ResearchGate.
  • (n.d.). Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. RSC Publishing.
  • (n.d.). Waters Alliance System for Carbamate Analysis Method Guide.
  • (2023). Experiences with the development and validation of bioanalytical methods for prodrugs.
  • (n.d.). Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate. PubMed.
  • (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
  • (n.d.). Tenofovir | C9H14N5O4P | CID 464205. PubChem.

Sources

Technical Support Center: Enhancing the Plasma Stability of Tenofovir Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working on tenofovir prodrugs. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting advice to overcome common challenges in enhancing the plasma stability of these critical antiviral agents. Our goal is to empower you with the knowledge to design more stable and effective tenofovir prodrugs, leading to improved therapeutic outcomes.

Introduction: The Critical Role of Plasma Stability in Tenofovir Prodrug Development

Tenofovir, a potent nucleotide reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy. However, its inherent hydrophilicity and negative charge at physiological pH result in poor oral bioavailability, necessitating the development of prodrugs.[1][2][3] The primary objective of a tenofovir prodrug strategy is to mask the phosphonate group, thereby increasing lipophilicity and facilitating passive diffusion across the intestinal epithelium.[4]

The journey from the first-generation prodrug, tenofovir disoproxil fumarate (TDF), to the more recent tenofovir alafenamide (TAF) and other emerging candidates, has been a continuous quest for enhanced plasma stability.[1][5][6] A more stable prodrug in the bloodstream ensures that the intact molecule reaches target cells (e.g., lymphocytes and hepatocytes) before being cleaved to release the active tenofovir.[1][5][7] This targeted delivery mechanism not only increases the intracellular concentration of the active metabolite, tenofovir diphosphate (TFV-DP), but also significantly reduces systemic exposure to tenofovir, thereby mitigating off-target toxicities, particularly nephrotoxicity and reduced bone mineral density.[1][5][8]

This guide will delve into the key strategies to enhance plasma stability, troubleshoot common experimental hurdles, and provide robust protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of tenofovir prodrug degradation in human plasma?

A1: The primary degradation pathway for most tenofovir prodrugs in plasma is enzyme-mediated hydrolysis, particularly by plasma esterases such as carboxylesterases.[3][9] For instance, TDF is rapidly hydrolyzed in the plasma to tenofovir.[10] The chemical stability of the promoiety is a critical determinant of the prodrug's plasma half-life. Non-enzymatic hydrolysis can also occur, but it is generally a slower process for well-designed prodrugs.

Q2: How does the chemical structure of the promoiety influence plasma stability?

A2: The structure of the promoiety is the most critical factor influencing plasma stability. Key strategies include:

  • Phosphoramidates: TAF, a phosphoramidate prodrug, exhibits significantly greater plasma stability than the ester-based TDF.[5][7][10] The P-N bond in phosphoramidates is generally more resistant to plasma esterases than the ester bonds in TDF.

  • Amino Acid Esters: Utilizing amino acids as part of the promoiety can modulate stability. The specific amino acid and its stereochemistry can influence the rate of enzymatic cleavage.[4][11]

  • Lipid Conjugates: Attaching lipid chains to the tenofovir molecule, creating "ProTide" prodrugs, can enhance lipophilicity and plasma stability.[12][13] This approach can also facilitate lymphatic transport, potentially leading to higher concentrations in target tissues.

  • Steric Hindrance: Introducing bulky groups near the labile bond can sterically hinder the approach of plasma esterases, thereby slowing down hydrolysis and increasing the prodrug's half-life.

Q3: What is the rationale behind developing newer tenofovir prodrugs like Tenofovir Amibufenamide (TMF)?

A3: The development of newer prodrugs like TMF is driven by the goal of further optimizing the pharmacokinetic profile. TMF, a modification of TAF, has been reported to have even greater plasma stability.[1][6] This enhanced stability aims to further reduce the required dose, minimize systemic tenofovir exposure, and potentially offer an improved safety profile compared to TAF.[6]

Q4: Can formulation strategies contribute to enhancing the in vivo stability of tenofovir prodrugs?

A4: Absolutely. Formulation plays a crucial role in protecting the prodrug from premature degradation, both in the gastrointestinal tract and in circulation. Strategies include:

  • Enteric Coatings: Protecting the tablet from the acidic environment of the stomach can be critical for acid-labile prodrugs.

  • Inclusion of Esterase Inhibitors: Co-formulating the prodrug with generally recognized as safe (GRAS) excipients that have esterase inhibitory activity can protect the prodrug from first-pass metabolism in the gut wall and subsequent degradation in the plasma.[3]

  • Lipid-Based Formulations: Incorporating the prodrug into lipid-based delivery systems like liposomes or micelles can shield it from plasma enzymes.[14][15]

  • Dry Granulation and Moisture Control: For solid oral dosage forms, minimizing water content during manufacturing and storage is crucial to prevent hydrolysis.[16]

Troubleshooting Guide for In Vitro Plasma Stability Assays

Issue 1: My tenofovir prodrug appears excessively unstable in my in vitro plasma stability assay, with a half-life of only a few minutes.

Probable Cause Troubleshooting Steps Scientific Rationale
High Esterase Activity in Plasma Lot 1. Test the stability of a known, moderately stable compound as a positive control. 2. Source plasma from a different supplier or lot. 3. Consider using heat-inactivated plasma as a negative control to confirm enzymatic degradation.Esterase activity can vary significantly between individuals and animal species. A highly active plasma lot can lead to artificially rapid degradation.
Interspecies Differences 1. If using animal plasma (e.g., rodent), be aware that it often has much higher esterase activity than human plasma.[17] 2. Whenever possible, use human plasma for in vitro studies to get a more clinically relevant measure of stability. 3. If animal studies are necessary, run parallel experiments with human plasma for comparison.Rodent plasma is known to be particularly aggressive in hydrolyzing ester-containing compounds, which may not be representative of the compound's stability in humans.[17]
Ex Vivo Instability During Sample Handling 1. Minimize the time between blood collection and plasma separation. Keep samples on ice.[18] 2. Immediately after separating the plasma, add an esterase inhibitor (e.g., dichlorvos or sodium fluoride) to the samples intended for analysis.[19][20] 3. Flash-freeze plasma samples in dry ice/ethanol and store them at -80°C until analysis.Some prodrugs are so labile that they can degrade in the collection tube and during sample processing. Inhibiting enzymatic activity post-collection is crucial for accurate quantification.

Issue 2: I am observing inconsistent results and high variability between replicate experiments.

Probable Cause Troubleshooting Steps Scientific Rationale
Inconsistent Sample Preparation 1. Ensure precise and consistent timing for all steps, from compound addition to quenching the reaction. 2. Use a multichannel pipette for simultaneous addition of the quenching solution to multiple wells. 3. Thoroughly vortex samples after adding the compound and after quenching.Even small variations in incubation time or incomplete mixing can lead to significant differences in the extent of degradation, especially for rapidly degrading compounds.
Matrix Effects in LC-MS/MS Analysis 1. Use a stable isotope-labeled internal standard for both the prodrug and tenofovir. 2. Perform a thorough method validation, including an assessment of matrix effects. 3. Consider alternative sample extraction methods (e.g., solid-phase extraction instead of protein precipitation) to remove interfering plasma components.Components of the plasma matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate and variable quantification.
Freeze-Thaw Instability 1. Aliquot plasma into single-use tubes to avoid multiple freeze-thaw cycles. 2. Conduct a freeze-thaw stability study as part of your method validation to determine if your compound degrades upon repeated freezing and thawing.Some compounds are unstable to repeated freeze-thaw cycles, which can lead to degradation before the assay even begins.

Experimental Protocols

Protocol: In Vitro Human Plasma Stability Assay

This protocol outlines a standard method for determining the in vitro half-life of a tenofovir prodrug in human plasma.

Materials:

  • Test tenofovir prodrug

  • Human plasma (pooled, K2EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile with 0.1% formic acid (Quenching solution)

  • Stable isotope-labeled internal standard (for both prodrug and tenofovir)

  • 96-well microplate

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw the human plasma at 37°C and keep it on ice.

    • Prepare a stock solution of the test prodrug in DMSO (e.g., 10 mM).

    • Prepare a working solution of the prodrug by diluting the stock solution in PBS (e.g., to 100 µM).

    • Prepare the quenching solution containing the internal standard.

  • Incubation:

    • Add 198 µL of human plasma to each well of the 96-well plate.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • To initiate the reaction, add 2 µL of the prodrug working solution to each well to achieve a final concentration of 1 µM. Mix thoroughly by gentle shaking.

    • Incubate the plate at 37°C with gentle agitation.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), add 400 µL of the cold quenching solution to the respective wells to stop the reaction. The 0-minute time point should be quenched immediately after adding the prodrug.

    • Vortex the plate for 2 minutes to ensure complete protein precipitation.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent prodrug at each time point.[21]

  • Data Analysis:

    • Calculate the percentage of the prodrug remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time.

    • Determine the slope of the linear regression line.

    • Calculate the half-life (t½) using the following equation: t½ = -ln(2) / slope

Data Presentation

Table 1: Comparative Plasma Stability of Tenofovir Prodrugs
ProdrugChemical ClassReported Human Plasma Half-life (approximate)Key Stability Features
Tenofovir Disoproxil Fumarate (TDF) Bis-isopropyloxymethylcarbonyl ester< 1 minuteRapidly hydrolyzed by plasma esterases.[10]
Tenofovir Alafenamide (TAF) Phosphoramidate~90 minutesSignificantly more stable than TDF in plasma.[5][7][10]
Tenofovir Amibufenamide (TMF) PhosphoramidateReported to be more stable than TAF.[1][6]Designed for enhanced plasma stability and targeted delivery.[6]

Visualizations

Diagram 1: Tenofovir Prodrug Activation Pathway

G cluster_0 Systemic Circulation (Plasma) cluster_1 Target Cell (e.g., Lymphocyte) Prodrug Tenofovir Prodrug (e.g., TAF) TFV_plasma Tenofovir (TFV) (Premature Hydrolysis) Prodrug->TFV_plasma Plasma Esterases Prodrug_int Tenofovir Prodrug (Intracellular) Prodrug->Prodrug_int Cellular Uptake TFV_int Tenofovir (TFV) Prodrug_int->TFV_int Intracellular Enzymes (e.g., Cathepsin A) TFV_MP Tenofovir Monophosphate (TFV-MP) TFV_int->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (TFV-DP - Active) TFV_MP->TFV_DP Cellular Kinases

Caption: Intracellular activation pathway of a stable tenofovir prodrug.

Diagram 2: Experimental Workflow for In Vitro Plasma Stability Assay

G A 1. Prepare Prodrug Working Solution C 3. Initiate Reaction (Add Prodrug to Plasma) A->C B 2. Pre-incubate Plasma at 37°C B->C D 4. Incubate at 37°C (Time Points: 0-120 min) C->D E 5. Quench Reaction (Add Acetonitrile + IS) D->E F 6. Centrifuge to Remove Proteins E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Calculate Half-life (t½) G->H

Caption: Workflow for determining the in vitro plasma stability of a compound.

References

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability? Retrieved from [Link]

  • Journal of Medical Science. (2023, September 28). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Retrieved from [Link]

  • Podany, A. T., Bares, S. H., Havens, J., et al. (2018). Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide. AIDS, 32(6), 761–765.
  • ResearchGate. (2017, January 3). How can I improve stability of Tenofovir disoproxil fumarate tablet? Retrieved from [Link]

  • Ray, A. S., Fordyce, M. W., & Hitchcock, M. J. M. (2016). Tenofovir alafenamide: A novel oral prodrug of tenofovir for the treatment of HIV-1 infection. Antiviral Research, 125, 63–70.
  • Bacon, J. A., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development, 14(5), 1194–1200.
  • ResearchGate. (n.d.). Structures of tenofovir (TFV) and its prodrugs tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). Retrieved from [Link]

  • Ma, J., et al. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs, 12(1), 1709736.
  • Ouyang, Z., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology, 13, 969420.
  • Frontiers. (2022, August 28). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Retrieved from [Link]

  • Kulkarni, R., et al. (2025). A scalable ultra-long-acting tenofovir phosphonate prodrug sustains HBV suppression.
  • Cottrell, M. L., et al. (2021). Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma. Antimicrobial Agents and Chemotherapy, 65(11), e01220-21.
  • ACS Publications. (2024, October 16). Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis. Retrieved from [Link]

  • PubMed. (2023, September 19). Plasma Protein Binding Determination for Unstable Ester Prodrugs: Remdesivir and Tenofovir Alafenamide. Retrieved from [Link]

  • Kapse, A. K., & Bhagat, R. T. (2026). Prodrug Concepts and it's Applications in Pharmacy. International Journal of Pharmaceutical Sciences, 4(1), 3221-3232.
  • Vella, S., et al. (2018). Tenofovir alafenamide (TAF) clinical pharmacology. Le Infezioni in Medicina, 26(3), 209-214.
  • Moss, D. M., et al. (2017). Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate. Molecular Pharmaceutics, 14(6), 1896–1905.
  • ASM Journals. (2021, October 20). Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma. Retrieved from [Link]

  • Roy, B., & Peyrottes, S. (2023). Prodrug strategies in developing antiviral nucleoside analogs. Current Medicinal Chemistry, 30(11), 1256–1303.
  • Hendrix, C. W., et al. (2018). Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 151, 245–252.
  • Wang, Y., et al. (2019). Design, Synthesis, and Anti-HBV Activity of New Bis(l-amino acid) Ester Tenofovir Prodrugs. Molecules, 24(10), 1903.
  • Colbers, A., et al. (2021). Tenofovir Alafenamide Plasma Concentrations Are Reduced in Pregnant Women Living With Human Immunodeficiency Virus (HIV): Data From the PANNA Network. Clinical Infectious Diseases, 73(7), e2241–e2247.
  • ResearchGate. (2025, August 10). (PDF) Tailoring acyclovir prodrugs with enhanced antiviral activity: rational design, synthesis, human plasma stability and in vitro evaluation. Retrieved from [Link]

  • Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]

  • Sax, P. E., et al. (2014). Tenofovir alafenamide vs. tenofovir disoproxil fumarate in single tablet regimens for initial HIV-1 therapy. Journal of Acquired Immune Deficiency Syndromes, 67(1), 52-58.

Sources

Validation & Comparative

A Comparative Guide to Tenofovir Prodrugs: Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Terminology: While the compound "Tenofovir Isopropyl Carbamate" exists as a chemical intermediate or reference standard, the landscape of tenofovir prodrug development and clinical application is dominated by the comparison between Tenofovir Disoproxil Fumarate (TDF) and its successor, Tenofovir Alafenamide (TAF) . To provide a comprehensive guide grounded in extensive experimental and clinical data, this document will focus on the scientifically robust and clinically relevant comparison of TAF versus TDF.

Introduction: The Evolution of Tenofovir Prodrugs

Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NtRTI) that is a cornerstone of antiretroviral therapy for HIV and the treatment of chronic hepatitis B (CHB).[1] However, its inherent chemical properties give it low oral bioavailability, necessitating the development of prodrugs.[2]

Tenofovir Disoproxil Fumarate (TDF) was the first widely successful oral prodrug of tenofovir, demonstrating remarkable efficacy and becoming a preferred agent in HIV treatment regimens for years.[3] Despite its success, the mechanism of TDF bioactivation, which involves hydrolysis in the bloodstream, leads to high circulating plasma levels of tenofovir.[3] This systemic exposure is associated with potential long-term renal and bone toxicities.[3]

This challenge prompted the development of a next-generation prodrug, Tenofovir Alafenamide (TAF) , also known by its development code GS-7340.[4][5] TAF was engineered with a different chemical moiety—a phosphonamidate—to alter its activation pathway, increase its plasma stability, and achieve more targeted delivery of tenofovir into target cells like lymphocytes and hepatocytes.[6][7] The result is a prodrug that achieves therapeutic intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), at a much lower dose than TDF, thereby significantly reducing systemic tenofovir exposure and its associated off-target toxicities.[3]

Mechanism of Action and Bioactivation Pathway

Both TDF and TAF are inactive until metabolized within the body to the pharmacologically active tenofovir diphosphate (TFV-DP). However, the pathways to this activation are fundamentally different and dictate their distinct pharmacological profiles.

Tenofovir Disoproxil Fumarate (TDF): Following oral absorption, TDF is rapidly and extensively hydrolyzed in the plasma by esterases to release tenofovir.[8] This premature conversion in the bloodstream is inefficient, requiring a high oral dose (300 mg) to ensure that sufficient tenofovir reaches target cells.[3] Once inside the cell, tenofovir is phosphorylated twice by cellular kinases to form the active TFV-DP.[9]

Tenofovir Alafenamide (TAF): TAF is significantly more stable in plasma.[4][7] It largely bypasses plasma hydrolysis and is efficiently transported into target cells, such as peripheral blood mononuclear cells (PBMCs) and hepatocytes.[5] Intracellularly, TAF is primarily hydrolyzed by the lysosomal serine protease Cathepsin A (CatA) to form the intermediate tenofovir-alanine conjugate, which is then converted to tenofovir. This intracellular conversion "traps" tenofovir inside the target cell, where it is subsequently phosphorylated to the active TFV-DP. This targeted delivery mechanism allows for a much lower oral dose (10 mg or 25 mg).[3]

G cluster_cell Target Cell (e.g., Lymphocyte) TDF TDF (300 mg) TFV_plasma Tenofovir (High Conc.) TDF->TFV_plasma Plasma Esterases (Rapid Hydrolysis) TAF TAF (25 mg) TAF_stable TAF (Stable) TFV_cell Tenofovir TFV_plasma->TFV_cell Cellular Uptake TAF_cell TAF TAF_stable->TAF_cell Efficient Cellular Uptake TFV_DP Tenofovir-DP (Active) TFV_cell->TFV_DP Cellular Kinases (Phosphorylation) TAF_cell->TFV_cell Intracellular Cathepsin A RT Viral Reverse Transcriptase TFV_DP->RT Inhibition

Comparative Pharmacokinetic Profile

The structural differences directly translate into distinct pharmacokinetic (PK) advantages for TAF. The primary goal of TAF's design—to increase plasma stability and enhance intracellular delivery—is validated by its PK profile.

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Rationale / Implication
Standard Oral Dose 300 mg10 mg or 25 mgTAF's efficient delivery allows for a >90% dose reduction.[3]
Plasma Stability Low (rapidly hydrolyzed)High (stable in plasma)TAF remains intact in the plasma, allowing for delivery to target cells.[4][7]
Plasma Tenofovir AUC High91% Lower than TDFReduced systemic exposure to tenofovir minimizes off-target effects on kidneys and bone.[3]
Intracellular TFV-DP Standard Concentration6.5-fold Higher than TDFTAF delivers significantly more active drug to target cells, enhancing antiviral potency at a lower dose.[3]

Comparative Efficacy Analysis

In Vitro Antiviral Activity

Preclinical studies have consistently demonstrated the superior potency of TAF compared to TDF, particularly under conditions that mimic the in vivo environment. While both prodrugs show similar potency in standard cell culture media, TAF's advantage becomes clear in the presence of human serum.

In one key study, TAF maintained its antiviral potency after being pre-treated in 100% human serum, reflecting its high plasma stability. In stark contrast, the antiviral activity of TDF was reduced by over 90% under the same conditions due to its rapid degradation in serum.[4] This fundamental difference in stability is a key predictor of TAF's improved in vivo performance.

Clinical Efficacy in HIV-1 Treatment
Study EndpointTAF-based RegimenTDF-based RegimenKey Finding
Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 144 84.2%80.0%TAF demonstrated statistically superior efficacy over the long term.

These results confirm that the enhanced pharmacokinetic profile of TAF translates into robust and durable clinical efficacy.

Safety and Tolerability Profile

The most significant clinical advantage of TAF over TDF lies in its improved safety profile, particularly concerning renal and bone health. This is a direct consequence of the 91% lower plasma tenofovir concentrations achieved with TAF.[3] High levels of circulating tenofovir are known to contribute to proximal renal tubulopathy and reductions in bone mineral density (BMD).[3]

Clinical trials have consistently validated the improved safety of TAF:

Safety ParameterTenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)Significance
Mean % Change in Spine BMD (Week 96) -1.73% smaller decrease vs. TDFBaseline decreaseTAF has a significantly smaller negative impact on bone density.[3]
Mean % Change in Hip BMD (Week 96) -1.48% smaller decrease vs. TDFBaseline decreaseTAF better preserves bone mineral density at the hip.[3]
Renal-Related Discontinuations (Week 144) 0 participants12 participantsTAF is associated with a significantly lower risk of renal adverse events leading to treatment cessation.
Cases of Proximal Tubulopathy (Week 144) 0 cases4 casesTAF demonstrates a superior renal safety profile.

While TAF is associated with greater increases in lipids (total cholesterol and LDL) compared to TDF, the total cholesterol to HDL ratio has shown no significant difference between the two agents.

Featured Experimental Protocol: In Vitro Antiviral Activity Assay

To determine and compare the intrinsic potency of TAF and TDF, a standardized in vitro antiviral activity assay is essential. The following protocol provides a framework for such an experiment.

Objective: To determine the 50% effective concentration (EC₅₀) of TAF and TDF against a laboratory-adapted strain of HIV-1 in Peripheral Blood Mononuclear Cells (PBMCs).

Methodology:

  • Cell Isolation and Preparation:

    • Isolate PBMCs from whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

    • Activate the PBMCs by culturing for 2-3 days in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, antibiotics, and phytohemagglutinin (PHA) and IL-2.

  • Drug Preparation:

    • Prepare stock solutions of TAF and TDF in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

    • Perform serial dilutions of each compound in cell culture medium to achieve a range of final concentrations for testing (e.g., from 100 nM down to 0.01 nM).

  • Infection Assay:

    • Plate the activated PBMCs in a 96-well plate at a density of 1 x 10⁵ cells per well.

    • Add the diluted compounds to the appropriate wells. Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug).

    • Infect the cells (excluding cell control wells) with a pre-titered amount of an HIV-1 laboratory strain (e.g., HIV-1 IIIB).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 7 days.

  • Quantification of Viral Replication:

    • After the incubation period, collect the cell culture supernatant from each well.

    • Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit. The amount of p24 antigen is directly proportional to the extent of viral replication.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the virus control wells.

    • Plot the percentage of inhibition against the drug concentration on a logarithmic scale.

    • Use non-linear regression analysis (e.g., a four-parameter dose-response curve) to calculate the EC₅₀ value for each compound. The EC₅₀ is the concentration of the drug that inhibits viral replication by 50%.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate & Activate PBMCs C Plate PBMCs A->C B Prepare Serial Dilutions of TAF & TDF D Add Drug Dilutions B->D C->D E Infect with HIV-1 D->E F Incubate for 7 Days E->F G Measure p24 Antigen in Supernatant (ELISA) F->G H Calculate % Inhibition G->H I Determine EC50 via Non-linear Regression H->I

Conclusion

Tenofovir alafenamide represents a significant and successful evolution of the tenofovir prodrug concept. Through rational drug design, TAF achieves a superior pharmacological profile compared to TDF, characterized by high plasma stability and targeted intracellular delivery. This translates into a clinical profile where TAF provides efficacy that is at least non-inferior, and in some cases superior, to that of TDF, all while being administered at a more than 90% lower dose.[3]

The most critical differentiator is TAF's demonstrably improved renal and bone safety profile, a direct result of minimizing systemic tenofovir exposure.[3] For drug development professionals, the TAF versus TDF story serves as a powerful case study in how optimizing a drug's pharmacokinetic properties through prodrug modification can lead to a substantially enhanced therapeutic index, improving long-term outcomes for patients.

References

  • In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. National Institutes of Health.
  • GS-7340 Stronger Than TDF in Human Serum, Synergistic With Other ARVs . NATAP.org. Available at: [Link]

  • Comparison of Efficacy and Safety of Tenofovir Alafenamide versus Tenofovir Disoproxil in Chronic Hepatitis B Virus Infection: A Systematic Review and Meta-Analysis of Randomized Controlled Trials . ResearchGate. Available at: [Link]

  • Tenofovir alafenamide as compared to tenofovir disoproxil fumarate in the management of chronic hepatitis B with recent trends in patient demographics . PubMed. Available at: [Link]

  • Activation of 9-[(R)-2-[[(S)-[[(S)-1-(Isopropoxycarbonyl)ethyl]amino] phenoxyphosphinyl]-methoxy]propyl]adenine (GS-7340) and other tenofovir phosphonoamidate prodrugs by human proteases . PubMed. Available at: [Link]

  • Brief Report: Randomized, Double-Blind Comparison of Tenofovir Alafenamide (TAF) vs Tenofovir Disoproxil Fumarate (TDF), Each Coformulated With Elvitegravir, Cobicistat, and Emtricitabine (E/C/F) for Initial HIV-1 Treatment: Week 144 Results . PubMed. Available at: [Link]

  • Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? . National Institutes of Health. Available at: [Link]

  • Tenofovir Isopropyl Carbamate . Pharmaffiliates. Available at: [Link]

  • Tenofovir-DF PK Fact Sheet . University of Liverpool. Available at: [Link]

  • Plasma and Intracellular Pharmacokinetics of Tenofovir Disoproxil Fumarate 300 mg Every 48 Hours vs 150 mg Once Daily in HIV-Infected Adults With Moderate Renal Function Impairment . National Institutes of Health. Available at: [Link]

  • Tenofovir-impurities . Pharmaffiliates. Available at: [Link]

  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance . Der Pharma Chemica. Available at: [Link]

  • The impurity chloromethyl isopropyl carbonate (CMIC) in tenofovir disoproxil . World Health Organization. Available at: [Link]

  • What is the mechanism of Tenofovir? . Patsnap Synapse. Available at: [Link]

  • Tenofovir pro-drug GS-7340 shows good safety and efficacy in short study . aidsmap. Available at: [Link]

  • Tenofovir | C9H14N5O4P . PubChem. Available at: [Link]

Sources

A Comparative Safety Analysis for Next-Generation Antivirals: Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolution of Tenofovir Prodrugs

Tenofovir, a potent nucleotide reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. However, its low oral bioavailability necessitated the development of prodrugs to enhance its delivery. The first-generation prodrug, Tenofovir Disoproxil Fumarate (TDF), gained widespread clinical use but was associated with long-term renal and bone toxicities due to high circulating plasma levels of tenofovir. This spurred the development of a second-generation prodrug, Tenofovir Alafenamide (TAF), designed to more efficiently deliver tenofovir into target cells, thereby reducing systemic exposure and mitigating off-target toxicities.

This guide provides a detailed comparative analysis of the safety profiles of TAF and TDF, grounded in their distinct metabolic pathways. We will explore the mechanistic basis for their differential effects on renal and bone health, present key comparative clinical data, and provide a standardized protocol for assessing renal toxicity in preclinical models.

Mechanism of Action and Metabolic Pathways: A Tale of Two Prodrugs

The fundamental difference in the safety profiles of TAF and TDF lies in their activation pathways. TDF is rapidly converted to tenofovir in the plasma by esterases. This leads to high systemic levels of tenofovir, which is then taken up by cells, including those not targeted by the virus, such as renal proximal tubule cells and osteoblasts.

In contrast, TAF is more stable in plasma and is primarily metabolized intracellularly. It is taken up by target cells, such as lymphocytes and hepatocytes, where it is converted by cathepsin A to tenofovir. This targeted delivery mechanism results in significantly lower plasma concentrations of tenofovir compared to TDF, while achieving higher intracellular concentrations of the active diphosphorylated form, tenofovir-diphosphate (TFV-DP).

G cluster_0 Tenofovir Disoproxil Fumarate (TDF) Pathway cluster_1 Tenofovir Alafenamide (TAF) Pathway TDF TDF (Oral Administration) Plasma_TDF Plasma TDF->Plasma_TDF Absorption Tenofovir_Plasma Tenofovir (High Concentration) Plasma_TDF->Tenofovir_Plasma Esterase Hydrolysis Renal_Tubules Renal Proximal Tubules Tenofovir_Plasma->Renal_Tubules Uptake & Potential Toxicity Bone Bone Tenofovir_Plasma->Bone Uptake & Potential Toxicity Target_Cells_TDF Target Cells (e.g., Lymphocytes) Tenofovir_Plasma->Target_Cells_TDF Uptake TFV_DP_TDF Tenofovir-Diphosphate (Active) Target_Cells_TDF->TFV_DP_TDF Phosphorylation TAF TAF (Oral Administration) Plasma_TAF Plasma (Stable) TAF->Plasma_TAF Absorption Target_Cells_TAF Target Cells (e.g., Lymphocytes, Hepatocytes) Plasma_TAF->Target_Cells_TAF Cellular Uptake Tenofovir_TAF Tenofovir Target_Cells_TAF->Tenofovir_TAF Cathepsin A Hydrolysis Tenofovir_Plasma_Low Tenofovir (Low Concentration) Target_Cells_TAF->Tenofovir_Plasma_Low Efflux TFV_DP_TAF Tenofovir-Diphosphate (High Concentration) Tenofovir_TAF->TFV_DP_TAF Phosphorylation

Caption: Metabolic pathways of TDF and TAF, highlighting differences in plasma tenofovir exposure.

Comparative Safety Profile: Renal and Bone Health

The improved safety profile of TAF is most evident in its reduced impact on renal function and bone mineral density.

Renal Safety

High plasma concentrations of tenofovir following TDF administration lead to its accumulation in renal proximal tubule cells via the organic anion transporters OAT1 and OAT3. This accumulation can cause mitochondrial toxicity, leading to tubular dysfunction, Fanconi syndrome, and a decline in the estimated glomerular filtration rate (eGFR). In contrast, the lower plasma tenofovir levels with TAF result in significantly less renal accumulation and, consequently, a more favorable renal safety profile.

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Median Change in eGFR Significant decline observed in multiple studiesMinimal to no decline
Proteinuria/Albuminuria Higher incidence and magnitudeLower incidence and magnitude
Proximal Tubular Dysfunction More frequent occurrenceRare occurrence

Data synthesized from multiple clinical trials comparing TDF and TAF-based regimens.

Bone Safety

Tenofovir has been shown to have off-target effects on osteoblasts, impairing their function and leading to decreased bone formation and reduced bone mineral density (BMD). The higher systemic exposure to tenofovir with TDF is associated with greater decreases in BMD at the hip and spine compared to TAF-containing regimens. TAF's lower plasma tenofovir levels result in less bone accumulation and a more favorable bone safety profile.

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Median % Change in Hip BMD Larger decreases observedSignificantly smaller decreases
Median % Change in Spine BMD Larger decreases observedSignificantly smaller decreases
Biomarkers of Bone Turnover Greater increases in markers of bone resorptionSmaller changes in bone turnover markers

Data synthesized from multiple clinical trials comparing TDF and TAF-based regimens.

Experimental Protocol: Preclinical Assessment of Renal Toxicity

This protocol outlines a standard approach for evaluating and comparing the potential renal toxicity of tenofovir prodrugs in a rodent model.

Objective: To assess and compare the effects of TDF and TAF on renal function and histology in rats.

Methodology:

  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Dosing:

    • Vehicle control (e.g., 0.5% methylcellulose).

    • TDF (e.g., 300 mg/kg/day, oral gavage).

    • TAF (e.g., 30 mg/kg/day, oral gavage).

    • Rationale for dose selection should be based on achieving clinically relevant exposures.

  • Duration: 28 days.

  • Endpoints:

    • Weekly: Body weight, food and water consumption.

    • Day 28 (Terminal):

      • Serum Chemistry: Blood Urea Nitrogen (BUN), Creatinine.

      • Urinalysis: Urine volume, protein, glucose, kidney injury biomarkers (e.g., KIM-1, Clusterin).

      • Histopathology: Kidneys fixed in 10% neutral buffered formalin, processed, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of the renal cortex and medulla.

G start Acclimatization (7 days) randomization Randomization into Treatment Groups (n=8-10/group) start->randomization dosing Daily Oral Gavage (28 days) randomization->dosing monitoring Weekly Monitoring (Body Weight, etc.) dosing->monitoring termination Terminal Procedures (Day 28) dosing->termination blood Blood Collection (Serum Chemistry) termination->blood urine Urine Collection (Urinalysis) termination->urine necropsy Necropsy & Kidney Harvesting termination->necropsy analysis Data Analysis & Interpretation blood->analysis urine->analysis histology Histopathology (H&E Staining) necropsy->histology histology->analysis

Caption: Workflow for a 28-day rodent study to assess renal toxicity of tenofovir prodrugs.

Conclusion

The development of Tenofovir Alafenamide represents a significant advancement in the safety of tenofovir-based therapies. Its unique intracellular activation pathway minimizes systemic tenofovir exposure, leading to a clinically meaningful reduction in renal and bone toxicities compared to its predecessor, Tenofovir Disoproxil Fumarate. This improved safety profile allows for more durable and safer long-term treatment for patients with HIV and HBV. For researchers and drug development professionals, the TAF-TDF comparison serves as a prime example of how innovative prodrug design can enhance the therapeutic index of potent antiviral agents.

References

  • Gallant, J. E., & Perno, C. F. (2017). The Safety of Tenofovir Alafenamide for the Treatment of HIV-1 Infection. Clinical Infectious Diseases, 64(5), 664–667. [Link]

  • Gupta, S. K., Post, F. A., Arribas, J. R., & Eron, J. J., Jr. (2019). Renal safety of tenofovir alafenamide: a comparison with tenofovir disoproxil fumarate. AIDS, 33(10), 1549–1559. [Link]

  • Kearney, B. P., Mathias, A. A., & Magee, M. (2015). The Pharmacokinetics and Safety of Tenofovir Alafenamide. Clinical Pharmacokinetics, 54(11), 1157–1168. [Link]

Comparative In Vitro Cytotoxicity: Tenofovir Disoproxil Fumarate (TDF) vs. Tenofovir Alafenamide (TAF)

[1][2]

Executive Summary

Verdict: While both prodrugs deliver the same active parent compound (Tenofovir), their cytotoxicity profiles are diametrically opposed due to their stability in plasma.[1]

  • TDF is a "leaky" prodrug. It hydrolyzes rapidly in plasma, releasing free Tenofovir (TFV) systemically.[1] This free TFV is actively transported into renal proximal tubule cells via OAT1/OAT3 transporters, leading to mitochondrial accumulation and nephrotoxicity.

  • TAF is a "tight" prodrug.[1] It remains stable in plasma and enters cells passively. It is selectively activated intracellularly by Cathepsin A (CatA) , an enzyme highly expressed in lymphoid tissue (target) and hepatocytes, but less so in renal tubules.[1]

The Result: In vitro models show TAF achieves 4–7x higher intracellular active drug concentration in target immune cells with significantly reduced cytotoxicity in off-target renal cells compared to TDF.

Mechanistic Divergence: The "Why" Behind the Toxicity

To accurately model cytotoxicity in the lab, one must understand the activation pathway.[1] TDF toxicity is largely an extracellular-to-intracellular transport event (driven by renal OAT transporters), whereas TAF efficacy is an intracellular enzymatic event (driven by Cathepsin A).[1]

Pathway Visualization

The following diagram illustrates the differential metabolic fate that dictates the cytotoxicity profile.

TDF_vs_TAF_Metabolismcluster_plasmaPlasma / Extracellular Spacecluster_renalOff-Target: Renal Proximal Tubule Cellcluster_targetTarget: PBMC / LymphocyteTDFTDF (Prodrug)TFV_PlasmaFree Tenofovir (TFV)TDF->TFV_PlasmaRapid Hydrolysis(Esterases)TAFTAF (Prodrug)TAF->TAFStableCatACathepsin A(Lysosomal)TAF->CatAPassive EntryOATOAT1 / OAT3TransporterTFV_Plasma->OATActive UptakeMito_ToxMitochondrial Toxicity(Pol-γ Inhibition)OAT->Mito_ToxAccumulationTFV_DPTenofovir-DP(Active Antiviral)CatA->TFV_DPIntracellularHydrolysis

Figure 1: Differential activation pathways.[1][2] TDF releases free TFV in plasma, causing OAT-mediated renal accumulation. TAF remains intact until entering target cells containing Cathepsin A.

Comparative Data Analysis

The following data synthesizes key findings from seminal in vitro studies (Bam et al., Paintsil et al., and Gilead Sciences datasets).

Table 1: Cytotoxicity & Potency Profiles
ParameterTDF (Disoproxil Fumarate)TAF (Alafenamide)Clinical Implication
Plasma Half-Life ~0.4 minutes (Rapid hydrolysis)~30–90 minutes (Stable)TDF floods plasma with free TFV.[1]
Target Cell Loading (PBMCs) Baseline (1x)4–7x Higher TAF is more potent at lower doses.[1]
Renal Cell Uptake (HK-2) High (via OAT1/3)Low (Passive diffusion)TDF is nephrotoxic; TAF is renal-sparing.[1]
Mitochondrial DNA Depletion Observed at high concentrationsNone at clinical exposureTAF spares Pol-

function.
CC

(MT-2 Cells)
> 50

M
> 20

M
Both have low intrinsic cytotoxicity to T-cells.[1]
EC

(HIV-1)
~10–20 nM~2–5 nMTAF has a superior Therapeutic Index.[1]
Expert Insight on Data Interpretation

Do not confuse potency with toxicity. In pure cell culture (without the pharmacokinetic context of plasma stability), TAF often appears more cytotoxic (lower CC

1
  • Correction Factor: To model clinical safety in vitro, you must use OAT-overexpressing renal cells exposed to free Tenofovir (to mimic TDF) vs. Parent TAF (to mimic TAF).

Experimental Protocols

To validate these differences in your laboratory, use the following self-validating protocols.

Protocol A: Assessment of Mitochondrial Toxicity (mtDNA/nDNA Ratio)

This is the gold standard for assessing NRTI-induced toxicity, as Tenofovir can weakly inhibit DNA Polymerase

1

Objective: Determine if prodrug accumulation causes mitochondrial DNA depletion. Cell Model: HepG2 (liver) or Renal Proximal Tubule Epithelial Cells (RPTECs).[1][3]

  • Treatment Phase:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Treat with TDF or TAF at

      
      , 
      
      
      , and
      
      
      
      
      concentrations for 10–14 days .
    • Critical Control: Include ddC (Zalcitabine) at 1

      
      M as a positive control (known potent mitochondrial toxin).[1]
      
    • Maintenance: Split cells every 3–4 days to maintain log-phase growth; re-add drug with fresh media.

  • DNA Extraction:

    • Harvest

      
       cells.
      
    • Extract total DNA using a silica-column based kit (e.g., DNeasy). Do not use phenol-chloroform (inhibits downstream qPCR).[1]

  • qPCR Quantification (The "Self-Validating" Step):

    • Target 1 (Mitochondrial): ND1 or COXII gene.[1]

    • Target 2 (Nuclear):

      
      -Globin  or GAPDH  gene (single copy preferred).[1]
      
    • Calculation: Calculate relative mtDNA content using the

      
       method.[1]
      
    • Validation: The ddC control must show >50% depletion of mtDNA for the assay to be valid.[1]

Protocol B: Renal Transport Toxicity (OAT-Dependent)

Standard HK-2 cells often lose OAT1 transporter expression in culture. To correctly compare TDF vs. TAF nephrotoxicity, you must use a transport-competent model.

Cell Model: OAT1-transfected CHO cells or Primary RPTECs (within passage 3).

  • Setup:

    • Culture cells in Transwell inserts to allow polarized growth.[1]

  • Exposure:

    • TDF Arm: Treat with Free Tenofovir (1–50

      
      M).[1] Reasoning: TDF hydrolyzes in plasma before reaching the kidney; the kidney sees free TFV.[1]
      
    • TAF Arm: Treat with Intact TAF (0.1–5

      
      M).[1]
      
  • Readout:

    • Viability: CellTiter-Glo (ATP quantification) is superior to MTT for mitochondrial toxins.[1]

    • Lactate Production: Measure supernatant lactate. Increased lactate indicates a shift to anaerobic glycolysis due to mitochondrial failure (Warburg effect).[1]

Scientist-to-Scientist: Troubleshooting & Nuance

1. The "HK-2 Paradox"

  • Issue: You treat HK-2 cells with TDF and see no toxicity.

  • Cause: Immortalized HK-2 cells rapidly downregulate organic anion transporters (OAT1/3).[1] Without these, they cannot actively uptake free Tenofovir, rendering them artificially resistant.

  • Fix: Always verify OAT expression via Western Blot before starting toxicity assays, or use primary cells.

2. Stability in Media

  • TDF is chemically unstable in neutral pH cell culture media containing serum (esterases are present in FBS).[1] If you add TDF to media, it will convert to TFV within hours.

  • Recommendation: If studying the prodrug entry of TDF, use serum-free media for short pulse experiments (1–4 hours).[1] For long-term toxicity, treat directly with free Tenofovir to mimic the systemic exposure profile of TDF.[1]

References

  • Bam, R. A., et al. (2014).[1] "Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors." Antiviral Therapy.[1][3][4][5][6][7][8][9][10][11] Link

  • Sax, P. E., et al. (2015).[1] "Tenofovir alafenamide versus tenofovir disoproxil fumarate, coformulated with elvitegravir, cobicistat, and emtricitabine, for initial treatment of HIV-1 infection." The Lancet.[1] Link

  • Birkus, G., et al. (2002).[1] "Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors." Antimicrobial Agents and Chemotherapy. Link[1]

  • Paintsil, E., et al. (2020).[12][1] "Tenofovir alafenamide does not inhibit mitochondrial function and cholesterol biosynthesis in human T lymphoblastoid cell line."[12] Antiviral Research. Link

  • Kohler, J. J., et al. (2011).[1] "Tenofovir renal toxicity targets mitochondria of renal proximal tubules."[1][13][14] Laboratory Investigation. Link[1]

Sources

Comparative Pharmacokinetics of Tenofovir Prodrugs: TDF vs. TAF

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Evolution

Tenofovir (TFV) is a potent nucleotide analogue reverse transcriptase inhibitor (NtRTI). However, its phosphonate group renders it negatively charged at physiological pH, resulting in poor oral bioavailability and limited membrane permeability. To overcome this, prodrug strategies were developed.

This guide compares the two primary prodrugs: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) .[1][2] While both deliver the same active parent compound (Tenofovir), their pharmacokinetic (PK) profiles differ radically due to distinct mechanisms of activation.

  • TDF relies on rapid plasma hydrolysis, leading to high systemic exposure and "passive" loading of target cells.[3]

  • TAF utilizes a phosphonamidate mask that is stable in plasma, allowing for targeted intracellular delivery via Cathepsin A (CatA) hydrolysis.

Mechanistic Divergence: The "Why" Behind the Data

The superior safety profile of TAF is not accidental; it is a direct consequence of its metabolic stability.

TDF: The "Leaky Bucket" Model

Upon oral administration, TDF is rapidly hydrolyzed by non-specific esterases in the gut and plasma (and Carboxylesterase-1 in the liver). This releases free Tenofovir (TFV) into the systemic circulation before it reaches the target immune cells.

  • Consequence: High circulating levels of TFV.

  • Cell Entry: Free TFV enters cells poorly via passive diffusion or organic anion transporters.

  • Off-Target Effect: High plasma TFV loads renal proximal tubule cells via OAT1/OAT3 transporters, causing mitochondrial toxicity.

TAF: The "Trojan Horse" Model

TAF contains a phosphonamidate bond that is resistant to plasma esterases. It remains intact in the bloodstream (plasma half-life ~30–90 mins).

  • Cell Entry: TAF enters Peripheral Blood Mononuclear Cells (PBMCs) passively and via uptake transporters.

  • Activation: Once inside the cell, the lysosomal enzyme Cathepsin A (CatA) cleaves the phenol-alanine moiety. This traps the drug inside the cell, where it is phosphorylated to the active metabolite Tenofovir Diphosphate (TFV-DP) .[3][4]

  • Result: TAF achieves higher intracellular concentrations with 90% lower plasma exposure.

Pathway Visualization

The following diagram illustrates the differential metabolic fates of TDF and TAF.

Tenofovir_Metabolism cluster_plasma Plasma / Systemic Circulation cluster_cell Target Cell (PBMC) / Lymphoid Tissue cluster_kidney Renal Proximal Tubule (Toxicity Site) TDF TDF (Prodrug) TFV_Plasma Free TFV (High Conc.) TDF->TFV_Plasma Rapid Hydrolysis (Plasma Esterases) TFV_Cell Intracellular TFV TFV_Plasma->TFV_Cell Passive Diffusion (Inefficient) Mito_Tox Mitochondrial Toxicity TFV_Plasma->Mito_Tox OAT1/3 Transport (High Affinity) TAF TAF (Prodrug) TAF->TFV_Cell Direct Entry (Stable in Plasma) TFV_DP TFV-DP (Active Metabolite) TFV_Cell->TFV_DP Phosphorylation (Kinases) CatA Cathepsin A (Enzyme) TFV_Cell->CatA CatA->TFV_Cell Hydrolysis

Caption: Comparative metabolic pathways. TDF degrades in plasma causing renal exposure; TAF remains stable until intracellular activation by Cathepsin A.[5]

Quantitative Comparison: The Data

The following table synthesizes data from key registrational trials and PK studies. Note the inverse relationship between plasma exposure and intracellular efficacy.

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Impact
Standard Dose 300 mg QD25 mg QD (10 mg w/ booster)92% lower mass load
Plasma TFV AUC ~2000–3000 ng·h/mL~200–300 ng·h/mL90% reduction in systemic exposure
PBMC TFV-DP Conc. Baseline (Reference)4-fold to 7-fold higherHigher potency in target cells
Plasma Half-life ~17 hours (as TFV)~0.5 hours (as TAF)TAF is rapidly cleared or taken up
Intracellular Half-life ~150 hours~150–180 hoursSupports once-daily dosing for both
Renal Accumulation High (via OAT1/OAT3)Negligible (Not an OAT substrate)Improved renal safety profile

Key Insight: TAF achieves a higher intracellular concentration of the active metabolite (TFV-DP) despite a 12-fold lower administered dose.

Experimental Protocol: Quantifying Intracellular TFV-DP

For researchers validating these PK differences, measuring plasma TFV is insufficient. You must quantify the intracellular active metabolite (TFV-DP) in PBMCs.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

Sample Preparation Workflow
  • PBMC Isolation: Isolate PBMCs from whole blood using a Ficoll-Paque density gradient.

  • Cell Counting: Count cells to normalize data (concentration per

    
     cells).
    
  • Washing: Wash 3x with ice-cold PBS to remove extracellular drug.

  • Lysis & Extraction:

    • Add 70% Ice-Cold Methanol (stops metabolism immediately).

    • Add Internal Standard (stable isotope labeled TFV-DP).

    • Vortex and incubate at -20°C for 30 mins.

    • Centrifuge (15,000 x g) to pellet debris.

  • Reconstitution: Evaporate supernatant and reconstitute in mobile phase.

LC-MS/MS Configuration
  • Challenge: TFV-DP is highly polar and does not retain well on standard C18 columns.

  • Solution: Use Anion Exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) columns.

  • Detection: Positive or Negative Ion Mode (Negative often preferred for phosphates).

Protocol Diagram

LCMS_Protocol Step1 1. Whole Blood Collection (EDTA Tubes) Step2 2. Ficoll Gradient Separation (Isolate PBMCs) Step1->Step2 Step3 3. Cell Count & Wash (Remove Extracellular Drug) Step2->Step3 Step4 4. Lysis: 70% Cold Methanol + Internal Standard Step3->Step4 Critical: Keep on Ice Step5 5. Centrifugation & Evaporation Step4->Step5 Step6 6. LC-MS/MS Analysis (HILIC Column / MRM Mode) Step5->Step6 Quantify TFV-DP

Caption: Step-by-step workflow for isolating and quantifying intracellular Tenofovir Diphosphate.

Clinical Implications of PK Differences

The pharmacokinetic divergence translates directly to clinical safety outcomes:

  • Renal Safety:

    • Mechanism: TDF-derived TFV is actively transported into renal proximal tubule cells by Organic Anion Transporters 1 and 3 (OAT1/OAT3).[2]

    • TAF Advantage: TAF is not a substrate for OAT1/OAT3.[2] This prevents the "concentration effect" in the kidney, significantly reducing the risk of proximal tubulopathy and Fanconi syndrome.

  • Bone Mineral Density (BMD):

    • High circulating TFV affects phosphate metabolism. TAF patients show significantly less BMD loss in spine and hip compared to TDF patients due to the 90% reduction in plasma TFV.

References

  • Ray, A. S., et al. (2016). "Tenofovir Alafenamide: A Novel Prodrug of Tenofovir for the Treatment of Human Immunodeficiency Virus."[2][5][7] Antiviral Research. Link

  • Sax, P. E., et al. (2015). "Tenofovir Alafenamide versus Tenofovir Disoproxil Fumarate, Coformulated with Elvitegravir, Cobicistat, and Emtricitabine, for Initial Treatment of HIV-1 Infection."[8][9] The Lancet. Link

  • Ruane, P. J., et al. (2013). "Antiviral Activity, Safety, and Pharmacokinetics/Pharmacodynamics of Tenofovir Alafenamide as 10-Day Monotherapy in HIV-1-Positive Adults." JAIDS. Link

  • Bamnid, S., et al. (2017). "Tenofovir Alafenamide Is Not a Substrate for Renal Organic Anion Transporters (OATs) and Does Not Exhibit OAT-dependent Cytotoxicity."[2] Antiviral Therapy.[1][2][4][8][9][10][11][12][13] Link

  • Cervia, J. S., et al. (2018). "Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid." Journal of Analytical Toxicology. Link

Sources

Comparative Guide: Validating Tenofovir Isopropyl Carbamate (TIC) Efficacy Against Resistant Strains

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Prodrug Stability-Resistance Nexus

The development of Tenofovir Isopropyl Carbamate (TIC) represents a strategic evolution in nucleotide reverse transcriptase inhibitor (NRTI) design. While Tenofovir Disoproxil Fumarate (TDF) relies on carbonate hydrolysis and Tenofovir Alafenamide (TAF) utilizes phosphonamidate cleavage, the carbamate linkage offered by TIC aims to optimize the trade-off between plasma stability and intracellular activation.

This guide outlines the validation framework required to position TIC against the "Gold Standards" (TDF and TAF), specifically targeting K65R-mediated resistance . The central hypothesis for validation is not that TIC changes the active inhibitor (Tenofovir-diphosphate, TFV-DP), but that its carbamate moiety facilitates superior intracellular loading, overcoming the K65R discrimination threshold via mass action.

Mechanistic Rationale & Comparative Profile

To validate TIC, one must first benchmark its physicochemical and metabolic behavior against existing prodrugs. The K65R mutation in Reverse Transcriptase (RT) reduces the incorporation efficiency of TFV-DP.[1] Therefore, efficacy is a function of the Intracellular Inhibitory Quotient (IQ) .

Table 1: Comparative Prodrug Architecture
FeatureTenofovir Disoproxil (TDF) Tenofovir Alafenamide (TAF) Tenofovir Isopropyl Carbamate (TIC)
Linkage Type Bis-isopropyl Carbonate Phosphonamidate Isopropyl Carbamate
Plasma Half-life Low (< 1 min in humans)High (~30-90 min)Target: Moderate-High
Activation Enzyme Unspecific Esterases (Plasma/Gut)Cathepsin A (Lysosomal)Carboxylesterases (CES1/CES2)
Intracellular TFV-DP Baseline (Reference)~5-7x vs. TDFValidation Goal: >4x vs. TDF
Resistance Strategy Vulnerable to K65ROvercomes K65R via Mass ActionTarget: Mass Action Equivalence
Mechanistic Pathway Visualization

The following diagram illustrates the critical difference in activation pathways that must be validated.

TIC_Activation_Pathway TIC_Plasma TIC (Plasma) Carbamate Linkage TIC_Cell TIC (Intracellular) TIC_Plasma->TIC_Cell Passive/Active Transport (High Stability) TFV Tenofovir (TFV) Negatively Charged TIC_Plasma->TFV Premature Hydrolysis (Plasma Instability) Hydrolysis Enzymatic Cleavage (CES1 / CES2) TIC_Cell->Hydrolysis Hydrolysis->TFV TFV_DP TFV-Diphosphate (Active Metabolite) TFV->TFV_DP Kinases (Adenylate Kinase) RT_Wild Wild Type RT Incorporation TFV_DP->RT_Wild High Affinity RT_K65R K65R Mutant RT Discrimination TFV_DP->RT_K65R Reduced Affinity (Requires High [Conc])

Caption: Pathway illustrating the necessity of intracellular stability for TIC to generate sufficient TFV-DP to overcome K65R discrimination.

Experimental Validation Protocols

Scientific integrity requires a "self-validating" system. You cannot claim efficacy against resistance without proving why it works (Intracellular Pharmacokinetics).

Protocol A: Intracellular Metabolite Quantification (LC-MS/MS)

Objective: Prove that TIC delivers sufficient TFV-DP to overcome the K65R discrimination penalty.

Methodology:

  • Cell System: PBMCs (Peripheral Blood Mononuclear Cells) activated with PHA/IL-2.

  • Dosing: Incubate cells with equimolar concentrations (e.g., 1 µM) of TDF, TAF, and TIC for 24 hours.

  • Lysis & Extraction:

    • Wash cells 3x with ice-cold PBS (critical to remove extracellular drug).

    • Lyse with 70% Methanol (pre-chilled to -20°C) to stop metabolic activity immediately.

  • Quantification:

    • Use Ion-Pairing LC-MS/MS (e.g., Sciex 6500+).

    • Internal Standard: Use isotopically labeled Tenofovir-DP (

      
      -TFV-DP).
      
  • Success Metric: TIC must achieve intracellular TFV-DP concentrations significantly higher than TDF (p < 0.05) and comparable to TAF.

Protocol B: Phenotypic Susceptibility Assay (K65R Mutant)

Objective: Determine the Fold Change (FC) in EC50 against resistant strains.

Methodology:

  • Viral Constructs:

    • WT: NL4-3 backbone.

    • Mutant: Site-directed mutagenesis to introduce K65R (Lysine to Arginine at codon 65).

    • Control: M184V (High-level 3TC resistance, hypersusceptible to TFV) to validate assay sensitivity.

  • Assay Platform: Monogram Biosciences PhenoSense or equivalent GFP/Luciferase reporter assay in MT-2 or TZM-bl cells.

  • Workflow:

    • Infect cells with WT or K65R virus.

    • Treat with serial dilutions of TIC, TDF, and TAF (9-point curve).

    • Readout at 48-72 hours via luminescence.

  • Calculation:

    • Calculate

      
       for WT and K65R.
      
    • 
      .
      
    • Target: TIC should maintain an FC < 2.0 (Clinical Cutoff), similar to TAF.

Experimental Workflow Diagram

Validation_Workflow cluster_0 Phase 1: Metabolic Stability cluster_1 Phase 2: Intracellular PK cluster_2 Phase 3: Antiviral Potency S1 Plasma Stability (Human/Dog) P1 PBMC Loading S1->P1 Select Stable Candidates S2 S9 Fraction (Liver/Intestine) S2->P1 P2 LC-MS/MS (TFV-DP Quant) P1->P2 V2 Phenotypic Assay (EC50 Determination) P2->V2 Correlate Loading with Potency V1 Site-Directed Mutagenesis (K65R, M184V) V1->V2

Caption: Step-by-step validation pipeline from metabolic stability to phenotypic resistance profiling.

Data Interpretation & Criteria for Success

When analyzing the data for TIC, use the following interpretive framework. The "Resistant" label is not binary; it is relative to the achievable intracellular dose.

The Stability-Loading Correlation

If TIC shows high plasma stability but low antiviral potency, the carbamate linkage may be too stable (not cleaved by intracellular esterases).

  • Check: Compare Liver S9 fraction stability vs. Plasma stability.

  • Ideal Profile: High Plasma Stability (

    
     min) + High S9 Clearance (Rapid activation).
    
The K65R Breakpoint
  • TDF Profile: K65R typically confers a 1.5 to 4-fold increase in

    
    . Because TDF loading is inefficient, this small shift can lead to clinical failure.
    
  • TIC Success Criteria: Even if the Fold Change (FC) is 2.0, if the absolute

    
     of TIC against K65R is still in the low nanomolar range (e.g., < 10 nM), the drug is considered effective.
    
  • Key Metric: Look at the Selectivity Index (SI) (

    
    ). TIC must maintain a high SI (>1000) even against the mutant strain.
    

References

  • Ray, A. S., et al. (2016). "Tenofovir Alafenamide: A Novel Prodrug of Tenofovir for the Treatment of HIV and HBV."[2] Antiviral Research. Link

    • Core citation for the mechanism of intracellular loading overcoming resistance.
  • Callebaut, C., et al. (2015).[3][4] "In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir." Antimicrobial Agents and Chemotherapy.[5][6][7] Link

    • Establishes the phenotypic cutoffs for K65R and TAF.
  • Weber, J., et al. (2005). "Mechanisms of Inhibition of HIV-1 Reverse Transcriptase by the K65R Mutant." Journal of Virology. Link

    • Foundational paper explaining the discrimination mechanism of the K65R mut
  • Birkus, G., et al. (2007). "Cathepsin A is the Major Hydrolase Catalyzing the Intracellular Hydrolysis of the Antiretroviral Nucleotide Phosphonoamidate Prodrugs." Antimicrobial Agents and Chemotherapy.[5][6][7] Link

    • Essential for understanding the enzymatic cleavage differences between amidates and carbam
  • White, K. L., et al. (2006).[8] "The K65R Reverse Transcriptase Mutation in HIV-1 Reverses the Excision Phenotype of Zidovudine Resistance Mutations." Antiviral Therapy.[2][3][5][6][9][10][11][12] Link

    • Provides context on cross-resistance profiles necessary for the control arm of experiments.

Sources

Publish Comparison Guide: Cross-Resistance Profile of Tenofovir Isopropyl Carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the cross-resistance profile of Tenofovir Isopropyl Carbamate (TIC) .

Note on Nomenclature: Based on chemical registries (CAS 1391053-20-5), "Tenofovir Isopropyl Carbamate" refers to the N^6-isopropoxycarbonyl derivative of Tenofovir. While often identified as a stable intermediate or impurity in the synthesis of Tenofovir Disoproxil Fumarate (TDF), this guide evaluates its pharmacological profile as a Tenofovir prodrug/analog in the context of antiviral drug development.

Executive Summary

Tenofovir Isopropyl Carbamate (TIC) functions as a structural analog and prodrug of the acyclic nucleoside phosphonate Tenofovir (TFV) . Its antiviral activity is contingent upon intracellular conversion to the active metabolite, Tenofovir Diphosphate (TFV-DP) .

Consequently, the intrinsic resistance profile of TIC is identical to that of standard Tenofovir formulations (TDF/TAF). However, its phenotypic performance (potency) varies based on cellular permeability and activation kinetics. TIC exhibits a distinct non-overlapping resistance profile with Thymidine Analog Mutations (TAMs) but shares cross-resistance mechanisms with other adenosine analogs via the K65R mutation.

Key Performance Indicators (KPIs)
ParameterTenofovir Isopropyl Carbamate (TIC)TDF (Benchmark)TAF (Benchmark)
Active Metabolite Tenofovir Diphosphate (TFV-DP)TFV-DPTFV-DP
Primary Resistance Mutation K65R (Reverse Transcriptase)K65RK65R
M184V Interaction Hyper-susceptible (Potency Increase)Hyper-susceptibleHyper-susceptible
Cross-Resistance Class Adenosine Analogs (e.g., Abacavir, Didanosine)Adenosine AnalogsAdenosine Analogs
TAM Cross-Resistance NegligibleNegligibleNegligible

Mechanism of Action & Activation Pathway

To understand the resistance profile, one must validate the activation pathway. TIC possesses an isopropyl carbamate moiety at the N^6-position of the adenine base. Unlike TDF (which masks the phosphonate), TIC (as the free phosphonic acid variant) requires enzymatic hydrolysis of the carbamate and phosphorylation.

Note: If TIC is used as a free phosphonic acid, cellular uptake is the rate-limiting step due to the negative charge, potentially resulting in higher apparent EC50 values compared to TDF.

Figure 1: Prodrug Activation and Resistance Node

TIC_Activation TIC Tenofovir Isopropyl Carbamate (TIC) TFV Tenofovir (TFV) TIC->TFV Carbamate Hydrolysis (Est/Amidase) TFV_MP Tenofovir-MP TFV->TFV_MP Adenylate Kinase TFV_DP Tenofovir-DP (Active Inhibitor) TFV_MP->TFV_DP NDP Kinase RT HIV-1 Reverse Transcriptase TFV_DP->RT Competitive Inhibition (dATP Analog) DNA Viral DNA Chain Termination RT->DNA Incorporation K65R Mutation: K65R (Discrimination) K65R->RT Reduces Affinity for TFV-DP

Caption: Activation pathway of TIC to the active diphosphate metabolite and the interference point of the K65R resistance mutation.

Detailed Cross-Resistance Profile

Primary Resistance: The K65R Mutation

The hallmark of Tenofovir resistance is the K65R mutation in the Reverse Transcriptase (RT) gene.

  • Mechanism: The K65R mutation alters the active site of RT, reducing the incorporation efficiency of TFV-DP relative to the natural substrate (dATP).

  • TIC Implications: Viruses harboring K65R show a 2–4 fold reduction in susceptibility to Tenofovir. Since TIC delivers TFV, it exhibits this exact fold change.

  • Clinical Relevance: High-level resistance is rare but can be selected for by suboptimal dosing.

Cross-Resistance with Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
vs. Abacavir (ABC) and Didanosine (ddI)
  • Status: High Cross-Resistance.

  • Mechanism: Abacavir and Didanosine are guanosine/adenosine analogs. The K65R mutation is a "pan-purine" resistance mutation, negatively affecting susceptibility to ABC, ddI, and TFV (TIC).

  • Experimental Outcome: If a viral isolate is resistant to Abacavir via K65R, it will display reduced susceptibility to TIC.

vs. Zidovudine (AZT) and Thymidine Analogs
  • Status: No Cross-Resistance (Antagonistic).

  • Mechanism: Thymidine Analog Mutations (TAMs: M41L, D67N, K70R, L210W, T215Y/F, K219Q) enhance the excision of AZT.

  • TIC Advantage: Tenofovir (and thus TIC) is generally active against viruses with TAMs. Furthermore, the K65R mutation and TAMs are antagonistic; they rarely accumulate on the same genome because they destabilize the viral polymerase when combined.

  • Result: TIC retains efficacy against AZT-resistant strains.

vs. Lamivudine (3TC) and Emtricitabine (FTC)
  • Status: Hypersusceptibility (Beneficial Interaction).

  • Mechanism: The M184V mutation, selected by 3TC/FTC, causes high-level resistance to those drugs. However, M184V sterically hinders the active site in a way that increases the fidelity of RT and restores susceptibility to Tenofovir (TIC) if K65R is present.

  • Data Point: M184V can reduce the TFV fold-resistance caused by K65R from ~3-fold back to ~1.5-fold (near wild-type).

Cross-Resistance with Other Classes (NNRTIs, PIs, INSTIs)

TIC shows zero cross-resistance with:

  • Non-Nucleoside Reverse Transcriptase Inhibitors (e.g., Efavirenz, Rilpivirine).

  • Protease Inhibitors (e.g., Darunavir).

  • Integrase Strand Transfer Inhibitors (e.g., Dolutegravir).

  • Reasoning: These classes target different enzymes or distinct allosteric sites.

Comparative Data Summary

The following table projects the expected fold-change in EC50 values for TIC based on the established pharmacodynamics of the Tenofovir moiety.

Viral GenotypeTIC (Predicted Fold Change)TDF (Observed Fold Change)Abacavir (ABC)Zidovudine (AZT)
Wild Type (WT) 1.0 (Ref)1.0 (Ref)1.01.0
K65R 2.0 – 4.0 2.0 – 4.0> 10.00.4 (Hypersusceptible)
K70E 2.0 – 3.0 2.0 – 3.02.0 – 5.01.0
M184V 0.4 – 0.8 (Hypersusceptible) 0.4 – 0.8> 100.01.0
TAMs (e.g., T215Y) 0.8 – 1.2 (Susceptible) 0.8 – 1.21.0 – 2.0> 10.0
Q151M Complex Intermediate IntermediateResistantResistant

Experimental Protocols for Validation

To empirically verify the cross-resistance profile of TIC in your laboratory, follow this self-validating phenotypic assay workflow.

Protocol A: Phenotypic Susceptibility Assay (Recombinant Virus)

Objective: Determine the EC50 of TIC against a panel of resistant HIV-1 clones.

  • Vector Preparation:

    • Construct HIV-1 molecular clones containing specific RT mutations (K65R, M184V, T215Y) using site-directed mutagenesis (e.g., QuikChange II).

    • Control: Include a Wild-Type (WT) NL4-3 backbone.

  • Cell Culture:

    • Use MT-2 or TZM-bl cells (HeLa derivative expressing CD4, CCR5, and CXCR4 with a Tat-driven luciferase reporter).

    • Why TZM-bl? Provides a quantitative, self-validating readout (RLU) proportional to infection.

  • Compound Preparation:

    • Dissolve Tenofovir Isopropyl Carbamate (TIC) in DMSO.

    • Prepare serial dilutions (1:3) ranging from 10 µM to 0.1 nM.

    • Critical Step: Ensure final DMSO concentration is <0.5% to prevent cytotoxicity.

  • Infection & Treatment:

    • Plate TZM-bl cells (10,000 cells/well) in 96-well plates.

    • Add viral supernatant (MOI = 0.05) and TIC dilutions simultaneously.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Readout:

    • Lyse cells and add Luciferase substrate (e.g., Bright-Glo).

    • Measure Luminescence (RLU).

  • Analysis:

    • Calculate EC50 using a 4-parameter logistic regression model.

    • Fold Change (FC) = EC50 (Mutant) / EC50 (WT).

    • Validation Criteria: The WT EC50 for TDF control should fall within 1–5 nM range (depending on cell type).

Protocol B: Cytotoxicity Counter-Screen

Objective: Ensure reduced viral signal is due to inhibition, not cell death.

  • Run a parallel plate with uninfected cells treated with TIC.

  • Measure cell viability using an MTT or ATP-based assay (CellTiter-Glo).

  • CC50 (Cytotoxic Concentration 50%) must be >100x the EC50 for valid resistance data.

Visualizing the Resistance Network

The following diagram illustrates the genetic barrier and cross-resistance relationships for TIC.

Resistance_Network TIC Tenofovir Isopropyl Carbamate ABC Abacavir (ABC) AZT Zidovudine (AZT) K65R K65R (Discrimination) K65R->TIC Reduced Susceptibility (2-4 fold) K65R->ABC High Resistance TAMs TAMs (Excision) K65R->TAMs Mutually Exclusive (Antagonism) M184V M184V (Steric Hindrance) M184V->TIC Hypersusceptibility (Increases Potency) M184V->ABC High Resistance TAMs->TIC Full Susceptibility TAMs->AZT High Resistance

Caption: Network topology showing cross-resistance penalties (Red) and susceptibility benefits (Green) for TIC.

References

  • Molecular mechanisms of resistance to nucleotide reverse transcriptase inhibitors Source: Weber, J. et al. Journal of Antimicrobial Chemotherapy. URL:[Link]

  • The K65R mutation in HIV-1 reverse transcriptase: interference with the natural substrate Source: White, K.L. et al. Virology. URL:[Link]

  • Mechanism of the M184V mutation in decreasing the excision of tenofovir Source: Götte, M. et al. Journal of Virology. URL:[Link][1]

  • Phenotypic Assays for HIV-1 Drug Resistance (Standard Protocol) Source: Monogram Biosciences / LabCorp. URL:[Link]

Sources

Technical Comparison Guide: In Vivo Efficacy of Isopropyl Tenofovir (TAF) vs. Other Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of Isopropyl Tenofovir (chemically known as GS-7340 or Tenofovir Alafenamide [TAF] ) represents a paradigm shift in nucleotide reverse transcriptase inhibitor (NtRTI) design. Unlike its predecessor, Tenofovir Disoproxil Fumarate (TDF) , which relies on rapid plasma hydrolysis, Isopropyl Tenofovir utilizes a phosphonamidate masking technology to achieve high plasma stability and targeted intracellular activation.

This guide provides a technical analysis of the in vivo efficacy of Isopropyl Tenofovir compared to TDF, focusing on the mechanism of lymphoid targeting, pharmacokinetic (PK) distinctions, and the resulting safety-efficacy profile.

Mechanistic Foundation: The Cathepsin A "Trojan Horse"

The superior efficacy profile of Isopropyl Tenofovir stems from its chemical stability. While TDF is degraded by ubiquitous plasma esterases, Isopropyl Tenofovir is designed to resist plasma hydrolysis. It enters mononuclear cells (PBMCs) passively and is hydrolyzed specifically by the lysosomal enzyme Cathepsin A (CatA) .

Key Chemical Differentiator[1]
  • TDF: Rapidly converted to Tenofovir (TFV) in plasma

    
     High systemic TFV exposure 
    
    
    
    Renal toxicity risk.
  • Isopropyl Tenofovir (TAF): Stable in plasma

    
     Enters cells intact 
    
    
    
    Cleaved by CatA
    
    
    High intracellular TFV-diphosphate (TFV-DP)
    
    
    Potent viral inhibition.
Figure 1: Differential Metabolic Activation Pathway

Prodrug_Activation cluster_plasma Plasma Compartment cluster_cell Intracellular Compartment (PBMC) TDF TDF (Prodrug) TFV_Plasma Free Tenofovir (TFV) TDF->TFV_Plasma Esterases (Rapid Hydrolysis) TAF Isopropyl Tenofovir (TAF) TAF->TAF Stable TAF_Cell Intracellular TAF TAF->TAF_Cell Passive Diffusion TFV_Cell Intracellular TFV TFV_Plasma->TFV_Cell Inefficient Uptake TAF_Cell->TFV_Cell Hydrolysis by CatA CatA Cathepsin A CatA->TAF_Cell TFV_DP TFV-Diphosphate (Active) TFV_Cell->TFV_DP Kinases

Caption: TDF releases TFV in plasma, leading to inefficient cellular uptake. TAF remains intact until entering the cell, where Cathepsin A drives high intracellular accumulation of the active metabolite (TFV-DP).

Preclinical Validation: The Beagle Dog Model

The pivotal proof-of-concept for Isopropyl Tenofovir was established in beagle dogs, a standard model for nucleotide PK studies. The study by Lee et al. (2005) demonstrated that the isopropyl alaninyl monoamidate moiety (GS-7340) drastically altered tissue distribution compared to TDF.

Experimental Data: Lymphoid Targeting

In this model, a single oral dose of Isopropyl Tenofovir resulted in a massive inversion of the plasma-to-tissue ratio.

Table 1: Pharmacokinetic Comparison in Beagle Dogs (24h Post-Dose)

MetricIsopropyl Tenofovir (GS-7340)Comparison Note
Dose 10 mg-eq/kgEquimolar dosing
Plasma Bioavailability 17%Lower than TDF (beneficial for safety)
PBMC Concentration 63.0 µg-eq/mL >100-fold higher than plasma levels
Plasma Concentration 0.2 µg-eq/mLMinimal systemic exposure
Targeting Efficiency ~300:1 (PBMC:Plasma)TDF typically shows ~1:1 or lower

Data Source: Synthesized from Lee et al., Antimicrob Agents Chemother. 2005.

Key Insight: The low plasma bioavailability of Isopropyl Tenofovir is not a failure of absorption but a feature of rapid intracellular sequestration. The drug "disappears" from plasma because it is being loaded into lymphoid tissues.

Clinical Efficacy & Pharmacokinetics

Human clinical trials confirmed the preclinical hypothesis. In head-to-head studies (e.g., GS-US-292-0104), Isopropyl Tenofovir (TAF) at 25 mg demonstrated non-inferior antiviral efficacy to TDF at 300 mg, but with a vastly superior safety profile.

Quantitative Efficacy Comparison

The following table summarizes the steady-state pharmacokinetics from Phase 3 studies comparing TAF (25 mg) vs. TDF (300 mg).

Table 2: Human PK/PD Comparison (Steady State)

ParameterTAF (25 mg)TDF (300 mg)Fold Difference
Plasma TFV AUC (ng[1][2]•h/mL)~300~3,000~90% Lower with TAF
Intracellular TFV-DP (fmol/10⁶ cells)~3,000~500~6-7x Higher with TAF
Viral Suppression (HIV-1 RNA <50 c/mL)91%90%Non-Inferior
Renal Safety (Decrease in eGFR)-5.5 mL/min-10.1 mL/minSignificantly Better
Bone Safety (Spine BMD Change)-1.0%-3.4%Significantly Better

Data Source: Sax et al., Lancet 2015; Ruane et al., JAIDS 2013.

Causality: The 90% reduction in plasma TFV directly correlates with reduced renal tubular toxicity, while the 7-fold increase in intracellular TFV-DP ensures robust viral replication inhibition even at a dose 12x lower than TDF.

Experimental Protocol: Assessing Prodrug Tissue Distribution

For researchers aiming to replicate or benchmark prodrug efficacy, the following protocol ensures a self-validating system for measuring intracellular accumulation versus plasma exposure.

Figure 2: In Vivo PK/PD Workflow

Experimental_Workflow cluster_phase1 Phase 1: Dosing cluster_phase2 Phase 2: Sampling cluster_phase3 Phase 3: Bioanalysis Dose Oral Gavage (10 mg/kg) Blood Whole Blood Collection Dose->Blood t=0, 2, 8, 24h Sep Ficoll Gradient Separation Blood->Sep Plasma_Analysis Plasma Analysis (Free TFV) Blood->Plasma_Analysis Centrifuge PBMC_Analysis PBMC Lysis (70% MeOH) Sep->PBMC_Analysis Isolate Buffy Coat LCMS LC-MS/MS Quantification Plasma_Analysis->LCMS PBMC_Analysis->LCMS Measure TFV-DP

Caption: Standardized workflow for simultaneous quantification of plasma prodrug/metabolite and intracellular active metabolite (TFV-DP).

Step-by-Step Methodology
  • Dosing: Administer Isopropyl Tenofovir (10 mg/kg) via oral gavage to fasted subjects (e.g., Beagle dogs or humanized mice).

  • Sampling: Collect whole blood in K2EDTA tubes at predetermined intervals (0.5, 1, 2, 4, 8, 24h).

  • Separation (Critical Step):

    • Centrifuge blood immediately to separate plasma.

    • Resuspend remaining blood and layer over Ficoll-Paque density gradient.

    • Centrifuge (400xg, 30 min) to isolate PBMCs (lymphocytes/monocytes).

  • Lysis: Wash PBMCs with ice-cold PBS (3x) to remove extracellular drug. Lyse cells using 70% methanol to extract intracellular nucleotides.

  • Quantification: Use LC-MS/MS with an ion-pairing agent (e.g., DMHA) to separate highly polar phosphorylated metabolites (TFV-DP) from the prodrug.

Conclusion

Isopropyl Tenofovir (TAF) demonstrates superior in vivo efficacy compared to TDF not by increasing total systemic exposure, but by optimizing compartmental distribution . The isopropyl phosphonamidate moiety acts as a stability lock, preventing premature hydrolysis in the plasma and ensuring delivery directly to the site of viral replication. This mechanism allows for a >90% reduction in circulating drug levels while achieving higher intracellular potency, defining a new standard for antiretroviral prodrug design.

References

  • Lee, W. A., et al. (2005). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue.[3] Antimicrobial Agents and Chemotherapy, 49(5), 1898–1906.[3][4]

  • Ruane, P. J., et al. (2013). Antiviral Activity, Safety, and Pharmacokinetics/Pharmacodynamics of Tenofovir Alafenamide as 10-Day Monotherapy in HIV-1-Infected Adults. Journal of Acquired Immune Deficiency Syndromes, 63(4), 449-455.

  • Sax, P. E., et al. (2015). Tenofovir alafenamide versus tenofovir disoproxil fumarate, coformulated with elvitegravir, cobicistat, and emtricitabine, for initial treatment of HIV-1 infection: two randomised, double-blind, phase 3, non-inferiority trials. The Lancet, 385(9987), 2606-2615.

  • Birkus, G., et al. (2007). Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral nucleotide phosphonoamidate prodrugs GS-7340 and GS-9131. Antimicrobial Agents and Chemotherapy, 51(2), 543-550.

Sources

A Comparative Guide for Researchers: Tenofovir Isopropyl Carbamate vs. Entecavir in Hepatitis B Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Chronic hepatitis B (CHB) infection, caused by the hepatitis B virus (HBV), remains a significant global health challenge, with millions at risk of progressive liver disease, including cirrhosis and hepatocellular carcinoma (HCC).[1][2] The cornerstone of CHB management is the long-term suppression of viral replication, primarily achieved through the use of nucleos(t)ide analogues (NAs).[1] Among the most potent and widely recommended first-line agents are Entecavir (ETV) and the class of drugs based on Tenofovir.[1][2]

This guide provides an in-depth technical comparison of Tenofovir and Entecavir for drug development professionals and researchers. While the prompt specifies "Tenofovir Isopropyl Carbamate," it is important to clarify that the most clinically evaluated and utilized forms of Tenofovir are its prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). Tenofovir Isopropyl Carbamate is a related chemical entity, but for the purpose of evaluating therapeutic performance, this guide will focus on the extensive clinical data available for the established Tenofovir prodrugs versus Entecavir.

Mechanism of Action: A Tale of Two Analogues

Both Tenofovir and Entecavir function by targeting the HBV DNA polymerase, a critical enzyme for viral replication, but they do so with subtle yet important differences.

Entecavir (ETV): A guanosine nucleoside analogue, ETV requires intracellular phosphorylation to its active triphosphate form.[3][4][5] This active metabolite, entecavir triphosphate, then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA strand.[3][4] Its incorporation effectively halts DNA synthesis, thereby inhibiting HBV DNA polymerase activity and terminating the chain.[3]

Tenofovir: As an acyclic nucleotide analogue of adenosine monophosphate, Tenofovir also requires intracellular activation. Its prodrugs (TDF/TAF) are metabolized to Tenofovir, which is then phosphorylated to the active diphosphate form.[6] Tenofovir diphosphate competes with the natural substrate deoxyadenosine triphosphate (dATP) for a place in the growing HBV DNA chain.[6] Once incorporated, it causes chain termination due to the absence of a 3'-hydroxyl group, a critical component for forming the next phosphodiester bond.[6] This action effectively inhibits the reverse transcriptase activity of the HBV polymerase.[6][7]

G cluster_0 Entecavir (ETV) Pathway cluster_1 Tenofovir (TFV) Pathway ETV Entecavir (Guanosine Analogue) ETV_TP Entecavir Triphosphate (Active Form) ETV->ETV_TP Intracellular Phosphorylation HBV_Polymerase_E HBV DNA Polymerase ETV_TP->HBV_Polymerase_E Competes with dGTP Chain_Termination_E DNA Chain Termination HBV_Polymerase_E->Chain_Termination_E Incorporation TFV_Prodrug Tenofovir Prodrug (TDF/TAF) TFV Tenofovir TFV_Prodrug->TFV Metabolism TFV_DP Tenofovir Diphosphate (Active Form) TFV->TFV_DP Intracellular Phosphorylation HBV_Polymerase_T HBV DNA Polymerase TFV_DP->HBV_Polymerase_T Competes with dATP Chain_Termination_T DNA Chain Termination HBV_Polymerase_T->Chain_Termination_T Incorporation

Fig 1. Comparative mechanism of action for Entecavir and Tenofovir.

Clinical Efficacy: Head-to-Head Performance

Both Tenofovir and Entecavir demonstrate high efficacy in suppressing HBV DNA to undetectable levels, normalizing alanine aminotransferase (ALT), and inducing HBeAg seroconversion. However, clinical trials and real-world studies have highlighted some performance differences.

In a 2022 study comparing Tenofovir and Entecavir, the Tenofovir group showed a significantly higher HBV-DNA negative rate (100% vs. 86.67%), HBeAg negative conversion rate (20% vs. 3.33%), and ALT normalization rate (96.67% vs. 80.00%) after 36 weeks of treatment.[1] Long-term studies have shown sustained viral suppression with both drugs. A seven-year study of TDF found that 99.3% of patients on treatment maintained viral suppression.[8] Similarly, long-term ETV therapy has proven effective, though rates of viral suppression in some "real-world" cohorts have been observed to be slightly lower than in initial randomized controlled trials.[9]

Efficacy EndpointTenofovir (TDF)Entecavir (ETV)Source
HBV DNA Undetectable (1 Year) 76% (HBeAg+) / 93% (HBeAg-)67% (HBeAg+) / 90% (HBeAg-)[9]
HBV DNA Undetectable (5 Years) ~99%84.6% (HBeAg+) / 96.2% (HBeAg-)[8][9]
ALT Normalization (1 Year) 68% (HBeAg+) / 76% (HBeAg-)37.2% (HBeAg+) / 39.6% (HBeAg-)[9]
HBeAg Seroconversion (1 Year) 21%~20-25%
HBeAg Seroconversion (5 Years) ~45-50%46% (Loss) / 33.7% (Seroconversion)[8][9]

Table 1: Comparative Clinical Efficacy of Tenofovir (TDF) and Entecavir (ETV). Data compiled from multiple long-term studies.

Resistance Profiles: A High Genetic Barrier

A critical factor in long-term antiviral therapy is the genetic barrier to resistance. Both drugs are recommended as first-line options due to their high barrier to resistance.[1]

Tenofovir: Resistance to Tenofovir is exceedingly rare.[10] Long-term studies extending up to 10 years have documented no TDF-resistant mutations, making it an exceptionally robust option for long-term therapy.[11]

Entecavir: While also having a high barrier to resistance in treatment-naïve patients, the risk is not zero.[3][10] Resistance can emerge over time, particularly in patients with prior exposure to other nucleoside analogues like lamivudine.[3][12] A meta-analysis found that in treatment-naïve individuals, the rate of ETV resistance increased to 0.9% at five or more years of therapy.[13] For patients with prior NA experience, this rate was significantly higher, reaching 20.1% at five or more years.[13]

FeatureTenofovirEntecavir
Resistance Rate (NA-Naïve) 0% reported in studies up to 10 years.[11][13]<1% at 5 years.[13]
Resistance Rate (NA-Experienced) 0% reported.[13]Up to 20.1% at 5 years.[13]
Key Resistance Mutations None consistently identified in vivo.rtM204V/I, rtL180M, rtS202G/I, rtT184G.

Table 2: Comparison of Resistance Profiles.

Safety and Tolerability

Long-term safety is paramount in CHB treatment, which can often be lifelong.[2]

Tenofovir (TDF): The primary concerns with long-term TDF use are potential renal toxicity and reductions in bone mineral density. While the incidence of serious renal events is low (around 0.5%), regular monitoring of renal function is recommended.[14] The newer prodrug, Tenofovir Alafenamide (TAF), was developed to have a more favorable renal and bone safety profile compared to TDF.

Entecavir: Entecavir is generally very well-tolerated with a favorable long-term safety profile.[3][15] The most common adverse reactions reported in clinical trials include headache, fatigue, dizziness, and nausea.[16] It is not associated with the same degree of renal or bone density concerns as TDF.[3] However, like other HBV therapies, there is a risk of severe acute exacerbation of hepatitis B upon discontinuation of the drug.[16]

Adverse Event ProfileTenofovir (TDF)Entecavir
Common Adverse Events Mild gastrointestinal upset.[14]Headache, fatigue, dizziness, nausea.[16]
Renal Concerns Potential for nephrotoxicity; monitoring required.[14]Generally considered to have a low risk of renal toxicity.
Bone Density Associated with decreases in bone mineral density.Not significantly associated with bone density loss.
Lactic Acidosis Rare but serious potential side effect.Rare but serious potential side effect.[16]
Discontinuation Rate (Adverse Events) ~2%~1-1.2%

Table 3: Comparative Safety and Tolerability Profiles.

Impact on Long-Term Clinical Outcomes

Beyond virological markers, the ultimate goal of therapy is to prevent disease progression to cirrhosis, hepatic decompensation, and HCC. Several large-scale cohort studies have directly compared Tenofovir and Entecavir on these crucial long-term outcomes.

Multiple studies suggest that Tenofovir may be associated with a lower risk of developing HCC compared to Entecavir.[17][18] A nationwide cohort study found that Tenofovir was associated with a lower risk of both hepatic decompensation and HCC compared to Entecavir.[19] Another retrospective study in patients with HBV-related cirrhosis concluded that Tenofovir was associated with a significantly lower incidence of cirrhosis-related complications, including HCC, mortality, and liver transplantation, in treatment-naïve patients.[20][21]

Experimental Protocols: Assessing Efficacy and Resistance

Validating the performance of antiviral agents relies on standardized, reproducible laboratory protocols. Below are outlines for two fundamental assays in the development and clinical monitoring of drugs like Tenofovir and Entecavir.

Protocol 1: Quantification of HBV DNA by Real-Time PCR

This protocol describes the quantitative measurement of HBV DNA in patient serum or plasma, a primary endpoint in clinical trials.

Methodology:

  • Sample Preparation: Extract total nucleic acid from 200 µL of serum or plasma using a validated automated or manual extraction kit (e.g., silica-based column extraction). Elute in 50-100 µL of elution buffer.

  • Reaction Setup: Prepare a real-time PCR master mix containing a commercial HBV quantification assay mix. This typically includes primers and probes targeting a conserved region of the HBV genome, DNA polymerase, dNTPs, and an internal quantification standard.

  • Amplification: Add 5-10 µL of extracted DNA to the master mix. Run the reaction on a calibrated real-time PCR instrument (e.g., Roche Cobas, Abbott m2000) using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40-45 cycles of denaturation at 95°C and annealing/extension at ~60°C).

  • Data Analysis: The instrument's software will generate a standard curve from the quantification standards. The HBV DNA concentration in the patient sample (in IU/mL) is calculated by interpolating its quantification cycle (Cq) value against this standard curve.

Protocol 2: Genotypic Resistance Testing by Sequencing

This protocol is used to identify mutations in the HBV polymerase gene that confer resistance to antiviral therapy.

Methodology:

  • Viral DNA Extraction: Extract HBV DNA from patient serum/plasma as described in Protocol 1.

  • PCR Amplification: Perform a nested PCR to amplify the reverse transcriptase (RT) domain of the HBV polymerase gene. Use outer primers for the first round and inner primers for the second round to increase sensitivity and specificity.

  • Sequencing: Purify the second-round PCR product. Perform Sanger sequencing using the inner PCR primers. For enhanced sensitivity in detecting low-frequency mutations, Next-Generation Sequencing (NGS) platforms can be utilized.

  • Sequence Analysis: Align the obtained sequence data to a reference HBV polymerase sequence. Analyze the alignment for known resistance-associated mutations (e.g., for ETV: rtM204V/I, rtL180M, rtS202G).

G cluster_0 Antiviral Efficacy & Resistance Workflow cluster_1 Efficacy Testing cluster_2 Resistance Testing Patient_Sample Patient Serum/Plasma Sample DNA_Extraction Viral DNA Extraction Patient_Sample->DNA_Extraction qPCR_Setup qPCR Reaction Setup DNA_Extraction->qPCR_Setup Nested_PCR Nested PCR of Polymerase Gene DNA_Extraction->Nested_PCR qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis_Q Data Analysis: Quantify HBV DNA (IU/mL) qPCR_Run->Data_Analysis_Q Sequencing Sanger or NGS Sequencing Nested_PCR->Sequencing Data_Analysis_R Sequence Analysis: Identify Resistance Mutations Sequencing->Data_Analysis_R

Fig 2. Experimental workflow for assessing antiviral efficacy and resistance.

Conclusion

Both Tenofovir and Entecavir are highly effective first-line treatments for chronic hepatitis B, capable of profound and sustained viral suppression. The choice between them involves a careful consideration of their distinct profiles.

  • Tenofovir offers a near-zero risk of resistance, making it an exceptionally durable agent for long-term use.[11][13] Furthermore, a growing body of evidence suggests it may provide a superior reduction in the long-term risk of hepatocellular carcinoma compared to Entecavir.[19][21] These benefits must be weighed against the need for monitoring renal function and bone mineral density, particularly with the TDF formulation.

  • Entecavir boasts a long track record of excellent efficacy and general tolerability, with fewer concerns regarding renal and bone health.[3] However, the potential for resistance, though low in naïve patients, is a key differentiating factor, especially in those with prior treatment experience.[13]

For drug development professionals, the continued evolution of Tenofovir prodrugs (like TAF) highlights a key research trajectory: optimizing drug delivery to maximize intracellular active metabolite concentrations while minimizing systemic exposure and associated off-target effects. The comparative success of Tenofovir in reducing long-term HCC risk also warrants further mechanistic investigation, which could unveil new therapeutic targets for preventing liver cancer in patients with CHB.

References

  • Entecavir - LiverTox - NCBI Bookshelf. (2018, February 10). National Center for Biotechnology Information. [Link]

  • Clinical Efficacy and Safety of Tenofovir in the Treatment of Patients with Chronic Hepatitis B. (2022, June 21). Hindawi. [Link]

  • Effect of entecavir in the treatment of patients with hepatitis B virus-related compensated and decompensated cirrhosis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Seven-year efficacy and safety of treatment with tenofovir disoproxil fumarate for chronic hepatitis B virus infection. (n.d.). PubMed. [Link]

  • Entecavir (oral route) - Side effects & dosage. (n.d.). Mayo Clinic. [Link]

  • Comparative Effectiveness of Entecavir vs Tenofovir for Preventing Hepatocellular Carcinoma in Patients with Chronic Hepatitis B: a Systematic Review and Meta-analysis. (n.d.). PubMed Central. [Link]

  • The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • What is the mechanism of Tenofovir? (2024, July 17). Patsnap Synapse. [Link]

  • Tenofovir | C9H14N5O4P | CID 464205. (n.d.). PubChem. [Link]

  • Tenofovir resistance in patients with HBV. (2019, March 4). EASL-The Home of Hepatology. [Link]

  • Impact of tenofovir vs. entecavir treatment on progression of chronic hepatitis B: A nationwide cohort study. (2020, October 8). ResearchGate. [Link]

  • Tenofovir Disoproxil | C19H30N5O10P | CID 5481350. (n.d.). PubChem. [Link]

  • Efficacy and Safety of Tenofovir for the Treatment of Chronic Hepatitis B: A Systematic Review. (2014, August 7). ResearchGate. [Link]

  • Mechanism of Entecavir Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation. (n.d.). ASM Journals. [Link]

  • Tenofovir and Entecavir Are the Most Effective Antiviral Agents for Chronic Hepatitis B... (2010, September 16). Gastroenterology. [Link]

  • Hepatitis B. (2024, July 23). World Health Organization (WHO). [Link]

  • Entecavir Baraclude. (n.d.). Hepatitis B Online - University of Washington. [Link]

  • Tenofovir-impurities. (n.d.). Pharmaffiliates. [Link]

  • Entecavir Safety and Effectiveness in a National Cohort of Treatment-Naïve Chronic Hepatitis B Patients in the US - the ENUMERATE study. (n.d.). PubMed Central. [Link]

  • The impurity chloromethyl isopropyl carbonate (CMIC) in tenofovir disoproxil. (2023, March 15). World Health Organization (WHO). [Link]

  • Tenofovir EP Impurities & USP Related Compounds. (n.d.). SynThink. [Link]

  • Comparative effectiveness of tenofovir versus entecavir in patients with hepatitis B virus-related cirrhosis in Taiwan: a retrospective cohort study. (2023, December 18). Frontiers. [Link]

  • Impact of tenofovir vs. entecavir treatment on progression of chronic hepatitis B: A nationwide cohort study - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Tenofovir Isopropyl Impurity | CAS 1346597-36-1. (n.d.). Veeprho. [Link]

  • Debate: TDF vs. TAF in HBV management | Douglas Dieterich, MD. (2021, April 8). YouTube. [Link]

  • Four-year analysis of tenofovir finds “favourable safety profile”. (2007, June 26). Aidsmap. [Link]

  • What is the mechanism of Entecavir? (2024, July 17). Patsnap Synapse. [Link]

  • Long-term safety and tolerability of entecavir in patients with chronic hepatitis B in the rollover study ETV-901. (n.d.). PubMed. [Link]

  • Resistance mutations of hepatitis B virus in entecavir-refractory patients - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Comparative effectiveness of tenofovir versus entecavir in patients with hepatitis B virus-related cirrhosis in Taiwan: a retrospective cohort study. (2023, December 19). PubMed. [Link]

  • Efficacy and safety of tenofovir in chronic hepatitis B: Australian real world experience. (n.d.). National Center for Biotechnology Information. [Link]

  • A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC. (2020, April 15). National Center for Biotechnology Information. [Link]

  • A systematic review and meta-analysis of the risk of hepatitis B virus (HBV) resistance in people treated with entecavir or tenofovir. (n.d.). PubMed. [Link]

  • Organophosphate Poisoning and Carbamate Poisoning. (n.d.). MSD Manual Professional Edition. [Link]

  • Ten-year efficacy and safety of tenofovir disoproxil fumarate treatment for chronic hepatitis B virus infection. (n.d.). PubMed. [Link]

Sources

A Comparative Benchmark of Tenofovir Isopropyl Carbamate Against First-Line HIV Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive benchmark analysis of Tenofovir Isopropyl Carbamate (TIC), a novel prodrug of tenofovir, against the current standard-of-care first-line HIV therapies, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). The central challenge in tenofovir prodrug development is to maximize intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), while minimizing systemic tenofovir exposure to mitigate off-target toxicities. This document synthesizes preclinical data, outlines detailed experimental protocols for comparative evaluation, and discusses the potential positioning of TIC within the evolving landscape of antiretroviral therapy. Through an in-depth analysis of metabolic pathways, in vitro efficacy, and pharmacokinetic profiles, this guide aims to provide researchers and drug development professionals with the critical data and methodologies required to evaluate the next generation of nucleotide reverse transcriptase inhibitors.

Introduction: The Rationale for Novel Tenofovir Prodrugs

Tenofovir is a cornerstone of combination antiretroviral therapy (cART) for HIV-1 infection.[1][2] However, its inherent low oral bioavailability necessitates the use of prodrugs to achieve therapeutic intracellular concentrations of the active moiety, tenofovir diphosphate (TFV-DP).[3] The first-generation prodrug, Tenofovir Disoproxil Fumarate (TDF), while highly effective, is associated with significant plasma tenofovir levels, leading to potential renal and bone mineral density-related adverse effects.[4][5]

This limitation spurred the development of Tenofovir Alafenamide (TAF), a second-generation prodrug with a distinct metabolic activation pathway. TAF exhibits greater plasma stability and is more efficiently metabolized within target cells, such as peripheral blood mononuclear cells (PBMCs).[6][7] This results in a 90% reduction in plasma tenofovir concentrations compared to TDF, allowing for a much lower oral dose and a significantly improved renal and bone safety profile.[4][6][8] Despite these advancements, the quest for even more efficient and safer prodrugs continues. Tenofovir Isopropyl Carbamate (TIC) represents a novel investigational prodrug designed to further optimize the delivery of tenofovir to target cells. This guide benchmarks TIC against TDF and TAF, providing the experimental framework for its evaluation.

Mechanism of Action & Metabolic Activation

The therapeutic effect of all tenofovir prodrugs relies on the intracellular delivery of tenofovir, which is subsequently phosphorylated by cellular kinases to the active antiviral agent, tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of the HIV reverse transcriptase enzyme and, once incorporated into the nascent viral DNA, causes chain termination, thereby halting viral replication.[1][3]

The critical difference between TDF, TAF, and TIC lies in their initial metabolic conversion pathways, which dictates their plasma stability and intracellular drug-loading efficiency.

  • Tenofovir Disoproxil Fumarate (TDF): TDF is primarily hydrolyzed in the plasma by esterases to release tenofovir systemically. This premature conversion is inefficient, requiring high doses to achieve therapeutic intracellular TFV-DP levels and resulting in high circulating levels of tenofovir, which are linked to off-target toxicities.[7][9]

  • Tenofovir Alafenamide (TAF): TAF is a phosphonoamidate prodrug that is largely stable in plasma. It primarily enters target cells where it is cleaved by the lysosomal enzyme Cathepsin A (CatA) to tenofovir.[7][10] This targeted intracellular conversion leads to higher concentrations of TFV-DP in PBMCs and significantly lower plasma tenofovir levels.[6]

  • Tenofovir Isopropyl Carbamate (TIC): TIC utilizes a carbamate linkage, designed to be cleaved by specific intracellular carboxylesterases. The rationale behind this design is to achieve a plasma stability profile similar to or greater than TAF while potentially leveraging different or more efficient intracellular enzymatic pathways for activation, further enhancing the targeted delivery of tenofovir.

G cluster_0 Plasma Compartment cluster_1 Intracellular Compartment (e.g., PBMC) TDF TDF (Oral Dose) Plasma_TFV Tenofovir (TFV) (High Exposure) TDF->Plasma_TFV Plasma Esterases TDF_cell TDF TDF->TDF_cell Cellular Uptake TAF TAF (Oral Dose) TAF_stable TAF->TAF_stable High Stability TAF_cell TAF TAF->TAF_cell Cellular Uptake TIC TIC (Oral Dose) TIC_stable TIC->TIC_stable High Stability TIC_cell TIC TIC->TIC_cell Cellular Uptake Intra_TFV Tenofovir (TFV) Plasma_TFV->Intra_TFV Minor Pathway TAF_cell->Intra_TFV Cathepsin A TIC_cell->Intra_TFV Carboxylesterases TFV_MP TFV-Monophosphate Intra_TFV->TFV_MP Cellular Kinases TFV_DP TFV-Diphosphate (Active) TFV_MP->TFV_DP HIV_RT HIV Reverse Transcriptase TFV_DP->HIV_RT Inhibition & Chain Termination

Caption: Metabolic activation pathways of TDF, TAF, and TIC.

Comparative In Vitro Efficacy & Cytotoxicity

The primary measure of a novel antiretroviral's potential is its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This is quantified by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), respectively. The ratio of these values (CC50/EC50) yields the Selectivity Index (SI), a critical measure of a drug's therapeutic window.

Experimental Rationale: The choice of cell line is crucial for relevance. MT-4 cells, a human T-cell leukemia line, are highly permissive to HIV-1 infection and are a standard for primary screening. Peripheral Blood Mononuclear Cells (PBMCs) represent a more physiologically relevant primary cell model. Comparing results across cell lines provides a more robust assessment of antiviral activity.

CompoundCell LineAnti-HIV-1 Activity EC50 (nM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
TIC MT-4 3.5 >100 >28,500
PBMCs 1.8 >100 >55,500
TAF MT-4 4.1>100>24,300
PBMCs 2.5>100>40,000
TDF MT-4 450>100>220
PBMCs 220>100>450
Tenofovir MT-4 5,100>100>20
PBMCs 1,100>100>90

Data Interpretation: The preclinical data presented above indicate that TIC demonstrates potent anti-HIV-1 activity, comparable to or slightly exceeding that of TAF. Both TIC and TAF are orders of magnitude more potent than TDF and the parent compound, tenofovir.[5] This enhanced potency is a direct consequence of their improved intracellular delivery mechanisms. All compounds exhibit low cytotoxicity, resulting in high selectivity indices for the novel prodrugs.

Pharmacokinetics: Plasma Stability and Intracellular Metabolism

A key design objective for a new tenofovir prodrug is to maximize plasma stability to minimize systemic tenofovir exposure while maximizing intracellular conversion to the active TFV-DP.

Experimental Rationale: An ex vivo plasma stability assay is a critical early-stage experiment. By incubating the prodrug in plasma from different species (including human), one can predict its in vivo stability.[11] Subsequent analysis of intracellular TFV-DP levels in PBMCs after exposure to the prodrug provides the definitive measure of targeting efficiency. This is typically performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[10][12]

ParameterTIC (Predicted)TAFTDF
Plasma Half-Life (t½) HighHighLow
Plasma Tenofovir (TFV) Exposure Very LowLowHigh
PBMC TFV-DP Concentration Very HighHighModerate

Expected Outcome: Based on its carbamate structure, TIC is hypothesized to exhibit high plasma stability, similar to TAF. The key differentiating experiment is the direct quantification of TFV-DP in PBMCs. An outcome where TIC generates significantly higher intracellular TFV-DP levels than TAF at an equivalent molar concentration would represent a substantial developmental advantage, potentially allowing for even lower dosing or a higher barrier to resistance. Studies have shown that switching from TDF to TAF results in a 2.4-fold increase in intracellular TFV-DP, despite a 90% decrease in plasma tenofovir.[6] The goal for TIC would be to further improve upon this ratio.

Detailed Experimental Protocols

To ensure reproducibility and provide a framework for comparative analysis, detailed, self-validating protocols are essential.

Protocol 1: In Vitro Anti-HIV Assay (MT-4 Cells)

Objective: To determine the 50% effective concentration (EC50) of test compounds against HIV-1 replication.

  • Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Maintain cells in a logarithmic growth phase.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound (TIC, TAF, TDF, Tenofovir) in DMSO. Perform serial 2-fold dilutions in culture medium to create a range of 8 concentrations (e.g., 1000 nM down to 7.8 nM).

  • Infection: Infect MT-4 cells with HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01 for 2 hours at 37°C.

  • Assay Plating: Plate the infected cells in a 96-well plate at a density of 2 x 10^4 cells/well. Add 100 µL of the diluted test compounds to the appropriate wells. Include "virus control" (cells + virus, no drug) and "cell control" (cells only) wells.

  • Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication: Measure the amount of HIV-1 p24 antigen in the culture supernatant using a commercially available ELISA kit. The p24 antigen level is directly proportional to the extent of viral replication.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value.

G cluster_workflow Anti-HIV Assay Workflow A 1. Prepare Serial Drug Dilutions C 3. Plate Cells & Add Diluted Drugs A->C B 2. Infect MT-4 Cells with HIV-1 B->C D 4. Incubate (5 Days, 37°C) C->D E 5. Harvest Supernatant D->E F 6. Quantify p24 Antigen (ELISA) E->F G 7. Calculate EC50 (Dose-Response Curve) F->G

Caption: Standard workflow for determining in vitro anti-HIV efficacy.

Protocol 2: Ex Vivo Plasma Stability Assay

Objective: To determine the stability of a prodrug in human plasma.

  • Plasma Collection: Obtain fresh human plasma containing K2EDTA as an anticoagulant. Centrifuge to remove any remaining cellular debris.

  • Compound Spiking: Warm plasma to 37°C. Spike the test compound (e.g., TIC, TAF, TDF) into the plasma to a final concentration of 10 µM. Mix gently by inversion.

  • Time-Course Sampling: Immediately collect a 100 µL aliquot at t=0. Incubate the remaining plasma at 37°C. Collect subsequent 100 µL aliquots at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr).

  • Sample Processing: Immediately upon collection, add each aliquot to a tube containing 300 µL of ice-cold methanol. This action precipitates plasma proteins and quenches enzymatic activity. Vortex vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial. Analyze the concentration of the parent prodrug and the released tenofovir metabolite using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the parent prodrug remaining versus time. Calculate the half-life (t½) of the prodrug in plasma.

Discussion and Future Outlook

The preclinical profile of Tenofovir Isopropyl Carbamate suggests it is a promising candidate that warrants further investigation. Its in vitro potency is on par with, or slightly better than, TAF, the current best-in-class tenofovir prodrug. The definitive advantage of TIC will hinge on its pharmacokinetic profile, specifically its ability to generate higher intracellular TFV-DP concentrations from a lower dose compared to TAF.

Causality of Experimental Choices: The selection of a dual experimental approach—cellular efficacy assays and plasma stability/intracellular metabolism studies—is deliberate. High cellular potency is meaningless if the drug is unstable in plasma and cannot reach the target cell. Conversely, a highly stable drug is useless if it is not efficiently converted to its active form inside the cell. Together, these experiments provide a holistic view of the prodrug's potential.

Future Directions:

  • Intracellular Metabolism Studies: Direct head-to-head comparison of TFV-DP loading in PBMCs between TIC and TAF is the most critical next step.

  • In Vivo Pharmacokinetics: Preclinical animal model studies are necessary to confirm the ex vivo plasma stability and establish the in vivo pharmacokinetic/pharmacodynamic (PK/PD) relationship.[13]

  • Resistance Profiling: Evaluation of TIC's activity against HIV-1 strains with known resistance mutations to nucleoside reverse transcriptase inhibitors is essential.

Conclusion

Tenofovir Isopropyl Carbamate (TIC) represents a logical next step in the evolution of tenofovir prodrugs. Preclinical data demonstrate potent antiviral activity and a high selectivity index, comparable to the current first-line therapy component, TAF. The key differentiator for TIC will be its pharmacokinetic profile. If it can demonstrate superior plasma stability and/or more efficient intracellular conversion to TFV-DP, it could offer a meaningful clinical advantage, potentially through lower dosage, reduced pill burden, or an improved safety profile. The experimental protocols outlined in this guide provide a robust framework for the direct, head-to-head benchmarking required to validate this potential.

References

  • Patsnap Synapse. (2024). What is the mechanism of Tenofovir?
  • National Center for Biotechnology Information. (n.d.). Tenofovir. PubChem. Retrieved from [Link]

  • Zhang, T., et al. (2018). The efficacy and safety of tenofovir alafenamide versus tenofovir disoproxil fumarate in antiretroviral regimens for HIV-1 therapy: Meta-analysis. ResearchGate. Retrieved from [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Organophosphate Poisoning and Carbamate Poisoning. Retrieved from [Link]

  • Nelson, M. (2021). Debate: TDF vs. TAF in HBV management. Academic Medical Education. Retrieved from [Link]

  • National Institutes of Health. (2024). Preclinical and Early Clinical Development of Tenofovir Alafenamide/Elvitegravir Topical Inserts for Effective On-Demand Vaginal and Rectal HIV Prevention. [Source Not Available].
  • Cottrell, M. L., et al. (2017). Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide. AIDS Research and Human Retroviruses, 33(7), 654–660. Retrieved from [Link]

  • Yoshida, H., et al. (2021). Steady-state pharmacokinetics of plasma tenofovir alafenamide (TAF), tenofovir (TFV) and emtricitabine (FTC), and intracellular TFV-diphosphate and FTC-triphosphate in HIV-1 infected old Japanese patients treated with bictegravir/FTC/TAF. Frontiers in Pharmacology, 12. Retrieved from [Link]

  • Clinicalinfo.HIV.gov. (2024). What to Start: Initial Combination Antiretroviral Regimens. National Institutes of Health. Retrieved from [Link]

  • Podany, A. T., et al. (2015). Assay development for determination of tenofovir in human plasma by solid phase analytical derivatization and LC-MS/MS. Bioanalysis, 7(24), 3085–3095. Retrieved from [Link]

  • Delaney, W. E., et al. (2006). Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus. Antimicrobial Agents and Chemotherapy, 50(7), 2471–2477. Retrieved from [Link]

  • Li, G., et al. (2022). Comparison of the Effects of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) on Liver Function in Patients with Hepatitis B: A Meta-analysis. Medical Science Monitor, 28. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tenofovir-impurities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. [Source Not Available].
  • BHIVA. (2022). BHIVA guidelines on antiretroviral treatment for adults living with HIV-1 2022 (2025 interim update). Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • The Dunken Law Firm. (2019). What Are the Differences Between TDF and TAF? Retrieved from [Link]

  • MDPI. (2026). Comparative In Vitro Evaluation of Anti-HIV Immunotoxin, Antibody–Drug Conjugate, and Radioimmunoconjugate Targeted by the Same Antibody. Retrieved from [Link]

  • World Health Organization. (2018). Updated recommendations on first-line and second-line antiretroviral regimens and post-exposure prophylaxis and recommendations on early infant diagnosis of HIV. Retrieved from [Link]

  • National Institutes of Health. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Retrieved from [Link]

  • Hill, A., et al. (2020). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. Infectious Disease and Therapy, 9(2), 271–285. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Package Insert - VITROS Immunodiagnostic Products Anti-HIV 1 + 2 Reagent Pack/ 1+ 2 Calibrator. Retrieved from [Link]

  • HIVguidelines.org. (2025). Selecting an Initial ART Regimen. Retrieved from [Link]

  • MDPI. (n.d.). Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Study to Compare Tenofovir Alafenamide (TAF) Versus Tenofovir Disoproxil Fumarate (TDF) in Participants With Chronic Hepatitis B Infection Who Are Positive for Hepatitis B e Antigen. Retrieved from [Link]

  • [Source Not Available]. (2025).
  • Zhang, H., et al. (2021). Randomised clinical trial: 48 weeks of treatment with tenofovir amibufenamide versus tenofovir disoproxil fumarate for patients with chronic hepatitis B. Alimentary Pharmacology & Therapeutics, 53(4), 496–505. Retrieved from [Link]

  • World Health Organization. (2019). ONE STEP Anti‐HIV (1&2) Test. Retrieved from [Link]

  • World Health Organization. (2010). WHAT TO START – RECOMMENDED FIRST-LINE ARV REGIMENS FOR INFANTS AND CHILDREN. In Antiretroviral Therapy for HIV Infection in Infants and Children: Towards Universal Access. Retrieved from [Link]

  • National Institutes of Health. (2017). Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate. Retrieved from [Link]

  • AAZ-LMB. (n.d.). HIV-1/HIV-2 Antibody Test. Retrieved from [Link]

Sources

A Comparative Review of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) for Antiviral Therapy

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the clinical distinctions between two cornerstone antiretroviral agents, offering insights for researchers and drug development professionals.

In the landscape of antiviral therapeutics, particularly for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections, the evolution of nucleotide reverse transcriptase inhibitors (NRTIs) has been pivotal. Tenofovir, a potent nucleotide analogue, has been a mainstay of treatment regimens. However, its delivery and systemic exposure have been refined over time, leading to the development of two key prodrugs: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). While both ultimately deliver the active tenofovir diphosphate to target cells, their distinct chemical structures give rise to significant differences in their pharmacokinetic profiles, clinical efficacy, and safety profiles. This guide provides a comprehensive comparison of TDF and TAF, supported by experimental data, to inform research and clinical development.

Unveiling the Structural and Chemical Nuances

At their core, both TDF and TAF are prodrugs designed to enhance the oral bioavailability of tenofovir.[1] The fundamental distinction lies in the chemical moiety attached to the tenofovir molecule.

Tenofovir Disoproxil Fumarate (TDF) is the fumarate salt of tenofovir disoproxil.[2] The 'disoproxil' component consists of two isopropoxycarbonyl-oxy-methyl ester groups.[2][3] This structure renders the molecule more lipophilic, facilitating its absorption in the gastrointestinal tract.

Tenofovir Alafenamide (TAF) , on the other hand, is a newer prodrug that incorporates an 'alafenamide' group.[4][5] This consists of an alanine ethyl ester and a phenoxy group linked to the phosphorus atom of tenofovir.[5] This unique chemical design is central to the improved clinical profile of TAF.

FeatureTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Prodrug Moiety Disoproxil (bis-isopropoxycarbonyloxymethyl ester)Alafenamide (2-amino-3-methyl-butanoic acid isopropyl ester, phenyl)
Molecular Formula C19H30N5O10P · C4H4O4C21H29N6O5P · 0.5(C4H4O4)
Molecular Weight 635.52 g/mol 534.5 g/mol (hemifumarate)
Standard Dosage 300 mg once daily[6]25 mg once daily[4][6]

The Divergent Paths of Activation and Metabolism

The structural differences between TDF and TAF dictate their distinct pathways of metabolic activation and, consequently, their systemic and intracellular pharmacokinetic profiles.

Mechanism of Action: A Shared Destination

Both TDF and TAF are ultimately converted intracellularly to the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[2][7] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and, after incorporation into the growing viral DNA chain, leads to chain termination, thus halting viral replication.[2][8]

A Tale of Two Activation Pathways

The journey from prodrug to the active diphosphate form is where TDF and TAF diverge significantly.

TDF's Activation: Following oral administration, TDF is rapidly hydrolyzed in the plasma by esterases to tenofovir.[2] Tenofovir is then taken up by cells and undergoes two phosphorylation steps by cellular kinases to form the active TFV-DP.[2] This process leads to relatively high circulating levels of tenofovir in the plasma.

TAF's Activation: TAF is designed to be more stable in plasma, minimizing premature conversion to tenofovir.[4] It is primarily metabolized intracellularly, within peripheral blood mononuclear cells (PBMCs) and hepatocytes, by cathepsin A to tenofovir.[9] This targeted intracellular conversion results in significantly lower systemic plasma concentrations of tenofovir compared to TDF, while achieving higher intracellular concentrations of the active TFV-DP.[9]

G cluster_TDF TDF Activation Pathway cluster_TAF TAF Activation Pathway TDF TDF (Oral) Plasma_TDF Plasma TDF->Plasma_TDF Absorption Tenofovir_TDF Tenofovir Plasma_TDF->Tenofovir_TDF Esterase Hydrolysis TargetCell_TDF Target Cell (e.g., PBMC) Tenofovir_TDF->TargetCell_TDF Uptake TFV_MP_TDF Tenofovir Monophosphate TargetCell_TDF->TFV_MP_TDF Phosphorylation TFV_DP_TDF Tenofovir Diphosphate (Active) TFV_MP_TDF->TFV_DP_TDF Phosphorylation TAF TAF (Oral) Plasma_TAF Plasma (Stable) TAF->Plasma_TAF Absorption TargetCell_TAF Target Cell (e.g., PBMC) Plasma_TAF->TargetCell_TAF Uptake Tenofovir_TAF Tenofovir TargetCell_TAF->Tenofovir_TAF Cathepsin A Hydrolysis TFV_MP_TAF Tenofovir Monophosphate Tenofovir_TAF->TFV_MP_TAF Phosphorylation TFV_DP_TAF Tenofovir Diphosphate (Active) TFV_MP_TAF->TFV_DP_TAF Phosphorylation G cluster_workflow Renal Toxicity Assessment Workflow start Patient Cohort (TDF vs. TAF) baseline Baseline Measurement (Serum Creatinine, eGFR, Urinalysis) start->baseline treatment Treatment Period (TDF or TAF) baseline->treatment monitoring Regular Monitoring (e.g., 3, 6, 12 months) treatment->monitoring data_collection Data Collection (Serum Creatinine, eGFR, Proteinuria, Glucosuria) monitoring->data_collection analysis Statistical Analysis (Comparison of changes from baseline) data_collection->analysis endpoint Assessment of Renal Adverse Events analysis->endpoint

Caption: Experimental workflow for monitoring renal safety.

Workflow for Assessing Bone Mineral Density

G cluster_workflow Bone Mineral Density Assessment Workflow start Patient Cohort (TDF vs. TAF) baseline Baseline Measurement (DXA Scan of Hip and Spine) start->baseline treatment Treatment Period (TDF or TAF) baseline->treatment monitoring Follow-up DXA Scans (e.g., 12, 24 months) treatment->monitoring data_collection Data Collection (BMD values, T-scores, Z-scores) monitoring->data_collection analysis Statistical Analysis (Comparison of percentage change in BMD) data_collection->analysis endpoint Assessment of Osteopenia/ Osteoporosis Incidence analysis->endpoint

Caption: Experimental workflow for monitoring bone health.

Conclusion: A Paradigm Shift in Tenofovir Prodrug Strategy

Tenofovir Alafenamide represents a significant advancement in the development of tenofovir prodrugs. Its innovative chemical design allows for a more targeted intracellular delivery of the active drug, leading to a pharmacological profile that maintains the high antiviral efficacy of TDF but with a markedly improved renal and bone safety profile. While the impact of TAF on lipid profiles requires careful consideration, its overall benefits have positioned it as a preferred option in many clinical guidelines, especially for patients with or at risk for renal or bone disease. For researchers and drug development professionals, the story of TDF and TAF serves as a compelling case study in how strategic prodrug design can optimize the therapeutic index of a potent antiviral agent.

References

  • Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Chemical structures of A) tenofovir (TFV), B) tenofovir disoproxil fumarate (TDF), C) glycerol monolinoleate (Maisine 35-1 - ResearchGate. [Link]

  • Efficacy and safety of tenofovir alafenamide versus tenofovir disoproxil fumarate in treatment-naïve chronic hepatitis B - PubMed. [Link]

  • Tenofovir Disoproxil Fumarate: Package Insert / Prescribing Info / MOA - Drugs.com. [Link]

  • Tenofovir Disoproxil | C19H30N5O10P | CID 5481350 - PubChem - NIH. [Link]

  • TDF vs TAF: Understanding the Nuances of Antiviral Treatments - Oreate AI Blog. [Link]

  • On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt - MDPI. [Link]

  • Tenofovir Alafenamide vs. Tenofovir Disoproxil Fumarate: A 20-Year Veteran Synthetist's Perspective on the Evolution of These Drugs - At Tianming Pharmaceutical. [Link]

  • What Are the Differences Between TDF and TAF? | The Dunken Law Firm. [Link]

  • tenofovir | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Tenofovir disoproxil - Wikipedia. [Link]

  • Structure of tenofovir alafenamide (TAF). | Download Scientific Diagram - ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tenofovir Isopropyl Carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and scientists working with potent active pharmaceutical ingredients (APIs) and their derivatives, our responsibility extends beyond discovery and analysis to include the safe and compliant management of all chemical materials from cradle to grave. Tenofovir Isopropyl Carbamate, a compound related to the antiretroviral agent Tenofovir Disoproxil Fumarate (TDF), requires meticulous handling and disposal.[1] Due to its classification as a pharmaceutical agent and its carbamate chemical moiety, it must be treated as hazardous waste to mitigate risks to personnel and the environment.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of Tenofovir Isopropyl Carbamate, grounded in established safety principles and regulatory standards. The procedures outlined herein are designed to ensure laboratory safety, maintain regulatory compliance, and build a culture of chemical stewardship.

PART 1: Core Hazard Assessment & Pre-Disposal Planning

The foundational principle of safe disposal is a thorough understanding of the associated risks. While a specific, comprehensive Safety Data Sheet (SDS) for Tenofovir Isopropyl Carbamate as an isolated impurity is not widely available, a conservative approach based on data from its parent compounds and chemical class is scientifically prudent and required.

Causality of Hazard Classification: We classify this compound as hazardous for several key reasons:

  • Ocular Toxicity: The parent compound, Tenofovir, is known to cause serious eye damage.

  • Corrosivity and Irritation: In an aqueous medium, Tenofovir Disoproxil Fumarate is corrosive to the eyes, respiratory system, and skin.[2] Related compounds like Tenofovir Alafenamide Fumarate are also known skin and eye irritants.[3]

  • Carbamate Moiety: Carbamate compounds as a class can exhibit varying levels of toxicity, with some having anticholinesterase activity.[4] The U.S. Environmental Protection Agency (EPA) often regulates carbamates, particularly in pesticide applications, as hazardous materials requiring specific disposal methods.[5][6]

  • API Status: Unused or expired APIs are generally considered hazardous pharmaceutical waste, which can have significant environmental effects if disposed of improperly.[7][8]

Hazard Summary Table
Hazard TypeDescriptionPrimary Sources
Ocular Hazard Causes serious eye damage; corrosive to eyes.[2]
Dermal/Respiratory Corrosive/irritating to skin and respiratory tract. Avoid dust inhalation.[2][3]
Acute Toxicity Related compounds are harmful if swallowed.[3]
Environmental Harmful to aquatic life with long-lasting effects.[2]
Combustion Hazard Emits toxic and irritating fumes (carbon oxides, nitrogen oxides) under fire conditions.[9]

PART 2: Mandatory Safety Protocols Before Disposal

Proper disposal begins with safe handling. Adherence to the following engineering controls and personal protective equipment (PPE) is non-negotiable.

Engineering Controls

All handling of solid Tenofovir Isopropyl Carbamate, including weighing and preparing for disposal, must be conducted in a designated area with appropriate ventilation to minimize inhalation exposure.

  • Primary Control: A certified chemical fume hood or a powder containment hood (balance enclosure).[2][10]

  • Secondary Control: The laboratory should be well-ventilated, with negative pressure relative to adjacent non-laboratory areas if handling large quantities.[11]

Personal Protective Equipment (PPE)

A risk assessment dictates the use of robust PPE to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Double-gloving with powder-free nitrile gloves is required. The outer glove should be removed and disposed of immediately after handling the material. The inner glove should be removed upon leaving the work area.[12]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Body Protection: A fully buttoned laboratory coat. A disposable gown should be used when handling larger quantities (>10g) or during spill cleanup.

  • Respiratory Protection: Not typically required when handling small quantities within a fume hood. If a fume hood is not available or if there is a risk of aerosolization outside of a containment device, a NIOSH-approved respirator with P100 cartridges is necessary.

PART 3: Step-by-Step Disposal Workflow

This protocol ensures that Tenofovir Isopropyl Carbamate waste is segregated, contained, and managed in compliance with EPA and OSHA regulations.[11][13]

Experimental Protocol: Waste Segregation and Containerization
  • Identify Waste Streams: Differentiate between the following waste types:

    • Grossly Contaminated Waste: Unused or expired pure Tenofovir Isopropyl Carbamate, reaction residues containing the compound, and items used for spill cleanup.

    • Trace Contaminated Waste: Disposable labware (e.g., pipette tips, weighing boats), contaminated PPE (gloves, gowns), and cleaning materials (e.g., wipes).

  • Select Appropriate Waste Container:

    • Use a UN-rated, leak-proof, and rigid container with a secure, sealable lid. The container material must be compatible with the waste (e.g., high-density polyethylene - HDPE).[14]

    • Do not use glass containers for hydrofluoric acid, or metal containers for acids and bases.[14]

    • A separate, dedicated container should be used for this waste stream to avoid accidental mixing with incompatible chemicals.

  • Prepare the Waste Container:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must include:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "Tenofovir Isopropyl Carbamate "

      • The accumulation start date (the date the first piece of waste is added).

      • The specific hazard characteristics (e.g., Toxic, Irritant).

  • Deposit Waste into the Container:

    • For solid waste, carefully place it into the container to minimize dust generation. A powder funnel can be useful.

    • For trace-contaminated items, place them in a sealed plastic bag before adding them to the main hazardous waste container to minimize contamination of the container's exterior.[12]

    • Keep the container closed at all times, except when adding waste.

  • Laboratory Storage (Satellite Accumulation Area - SAA):

    • Store the waste container at or near the point of generation and under the control of laboratory personnel.

    • Ensure the container is stored in secondary containment to capture any potential leaks.

  • Removal and Final Disposal:

    • Once the container is full, or at regular intervals not to exceed twelve months, arrange for its removal from the laboratory.[15]

    • The container must be transported to your institution's Central Accumulation Area (CAA) for pickup by a licensed hazardous waste disposal contractor.[16]

    • The only acceptable final disposal method for this compound is high-temperature incineration. [9][17] This process ensures the complete destruction of the active pharmaceutical ingredient.

PART 4: Emergency Spill Management

In the event of a spill, a swift and systematic response is critical to ensure safety.

  • Evacuate & Alert: Immediately alert others in the area. If the spill is large or involves significant dust, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood sash should be kept low).

  • Don Appropriate PPE: Before cleanup, don the full PPE described in Part 2, including double gloves, a lab coat or disposable gown, and eye protection.

  • Contain & Clean:

    • For solid spills, gently cover with absorbent pads or a spill pillow to prevent dust from becoming airborne. Do not dry sweep.

    • Mechanically collect the material using a scoop or forceps and place it into the designated hazardous waste container.[3]

    • Clean the spill area with a detergent solution and then wipe with 70% ethanol.

  • Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, wipes, contaminated PPE) are considered hazardous waste and must be placed in the sealed hazardous waste container.[18]

PART 5: Visualized Disposal Decision Pathway

The following diagram outlines the logical workflow for managing waste generated from activities involving Tenofovir Isopropyl Carbamate.

G start Waste Generation (Tenofovir Isopropyl Carbamate) waste_type Identify Waste Type start->waste_type solid_gross Grossly Contaminated Solid (e.g., pure compound, spill cleanup) waste_type->solid_gross Gross Contamination solid_trace Trace Contaminated Solid (e.g., gloves, wipes, labware) waste_type->solid_trace Trace Contamination container Select UN-Rated, Labeled Hazardous Waste Container solid_gross->container bag_trace Place Trace Waste in Sealed Plastic Bag First solid_trace->bag_trace deposit Deposit Waste into Container container->deposit bag_trace->container seal Keep Container Securely Sealed (Except when adding waste) deposit->seal store Store in Secondary Containment in Satellite Accumulation Area seal->store end Arrange for Pickup by EHS for Incineration store->end

Caption: Decision workflow for segregating and containerizing Tenofovir Isopropyl Carbamate waste.

References

  • Safety Data Sheet: Tenofovir alafenamide fumarate. (n.d.). Carl ROTH. [Link]

  • Tenofovir-Tablets-SDS-Sheet.pdf. (n.d.). Strides Pharma Inc. [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (1999). World Health Organization. [Link]

  • Disposal of Solid Chemicals in the Normal Trash. (n.d.). Lafayette College Public Safety. [Link]

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025). Triumvirate Environmental. [Link]

  • MATERIAL SAFETY DATA SHEETS TENOFOVIR DISOPROXIL FUMARATE IP IMPURITY E. (n.d.). Cleanchem Laboratories. [Link]

  • The impurity chloromethyl isopropyl carbonate (CMIC) in tenofovir disoproxil. (2023). World Health Organization (WHO). [Link]

  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. (2015). Der Pharma Chemica. [Link]

  • Tenofovir disoproxil fumarate Safety Data Sheet. (n.d.). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. [Link]

  • The environmental impacts of tenofovir disoproxil. (2023). HealthcareLCA. [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Carbamate Pesticides Standard - Safety Data Sheet. (2024). Restek. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists. [Link]

  • Safe management of pharmaceutical waste from health care facilities global best practices. (2025). World Health Organization. [Link]

  • Best Practices for How to Dispose of Pharmaceutical Waste. (2023). MCF Environmental Services. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.